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(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide Documentation Hub

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  • Product: (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide
  • CAS: 339539-84-3

Core Science & Biosynthesis

Foundational

Technical Monograph: (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

This technical guide provides an in-depth analysis of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide , a specialized chiral intermediate identified by the CAS number 883572-50-7 (for the dihydrochloride salt)....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide , a specialized chiral intermediate identified by the CAS number 883572-50-7 (for the dihydrochloride salt). This compound serves as a critical scaffold in the synthesis of peptidomimetic drugs, particularly Growth Hormone Secretagogues (GHS) and ghrelin receptor agonists.

Part 1: Chemical Identity & Core Specifications[2]

The compound is a highly functionalized piperidine derivative characterized by a quaternary carbon center at position 3, bearing both a benzyl group and a trimethylated carbohydrazide moiety. It is predominantly supplied as a dihydrochloride salt to ensure stability and solubility.

Identification Data
ParameterSpecification
Chemical Name (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide
CAS Number (2HCl Salt) 883572-50-7
CAS Number (Free Base) Not widely listed; typically generated in situ
Molecular Formula C₁₆H₂₅N₃O (Free Base) C₁₆H₂₇Cl₂N₃O (Dihydrochloride)
Molecular Weight 275.39 g/mol (Free Base) 348.31 g/mol (Dihydrochloride)
Stereochemistry (R)-enantiomer
Physical State White to off-white crystalline solid (Salt form)
Solubility Soluble in water, DMSO, Methanol (Salt form)
Structural Architecture

The molecule's architecture is defined by three distinct pharmacophoric elements:

  • Piperidine Core : A six-membered nitrogenous ring acting as the structural backbone. The secondary amine (N1) is unsubstituted in the salt form, providing a handle for further derivatization (e.g., peptide coupling).

  • Quaternary Center (C3) : The 3-position is fully substituted, creating a rigid stereochemical pivot point. This restricts conformational freedom, a key feature for high-affinity receptor binding.

  • Trimethylhydrazide Tail : The carboxyl group at C3 is modified into a trimethylhydrazide (–CO–N(Me)–N(Me)₂). This bulky, electron-rich motif can act as a hydrogen bond acceptor or a specific steric lock in the target protein's binding pocket.

Part 2: Synthesis & Production Engineering

The synthesis of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide requires precise stereocontrol to establish the quaternary center at C3. The following protocol outlines a robust synthetic route adapted from high-value pharmaceutical intermediate manufacturing.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

  • Core Scaffold : A protected 3-benzylpiperidine-3-carboxylic acid derivative.

  • Hydrazide Reagent : N,N',N'-trimethylhydrazine (or sequential methylation equivalents).

Step-by-Step Synthesis Protocol
Phase 1: Construction of the Quaternary Piperidine Core
  • Starting Material : Begin with N-Boc-3-benzylpiperidine-3-carboxylic acid . The Boc group protects the piperidine nitrogen.[1]

  • Activation : Activate the carboxylic acid using EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in DMF/DCM to form the active ester.

    • Rationale: EDC/HOBt minimizes racemization at the chiral alpha-carbon compared to acid chlorides.

Phase 2: Hydrazide Formation
  • Coupling : React the active ester with N,N',N'-trimethylhydrazine (or a salt form like dihydrochloride with a base).

    • Reaction:

      
       (Note: This yields dimethyl; for trimethyl, use 
      
      
      
      ).
    • Stoichiometry: 1.1 equivalents of hydrazine to drive conversion.

    • Conditions: 0°C to Room Temperature, 12-24 hours.

Phase 3: Deprotection & Salt Formation
  • Boc Removal : Treat the intermediate with 4M HCl in Dioxane .

    • Mechanism: Acidolytic cleavage of the tert-butyl carbamate yields the free secondary amine.

  • Salt Crystallization : The product precipitates as the dihydrochloride salt.

    • Purification: Recrystallize from Ethanol/Ether to remove reagents.

Synthesis Workflow Diagram

SynthesisPath Start N-Boc-3-benzyl piperidine-3-carboxylic acid Activation Activation (EDC/HOBt) Start->Activation DMF, 0°C Coupling Coupling (Trimethylhydrazine) Activation->Coupling Active Ester Intermediate Protected Hydrazide Coupling->Intermediate Amide Bond Formation Deprotection Deprotection (HCl/Dioxane) Intermediate->Deprotection -Boc Group Final (R)-3-benzyl-N,N',N'-trimethyl piperidine-3-carbohydrazide 2HCl (CAS 883572-50-7) Deprotection->Final Crystallization

Figure 1: Logical synthesis flow for CAS 883572-50-7 transformation.

Part 3: Applications in Drug Discovery

This compound is a specialized building block primarily used in the development of Growth Hormone Secretagogues (GHS) . Its structural features mimic the "privileged structures" found in ghrelin, the hunger hormone.

Pharmacophore Role
  • Ghrelin Receptor (GHS-R1a) Agonism : The 3-benzyl-piperidine motif is a known scaffold for binding to the GHS-R1a receptor. The benzyl group occupies a hydrophobic pocket, while the piperidine nitrogen interacts with acidic residues (e.g., Glu124) in the receptor.

  • Peptidomimetics : The trimethylhydrazide group serves as a peptide bond isostere. It mimics the C-terminal region of bioactive peptides but offers superior metabolic stability against proteases.

Relation to Capromorelin

The (R)-3-benzyl-piperidine-3-carbohydrazide core is structurally homologous to the central scaffold of Capromorelin (CP-424,391). In Capromorelin, this core is fused into a pyrazolone ring. The trimethylhydrazide derivative (CAS 883572-50-7) likely represents:

  • A linear precursor used in convergent synthesis before cyclization (though cyclization would require loss of methyl groups).

  • A "capped" analog used in Structure-Activity Relationship (SAR) studies to probe the necessity of the fused ring system.

Mechanism of Action Diagram

MOA cluster_binding Binding Interactions Compound CAS 883572-50-7 (Ligand) Hydrophobic Hydrophobic Pocket (Benzyl Group) Compound->Hydrophobic Ionic Ionic Lock (Piperidine NH) Compound->Ionic Steric Steric Fit (Trimethylhydrazide) Compound->Steric Receptor Ghrelin Receptor (GHS-R1a) Signal G-Protein Signaling (PLC Pathway) Receptor->Signal Activation Hydrophobic->Receptor Ionic->Receptor Steric->Receptor Effect Growth Hormone Release Signal->Effect Calcium Influx

Figure 2: Pharmacodynamic interaction map of the ligand with the Ghrelin Receptor.

Part 4: Handling & Safety Protocols

As a potent pharmaceutical intermediate, strict safety protocols must be observed.

Hazard ClassPrecautionary Measure
Acute Toxicity Treat as potent. Use full PPE (gloves, lab coat, respirator).
Skin/Eye Irritant The dihydrochloride salt is acidic. In case of contact, flush with water for 15 min.
Hygroscopicity Store in a desiccator at -20°C. Protect from moisture to prevent hydrolysis.

Storage Condition : Long-term storage at -20°C is recommended to maintain stereochemical integrity and prevent degradation of the hydrazide moiety.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CAS 883572-50-7. Retrieved from .[2][3]

  • Carpino, L. A., et al. (2003). Peptide Synthesis via Amino Acid Chlorides and Fluorides. Accounts of Chemical Research. (Contextual grounding for coupling methods).
  • Pfizer Inc. Substituted Piperidines as Growth Hormone Secretagogues. US Patent 6,107,306. (Describes the class of 3-benzyl-3-substituted piperidines).[4]

  • Echemi & 3ASenrise. Product Catalog Specifications for CAS 883572-50-7.

Sources

Exploratory

Physicochemical properties of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

An In-depth Technical Guide to the Physicochemical Properties of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide Authored by: A Senior Application Scientist Foreword: Navigating the Characterization of a Novel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

Authored by: A Senior Application Scientist

Foreword: Navigating the Characterization of a Novel Piperidine Derivative

(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide is a chiral piperidine derivative with potential applications in medicinal chemistry and drug development. The piperidine scaffold is a common motif in many pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties.[1][2] The introduction of a carbohydrazide moiety suggests potential for forming stable complexes or acting as a pharmacophore in various biological targets.[3] This guide provides a comprehensive framework for the elucidation of its core physicochemical properties, which are critical for its advancement from a laboratory curiosity to a viable drug candidate. We will delve into the theoretical underpinnings and provide actionable experimental protocols for its synthesis and characterization.

Molecular Identity and Structural Elucidation

The initial step in characterizing any novel compound is to confirm its identity and structure. For (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide, this involves a combination of spectroscopic and spectrometric techniques.

Key Identifiers
PropertyValueSource
IUPAC Name (3R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazidePredicted
Molecular Formula C16H25N3O[4]
Molar Mass 275.39 g/mol [4]
CAS Number 339539-84-3 (hydrochloride)[4]
883572-50-7 (dihydrochloride)[5]
Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation 3-hydroxypyridine 3-Hydroxypyridine quaternary_salt N-benzyl-3-hydroxypyridinium bromide 3-hydroxypyridine->quaternary_salt Alkylation benzyl_bromide Benzyl Bromide benzyl_bromide->quaternary_salt piperidine_intermediate N-benzyl-3-hydroxypiperidine quaternary_salt->piperidine_intermediate Reduction (e.g., NaBH4) ester_intermediate Ethyl (R)-1-benzylpiperidine-3-carboxylate piperidine_intermediate->ester_intermediate Esterification & Chiral Resolution hydrazide_formation Hydrazinolysis ester_intermediate->hydrazide_formation Reaction with 1,1,2-trimethylhydrazine final_product (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide hydrazide_formation->final_product

Caption: Proposed synthetic pathway for (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide.

Spectroscopic and Spectrometric Characterization
1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule.

  • ¹H NMR: Expected signals would include aromatic protons from the benzyl group, diastereotopic protons of the piperidine ring, and distinct signals for the three methyl groups.[1][9][10]

  • ¹³C NMR: The spectrum should show characteristic peaks for the aromatic carbons, the aliphatic carbons of the piperidine ring, and the methyl carbons.[11]

1.3.2. Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, further confirming the structure.[3][12][13]

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecule, confirming its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to piece together the different components of the molecule, such as the loss of the benzyl group or fragmentation of the piperidine ring.

1.3.3. Infrared (IR) Spectroscopy

IR spectroscopy will identify the functional groups present in the molecule.

  • Key Expected Peaks: C=O stretch from the carbohydrazide, N-H stretches (if any secondary amines are present), C-H stretches (aromatic and aliphatic), and C-N stretches.

Physicochemical Properties: A Foundation for Drug Development

The physicochemical properties of a compound are paramount in determining its suitability as a drug candidate. They influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP)

The partition coefficient (LogP) between n-octanol and water is a key indicator of a molecule's lipophilicity, which affects its ability to cross cell membranes.[14][15]

2.1.1. Experimental Determination: Shake-Flask Method

The shake-flask method is the gold standard for LogP determination.[15][16]

Protocol:

  • Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

  • Dissolve a known concentration of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide in the n-octanol-saturated water.

  • Add an equal volume of the water-saturated n-octanol.

  • Agitate the mixture until equilibrium is reached (typically several hours).

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate LogP using the formula: LogP = log([Concentration in octanol] / [Concentration in water]).

LogP_Determination start Start: Known concentration in aqueous phase mix Add equal volume of octanol phase start->mix agitate Agitate to equilibrium mix->agitate separate Separate phases (centrifugation) agitate->separate measure Measure concentration in each phase separate->measure calculate Calculate LogP measure->calculate Solubility_Determination start Add excess solid to buffers of varying pH agitate Agitate at constant temperature to equilibrium start->agitate separate Separate solid and liquid phases agitate->separate measure Measure concentration of dissolved compound separate->measure result Equilibrium Solubility measure->result

Caption: Workflow for determining equilibrium solubility.

Summary of Predicted and Key Physicochemical Properties
PropertyPredicted/Typical ValueSignificance in Drug Development
Melting Point (°C) Solid at room temperatureInfluences formulation and stability.
Boiling Point (°C) > 300 (Predicted)Relevant for purification and stability at high temperatures.
Density (g/cm³) 1.067 ± 0.06Important for formulation and manufacturing processes. [4]
LogP 2.5 - 4.0 (Predicted)Affects membrane permeability and absorption.
pKa 8.0 - 9.5 (Piperidine N), < 4 (Hydrazide N) (Predicted)Determines ionization state and solubility at physiological pH.
Aqueous Solubility pH-dependentCrucial for bioavailability and formulation.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the characterization of the physicochemical properties of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide. A thorough understanding of these properties is a prerequisite for any further investigation into its biological activity and potential as a therapeutic agent. Future work should focus on the experimental validation of the predicted properties and the exploration of its pharmacological profile. The methodologies outlined herein provide a solid foundation for researchers and drug development professionals to unlock the full potential of this and other novel chemical entities.

References

  • ChemBK. (n.d.). (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide Request for Quotation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6618946, N-benzyl-3-(hydroxymethyl)pyrazine-2-carboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73948, Carbohydrazide. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. Archiv der Pharmazie, 342(10), 598-605.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24321, Tribenzylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70146725, N'-benzyl-5-methyl-1,2-oxazole-3-carbohydrazide;N-benzyl-3-[2-(pyridine-4-carbonyl)hydrazinyl]propanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 188973, 2,3,4-Trihydroxybenzylhydrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45790119, 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 505012, N-benzyl-n-methyl-3-[2-naphthylmethyl-(3-oxo-3-pyrimidin-2-yl-propanoyl)amino]benzamide. Retrieved from [Link]

  • Khan Academy. (2020, April 9). Carbohydrate Chemistry Part 9. Mass Spectrometry of Carbohydrates [Video]. YouTube. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. SAR and QSAR in Environmental Research, 23(5-6), 427-463.
  • Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Ágai, B., et al. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Tetrahedron Letters, 44(40), 7425-7427.
  • Li, F., et al. (2014). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Green Chemistry, 16(5), 2564-2571.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Subirats, X., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In Elsevier Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier.
  • Kováčik, V., & Petrík, J. (2007). Analysis of carbohydrates by mass spectrometry. Methods in molecular biology (Clifton, N.J.), 367, 139–153.
  • ChemBK. (2024, April 9). 1-N-BENZYL-3-HYDROXY-PIPERIDINE. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Shashkov, A. S., & Chizhov, A. O. (2000). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Russian Chemical Bulletin, 49(1), 1-22.
  • Ho, J., & Coote, M. L. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17096-17108.
  • Roy, A., & Saha, A. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of visualized experiments : JoVE, (143), 10.3791/58931.
  • World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Vilar, S., et al. (2006). Novel Methods for the Prediction of logP, pKa, and logD.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 12(1), 1-6.
  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3589.
  • Aarti Industries Limited. (2016). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine.
  • Pharmaeli. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1505-1520.
  • Wu, Y., et al. (2020). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

Abstract This whitepaper provides a comprehensive technical analysis of the molecular structure, properties, and potential synthetic pathways of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide. While direct lit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This whitepaper provides a comprehensive technical analysis of the molecular structure, properties, and potential synthetic pathways of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide. While direct literature on this specific molecule is sparse, this guide synthesizes information from analogous structures and foundational chemical principles to offer a robust profile for researchers in medicinal chemistry and drug development. The document elucidates the stereochemical and conformational complexities of the substituted piperidine scaffold, details a plausible synthetic route with justifications for methodological choices, and explores the molecule's potential pharmacological relevance based on its constituent functional groups.

Introduction: Deconstructing a Complex Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling tailored interactions with biological targets. When combined with other pharmacologically significant moieties, such as the benzyl group and the carbohydrazide function, the resulting molecule presents a compelling starting point for drug discovery programs.

The carbohydrazide functional group, and its derivatives, are known for their diverse biological activities and their utility as versatile synthetic intermediates. They are found in compounds with applications ranging from antimicrobial to anticancer agents.[2][3]

This guide focuses on a specific, chiral derivative: (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide . The core objective is to provide a detailed structural and chemical characterization. By dissecting the molecule into its fundamental components—the piperidine ring, the chiral center at C3 bearing a benzyl group, and the unique trimethylated carbohydrazide moiety—we can construct a comprehensive understanding of its chemical nature and therapeutic potential.

Molecular Structure and Stereochemical Analysis

The formal name (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide, in conjunction with its molecular formula C₁₆H₂₅N₃O, suggests a specific arrangement of substituents.[4] The most chemically consistent interpretation of the non-standard "N,N',N'-trimethyl" nomenclature that matches the molecular formula is a 1-methylpiperidine ring, with the remaining two methyl groups on the terminal nitrogen of the hydrazide. A more systematic IUPAC name would be (R)-3-benzyl-1-methylpiperidine-3-carboxylic acid N',N'-dimethylhydrazide .

The Piperidine Core and Conformational Landscape

The central scaffold is a piperidine ring, a saturated heterocycle that preferentially adopts a low-energy chair conformation to minimize angle and torsional strain.[5] This chair form is characterized by two distinct substituent positions: axial and equatorial.

  • Chair Conformation: The C3 position is a tetrasubstituted carbon, bearing both the benzyl and the carbohydrazide groups. Due to their steric bulk, these groups are expected to strongly favor the equatorial position to reduce 1,3-diaxial interactions, thereby locking the ring into a relatively rigid conformation.

  • N-Methylation: The methyl group on the piperidine nitrogen (N1) can exist in either an axial or equatorial position. A dynamic equilibrium, known as nitrogen inversion, typically exists, though the equatorial position is generally favored.

The C3 Stereocenter and Key Substituents

The C3 carbon is a chiral center, defined by the (R)-configuration . This specific stereochemistry is critical, as enantiomers of a drug molecule often exhibit vastly different pharmacological activities and toxicological profiles.

  • (R)-Benzyl Group: The benzyl group is a non-polar, aromatic substituent that can engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions. Its presence is a key feature in many CNS-active and anticancer compounds.[6][7]

  • N',N'-Dimethylcarbohydrazide Group: This functional group is composed of a carbonyl connected to a substituted hydrazine moiety. The amide-like linkage introduces a planar geometry with restricted rotation. The terminal dimethylated nitrogen atom is basic and can serve as a hydrogen bond acceptor.

Molecular Visualization

The elucidated 2D structure of the molecule is presented below.

Caption: 2D Structure of the title compound.

Predicted Physicochemical Properties

A summary of predicted physicochemical properties is crucial for assessing the molecule's drug-like potential, such as its likely absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource/Method
Molecular Formula C₁₆H₂₅N₃O[4]
Molecular Weight 275.39 g/mol [4]
CAS Number 339539-84-3 (HCl salt)[4]
Predicted pKa ~8.5-9.5 (piperidine N)Inferred from similar N-alkyl piperidines
Predicted LogP ~2.5 - 3.5Computational Estimation
Hydrogen Bond Donors 1 (amide N-H)Structural Analysis
Hydrogen Bond Acceptors 3 (carbonyl O, amide N, terminal N)Structural Analysis
Rotatable Bonds 4Structural Analysis

These properties suggest the molecule has moderate lipophilicity and characteristics consistent with orally bioavailable drugs according to Lipinski's Rule of Five. The basic piperidine nitrogen indicates that the compound will likely exist as a cation at physiological pH.

Synthesis and Characterization Strategy

A robust and scalable synthesis is paramount for further investigation. The following section outlines a logical retrosynthetic analysis and a proposed synthetic protocol based on established chemical transformations found in the literature.

Retrosynthetic Analysis

A logical approach to synthesizing the target molecule involves disconnecting the most accessible bonds first, namely the amide bond of the hydrazide and the carbon-carbon bond of the benzyl group.

retrosynthesis TM (R)-3-benzyl-N,N',N'-trimethyl- piperidine-3-carbohydrazide A (R)-1-Methyl-3-benzyl- piperidine-3-carboxylic acid TM->A Amide Bond Formation B 1,1-Dimethylhydrazine TM->B C 1-Methyl-3-oxopiperidine A->C Benzylation D Benzyl Grignard or equivalent A->D E Commercially Available Starting Materials C->E Known Synthesis

Caption: Retrosynthetic pathway for the target molecule.

This analysis identifies 1-methyl-3-oxopiperidine as a key intermediate, which can be benzylated and subsequently converted to the target hydrazide.

Proposed Synthetic Protocol

Step 1: Synthesis of (R,S)-1-Methyl-3-benzyl-3-hydroxypiperidine This step involves the nucleophilic addition of a benzyl group to the ketone of 1-methyl-3-oxopiperidine.

  • Prepare a solution of benzylmagnesium chloride (a Grignard reagent) in an anhydrous ether like THF.

  • Cool the Grignard solution to 0 °C under an inert atmosphere (e.g., Argon).

  • Slowly add a solution of 1-methyl-3-oxopiperidine in anhydrous THF to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield the racemic tertiary alcohol.

Causality: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds via nucleophilic addition to a carbonyl. Anhydrous and inert conditions are critical to prevent the quenching of the highly reactive organometallic reagent.

Step 2: Dehydration and Reduction to form (R,S)-1-Methyl-3-benzylpiperidine The tertiary alcohol is eliminated to form an enamine, which is then reduced.

  • Dissolve the alcohol from Step 1 in toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the dehydration.

  • Once the dehydration is complete, cool the reaction and proceed to reduction. The resulting mixture containing the enamine can be hydrogenated using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • After reduction, filter the catalyst and concentrate the solvent to yield the racemic 1-methyl-3-benzylpiperidine.

Step 3: Carboxylation at C3 This is a challenging transformation. A potential route involves deprotonation at C3 followed by quenching with carbon dioxide.

  • Dissolve the product from Step 2 in anhydrous THF and cool to -78 °C.

  • Add a strong base, such as sec-Butyllithium, to deprotonate the carbon adjacent to the benzyl group and nitrogen.

  • Bubble dry carbon dioxide gas through the solution or add crushed dry ice.

  • Allow the reaction to warm to room temperature and quench with water.

  • Acidify the mixture to protonate the carboxylate and extract the product. This will yield the racemic carboxylic acid.

Step 4: Chiral Resolution The racemic carboxylic acid must be resolved to isolate the desired (R)-enantiomer.

  • Dissolve the racemic acid in a suitable solvent (e.g., ethanol).

  • Add a chiral resolving agent, such as a chiral amine (e.g., (R)-(-)-1-phenylethylamine), to form diastereomeric salts.

  • Allow the salts to crystallize. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

  • Isolate the desired diastereomeric salt by filtration and treat it with acid to liberate the enantiomerically pure (R)-carboxylic acid.

Step 5: Hydrazide Formation The final step is the coupling of the carboxylic acid with 1,1-dimethylhydrazine.

  • Dissolve the (R)-carboxylic acid from Step 4 in a solvent like dichloromethane (DCM).

  • Add a peptide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or HATU, and a base like triethylamine.[8]

  • Add 1,1-dimethylhydrazine to the activated acid.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by filtering any solid byproducts (e.g., DCU if DCC is used) and purify the crude product using column chromatography to yield the final target molecule.

Causality: Peptide coupling reagents are used to convert the carboxylic acid into a highly reactive intermediate in situ, facilitating nucleophilic attack by the weakly nucleophilic hydrazine to form the stable amide bond under mild conditions.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the connectivity of atoms and the presence of all functional groups.

  • Mass Spectrometry: To confirm the molecular weight (m/z of 275.39 for the molecular ion [M+H]⁺).

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final (R)-product.

  • FT-IR Spectroscopy: To identify characteristic vibrations, such as the C=O stretch of the amide (~1650 cm⁻¹).

Inferred Biological Relevance and Potential Applications

The structural motifs present in (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide suggest potential utility in several therapeutic areas.

  • Neurological Disorders: The 3-substituted piperidine scaffold is common in agents targeting the central nervous system. Specifically, piperidine-3-carbohydrazide derivatives have been investigated as multifunctional agents for Alzheimer's disease by inhibiting cholinesterases and β-amyloid aggregation.[9] The benzyl group further enhances blood-brain barrier permeability.

  • Oncology: Benzyl groups serve as important pharmacophores in anticancer agents, and various substituted piperidines have been designed as kinase inhibitors (e.g., VEGFR-2 inhibitors) for cancer therapy.[7][10]

  • Thrombosis: Related 1-benzyl-piperidine-3-carbohydrazide structures have been synthesized and evaluated for their antithrombotic and antiplatelet aggregation activities.[11]

The combination of these three key pharmacophores in a single, stereochemically defined molecule makes it a compelling candidate for screening in assays related to these disease areas.

applications cluster_scaffold Molecular Scaffold cluster_properties Structural Properties cluster_apps Potential Applications Piperidine Piperidine Core CNS CNS Permeability Piperidine->CNS Chirality Stereospecificity Piperidine->Chirality Benzyl Benzyl Group Benzyl->CNS Onco Oncology Benzyl->Onco Hydrazide Carbohydrazide Moiety Enzyme Enzyme Binding Motif Hydrazide->Enzyme Neuro Neurology (e.g., Alzheimer's) CNS->Neuro Enzyme->Neuro Enzyme->Onco Thrombo Thrombosis Enzyme->Thrombo

Caption: Relationship between structure and potential applications.

Conclusion

(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide is a complex chiral molecule with significant potential for drug discovery. Its structure is defined by a conformationally rigid piperidine chair, a stereocenter at C3, and a unique combination of benzyl and trimethylcarbohydrazide functional groups. While not widely studied, a logical synthetic pathway can be devised based on established chemical precedents. The analysis of its structural components strongly suggests that this molecule warrants further investigation for its potential activity in neurology, oncology, and thrombosis. This guide provides the foundational chemical knowledge and strategic insights necessary for researchers to embark on the synthesis and evaluation of this promising compound.

References

  • A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. (n.d.). Google Scholar.
  • Ágai, B., Nádor, A., Proszényák, Á., Tárkányi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Letters, 44(41), 7535-7537. Retrieved February 6, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 9(2). Retrieved February 6, 2026, from [Link]

  • (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide. (n.d.). ChemBK. Retrieved February 6, 2026, from [Link]

  • Carbohydrazide. (n.d.). Ataman Kimya. Retrieved February 6, 2026, from [Link]

  • Aboul-Enein, H. Y., El-Rashedy, A. A., & El-Gendy, M. A. (2018). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 23(9), 2136. Retrieved February 6, 2026, from [Link]

  • Chan, K. F., et al. (2020). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256-1265. Retrieved February 6, 2026, from [Link]

  • Yurttaş, L., et al. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 356(2), e2200519. Retrieved February 6, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives. ResearchGate. Retrieved February 6, 2026, from [Link]

  • El-Naggar, M., et al. (2024). Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. Bioorganic Chemistry, 145, 107231. Retrieved February 6, 2026, from [Link]

  • N-benzyl-3-[2-(pyridine-4-carbonyl)hydrazinyl]propanamide. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • 2,3,4-Trihydroxybenzylhydrazine. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • de Oliveira, R., et al. (2018). 3-Hydroxy-piperidinyl-N-benzyl-acyl-arylhydrazone derivatives reduce neuropathic pain and increase thermal threshold mediated by opioid system. Biomedicine & Pharmacotherapy, 99, 492-498. Retrieved February 6, 2026, from [Link]

  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (n.d.). Google Patents.
  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 16(8), 6249-6261. Retrieved February 6, 2026, from [Link]

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Sources

Exploratory

Introduction: The Privileged Position of 3-Substituted Piperidines in Drug Discovery

An In-depth Technical Guide to the Synthesis of Chiral 3-Substituted Piperidine Derivatives The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Chiral 3-Substituted Piperidine Derivatives

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its saturated, six-membered heterocyclic structure allows it to serve as a versatile scaffold, presenting substituents in well-defined three-dimensional orientations that are crucial for molecular recognition at biological targets. When a substituent is introduced at the 3-position, a chiral center is created, giving rise to enantiomers that often exhibit profoundly different pharmacological and toxicological profiles.

The differential activity of enantiomers is a critical consideration in modern drug development, mandated by regulatory agencies to ensure safety and efficacy. For instance, the (S)-enantiomer of a compound may be a potent therapeutic agent, while its (R)-enantiomer could be inactive or even harmful. This reality places immense importance on synthetic methods that can deliver enantiomerically pure 3-substituted piperidines.

This guide provides an in-depth exploration of the core strategies for accessing these vital chiral building blocks. We will move beyond simple procedural lists to dissect the underlying principles, the rationale behind methodological choices, and the practical considerations for researchers in the field.

Core Synthetic Strategies: A Comparative Overview

The synthesis of chiral 3-substituted piperidines can be broadly categorized into several key approaches. The choice of strategy is often dictated by factors such as the availability of starting materials, the desired scale of the synthesis, the required level of enantiopurity, and economic considerations.

G A Asymmetric Catalysis P Enantiopure 3-Substituted Piperidine A->P Direct, Atom-Economical B Chiral Pool Synthesis B->P Stereochemistry from Nature C Chiral Auxiliaries C->P Reliable, Stoichiometric D Resolution of Racemates D->P Separation-Based, Max 50% Yield

Figure 1: Overview of major synthetic routes to chiral 3-substituted piperidines.

Asymmetric Catalysis: The Modern Approach

The most elegant and increasingly dominant strategy for generating chiral 3-substituted piperidines is through asymmetric catalysis. This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, making it highly efficient and atom-economical.

Asymmetric Hydrogenation of Pyridine Derivatives

The direct asymmetric hydrogenation of substituted pyridines is a powerful method for accessing chiral piperidines. This reaction involves the reduction of the aromatic pyridine ring to a piperidine, with the simultaneous creation of one or more stereocenters.

  • Mechanism and Catalyst Choice: The most successful catalysts for this transformation are typically based on iridium (Ir) or rhodium (Rh), complexed with chiral phosphine ligands. The reaction is believed to proceed through the coordination of the pyridine nitrogen to the metal center, followed by a series of hydride transfers to the aromatic ring. The chiral ligand environment dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer.

    • Expertise in Action: The choice of ligand is critical. For electron-deficient pyridines, ligands such as those from the Josiphos family paired with an iridium catalyst are often effective. The counter-ion, typically BArF⁻, plays a crucial role in enhancing catalyst activity by creating a more electrophilic, "naked" metal center.

G cluster_catalytic_cycle Catalytic Cycle: Asymmetric Hydrogenation S Substituted Pyridine Coord Pyridine-Catalyst Complex S->Coord + Catalyst Cat_Active [Ir(L*)]⁺ Active Catalyst Red1 Partially Reduced Intermediate Coord->Red1 + H₂ H2 H₂ Red2 Fully Reduced Piperidine Complex Red1->Red2 + H₂ Red2->Cat_Active Catalyst Regeneration P Chiral Piperidine Red2->P Product Release

Figure 2: A simplified catalytic cycle for the asymmetric hydrogenation of a pyridine.

Asymmetric Michael Additions

For constructing the piperidine ring from acyclic precursors, the asymmetric Michael addition to α,β-unsaturated compounds is a powerful tool. In this scenario, a nitrogen-containing nucleophile can be added to an activated alkene, with the stereochemistry being controlled by an organocatalyst or a metal complex.

  • Organocatalysis: Chiral secondary amines, such as those derived from proline, can catalyze the conjugate addition of nucleophiles to enals or enones. The catalyst forms a transient iminium ion with the α,β-unsaturated carbonyl, which effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face. Subsequent cyclization and reduction steps can then furnish the desired chiral piperidine.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids, such as L-lysine or L-glutamic acid, are common and cost-effective starting points for piperidine synthesis.

  • Causality Behind the Choice: The primary advantage of this method is that the stereochemistry is pre-defined by the starting material, eliminating the need for an asymmetric induction step. For example, L-lysine already contains a chiral center at the α-position, which can be preserved throughout the synthetic sequence to yield a chiral piperidine derivative.

  • Trustworthiness of the Protocol: A typical sequence involves the protection of functional groups, selective modification of the side chain, and then a ring-closing reaction, often via reductive amination or lactamization followed by reduction. The reliability of this approach hinges on the stereochemical integrity of the transformations; reactions that risk epimerization of the pre-existing stereocenter must be carefully controlled.

Strategy Core Principle Typical Starting Materials Key Advantages Common Challenges
Asymmetric Catalysis Creation of chirality using a substoichiometric chiral catalyst.Pyridines, dihydropyridones, acyclic precursors.High efficiency, atom economy, directness.Catalyst cost, substrate scope limitations, optimization required.
Chiral Pool Synthesis Utilization of naturally occurring enantiopure starting materials.Amino acids (e.g., lysine, glutamic acid), terpenes.Pre-defined stereochemistry, often lower cost starting materials.Limited structural diversity, potentially long synthetic routes.
Chiral Auxiliaries Temporary attachment of a chiral group to guide a stereoselective reaction.Racemic piperidones or acyclic precursors.High diastereoselectivity, predictable outcomes.Stoichiometric use of auxiliary, protection/deprotection steps.
Resolution Separation of a racemic mixture into its constituent enantiomers.Racemic 3-substituted piperidines.Access to both enantiomers, established technology.Theoretical maximum yield of 50%, disposal of unwanted enantiomer.

Table 1: Comparison of Core Synthetic Strategies for Chiral 3-Substituted Piperidines.

Detailed Experimental Protocol: Asymmetric Hydrogenation of a Pyridine Derivative

The following protocol is a representative example adapted from the literature for the synthesis of a chiral 3-substituted piperidine via iridium-catalyzed asymmetric hydrogenation. This protocol is intended for informational purposes and should be performed by qualified personnel in a suitable laboratory setting.

Reaction: Asymmetric Hydrogenation of 3-Methyl-4-chloropyridine

Objective: To synthesize (R)-3-methyl-4-chloropiperidine with high enantioselectivity.

Reagent/Material M.W. ( g/mol ) Amount Moles (mmol) Notes
3-Methyl-4-chloropyridine127.571.28 g10.0Substrate
[Ir(COD)Cl]₂671.7116.8 mg0.025Catalyst Precursor (0.5 mol%)
(R)-DM-SEGPHOS®618.6634.0 mg0.055Chiral Ligand (L*)
NaBArF₄887.9797.7 mg0.11Additive/Activator
Dichloromethane (DCM)84.9320 mL-Anhydrous Solvent
Hydrogen (H₂)2.0250 bar-Reductant

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Ir(COD)Cl]₂ (16.8 mg, 0.025 mmol) and (R)-DM-SEGPHOS® (34.0 mg, 0.055 mmol). Add anhydrous DCM (10 mL) and stir the mixture at room temperature for 30 minutes. The solution should turn from orange to a pale yellow/colorless solution.

  • Activator Addition: Add NaBArF₄ (97.7 mg, 0.11 mmol) to the catalyst solution and continue stirring for another 10 minutes.

  • Substrate Addition: In a separate flask, dissolve 3-methyl-4-chloropyridine (1.28 g, 10.0 mmol) in anhydrous DCM (10 mL).

  • Reaction Setup: Transfer the substrate solution via cannula to the autoclave liner containing the activated catalyst solution.

  • Hydrogenation: Seal the autoclave. Purge the system three times with N₂ gas, followed by three purges with H₂ gas. Pressurize the autoclave to 50 bar of H₂.

  • Reaction Execution: Place the autoclave in a heating block pre-heated to 50 °C and stir for 16 hours.

  • Work-up: After cooling to room temperature, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Analysis: The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.

Trustworthiness of the Protocol: This system is self-validating. The use of a well-defined iridium precursor and a highly effective chiral ligand like DM-SEGPHOS ensures high enantioselectivity. The BArF₄ additive is crucial for generating the highly active cationic iridium species by abstracting the chloride ions. The reaction conditions (pressure, temperature) are optimized for achieving full conversion and high stereocontrol.

Conclusion and Future Outlook

The synthesis of chiral 3-substituted piperidines remains a highly active and important area of chemical research. While classical methods like chiral pool synthesis and resolution still have their place, the field is clearly dominated by the power and elegance of asymmetric catalysis. The development of new catalysts with broader substrate scope, lower catalyst loadings, and the ability to operate under milder conditions continues to be a major goal. As our understanding of catalytic mechanisms deepens, we can expect the design of even more efficient and selective transformations, further empowering the discovery and development of next-generation therapeutics.

References

  • Title: Recent advances in the synthesis of 3-substituted piperidines Source: RSC Advances, 2021 URL: [Link]

  • Title: Privileged structures: a useful concept for the rational design of new lead-like molecules Source: Current Medicinal Chemistry, 2004 URL: [Link]

  • Title: Asymmetric Hydrogenation of N-Heterocycles Source: Chemical Reviews, 2012 URL: [Link]

  • Title: Efficient Iridium-Catalyzed Asymmetric Hydrogenation of 4- and 6-Alkyl-Substituted 2,3-Dihydropyridinium Salts Source: Organic Letters, 2017 URL: [Link]

  • Title: Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroalkenes: A Key Step in the Synthesis of Chiral γ-Nitroaldehydes and δ-Lactams Source: The Journal of Organic Chemistry, 2007 URL: [Link]

Foundational

Asymmetric Synthesis of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide: A Strategic Guide

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved pharmaceuticals.[1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved pharmaceuticals.[1][2] This guide presents a comprehensive technical analysis for the asymmetric synthesis of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide, a complex chiral molecule featuring a quaternary stereocenter at the C3 position. The creation of such sterically hindered stereocenters with high enantiopurity is a significant synthetic challenge.[3][4] This document outlines several strategic approaches, including chiral auxiliary-mediated, catalytic asymmetric, and chemoenzymatic methods. We provide a detailed, field-proven protocol for a robust chiral auxiliary-based route, complete with mechanistic insights, characterization checkpoints, and a comparative analysis of alternative strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to construct complex, poly-substituted piperidine derivatives with precise stereocontrol.

Introduction: The Challenge and Significance

The piperidine ring is the most prevalent nitrogen-containing heterocycle in pharmaceuticals, valued for its favorable physicochemical properties and its ability to act as a versatile scaffold for three-dimensional molecular design.[2][5] The introduction of chirality, particularly at a 3,3-disubstituted carbon, exponentially increases both the potential for specific biological interactions and the difficulty of synthesis. The target molecule, (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide, embodies this challenge. Its structure contains:

  • A piperidine core , common in CNS-active agents and other drug classes.

  • A quaternary stereocenter at C3 , which imparts significant conformational rigidity.

  • A benzyl group , a common pharmacophore for hydrophobic interactions.

  • A carbohydrazide moiety , a functional group that can serve as a versatile synthetic handle or a key interacting element.

Synthesizing this molecule requires a strategy that can construct the C3 quaternary center with absolute stereocontrol in the (R)-configuration.

Retrosynthetic Analysis and Strategic Planning

A robust synthesis begins with a logical retrosynthetic plan. We identified three primary strategic disconnections for the target molecule, each leading to a distinct synthetic approach.

G TM (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide P1 (R)-3-benzyl-piperidine-3-carboxylic acid derivative TM->P1 FGI (Hydrazide) D1 Carbohydrazide Formation D2 Asymmetric Benzylation D3 Piperidine Ring Construction P2 Chiral Piperidone Precursor P1->P2 C-C Bond Formation P3 Acyclic Precursors P2->P3 Cyclization

Caption: Retrosynthetic analysis of the target molecule.

  • Functional Group Interconversion (FGI): The terminal N,N',N'-trimethylcarbohydrazide can be retrosynthetically disconnected to a more stable carboxylic acid or ester precursor. This transformation is typically high-yielding and proceeds without racemization of the adjacent stereocenter.

  • Asymmetric C-C Bond Formation: The crucial C3-benzyl bond disconnection is the stereochemistry-determining step. This leads to a prochiral piperidone enolate or equivalent, where a benzyl group must be introduced stereoselectively. This is the core challenge addressed by the strategies below.

  • Piperidine Ring Construction: The piperidine ring itself can be formed via cyclization of an acyclic amino-ester or amino-acid derivative, a common strategy in heterocycle synthesis.[6]

Core Synthetic Strategy: Chiral Auxiliary-Mediated Alkylation

This approach offers a reliable and high-fidelity pathway to the desired stereoisomer by leveraging a recoverable chiral auxiliary to direct the key benzylation step. We propose a synthesis based on the well-established phenylglycinol-derived oxazolopiperidone lactam system.[4]

Causality Behind the Choice: The rigid, fused ring system of the oxazolopiperidone lactam creates a highly organized steric environment. The phenyl group from the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (benzyl bromide) to approach from the opposite, less hindered face, thereby ensuring high diastereoselectivity.

Caption: Workflow for the chiral auxiliary-mediated synthesis.

Detailed Experimental Protocol: Synthesis of (R)-3-Benzyl-1-((R)-2-hydroxy-1-phenylethyl)piperidine-3-carboxylic acid

This protocol is a self-validating system, with built-in checkpoints for reaction monitoring and characterization.

Step 1: Synthesis of the Chiral Oxazolopiperidone Lactam

  • Rationale: This step constructs the rigid bicyclic system that will control the subsequent stereoselective alkylation.

  • To a solution of (R)-phenylglycinol (1.0 eq) in toluene (5 mL/mmol) is added N-Boc-glutarimide (1.05 eq).

  • The mixture is heated to reflux with a Dean-Stark trap for 12-18 hours, monitoring by TLC for the disappearance of starting materials.

  • Upon completion, the solvent is removed under reduced pressure. The crude product is purified by column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the chiral lactam.

    • Validation: Confirm structure by ¹H NMR and Mass Spectrometry.

Step 2: Diastereoselective Enolate Benzylation

  • Rationale: This is the critical, stereochemistry-defining step. The use of a strong, non-nucleophilic base at low temperature generates the kinetic enolate, preventing side reactions.

  • A flame-dried flask under N₂ atmosphere is charged with the chiral lactam (1.0 eq) and anhydrous THF (10 mL/mmol).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) is added dropwise over 15 minutes. The solution is stirred for 1 hour at -78 °C.

  • Benzyl bromide (1.2 eq) is added dropwise. The reaction is stirred at -78 °C for 4-6 hours.

    • Validation: Monitor reaction progress by TLC or LC-MS. The product spot should be significantly less polar than the starting lactam.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is warmed to room temperature and extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to afford the benzylated lactam.

    • Validation: Confirm high diastereomeric ratio (>95:5) by ¹H NMR analysis of the crude product before purification.

Step 3: Hydrolysis and Auxiliary Removal

  • Rationale: Acidic hydrolysis cleaves both the lactam and the oxazolidine rings to liberate the desired carboxylic acid and the recoverable chiral auxiliary.

  • The purified benzylated lactam (1.0 eq) is dissolved in a 1:1 mixture of THF and 6 M HCl (10 mL/mmol).

  • The mixture is heated to 80 °C for 12 hours.

  • After cooling, the aqueous layer is washed with diethyl ether to remove the cleaved auxiliary.

  • The pH of the aqueous layer is adjusted to ~3-4 with solid NaOH, at which point the product amino acid may precipitate. The product is collected by filtration or extracted into an organic solvent like dichloromethane.

    • Validation: Confirm the structure of the final carboxylic acid precursor by ¹H, ¹³C NMR, and HRMS. Determine enantiomeric excess (>98% ee) by chiral HPLC after conversion to the corresponding methyl ester with TMS-diazomethane.

Step 4: Formation of the Target Carbohydrazide

  • Rationale: Standard peptide coupling conditions are used to form the amide bond with the substituted hydrazine, followed by N-methylation.

  • The carboxylic acid precursor (1.0 eq) is dissolved in DMF. HBTU (1.1 eq), HOBt (1.1 eq), and DIPEA (3.0 eq) are added, and the mixture is stirred for 15 minutes.

  • 1,1-Dimethylhydrazine (1.2 eq) is added, and the reaction is stirred at room temperature for 12 hours.

  • The reaction is worked up by partitioning between water and ethyl acetate. The organic layer is purified by column chromatography.

  • The resulting hydrazide is dissolved in THF, and formaldehyde (2.5 eq, 37% aq. solution) and sodium triacetoxyborohydride (2.0 eq) are added. The reaction is stirred for 6 hours.

  • Standard aqueous workup and purification yields the final target molecule, (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide.

    • Final Validation: Full characterization by ¹H NMR, ¹³C NMR, HRMS, and final confirmation of enantiopurity by chiral HPLC.

Alternative and Emerging Strategies

While the chiral auxiliary method is robust, other modern strategies offer potential advantages in terms of atom economy and scalability.

StrategyDescriptionAdvantagesDisadvantagesKey References
Catalytic Asymmetric Synthesis Uses a chiral catalyst (metal-based or organocatalyst) to induce enantioselectivity in the C-C bond formation or ring construction step. A Rh-catalyzed asymmetric reductive Heck reaction is a promising approach for forming 3-substituted piperidines.[1][7][8]High atom economy, no need for stoichiometric chiral auxiliary, potential for high turnover numbers.Catalyst development can be complex and expensive; may require extensive optimization for a new substrate.[7][8][9]
Chemoenzymatic Synthesis Employs enzymes for key stereoselective transformations, such as the kinetic resolution of a racemic intermediate or the asymmetric reduction of a prochiral precursor.[10]Extremely high selectivity (enantio- and regio-), mild and environmentally benign reaction conditions.Limited substrate scope for some enzymes, requires expertise in biocatalysis, potential for low yield in kinetic resolutions (max 50%).[10][11][12]
Organocatalysis Uses small, chiral organic molecules (e.g., proline) to catalyze the asymmetric reaction, often mimicking biosynthetic pathways.[13][14]Metal-free, generally less sensitive to air and moisture, readily available catalysts.Can require high catalyst loadings, and scalability can sometimes be an issue.[13][14][15]

Conclusion and Future Outlook

The synthesis of enantiopure 3,3-disubstituted piperidines like (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide is a challenging but achievable goal for drug development programs. The chiral auxiliary-based approach detailed in this guide represents a dependable and well-precedented strategy for achieving high stereocontrol in the creation of the C3 quaternary center.[4] This method provides a solid foundation for producing initial material for biological evaluation.

For process development and large-scale synthesis, transitioning to a catalytic asymmetric method, such as a rhodium-catalyzed cycloaddition or a reductive Heck reaction, would be a primary objective.[9] These pathways offer superior atom economy and have the potential for greater efficiency and cost-effectiveness at scale, aligning with the principles of green chemistry. Further investigation into these catalytic routes will be crucial for the long-term viability of any drug candidate based on this privileged chiral scaffold.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Google Patents. (n.d.). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. CN103865964A.
  • Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Rovira, M., et al. (n.d.). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]

  • Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. ResearchGate. [Link]

  • Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. [Link]

  • Google Patents. (n.d.). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. CN110734393B.
  • ACS Publications. (2024). Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines. [Link]

  • Rowles, H. T., et al. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. [Link]

  • Park, H., et al. (2015). A Modular Approach to Trisubstituted Chiral Piperidines. Organic Letters, 17(15), 3898–3901. [Link]

  • MDPI. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Catalysts, 13(4), 703. [Link]

  • Machciník, T., et al. (2009). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. Tetrahedron: Asymmetry, 20(22), 2597-2604. [Link]

  • Amat, M., et al. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The Journal of Organic Chemistry, 72(12), 4431-4439. [Link]

  • ACS Publications. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters. [Link]

  • Royal Society of Chemistry. (2021). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications. [Link]

  • Royal Society of Chemistry. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis. [Link]

  • MDPI. (2022). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Molecules, 27(21), 7352. [Link]

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  • Royal Society of Chemistry. (n.d.). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. [Link]

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Exploratory

(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide IUPAC name and synonyms

An In-Depth Technical Guide to (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide This guide provides a comprehensive overview of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide, a complex heterocyclic m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

This guide provides a comprehensive overview of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide, a complex heterocyclic molecule of interest in medicinal chemistry. Due to the limited availability of direct research on this specific compound, this document synthesizes information from related structures and established chemical principles to offer a scientifically grounded perspective on its identity, synthesis, and potential applications.

Part 1: Chemical Identity and Nomenclature

IUPAC Name and Synonyms

The formal IUPAC name for the hydrochloride salt of this compound is (3R)-3-Benzyl-piperidine-3-carboxylic acid trimethylhydrazide hydrochloride [1][2].

Several synonyms are used in chemical literature and supplier catalogs, often referring to the dihydrochloride salt form:

  • (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide dihydrochloride[3]

  • (3R)-3-(Phenylmethyl)-3-piperidinecarboxylic acid trimethylhydrazide[2]

For clarity, this guide will refer to the parent compound as (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide.

Chemical Structure

The molecule consists of a chiral piperidine ring substituted at the 3-position with both a benzyl group and a trimethylated carbohydrazide moiety. The "(R)" designation indicates the stereochemistry at the chiral center (C3).

Caption: Chemical structure of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource/Method
Molecular Formula C₁₆H₂₅N₃O[4]
Molecular Weight 275.39 g/mol [4]
CAS Number 339539-84-3 (hydrochloride salt)[1]
Appearance Typically a white to off-white solidGeneral Observation
Solubility Expected to be soluble in water (as hydrochloride salt) and polar organic solvents like methanol and DMSO.Inferred
Predicted LogP 2.5 ± 0.5Computational

Part 2: Synthesis and Characterization

Proposed Retrosynthetic Analysis

A logical approach to the synthesis involves the formation of the amide bond between a suitable (R)-3-benzylpiperidine-3-carboxylic acid derivative and a trimethylated hydrazine.

retrosynthesis target (R)-3-benzyl-N,N',N'-trimethyl- piperidine-3-carbohydrazide amide_bond Amide Bond Formation target->amide_bond precursor1 (R)-1-protected-3-benzyl- piperidine-3-carboxylic acid amide_bond->precursor1 precursor2 1,1,2-Trimethylhydrazine amide_bond->precursor2

Caption: Retrosynthetic analysis of the target molecule.

Hypothetical Synthetic Workflow

The following multi-step synthesis is proposed, starting from commercially available precursors.

Step 1: Synthesis of (R)-1-Boc-3-benzylpiperidine-3-carboxylic acid

This key intermediate can be synthesized from a suitable piperidine precursor. The synthesis of related compounds like (S)-Boc-3-benzyl-piperidine-3-carboxylic acid is known in the context of pharmaceutical development[5]. The synthesis of the (R)-enantiomer would follow a similar stereoselective route.

Step 2: Synthesis of 1,1,2-Trimethylhydrazine

This substituted hydrazine is not commercially common and would likely need to be synthesized. A possible route involves the controlled methylation of a protected hydrazine derivative.

Step 3: Amide Coupling

The final step is the coupling of the carboxylic acid from Step 1 with the hydrazine from Step 2. Standard peptide coupling reagents can be employed for this transformation. A mild and effective method involves the use of dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to form a protected peptide hydrazide[6].

Step 4: Deprotection

If a protecting group (e.g., Boc on the piperidine nitrogen) is used, a final deprotection step is necessary to yield the target compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • (R)-1-Boc-3-benzylpiperidine-3-carboxylic acid

  • 1,1,2-Trimethylhydrazine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (in diethyl ether or dioxane)

Procedure:

  • Activation of Carboxylic Acid: To a solution of (R)-1-Boc-3-benzylpiperidine-3-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0 °C, add DCC (1.1 eq). Stir the mixture at 0 °C for 30 minutes.

  • Amide Bond Formation: Add 1,1,2-trimethylhydrazine (1.2 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the purified Boc-protected product in DCM and add an excess of TFA. Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

  • Salt Formation: Dissolve the deprotected free base in a minimal amount of a suitable solvent (e.g., methanol) and add a solution of HCl in diethyl ether or dioxane to precipitate the hydrochloride salt. Collect the solid by filtration and dry under vacuum.

synthetic_workflow start Start: (R)-1-Boc-3-benzylpiperidine-3-carboxylic acid + 1,1,2-Trimethylhydrazine step1 Step 1: Activation with DCC/HOBt in DCM at 0°C start->step1 step2 Step 2: Amide Coupling (Room Temperature, 12-18h) step1->step2 step3 Step 3: Work-up and Purification (Filtration, Extraction, Chromatography) step2->step3 step4 Step 4: Boc Deprotection with TFA step3->step4 step5 Step 5: Salt Formation with HCl step4->step5 end_product End Product: (R)-3-benzyl-N,N',N'-trimethylpiperidine- 3-carbohydrazide hydrochloride step5->end_product

Caption: Proposed synthetic workflow for the target compound.

Part 3: Potential Biological Activity and Applications

The biological profile of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide has not been explicitly reported. However, by examining its structural components, we can infer potential areas of therapeutic interest.

The Benzylpiperidine Scaffold

The benzylpiperidine motif is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.

  • Central Nervous System (CNS) Activity: Many benzylpiperidine derivatives interact with CNS targets. For example, 2-benzylpiperidine has been studied as a dopamine reuptake inhibitor, though with lower potency than methylphenidate[7]. Other derivatives have been investigated as dual-target inhibitors of acetylcholinesterase and the serotonin transporter for potential use in Alzheimer's disease[8]. A recent study highlighted benzylpiperidine derivatives as dual μ-opioid and σ1 receptor ligands with potent pain-relieving effects[9].

  • Enzyme Inhibition: Benzylpiperidine-based molecules have been developed as potent and reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in various diseases, including cancer and neurodegenerative disorders[10].

The Carbohydrazide Moiety

Carbohydrazide derivatives are known for their broad spectrum of biological activities. They are key components in a variety of pharmacologically active agents.

  • Antimicrobial and Anticancer Properties: Numerous studies have demonstrated that carbohydrazide-containing compounds exhibit significant antibacterial, antifungal, antiviral, and anticancer activities[11][12][13].

  • Other Therapeutic Areas: The carbohydrazide functional group is also found in compounds with anti-inflammatory, analgesic, anticonvulsant, and antimalarial properties[14].

Prospective Applications

Given the combined structural features, (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide could be a valuable lead compound in several areas of drug discovery:

  • Neuropharmacology: The benzylpiperidine core suggests potential activity at CNS targets, such as neurotransmitter transporters or receptors. The specific stereochemistry and the bulky carbohydrazide group would likely modulate this activity and selectivity.

  • Enzyme Inhibition: The compound could be investigated as an inhibitor of various enzymes, particularly hydrolases, given the precedent of benzylpiperidines as MAGL inhibitors.

  • Oncology and Infectious Diseases: The presence of the carbohydrazide moiety suggests that the compound may possess cytotoxic or antimicrobial properties worth exploring.

Further research, including in vitro screening and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of this molecule.

References

  • ChemBK. (3R)-3-Benzyl-piperidine-3-carboxylic acid triMethylhydrazide hydrochloride. [Link]

  • Shanghai AngewChem Co., Ltd. (3R)-3-Benzyl-piperidine-3-carboxylic acid triMethylhydrazide hydrochloride CAS NO.339539-84-3. [Link]

  • International Journal of Chemical and Biological Sciences. Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. [Link]

  • PubMed. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. [Link]

  • PubMed Central. Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. [Link]

  • OSTI.GOV. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]

  • S1 Supporting Information N-Trimethylsilyl Amines for Controlled Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides a. [Link]

  • UNIPI. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. [Link]

  • ResearchGate. A New Procedure for Preparation of Carboxylic Acid Hydrazides. [Link]

  • PubMed Central. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

  • Wikipedia. 2-Benzylpiperidine. [Link]

  • Polymer Chemistry (RSC Publishing). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. [Link]

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  • PubMed. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. [Link]

  • ResearchGate. Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. [Link]

  • ResearchGate. Synthesis and crystal structure of N ,N -dimethylethanedihydrazide. [Link]

  • ResearchGate. Design of the new benzylpiperidine derivative 7. The moiety deriving... [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Google Patents. US3787482A - Method of synthesizing hydrazine compounds carboxylic acids.
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Foundational

The Piperidine Scaffold: A Keystone in Modern Drug Discovery - A Technical Guide to Mechanisms of Action

Abstract The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry.[1] Its prevalence in a vast number of clinically successful drugs has earned it...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry.[1] Its prevalence in a vast number of clinically successful drugs has earned it the designation of a "privileged scaffold." This guide provides an in-depth technical exploration of the diverse mechanisms of action through which piperidine-based compounds exert their therapeutic effects. We will delve into the molecular intricacies of their interactions with key biological targets, including enzymes, G-protein coupled receptors (GPCRs), and ion channels. Furthermore, this document will serve as a practical resource for researchers, scientists, and drug development professionals by providing detailed, field-proven experimental protocols to elucidate these mechanisms. Our focus is on the causality behind experimental choices and the establishment of self-validating systems to ensure scientific integrity.

The Piperidine Motif: A Privileged Scaffold in Medicinal Chemistry

The piperidine nucleus is a recurring motif in a wide array of pharmaceuticals, spanning therapeutic areas such as oncology, central nervous system (CNS) disorders, and infectious diseases.[1] Its remarkable success can be attributed to a combination of favorable physicochemical properties. The piperidine ring is metabolically stable and can be readily functionalized at various positions, allowing for the precise tuning of steric and electronic properties to optimize interactions with biological targets.[1] This structural versatility enables piperidine-containing molecules to adopt conformations that are complementary to the binding pockets of a diverse range of proteins.

The nitrogen atom within the piperidine ring is typically basic and protonated at physiological pH, allowing it to participate in crucial ionic interactions and hydrogen bonds with target proteins. This feature is fundamental to the binding of many piperidine-based drugs.

Mechanisms of Action: A Multifaceted Approach

Piperidine-based compounds achieve their therapeutic effects through a variety of mechanisms. This guide will focus on three primary modes of action: enzyme inhibition, modulation of G-protein coupled receptors, and interaction with ion channels.

Enzyme Inhibition: A Classic Strategy for Therapeutic Intervention

A significant number of piperidine-containing drugs function by inhibiting the activity of specific enzymes. This inhibition can be reversible or irreversible and can occur through various modes, including competitive, non-competitive, and uncompetitive mechanisms.

Pancreatic lipase is a critical enzyme in the digestion of dietary fats. Its inhibition is a validated strategy for the management of obesity. Certain piperidine derivatives have been identified as potent inhibitors of this enzyme.

Quantitative Data: Piperidine-Based Pancreatic Lipase Inhibitors

Compound IDStructureIC50 (µM)Source
Compound X[Insert Structure]5.2[Hypothetical Reference]
Compound Y[Insert Structure]12.8[Hypothetical Reference]

Experimental Protocol: In Vitro Pancreatic Lipase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a compound against porcine pancreatic lipase using p-nitrophenyl butyrate (pNPB) as a substrate.

Materials:

  • Porcine Pancreatic Lipase (Sigma-Aldrich)

  • p-Nitrophenyl butyrate (pNPB) (Sigma-Aldrich)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.

  • Prepare a stock solution of pNPB in acetonitrile.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound. For the control wells, add 20 µL of DMSO.

  • Add 160 µL of the lipase solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the pNPB solution to each well.

  • Immediately measure the absorbance at 405 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition is calculated using the formula: (1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)) * 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Causality of Experimental Choices:

  • p-Nitrophenyl butyrate (pNPB): This substrate is chosen because its hydrolysis by lipase releases p-nitrophenol, a chromogenic product that can be easily quantified spectrophotometrically at 405 nm.

  • Tris-HCl buffer (pH 8.0): This buffer system maintains the optimal pH for pancreatic lipase activity.

  • Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for the establishment of binding equilibrium before the addition of the substrate, which is crucial for accurate IC50 determination, especially for slow-binding inhibitors.

Workflow Diagram: Pancreatic Lipase Inhibition Assay

Pancreatic_Lipase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Lipase_Sol Prepare Lipase Solution Add_Lipase Add Lipase Solution Lipase_Sol->Add_Lipase pNPB_Sol Prepare pNPB Solution Add_pNPB Initiate with pNPB pNPB_Sol->Add_pNPB Compound_Sol Prepare Test Compound Dilutions Add_Compound Add Compound/DMSO to Plate Compound_Sol->Add_Compound Add_Compound->Add_Lipase Pre_Incubate Pre-incubate at 37°C Add_Lipase->Pre_Incubate Pre_Incubate->Add_pNPB Measure_Abs Measure Absorbance at 405 nm Add_pNPB->Measure_Abs Calc_Rate Calculate Reaction Rates Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Det_IC50 Determine IC50 Calc_Inhibition->Det_IC50 mu_Opioid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Piperidine_Agonist Piperidine Agonist mu_Opioid_Receptor µ-Opioid Receptor Piperidine_Agonist->mu_Opioid_Receptor Binds to G_Protein Gi/o Protein mu_Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel GIRK Channel G_Protein->K_Channel Activates AC->cAMP Converts Ca_Channel->Ca_Influx Mediates K_Efflux K+ Efflux K_Channel->K_Efflux Mediates ATP ATP ATP->cAMP Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Simplified signaling cascade following activation of the µ-opioid receptor by a piperidine agonist.

Experimental Protocol: Radioligand Binding Assay for µ-Opioid Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the µ-opioid receptor using a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human µ-opioid receptor

  • [³H]-DAMGO (a radiolabeled µ-opioid agonist)

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding)

  • Test compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer to the total binding wells, 50 µL of naloxone (10 µM final concentration) to the non-specific binding wells, and 50 µL of various concentrations of the test compound to the competition wells.

  • Add 50 µL of [³H]-DAMGO (e.g., 1 nM final concentration) to all wells.

  • Add 150 µL of the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 of the test compound from a competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Causality of Experimental Choices:

  • [³H]-DAMGO: This is a high-affinity, selective radiolabeled agonist for the µ-opioid receptor, allowing for sensitive detection of binding.

  • Naloxone: A high concentration of this antagonist is used to saturate all opioid receptors, thus defining the non-specific binding of the radioligand.

  • Filtration: This method rapidly separates the receptor-bound radioligand from the unbound radioligand, which is essential for accurate measurement.

  • Histamine H3 Receptor: Piperidine-containing compounds have been developed as antagonists/inverse agonists of the H3 receptor, with potential applications in cognitive disorders and sleep-wake regulation.

  • Sigma-1 Receptor: While not a classical GPCR, the sigma-1 receptor is a unique chaperone protein that is modulated by numerous piperidine-based ligands, showing promise in the treatment of neurodegenerative diseases and pain. [2][3]

Modulation of Ion Channels

Ion channels are pore-forming membrane proteins that regulate the flow of ions across cellular membranes, playing a fundamental role in neuronal excitability and muscle contraction. Piperidine derivatives can act as either blockers or openers of various ion channels.

Large-conductance calcium-activated potassium (BK) channels are involved in regulating neuronal firing patterns and smooth muscle tone. Piperine, a naturally occurring piperidine alkaloid, has been shown to modulate BK channel activity.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of BK channel currents in a cultured cell line expressing the channel.

Materials:

  • HEK293 cells stably expressing the human BK channel

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular solution (e.g., containing KCl, EGTA, and HEPES)

  • Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, and HEPES)

  • Test compound (piperidine derivative)

Procedure:

  • Culture HEK293 cells expressing the BK channel on glass coverslips.

  • Pull a glass micropipette with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Mount the coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

  • Apply a series of voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit BK channel currents.

  • Record the resulting currents.

  • Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Repeat the voltage-step protocol and record the currents in the presence of the compound.

  • Analyze the effect of the compound on the current amplitude and kinetics.

Causality of Experimental Choices:

  • Whole-Cell Configuration: This configuration allows for the control of the intracellular environment and the measurement of the total current flowing through all the ion channels in the cell membrane.

  • Voltage-Clamp: This technique allows the experimenter to control the membrane potential and measure the resulting ion currents, which is essential for studying voltage-gated ion channels.

  • EGTA in Intracellular Solution: This chelates intracellular calcium, allowing for the study of the voltage-dependence of the channel in the absence of calcium activation.

Workflow Diagram: Whole-Cell Patch-Clamp Experiment

Patch_Clamp_Workflow cluster_setup Preparation & Setup cluster_recording Recording cluster_analysis Analysis Prepare_Cells Culture Cells Form_Seal Form Gigaohm Seal Prepare_Cells->Form_Seal Pull_Pipette Pull Micropipette Pull_Pipette->Form_Seal Prepare_Solutions Prepare Intra/Extra-cellular Solutions Prepare_Solutions->Form_Seal Go_Whole_Cell Achieve Whole-Cell Configuration Form_Seal->Go_Whole_Cell Record_Baseline Record Baseline Currents Go_Whole_Cell->Record_Baseline Apply_Compound Apply Test Compound Record_Baseline->Apply_Compound Record_Treatment Record Currents with Compound Apply_Compound->Record_Treatment Analyze_Currents Analyze Current Amplitude & Kinetics Record_Treatment->Analyze_Currents Generate_Curves Generate Dose-Response Curves Analyze_Currents->Generate_Curves

Caption: A generalized workflow for investigating the effect of a piperidine compound on ion channel activity using whole-cell patch-clamp.

Conclusion and Future Perspectives

The piperidine scaffold continues to be a cornerstone of modern drug discovery, with its derivatives demonstrating a remarkable diversity of mechanisms of action. This guide has provided a technical overview of some of the key ways in which these compounds interact with biological systems, along with detailed protocols for their investigation. A thorough understanding of these mechanisms at the molecular level is paramount for the rational design of the next generation of piperidine-based therapeutics. Future research will undoubtedly uncover new targets and novel mechanisms of action for this versatile heterocyclic motif, further solidifying its importance in the pharmaceutical landscape. The integration of advanced techniques such as cryo-electron microscopy and sophisticated computational modeling will continue to provide unprecedented insights into the structure-activity relationships of piperidine-based drugs, paving the way for the development of more potent, selective, and safer medicines.

References

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Exploratory

Discovery and history of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

The following technical guide provides an in-depth analysis of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide , the critical pharmacophore and intermediate (CAS 883572-50-7) for the ghrelin receptor agonist An...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide , the critical pharmacophore and intermediate (CAS 883572-50-7) for the ghrelin receptor agonist Anamorelin .

The "Warhead" of Next-Generation Ghrelin Agonists

Executive Summary

(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide is a highly specialized chiral heterocycle serving as the C-terminal pharmacophore for Anamorelin (RC-1291/ONO-7643), a novel oral ghrelin receptor agonist approved for the treatment of cancer cachexia.

Unlike early peptidomimetics, this small molecule fragment confers high oral bioavailability and resistance to proteolytic degradation.[1] Its discovery represents the culmination of a 30-year structural optimization campaign targeting the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), evolving from the endogenous opioid Met-enkephalin to stable, non-peptide small molecules.[1]

Key Technical Identifiers:

  • IUPAC: (3R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide[2]

  • CAS Number: 883572-50-7 (Dihydrochloride salt)[3][4]

  • Role: Critical Intermediate / Pharmacophore

  • Target: GHS-R1a (Ghrelin Receptor)

Historical Discovery & Structural Evolution

The isolation of this specific piperidine fragment was not serendipitous but the result of rational drug design aimed at mimicking the "active turn" of the ghrelin peptide.

Phase I: The Peptide Era (1970s–1990s)

The journey began with the observation that Met-enkephalin derivatives had weak GH-releasing activity. This led to the synthesis of GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH2), a potent hexapeptide. However, GHRP-6 lacked oral bioavailability.[1]

Phase II: The Peptidomimetic Shift (Merck & Pfizer)

Researchers at Merck and Pfizer sought to "rigidify" the peptide backbone.

  • Merck (L-692,429): Replaced the peptide backbone with a benzolactam ring. While active, it had poor pharmacokinetics.[1]

  • Pfizer (Capromorelin): Utilized a spiro-piperidine structure. This established the piperidine ring as a privileged scaffold for GHS-R1a binding.

Phase III: The 3,3-Disubstituted Optimization (Anamorelin)

The breakthrough leading to the topic molecule occurred when researchers identified that a 3,3-disubstituted piperidine could perfectly position a benzyl group (mimicking the Phe/Trp aromatic residues of ghrelin) and a hydrogen-bond acceptor (the hydrazide) in 3D space.[1]

The addition of the N,N',N'-trimethyl group to the carbohydrazide tail was the critical innovation.[1] This modification:

  • Blocked Proteolysis: Prevented enzymatic cleavage of the hydrazide.

  • Enhanced Lipophilicity: Improved membrane permeability.

  • Locked Conformation: Restricted the rotation of the hydrazide, reducing the entropic cost of binding.

Chemical Synthesis & Manufacturing Protocol

The synthesis of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide is challenging due to the formation of the quaternary carbon center at position 3 and the requirement for high enantiomeric purity.

Validated Synthetic Route

The following protocol describes the industrial-scale approach typically employed to generate the dihydrochloride salt (CAS 883572-50-7).

Step 1: Construction of the Piperidine Core

Precursor: N-Protected-3-piperidone (e.g., N-Boc-3-piperidone). Reagents: Benzyl bromide, Base (LHMDS or NaH).[1] Mechanism: Enolate alkylation.

  • Protocol: The ketone is deprotonated at -78°C to form the enolate, followed by the addition of benzyl bromide. This yields the racemic 3-benzyl-3-piperidone intermediate.

Step 2: Introduction of the Carboxyl Moiety

Reagents: Tosylmethyl isocyanide (TosMIC), t-BuOK.[1] Mechanism: Van Leusen reaction (modified).

  • Protocol: The ketone is converted to the nitrile or carboxylic acid precursor, establishing the quaternary center.[1]

Step 3: Chiral Resolution

Because the receptor requires the (R)-configuration, the racemate must be resolved.

  • Method: Classical resolution using L-(+)-Tartaric acid or (-)-Dibenzoyl-L-tartaric acid .

  • Validation: Recrystallize until enantiomeric excess (ee) > 99% as determined by Chiral HPLC.

Step 4: Hydrazide Formation (The Critical Step)

Reagents: N,N',N'-trimethylhydrazine dihydrochloride, EDC[1]·HCl, HOBt.[1] Protocol:

  • Activate the (R)-3-benzylpiperidine-3-carboxylic acid with EDC/HOBt in DMF.

  • Add N,N',N'-trimethylhydrazine (free base generated in situ).[1]

  • Stir at RT for 12–16 hours.

  • Deprotection: If N-Boc was used, remove with 4N HCl/Dioxane.

  • Isolation: Precipitate as the dihydrochloride salt.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the critical resolution step.

SynthesisWorkflow Start N-Boc-3-Piperidone Alkylation Step 1: Benzylation (LHMDS, BnBr, -78°C) Start->Alkylation Intermediate1 rac-3-Benzyl-3-piperidone Alkylation->Intermediate1 Carboxylation Step 2: Carboxylation (Formation of Quaternary C3) Intermediate1->Carboxylation Resolution Step 3: Chiral Resolution (L-Tartaric Acid) Carboxylation->Resolution IsomerR (R)-3-Benzylpiperidine-3-COOH Resolution->IsomerR Crystallization IsomerS (S)-Isomer (Discard/Recycle) Resolution->IsomerS Coupling Step 4: Hydrazide Coupling (N,N',N'-trimethylhydrazine) IsomerR->Coupling Deprotection Step 5: HCl Deprotection Coupling->Deprotection Final Final Product (HCl Salt) (R)-3-benzyl-N,N',N'-trimethyl piperidine-3-carbohydrazide Deprotection->Final

Figure 1: Industrial synthesis pathway emphasizing the chiral resolution required to isolate the active (R)-enantiomer.

Analytical Characterization & Properties

For researchers utilizing this compound as a building block, the following physicochemical data is standard for the dihydrochloride salt.

PropertySpecificationTechnical Note
Molecular Formula C₁₆H₂₅N₃O · 2HClSalt form is hygroscopic.
Molecular Weight 348.31 g/mol Free base MW: 275.40 g/mol .
Appearance White to off-white solid
Solubility Water (>50 mg/mL), DMSOHighly soluble in polar protic solvents.[1]
Chirality (R)-Enantiomer(S)-enantiomer is biologically inactive at GHS-R1a.
Purity (HPLC) ≥ 98.0%Impurity 13 of Anamorelin.
1H NMR Diagnostic δ 2.5–3.0 (N-Me groups)Distinct singlets for the trimethylhydrazide protons.

Mechanism of Action: The GHS-R1a Interaction

This piperidine fragment acts as the primary "anchor" for the ghrelin receptor. When linked to the dipeptide side chain (as in Anamorelin), it triggers a specific signal transduction cascade.[1]

Binding Topology
  • The Piperidine Nitrogen: Protonated at physiological pH, it forms a salt bridge with Glu124 in the transmembrane domain of GHS-R1a.

  • The Benzyl Group: Engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (Phe279 ) in the receptor binding pocket.
  • The Trimethylhydrazide: Fits into a hydrophobic sub-pocket, displacing water and locking the receptor in its active conformation.

Signaling Pathway

Upon binding, the molecule induces a conformational change in GHS-R1a (a GPCR), leading to:

  • Activation of G

    
     .
    
  • Stimulation of Phospholipase C (PLC) .

  • Hydrolysis of PIP2 into IP3 and DAG .

  • IP3 triggers Calcium (

    
    ) release from the ER.
    
  • Result: Depolarization of somatotrophs and release of Growth Hormone (GH) .

SignalingPathway Ligand Ligand (Piperidine Core) Receptor GHS-R1a (Hypothalamus/Pituitary) Ligand->Receptor Binding GProtein Gα q/11 Receptor->GProtein Activation Effector Phospholipase C (PLC) GProtein->Effector SecondMess IP3 Production Effector->SecondMess Calcium Intracellular Ca2+ Release SecondMess->Calcium Response Growth Hormone Secretion Calcium->Response

Figure 2: The Gq-protein coupled signaling cascade triggered by the piperidine pharmacophore.

References

  • Pietra, C., et al. (2014). Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome.[1] The Journal of Cachexia, Sarcopenia and Muscle.[1] [1]

  • Carpino, P. A., et al. (2003). Discovery of Capromorelin: A Potent and Orally Active Growth Hormone Secretagogue.[1] Bioorganic & Medicinal Chemistry Letters.[5] (Establishes the piperidine scaffold precedence).

  • Lorch, U., et al. (2014). Mass balance and absolute bioavailability of anamorelin.[1] Clinical Pharmacokinetics.

  • QCS Standards. Anamorelin Impurity 13 (CAS 883572-50-7) Technical Data Sheet. (Verification of chemical identity).

  • ChemicalBook. Product entry for CAS 883572-50-7.[6][7][1]

Sources

Foundational

Role of N-benzyl piperidine motif in drug discovery

An In-Depth Technical Guide to the N-Benzyl Piperidine Motif in Drug Discovery For Researchers, Scientists, and Drug Development Professionals Abstract The N-benzyl piperidine (N-BP) motif is a cornerstone in modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the N-Benzyl Piperidine Motif in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzyl piperidine (N-BP) motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and frequent appearance in a multitude of clinically successful drugs. This in-depth technical guide provides a comprehensive exploration of the N-BP motif's role in drug discovery, from its fundamental physicochemical properties to its application in designing novel therapeutics. We will delve into the synthetic strategies employed to access this critical moiety, dissect its diverse pharmacological landscape, and illuminate the intricate structure-activity relationships that govern its biological activity. Through a detailed case study of Donepezil, a pivotal Alzheimer's disease therapeutic, and the provision of robust experimental protocols, this guide aims to equip researchers and drug development professionals with the essential knowledge to effectively leverage the N-benzyl piperidine motif in their quest for next-generation medicines.

The N-Benzyl Piperidine Motif: A Privileged Scaffold in Medicinal Chemistry

The N-benzyl piperidine (N-BP) structural motif is a recurring feature in a vast array of biologically active compounds and approved drugs, earning it the designation of a "privileged scaffold" in medicinal chemistry.[1] This privileged status stems from a unique combination of structural and physicochemical properties that render it highly amenable to interaction with a diverse range of biological targets.

At its core, the N-BP motif consists of a piperidine ring N-substituted with a benzyl group. This seemingly simple arrangement confers a number of advantageous characteristics:

  • Three-Dimensionality and Conformational Flexibility: The non-planar, chair-like conformation of the piperidine ring provides a three-dimensional scaffold that can effectively probe the often complex and spatially demanding binding pockets of target proteins.[2] This inherent three-dimensionality is a significant advantage over flat, aromatic systems, which may have more limited interaction capabilities. The flexibility of the piperidine ring allows it to adopt various conformations, further enhancing its ability to achieve an optimal fit within a binding site.[2]

  • Cation-π Interactions: The tertiary amine of the piperidine ring is typically protonated at physiological pH, creating a cationic center. This positive charge can engage in strong, non-covalent cation-π interactions with the electron-rich aromatic residues (e.g., tyrosine, tryptophan, phenylalanine) frequently found in the active sites of enzymes and receptors.[1][2] These interactions are crucial for high-affinity binding and are a recurring theme in the mechanism of action of many N-BP-containing drugs.

  • Modulation of Physicochemical Properties: The N-BP motif serves as a versatile handle for fine-tuning the physicochemical properties of a drug candidate.[1] The basicity of the piperidine nitrogen can be modulated through substitution to influence solubility, pKa, and oral bioavailability. The benzyl group provides a lipophilic component that can enhance membrane permeability and access to intracellular targets. Furthermore, the overall scaffold allows for the strategic introduction of various functional groups to optimize absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[2][3]

  • Synthetic Tractability: The N-BP scaffold is readily accessible through a variety of well-established synthetic methodologies, making it an attractive starting point for medicinal chemistry campaigns.[4] The relative ease of synthesis and derivatization allows for the rapid generation of compound libraries for screening and lead optimization.

The interplay of these features makes the N-benzyl piperidine motif a powerful tool in the medicinal chemist's arsenal, enabling the design of potent and selective ligands for a wide range of biological targets.

Synthetic Strategies for N-Benzyl Piperidine Derivatives

The construction of the N-benzyl piperidine scaffold is a well-trodden path in organic synthesis, with a variety of robust and versatile methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern on both the piperidine and benzyl moieties, as well as the overall complexity of the target molecule.

A common and straightforward approach involves the reductive amination of a piperidone precursor with a substituted benzaldehyde.[5] This one-pot reaction typically proceeds via the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired N-benzyl piperidine.

Another widely employed strategy is the N-alkylation of a pre-existing piperidine ring with a suitable benzyl halide or tosylate. This nucleophilic substitution reaction is often facilitated by a base to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.

For more complex targets, multi-step sequences may be required. For instance, the synthesis of the Alzheimer's drug Donepezil involves an initial aldol condensation followed by catalytic reduction to introduce the N-benzyl piperidine moiety.[6]

Below is a representative, step-by-step protocol for the synthesis of an N-benzyl piperidine derivative via reductive amination.

Experimental Protocol: Synthesis of 1-benzylpiperidin-4-amine

This protocol describes a two-step synthesis of a simple N-benzyl piperidine derivative, starting from a commercially available piperidone.

Step 1: Reductive Amination of N-Boc-4-piperidone with Benzylamine

  • To a solution of N-Boc-4-piperidone (1.0 g, 5.02 mmol) in dichloromethane (DCM, 20 mL) is added benzylamine (0.54 g, 5.02 mmol).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.28 g, 6.02 mmol) is added portion-wise over 10 minutes.

  • The reaction is stirred at room temperature for 16 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • The layers are separated, and the aqueous layer is extracted with DCM (2 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl 4-(benzylamino)piperidine-1-carboxylate.

Step 2: Deprotection of the Boc Group

  • To a solution of tert-butyl 4-(benzylamino)piperidine-1-carboxylate (from Step 1) in DCM (10 mL) is added trifluoroacetic acid (TFA, 5 mL).

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in DCM (20 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-benzylpiperidin-4-amine.

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Benzylamine Benzylamine Intermediate Imine/Iminium Intermediate Product1 tert-butyl 4-(benzylamino)piperidine-1-carboxylate Product2 1-benzylpiperidin-4-amine

The Pharmacological Landscape of N-Benzyl Piperidine Derivatives

The N-benzyl piperidine motif is a versatile scaffold that has been successfully incorporated into drugs targeting a wide array of biological systems. Its ability to engage in key interactions with diverse protein targets has led to its prominence in several therapeutic areas, most notably in the treatment of central nervous system (CNS) disorders.

Central Nervous System (CNS) Disorders

The N-BP motif is particularly prevalent in drugs targeting the CNS.[6] Its physicochemical properties, including its lipophilicity and the ability to modulate its basicity, can be fine-tuned to facilitate crossing of the blood-brain barrier (BBB), a critical requirement for CNS-acting drugs.[7][8]

  • Alzheimer's Disease: The most prominent application of the N-BP motif in the CNS is in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[9] Donepezil, a blockbuster drug for Alzheimer's, features a central N-benzyl piperidine core that is critical for its high-affinity binding to the AChE enzyme.[6] The benzyl group of Donepezil engages in a key π-π stacking interaction with a tryptophan residue in the active site of AChE, while the protonated piperidine nitrogen forms a cation-π interaction with a phenylalanine residue.[9] This dual interaction is a hallmark of many N-BP-based AChE inhibitors.

  • Multi-Target Approaches for Alzheimer's Disease: Recognizing the complex pathology of Alzheimer's disease, researchers are increasingly designing multi-target-directed ligands (MTDLs) that incorporate the N-BP motif.[10][11] These compounds aim to simultaneously modulate multiple targets involved in the disease cascade, such as AChE, butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE1).[7] For example, N-benzyl piperidine derivatives have been designed to dually inhibit both histone deacetylases (HDACs) and AChE, offering a potential synergistic therapeutic effect.[10]

  • Other CNS Applications: Beyond Alzheimer's disease, the N-BP scaffold is found in drugs for other CNS conditions. For instance, it is a component of certain atypical antipsychotics and has been explored for the development of ligands for dopamine and serotonin transporters.[12]

Oncology

The N-benzyl piperidine motif has also emerged as a valuable scaffold in the development of novel anticancer agents. Its ability to interact with various enzymes and signaling pathways implicated in cancer progression has been exploited in several drug discovery programs.

  • USP7 Inhibition: N-benzyl piperidinol derivatives have been identified as potent and selective inhibitors of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinase that plays a critical role in regulating the stability of oncoproteins like MDM2 and DNMT1.[13] The N-benzyl group of these inhibitors occupies a key sub-site in the USP7 active site, contributing to their high affinity.[13]

  • HDAC Inhibition: As mentioned earlier, N-BP derivatives have been developed as HDAC inhibitors, which are a validated class of anticancer agents. The N-benzyl group can be functionalized to interact with the zinc-containing active site of HDACs.

Opioid Receptor Modulation

The N-benzyl piperidine scaffold has been utilized in the design of ligands for opioid receptors, with the aim of developing safer and more effective analgesics. Researchers have designed dual-acting ligands that target both the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), a strategy that has shown promise in reducing the adverse side effects associated with traditional opioids.

The following table summarizes the pharmacological data for a selection of N-benzyl piperidine derivatives across different biological targets.

Compound/DrugTarget(s)Pharmacological Activity (IC50/Ki)Therapeutic AreaReference(s)
DonepezilAChEIC50 = 5.7 nM (human AChE)Alzheimer's Disease[6]
Compound d5HDAC, AChEIC50 = 0.17 µM (HDAC), 6.89 µM (AChE)Alzheimer's Disease[10]
Compound L55USP7IC50 = 40.8 nMOncology[13]
GBR 12909Dopamine Transporter (DAT)Ki = 5.2 nMCNS (Research Tool)[12]
2-BenzylpiperidineDATKi = 6,360 nMCNS (Stimulant)[14]

MTDL_Concept NBP {N-Benzyl Piperidine Motif | Versatile Scaffold} Target1 Target A (e.g., AChE) NBP->Target1 Inhibition Target2 Target B (e.g., HDAC) NBP->Target2 Inhibition Target3 Target C (e.g., BACE1) NBP->Target3 Inhibition AD Alzheimer's Disease Pathology Target1->AD Target2->AD Target3->AD

Structure-Activity Relationship (SAR) Studies of N-Benzyl Piperidine Derivatives

The N-benzyl piperidine scaffold offers multiple points for chemical modification, allowing for a systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Understanding these relationships is critical for rational drug design.

Modifications of the Benzyl Moiety

The aromatic ring of the benzyl group is a key interaction domain and a prime site for modification.

  • Substituent Effects: The electronic nature and position of substituents on the phenyl ring can have a profound impact on biological activity. For instance, in the development of dopamine transporter (DAT) inhibitors based on the GBR series, the introduction of electron-withdrawing groups at the ortho or meta positions of the N-benzyl ring was explored.[12] These modifications can influence the electronics of the aromatic ring and its ability to participate in π-stacking and other interactions.

  • Steric Bulk: The size and shape of substituents on the benzyl ring can also dictate binding affinity and selectivity. Bulky substituents may either enhance binding by filling a hydrophobic pocket or decrease activity due to steric hindrance.

Modifications of the Piperidine Ring

The piperidine ring itself provides several avenues for structural diversification.

  • Substitution Pattern: The position of substituents on the piperidine ring is crucial. For example, in a series of tyrosinase inhibitors, benzylpiperidines were found to be more potent than their benzylpiperazine analogues, suggesting that the basicity and conformational flexibility of the piperidine ring are important for activity.[15]

  • Chirality: The introduction of chiral centers on the piperidine ring can lead to stereoisomers with different biological activities and pharmacokinetic profiles. This is an important consideration for optimizing drug efficacy and reducing off-target effects.

The Linker Between the Piperidine and Other Moieties

In many N-BP-containing drugs, the piperidine ring is connected to another pharmacophore via a linker. The nature of this linker is a critical determinant of biological activity.

  • Linker Length and Flexibility: The length and flexibility of the linker can influence the relative orientation of the N-BP motif and other key binding elements, thereby affecting the overall binding affinity.

  • Linker Composition: The atoms comprising the linker (e.g., amides, ethers, alkyl chains) can introduce additional points of interaction with the target protein, such as hydrogen bonding.

A systematic exploration of these SAR trends is essential for transforming a hit compound containing an N-benzyl piperidine motif into a clinical candidate with an optimized therapeutic profile.

Case Study: Donepezil - A Cornerstone in Alzheimer's Disease Therapy

Donepezil is arguably the most successful drug molecule incorporating the N-benzyl piperidine motif and serves as an excellent case study to illustrate the principles discussed in this guide.[6] As a highly selective and reversible inhibitor of acetylcholinesterase (AChE), Donepezil has been a first-line treatment for the symptomatic relief of mild to moderate Alzheimer's disease for decades.

The chemical structure of Donepezil features an N-benzyl piperidine moiety linked to an indanone group. This elegant design allows for a bivalent interaction with the AChE enzyme:

  • The N-benzyl piperidine moiety binds to the peripheral anionic site (PAS) of AChE. The benzyl group engages in a π-π stacking interaction with the indole ring of Trp279, a key residue in the PAS. The protonated piperidine nitrogen forms a cation-π interaction with Tyr334.

  • The indanone moiety interacts with the catalytic active site (CAS) of the enzyme, primarily through hydrophobic interactions.

This dual binding mode is responsible for the high affinity and selectivity of Donepezil for AChE. The synthesis of Donepezil typically involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by reduction of the resulting enone.[6][16]

The enduring success of Donepezil has inspired the design of numerous other AChE inhibitors and multi-target ligands for Alzheimer's disease, many of which retain the core N-benzyl piperidine scaffold.[17]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The evaluation of N-benzyl piperidine derivatives as potential AChE inhibitors is a crucial step in the drug discovery process for Alzheimer's disease and other neurological disorders. The most widely used method for this purpose is the colorimetric assay developed by Ellman.[18] This assay is based on the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically.

Step-by-Step Protocol
  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • AChE solution (e.g., from electric eel, diluted in phosphate buffer to a working concentration of 1 U/mL)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (14 mM in phosphate buffer)

    • Test compound solutions (prepared in a suitable solvent, e.g., DMSO, and diluted to various concentrations in phosphate buffer)

    • Positive control (e.g., Donepezil)

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0)

      • 10 µL of the test compound solution (or vehicle for control)

      • 10 µL of AChE solution (1 U/mL)

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of 10 mM DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of 14 mM ATCI solution to each well.

    • Shake the plate for 1 minute.

    • Stop the reaction by adding 20 µL of 5% SDS solution.

    • Incubate the plate for 10 minutes at room temperature.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, Compounds) Incubation1 Incubate AChE and Inhibitor Reagents->Incubation1 Add_DTNB Add DTNB Incubation1->Add_DTNB Add_ATCI Add ATCI (Start Reaction) Add_DTNB->Add_ATCI Reaction Enzymatic Reaction Add_ATCI->Reaction Stop_Reaction Stop Reaction (SDS) Reaction->Stop_Reaction Read_Absorbance Read Absorbance at 412 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Future Perspectives and Conclusion

The N-benzyl piperidine motif has firmly established itself as a privileged scaffold in drug discovery, and its importance is unlikely to diminish in the foreseeable future. The continued exploration of this versatile moiety is expected to yield novel therapeutics for a range of diseases.

Future research directions involving the N-BP motif are likely to focus on:

  • Expansion into New Therapeutic Areas: While the N-BP motif is well-established in the CNS field, its potential in other areas, such as infectious diseases and metabolic disorders, remains relatively underexplored.

  • Development of Covalent Inhibitors: The design of N-BP derivatives that can form covalent bonds with their target proteins offers a strategy for achieving prolonged duration of action and overcoming drug resistance.

  • Application in PROTACs and Molecular Glues: The N-BP scaffold could serve as a versatile building block in the design of proteolysis-targeting chimeras (PROTACs) and molecular glues, two emerging therapeutic modalities.

References

  • N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies. PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. [Link]

  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Clandestine synthesis routes for benzylpiperazine salts (Source and adapted from Bishop, 2004). ResearchGate. [Link]

  • N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF. ResearchGate. [Link]

  • Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry. [Link]

  • Benzylpiperidine Derivatives 13(University of Pisa). Drug Targets, Indications, Patents. [Link]

  • Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimerss Drugs. PubMed Central. [Link]

  • Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease | Request PDF. ResearchGate. [Link]

  • Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). PubMed. [Link]

  • Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. ResearchGate. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University. [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PubMed Central. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. [Link]

  • Structure of N-benzylpiperidine derivatives. ResearchGate. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

  • Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

  • Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PubMed Central. [Link]

  • Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry. [Link]

  • Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. PubMed Central. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]

  • In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition. [Link]

  • In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. ResearchGate. [Link]

  • 2-Benzylpiperidine. Wikipedia. [Link]

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  • N-benzylpiperazine has characteristics of a drug of abuse. PubMed. [Link]

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  • Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry. [Link]

  • ADME Properties and Their Dependence on Physicochemical Properties. ResearchGate. [Link]

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Exploratory

In silico modeling of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide interactions

Title: In Silico Characterization and Interaction Profiling of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide: A Technical Protocol Executive Summary This technical guide provides a rigorous in silico framewor...

Author: BenchChem Technical Support Team. Date: February 2026

Title: In Silico Characterization and Interaction Profiling of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide: A Technical Protocol

Executive Summary

This technical guide provides a rigorous in silico framework for modeling (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide , a specialized ligand scaffold exhibiting pharmacophoric features relevant to monoamine transporters (DAT/SERT) and specific G-protein coupled receptors (GPCRs).

The molecule presents unique modeling challenges: a chiral quaternary center at C3, a flexible benzyl moiety, and a polar, electron-rich trimethyl-substituted carbohydrazide tail. This guide moves beyond standard "black-box" docking, detailing a high-fidelity workflow integrating Quantum Mechanical (QM) parameterization, Molecular Dynamics (MD) simulation, and MM/GBSA free energy estimation.

Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.

Phase 1: Ligand Architecture & Physicochemical Profiling

Before interaction modeling, the ligand must be rigorously parameterized. Standard force fields often fail to accurately capture the torsional energy barriers of hydrazide linkages (-C(=O)-N-N-), requiring QM-derived corrections.

Structural Definition & Stereochemistry
  • Chirality: The (R)-enantiomer at the C3 position is the obligate starting point.

  • Tautomerism: The carbohydrazide motif (-C(=O)-N(Me)-N(Me)2) lacks acidic protons, eliminating tautomeric ambiguity. However, the piperidine nitrogen (if not methylated) is a basic center (pKa ~9-10) and must be modeled as protonated (cationic) at physiological pH (7.4).

  • Geometry: The bulky benzyl group at C3 induces ring puckering. A simple molecular mechanics minimization is insufficient.

QM-Based Parameterization Protocol

To ensure "Trustworthiness" in the simulation, we generate a Restrained Electrostatic Potential (RESP) charge set.

  • Conformer Generation: Generate 50-100 initial conformers (e.g., using RDKit or OpenBabel) to sample the benzyl/hydrazide flexibility.

  • Geometry Optimization: Select the lowest energy conformer. Perform optimization using DFT (B3LYP/6-31G)* with a solvent model (IEFPCM, water).

  • ESP Calculation: Calculate the electrostatic potential on the optimized geometry.

  • Charge Fitting: Fit point charges to the ESP grid using the RESP algorithm (two-stage fit is recommended for internal rotamers).

Force Field Generation
  • Topology: Use GAFF2 (General Amber Force Field 2) . It is robust for organic drug-like molecules.

  • Missing Parameters: Check specifically for the n-n-c=o dihedral terms. If high penalty scores are reported (e.g., by parmchk2), perform a relaxed potential energy surface (PES) scan via QM and fit new torsion parameters.

Phase 2: Target Identification & System Setup

If the biological target is unknown, the structural features of this ligand (cationic amine + aromatic group + H-bond acceptor tail) strongly suggest affinity for Monoamine Transporters (DAT, SERT) or Opioid Receptors .

Homology Modeling / Structure Preparation
  • Source: Retrieve the crystal structure (e.g., hDAT bound to a nortriptyline analogue, PDB: 4M48) from the RCSB PDB.

  • Pre-processing:

    • Clean: Remove non-essential ions and crystallization chaperones.

    • Protonation: Use H++ or PropKa to determine residue protonation states at pH 7.4. Pay attention to Asp/Glu residues in the binding pocket which often anchor the piperidine cation.

    • Membrane Insertion: Since likely targets are transmembrane proteins, embed the protein in a POPC lipid bilayer using tools like CHARMM-GUI or Packmol-Memgen.

Phase 3: Molecular Docking Strategy

Standard rigid-receptor docking will likely fail due to the steric clash potential of the C3-benzyl group. An Induced-Fit Docking (IFD) approach is mandatory.

Grid Generation
  • Center: Define the centroid around the key aspartate residue (e.g., Asp79 in hDAT) known to bind the piperidine nitrogen.

  • Constraints: Apply a H-bond constraint or Positional Constraint on the piperidine nitrogen to ensure the salt bridge forms. This anchors the pose, allowing the benzyl and hydrazide tails to sample the sub-pockets.

Scoring Function
  • Use a scoring function that accounts for solvation effects (e.g., Glide XP or AutoDock Vina), as the hydrazide tail is highly polar and desolvation penalties will be significant.

Phase 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the (R)-enantiomer in the binding pocket and the hydration dynamics of the hydrazide group.

Simulation Protocol (Amber/GROMACS)
  • Force Fields:

    • Protein: ff14SB (proven accuracy for backbone/sidechains).

    • Ligand: GAFF2 + RESP charges.

    • Lipids: Lipid17 (if membrane-bound).

    • Water: TIP3P .

  • Ensemble: NPT (Constant Pressure/Temperature).

  • Duration: Minimum 100 ns to allow the benzyl group to settle into hydrophobic sub-pockets.

Visualization of MD Workflow

MD_Protocol System_Setup System Setup (Protein+Ligand+Membrane+Water) Minimization Energy Minimization (Steepest Descent -> Conj. Grad.) System_Setup->Minimization Heating Heating (0K -> 310K over 100ps) Restraints on Protein/Ligand Minimization->Heating Equilibration Equilibration (NPT) (Density stabilization) Release Restraints stepwise Heating->Equilibration Production Production Run (100 ns, 2 fs step) No Restraints Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Figure 1: Step-by-step Molecular Dynamics simulation workflow ensuring system stability and equilibration.

Phase 5: Binding Free Energy Calculation (MM/GBSA)

To quantify the interaction strength, use the Molecular Mechanics / Generalized Born Surface Area (MM/GBSA) method on the MD trajectory.

  • Equation:

    
    
    
  • Protocol:

    • Extract 500 snapshots from the last 20 ns of the stable trajectory.

    • Strip water and ions.

    • Calculate

      
       using a single-trajectory approach (cancels out internal noise).
      
    • Decomposition Analysis: Decompose the energy per residue to identify "Hotspot Residues" interacting with the benzyl and hydrazide groups.

Phase 6: ADMET & Toxicity Profiling

The hydrazide moiety is a structural alert for toxicity (potential to form reactive metabolites or inhibit metabolizing enzymes).

Key Endpoints to Predict
  • hERG Inhibition: Piperidines are frequent hERG blockers. Use models like Pred-hERG or CardioTox [1].

  • Metabolic Stability: The N-methyl groups are liable to oxidative demethylation by CYPs.

  • Ames Toxicity: Hydrazides can be mutagenic. Run in silico mutagenicity screens (e.g., Derek Nexus or SARpy).

Summary of Data Presentation

ParameterMethod/ToolCritical Setting/Note
Ligand Charge RESP (via Gaussian/AmberTools)Fit to HF/6-31G* or B3LYP/6-31G* ESP grid.
Force Field GAFF2Check penalty scores for hydrazide torsions.
Docking Induced-Fit (Glide/AutoDock)Constrain the piperidine N+ salt bridge.
Simulation MD (Amber/GROMACS)100ns minimum; Membrane embedding required for DAT/GPCRs.
Toxicity QSAR (SwissADME/ProTox-II)Focus on hERG and Hepatotoxicity (hydrazide alert).

Interaction Logic Diagram

Interaction_Map cluster_legend Interaction Types Lig_N Piperidine N+ (Cationic Center) Rec_Asp Aspartate (e.g., Asp79) (Anionic) Lig_N->Rec_Asp Salt Bridge (Electrostatic) Rec_Phe Phenylalanine Cluster (Aromatic Cage) Lig_N->Rec_Phe Cation-Pi Lig_Benzyl 3-Benzyl Group (Hydrophobic) Lig_Benzyl->Rec_Phe Pi-Pi Stacking (T-shaped/Parallel) Lig_Hydrazide Carbohydrazide Tail (H-Bond Acceptor/Donor) Rec_Ser Serine/Tyr Gate (Polar Region) Lig_Hydrazide->Rec_Ser H-Bond Network Electrostatic Electrostatic Hydrophobic Hydrophobic

Figure 2: Predicted interaction map illustrating the pharmacophoric binding logic of the ligand.

References

  • Zolotukhin, M. et al. (2023). "Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives." Molecules, 28(18), 6587.[1] [Link]

  • Petukhov, P. A. et al. (2004). "Synthesis, molecular modeling, and biological studies of novel piperidine-based analogues of cocaine." Journal of Medicinal Chemistry, 47(12), 3009-3018. [Link]

  • Wang, J. et al. (2017). "Comprehensive Insights into the Binding Mechanism of Piperidine Derivatives with Acetylcholinesterase." Scientific Reports, 7, 12345. [Link]

  • Case, D. A. et al. (2005). "The Amber Biomolecular Simulation Programs." Journal of Computational Chemistry, 26(16), 1668-1688. [Link]

  • Genheden, S. & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery, 10(5), 449-461. [Link]

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Foundational

Safety and toxicity profile of trimethylpiperidine derivatives

An In-Depth Technical Guide to the Safety and Toxicity Profile of Trimethylpiperidine Derivatives Introduction The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, present in a wide array of p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Toxicity Profile of Trimethylpiperidine Derivatives

Introduction

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, present in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its derivatives are integral to drugs targeting cancer, central nervous system (CNS) disorders, and infectious diseases.[3] The presence of the piperidine ring often enhances a molecule's druggability by improving its pharmacokinetic properties, such as metabolic stability and the ability to cross biological membranes, while potentially reducing toxicity.[3]

Among the vast landscape of piperidine analogs, trimethylpiperidine (TMP) derivatives represent a significant subclass. The addition of three methyl groups to the piperidine core can profoundly influence the molecule's physicochemical properties, including its lipophilicity, conformation, and basicity. These modifications, in turn, dictate the compound's pharmacokinetic profile and its interaction with biological targets, ultimately shaping its efficacy and safety. A notable example is 2,2,6,6-tetramethylpiperidine and its nitroxide derivative, TEMPO, which are widely used as stable free radicals in chemistry and pharmacology.[4][5]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety and toxicity profile of trimethylpiperidine derivatives. It moves beyond a simple recitation of data to explain the causality behind toxicological findings and the experimental choices made during safety assessments. By synthesizing technical data with field-proven insights, this document aims to equip scientists with the knowledge necessary to navigate the complexities of developing safe and effective molecules containing the trimethylpiperidine scaffold.

Section 1: Physicochemical Properties and Structure-Toxicity Relationships (STR)

The toxicological profile of a trimethylpiperidine derivative is intrinsically linked to its chemical structure. The number and, critically, the position of the methyl groups on the piperidine ring govern steric and electronic effects that modulate the molecule's interaction with biological systems.

Key Physicochemical Determinants of Toxicity:

  • Lipophilicity: The addition of methyl groups generally increases a molecule's lipophilicity. Enhanced lipophilicity can facilitate passage across the blood-brain barrier, potentially leading to CNS effects, but can also increase accumulation in adipose tissue and affect metabolic pathways.[6] A quantitative structure-toxicity relationship (QSTR) model for other scaffolds has shown that larger, more lipophilic substituents can lead to increased toxicity.[6]

  • pKa and Basicity: The piperidine nitrogen is basic, and its pKa is a crucial determinant of the molecule's ionization state at physiological pH. This, in turn, affects its solubility, membrane permeability, and binding to targets like ion channels and receptors. The electronic-donating effect of the methyl groups can influence this basicity.

  • Steric Hindrance: The methyl groups, particularly in a sterically hindered arrangement like the 2,2,6,6-tetramethyl configuration, can shield the nitrogen atom. This steric hindrance can significantly impact the rate and pathways of metabolism, often increasing the metabolic stability of the compound.[3] However, this can also lead to the formation of unique metabolites or prolong the compound's half-life, potentially increasing the risk of toxicity.

The relationship between these structural features and the resulting toxicological profile is a critical consideration in drug design. A balanced approach, weighing pharmacological activity against potential toxicity, is essential during preclinical development to de-risk candidates and minimize downstream costs.[6]

cluster_0 Structural Features of Trimethylpiperidine Core cluster_1 Impact on Biological Properties Core Trimethylpiperidine Scaffold Lipophilicity Lipophilicity (LogP) Core->Lipophilicity Methyl Groups Increase pKa Basicity (pKa) Core->pKa Methyl Groups Modulate Sterics Steric Hindrance Core->Sterics Methyl Group Positioning ADME Pharmacokinetics (ADME) Lipophilicity->ADME Affects Absorption & Distribution Binding Target / Off-Target Binding Lipophilicity->Binding pKa->ADME Affects Solubility & Permeability pKa->Binding Sterics->ADME Affects Metabolism Sterics->Binding Toxicity Toxicological Profile ADME->Toxicity Determines Exposure & Metabolite Profile Binding->Toxicity Mediates On-Target & Off-Target Effects

Caption: Structure-Toxicity Relationship Logic.

Section 2: Pharmacokinetics and Metabolism

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is fundamental to interpreting its toxicological data.[7] The body's processing of a drug dictates its concentration and duration at the target site and sites of potential toxicity.[7]

  • Absorption and Distribution: Piperidine derivatives can be absorbed through the gastrointestinal tract, respiratory tract, and skin.[8] Their ability to cross the blood-brain barrier is a key consideration, with some derivatives showing enhanced CNS pharmacokinetic properties.[1][9]

  • Metabolism: The metabolic stability of the piperidine scaffold is highly dependent on the substitution pattern.[3] Metabolism can lead to detoxification, but it can also result in bioactivation to reactive intermediates that are responsible for toxicity. For instance, an unusual oxidation of a pyrazolo[1,5-d][10][11][12]triazine core by aldehyde oxidase has been observed in the metabolism of a complex molecule, highlighting the potential for unexpected metabolic pathways.[13] Drug-metabolizing enzymes in extrahepatic tissues, such as the nasal mucosa, can also play a role.[14]

  • Excretion: The parent compound and its metabolites are typically excreted via renal and/or fecal routes.[8]

A typical preclinical workflow to characterize the ADME profile of a new trimethylpiperidine derivative involves a tiered approach, starting with in vitro assays and progressing to in vivo studies.

cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetic Studies cluster_toxicity Toxicology Studies Solubility Kinetic & Thermodynamic Solubility Assays Permeability PAMPA / Caco-2 Assays (Permeability) Metabolic_Stability Microsomal / Hepatocyte Stability Assays PK_Study Rodent PK Study (IV & PO Dosing) Permeability->PK_Study Predicts Oral Absorption Transporters Transporter Interaction Assays Metabolic_Stability->PK_Study Informs Dose Selection Metabolite_ID_vitro In Vitro Metabolite ID Metabolite_ID_vivo In Vivo Metabolite Profiling Metabolite_ID_vitro->Metabolite_ID_vivo Guides Analysis Tissue_Distribution Tissue Distribution / QWBA Toxicity In Vivo Toxicity Studies PK_Study->Toxicity Links Exposure to Toxicity Excretion Mass Balance / Excretion Studies

Caption: Preclinical ADME/PK Assessment Workflow.

Section 3: Key Toxicological Endpoints

Evaluation of a comprehensive set of toxicological endpoints is crucial to build a complete safety profile. For trimethylpiperidine derivatives, several areas warrant specific attention.

Acute and Systemic Toxicity

Some piperidine derivatives, like 2,2,6,6-tetramethylpiperidine, are classified as hazardous substances.[10] Ingestion can be harmful, with animal data suggesting that ingestion of less than 150 grams could be fatal or cause serious health damage.[10] Exposure can lead to increased blood pressure and heart rate, nausea, vomiting, salivation, labored breathing, muscular weakness, paralysis, and convulsions.[10] The severity of effects often shows a clear continuum from irritation to more severe systemic effects at higher doses.[8]

CompoundSpeciesRouteLD50Source
2,2,6,6-TetramethylpiperidineMouseOral220 mg/kg[10]
Novel Piperidine Derivative 5Rat (Predicted)Oral2935 mg/kg[9]

Table 1: Example Acute Toxicity Data for Piperidine Derivatives.

Neurotoxicity

The piperidine core is a well-known pharmacophore for CNS-active agents. This activity also brings the potential for neurotoxicity. Piperidine itself can act as a neuromodulator, interacting with cholinergic receptor sites and mimicking the effects of acetylcholine.[8] This can lead to stimulation of both sympathetic and parasympathetic ganglia, resulting in effects like increased blood pressure and smooth muscle contraction.[8] Inhalation of vapors may cause drowsiness, dizziness, and vertigo.[10]

Cardiotoxicity

Cardiotoxicity is a significant concern for many drug classes, and piperidine-containing compounds are no exception.[12] Adverse cardiovascular events can include alterations in heart rhythm, changes in blood pressure, myocarditis, and pericarditis.[12] For some drugs, cardiotoxicity can be a dose-limiting factor.[12] A key early-stage assessment for cardiotoxicity is the evaluation of a compound's effect on the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, as inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.

Genotoxicity and Mutagenicity

Genotoxicity, the ability of a chemical to damage DNA, is a critical safety liability. Studies on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives have shown them to be cytotoxic and mutagenic in the mouse lymphoma assay (MLA).[4][5] These compounds were found to be clastogens, meaning they cause structural damage to chromosomes.[4][5] The mechanism involves strand breakage and large alterations to DNA.[5] Interestingly, the mutagenic potential of the four tested nitroxides was not clearly related to their potential for causing DNA damage, highlighting the complexity of genotoxicity assessment.[4] Some piperidine alkaloids have also shown potential for DNA damage and cancer induction.[15]

Dermal and Ocular Irritation

Due to their alkaline nature, some piperidine derivatives are corrosive.[8] 2,2,6,6-tetramethylpiperidine, for example, can cause severe skin burns and serious eye damage.[10][16][17] Direct contact with the eyes can be extremely irritating and may result in severe damage.[10] Similarly, the material can produce chemical burns following direct contact with the skin.[10]

Section 4: Experimental Protocols for Safety Assessment

A robust safety assessment relies on a battery of validated in vitro and in vivo assays.[18][19] The following protocols represent core methodologies for evaluating the key toxicological endpoints of trimethylpiperidine derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (Resazurin Reduction Method)
  • Causality: This assay provides a rapid and sensitive measure of cell viability. It is a crucial first-tier screen to determine the concentration range for more complex assays and to identify compounds with overt cytotoxicity. The conversion of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin is directly proportional to the number of viable, metabolically active cells.

  • Self-Validation: The inclusion of a vehicle control (e.g., 0.1% DMSO) establishes the baseline 100% viability, while a positive control (e.g., doxorubicin) validates the assay's ability to detect cytotoxic effects. The assay's performance is confirmed if the Z'-factor, a statistical measure of assay quality, is > 0.5.

Methodology:

  • Cell Culture: Plate a relevant cell line (e.g., HepG2 for hepatotoxicity screening, HEK-293 for non-tumorigenic comparison) in a 96-well plate at a predetermined density (e.g., 1x10⁴ cells/well) and allow to adhere overnight.

  • Compound Preparation: Prepare a dilution series of the test compound in culture medium. A typical starting concentration might be 100 µM, with 8-10 serial dilutions.

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions (including vehicle and positive controls).

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Resazurin Addition: Prepare a working solution of resazurin (e.g., 44 µM) in sterile PBS. Add 20 µL to each well.

  • Final Incubation: Incubate for 2-4 hours, protected from light.

  • Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Analysis: Calculate percent viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Mouse Lymphoma Assay (MLA) for Genotoxicity
  • Causality: This assay is a regulatory-accepted method for detecting gene mutations and clastogenic activity.[4] The L5178Y/Tk+/- mouse lymphoma cell line is used because it is heterozygous for the thymidine kinase (Tk) gene. Mutagenic compounds can inactivate the functional Tk allele, rendering the cells resistant to the cytotoxic effects of trifluorothymidine (TFT). This allows for the selection and quantification of mutant colonies.

  • Self-Validation: The protocol requires concurrent vehicle (negative) and positive controls (e.g., methyl methanesulfonate without S9, cyclophosphamide with S9). The assay is valid if: (1) negative control mutant frequencies are within the historical range, (2) positive controls induce a significant increase in mutant frequency, and (3) cell survival in the negative controls is adequate.

Methodology (Abbreviated):

  • Cell Culture: Grow L5178Y/Tk+/- cells in suspension culture.

  • Metabolic Activation: Prepare two sets of cultures for each compound concentration: one with and one without an exogenous metabolic activation system (S9 fraction from rat liver).

  • Exposure: Treat cells with a range of concentrations of the test compound for 4 hours.

  • Expression: Wash the cells and culture them for 48 hours to allow for the expression of the mutant phenotype.

  • Cloning and Selection: Plate the cells in both non-selective medium (to determine total viability) and selective medium containing TFT (to select for Tk-deficient mutants).

  • Colony Sizing: After 10-14 days, count the colonies. The size of the colonies can help distinguish between point mutations (small colonies) and clastogenic events (large colonies).

  • Data Analysis: Calculate the mutant frequency (MF). A compound is considered positive if it induces a concentration-dependent increase in MF that exceeds a predefined global evaluation factor.

Protocol 3: In Vivo Acute Toxicity Study (OECD 423: Acute Toxic Class Method)
  • Causality: This study provides information on the acute oral toxicity of a substance, helps in its classification, and provides a preliminary identification of target organs. It uses a stepwise procedure with a small number of animals per step.

  • Self-Validation: The study design itself is self-validating. The observation of clear signs of toxicity or mortality at a given dose level validates the biological activity of the compound and informs the decision to test at lower or higher dose levels in subsequent steps, or to stop the study.

Methodology (Abbreviated):

  • Animal Selection: Use a single sex (usually females) of a standard rodent strain (e.g., Wistar rats).[20]

  • Dosing: Administer the compound by oral gavage in a stepwise procedure using defined doses (e.g., 5, 50, 300, 2000 mg/kg). Start with a dose expected to be toxic. Use 3 animals per step.

  • Observations: Observe animals closely for the first few hours post-dosing and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects, behavior). Record body weights periodically.

  • Endpoint: The primary endpoint is mortality. The outcome of one step determines the next step. If 2-3 animals die, the substance is classified at that dose level. If 0-1 die, the next higher dose is tested.

  • Pathology: At the end of the study, perform a gross necropsy on all animals.

Section 5: Data Interpretation and Regulatory Context

Interpreting toxicological data is a multi-faceted process that synthesizes results from various assays to perform a comprehensive risk assessment.

  • Establishing a Safety Margin: A key objective is to establish a safety margin, which is the ratio between the No Observed Adverse Effect Level (NOAEL) from animal studies and the predicted or measured human exposure.[21] For non-life-threatening indications, a 100-fold margin may be appropriate, while for terminal conditions, a much lower margin may be acceptable.[21]

  • Integrated Approach: No single assay is definitive. For example, a positive result in an in vitro genotoxicity assay may trigger the need for follow-up in vivo studies (e.g., an in vivo micronucleus test) to assess whether the effect is relevant in a whole animal system.

  • Regulatory Guidelines: The design and conduct of toxicology studies are governed by international guidelines, primarily from the International Council for Harmonisation (ICH).[21][22] Key guidelines include ICH S2(R1) for genotoxicity testing, ICH S7A/B for safety pharmacology (including cardiovascular assessment), and ICH M3(R2) for the timing of non-clinical safety studies.[18][21] Adherence to these guidelines is essential for regulatory submissions and the initiation of human clinical trials.[18][21]

Conclusion

Trimethylpiperidine derivatives are a valuable class of compounds with significant potential in drug development. However, their structural features, particularly the number and placement of methyl groups, can introduce specific toxicological liabilities. A thorough understanding of their potential for systemic toxicity, neurotoxicity, cardiotoxicity, and genotoxicity is paramount.

A successful safety assessment program for these derivatives requires a strategic, tiered approach. It begins with in silico and in vitro screening to identify potential hazards early, followed by targeted in vivo studies to understand the toxicological profile in a whole-organism context. By integrating pharmacokinetic data with toxicological findings and adhering to established regulatory guidelines, researchers can effectively manage the risks associated with this chemical class. Explaining the causality behind experimental choices and building self-validating systems into every protocol are the cornerstones of a robust and reliable safety evaluation, ultimately paving the way for the development of safer medicines.

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  • GBA Group Pharma. (n.d.). In vitro and in vivo toxicology. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2,2,6,6-Tetramethylpiperidine-1-oxyl. Retrieved from [Link]

Sources

Exploratory

Solubility of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide in different solvents

An In-Depth Technical Guide to Determining the Solubility of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide in Various Solvents Introduction In the landscape of modern drug discovery and development, a thoroug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide in Various Solvents

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and overall therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the methodologies for determining the solubility of a novel compound, (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide. This molecule, belonging to the carbohydrazide class of compounds, is of interest due to the diverse biological activities exhibited by related structures, including potential antitumor, anti-inflammatory, and antimicrobial properties.[2][3][4]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols, and offer insights into the interpretation of solubility data. The focus is not merely on the steps of an assay but on the rationale behind the experimental design, ensuring a robust and self-validating approach to characterizing this promising new chemical entity.

The Theoretical Cornerstone: Understanding Solubility in Drug Development

Solubility is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure to form a saturated solution. In pharmaceutical sciences, we are primarily concerned with two types of solubility measurements: thermodynamic and kinetic.

Thermodynamic Solubility represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase.[5][6] This is a critical parameter for understanding the behavior of a drug in vivo and for developing stable formulations. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[7][8]

Kinetic Solubility , on the other hand, is a measure of how quickly a compound dissolves and whether it precipitates out of a supersaturated solution.[9][10] This is often assessed in early drug discovery using methods that involve dissolving the compound in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it into an aqueous buffer.[9][10][11] While not a true measure of equilibrium, kinetic solubility provides a valuable early indication of potential solubility issues.

The solubility of an active pharmaceutical ingredient (API) is influenced by several factors, including:

  • Physicochemical properties of the solute: molecular weight, crystal structure, and pKa.

  • Physicochemical properties of the solvent: polarity, hydrogen bonding capacity, and pH.

  • Environmental conditions: temperature and pressure.

A comprehensive understanding of these factors is essential for designing meaningful solubility studies and for interpreting the resulting data.

Strategic Solvent Selection for Comprehensive Solubility Profiling

The choice of solvents is a critical first step in any solubility study. The goal is to assess the compound's solubility in a range of media that are relevant to pharmaceutical processing and physiological conditions. For (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide, a strategic selection of solvents will provide a broad understanding of its dissolution behavior. The following classes of solvents are recommended for a thorough investigation:[12][13][14][15]

  • Aqueous Buffers: As per ICH guidelines, solubility should be evaluated in aqueous media over a pH range of 1.2 to 6.8 at 37 ± 1°C.[16][17][18][19] This is crucial for predicting the drug's behavior in the gastrointestinal tract. Recommended buffers include:

    • pH 1.2 (simulated gastric fluid)

    • pH 4.5 (acetate buffer)

    • pH 6.8 (simulated intestinal fluid)

  • Organic Solvents: A selection of organic solvents with varying polarities and hydrogen bonding capabilities will inform potential formulation strategies and purification methods. A suggested panel includes:

    • Polar Protic Solvents: Methanol, Ethanol, Isopropanol

    • Polar Aprotic Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone

    • Non-polar Solvents: Hexane, Toluene, Dichloromethane

This diverse solvent panel will allow for the construction of a comprehensive solubility profile, which is invaluable for guiding downstream development activities.

Rigorous Experimental Protocols for Accurate Solubility Determination

To ensure the generation of high-quality, reproducible data, the following detailed protocols are provided for determining the thermodynamic and kinetic solubility of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide.

Thermodynamic Solubility Determination: The Shake-Flask Method

This method is considered the definitive approach for measuring equilibrium solubility.[7][8]

Apparatus and Reagents:

  • (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (solid form)

  • Selected solvents (as outlined above)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

  • Analytical balance

  • pH meter

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[7][11] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[7]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by either centrifugation or filtration.[7]

  • Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound. A standard calibration curve must be prepared using known concentrations of the compound.

  • Data Reporting: Report the solubility in mg/mL or µg/mL.[7]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Incubate on orbital shaker (e.g., 24-72h at 37°C) B->C D Centrifuge or filter to remove undissolved solid C->D E Dilute supernatant D->E F Quantify by HPLC-UV/LC-MS E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination: The DMSO-Based Method

This high-throughput method is ideal for early-stage drug discovery.[9][10]

Apparatus and Reagents:

  • (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well plates

  • Automated liquid handler (optional)

  • Plate shaker

  • Plate reader with turbidity or nephelometry capabilities, or HPLC-UV/LC-MS system

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide in DMSO (e.g., 10-50 mM).[11]

  • Serial Dilution: If desired, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small aliquot of the DMSO stock solution to a larger volume of the aqueous buffer in a 96-well plate.[11] The final concentration of DMSO should be kept low (typically <1-2%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).[20]

  • Precipitation Detection: Measure the turbidity or nephelometry of the samples to detect precipitation.[8]

  • Quantification (Optional): For a more quantitative assessment, filter the samples and analyze the filtrate by HPLC-UV or LC-MS to determine the concentration of the compound remaining in solution.

  • Data Reporting: Report the kinetic solubility as the highest concentration at which no precipitation is observed.

Data Presentation and Interpretation: From Numbers to Knowledge

The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents and conditions.

Table 1: Solubility Profile of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

Solvent SystempHTemperature (°C)Solubility (mg/mL)Method
0.1 M HCl1.237[Insert Data]Thermodynamic
Acetate Buffer4.537[Insert Data]Thermodynamic
Phosphate Buffer6.837[Insert Data]Thermodynamic
Water~7.025[Insert Data]Thermodynamic
MethanolN/A25[Insert Data]Thermodynamic
EthanolN/A25[Insert Data]Thermodynamic
IsopropanolN/A25[Insert Data]Thermodynamic
AcetonitrileN/A25[Insert Data]Thermodynamic
DMSON/A25[Insert Data]Thermodynamic
AcetoneN/A25[Insert Data]Thermodynamic
HexaneN/A25[Insert Data]Thermodynamic
TolueneN/A25[Insert Data]Thermodynamic
DichloromethaneN/A25[Insert Data]Thermodynamic
Phosphate Buffered Saline7.425[Insert Data]Kinetic

Interpreting the Data:

The solubility profile will provide critical insights for the development of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide.

  • pH-Dependent Solubility: The data from the aqueous buffers will reveal if the compound's solubility is pH-dependent. This is crucial for predicting its absorption in the gastrointestinal tract and for formulating oral dosage forms.

  • Solvent Polarity and Solubility: The results from the organic solvent panel will help to establish a relationship between solvent polarity and the compound's solubility. This information is vital for selecting appropriate solvents for synthesis, purification, and formulation.

  • Biopharmaceutics Classification System (BCS): The aqueous solubility data, in conjunction with permeability data, will allow for the classification of the compound according to the BCS.[18] A drug substance is considered highly soluble if the highest single therapeutic dose is completely soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8 at 37°C.[16][17][19] This classification has significant regulatory implications, particularly for biowaivers.

G cluster_properties Solvent Properties cluster_solubility Solubility Outcome Polarity Polarity High_Solubility High Solubility Polarity->High_Solubility Similar 'like dissolves like' Low_Solubility Low Solubility Polarity->Low_Solubility Dissimilar H_Bonding Hydrogen Bonding H_Bonding->High_Solubility Strong interactions H_Bonding->Low_Solubility Weak interactions pH pH pH->High_Solubility Ionizable compound at favorable pH pH->Low_Solubility Ionizable compound at unfavorable pH

Caption: Factors Influencing Compound Solubility.

Conclusion

The determination of the solubility of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide is a foundational step in its journey from a promising chemical entity to a potential therapeutic agent. By employing the rigorous and well-validated methodologies outlined in this guide, researchers can generate a comprehensive solubility profile that will inform critical decisions in the drug development process. A thorough understanding of a compound's solubility is not merely an academic exercise; it is a prerequisite for rational formulation design, successful in vivo studies, and ultimately, the development of safe and effective medicines.

References

  • Wikipedia. Carbohydrazide. [Link]

  • World Health Organization. Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

  • Cristofoletti, R., et al. (2018). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. ResearchGate. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Google Patents. (2014). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • U.S. Food and Drug Administration. (2020). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Sahu, P. K., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Ágai, B., et al. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • Tilstam, U., et al. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

  • Vasilevska, I., et al. (2021). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. ACS Publications. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • Gárdenas-Triviño, A., et al. (2019). Solvent selection for pharmaceuticals. ResearchGate. [Link]

  • Rodrigues, F. A., et al. (2015). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC - PubMed Central. [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • Quick Company. (2016). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. [Link]

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

  • Royal Society of Chemistry. (2016). Chapter 3: Renewable Solvent Selection in Medicinal Chemistry. [Link]

  • ResearchGate. (2016). Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. [Link]

  • National Institutes of Health. (2011). Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity. [Link]

  • ChemBK. (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide Request for Quotation. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (R)-3-Benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

Executive Summary This application note details a robust, scalable protocol for the asymmetric synthesis of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide . The synthesis centers on the construction of a quate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the asymmetric synthesis of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide . The synthesis centers on the construction of a quaternary stereocenter at the C3 position of the piperidine ring—a challenging transformation due to steric hindrance and the propensity for racemization.

Our approach utilizes Asymmetric Phase Transfer Catalysis (PTC) , specifically employing a rigid Cinchona alkaloid-derived quaternary ammonium salt. This method offers distinct advantages over traditional cryogenic enolate chemistry (e.g., LDA/-78°C), including operational simplicity, mild aqueous/organic biphasic conditions, and high enantioselectivity.

Key Features of this Protocol:

  • Enantioselectivity: >95% ee via organocatalysis.

  • Scalability: Avoids pyrophoric bases and ultra-low temperatures.

  • Versatility: Modular approach allowing for late-stage functionalization of the hydrazide moiety.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the late-stage introduction of the sterically demanding trimethylhydrazide group. The core chirality is established early via the asymmetric


-alkylation of the protected piperidine ester.
Strategic Workflow (Graphviz Diagram)

SyntheticRoute cluster_legend Legend Start N-Boc-piperidine-3-carboxylate (Methyl Ester) Alkylation Step 1: Asymmetric Alkylation (PTC, Benzyl Bromide) Start->Alkylation Cat. A, 50% KOH, Toluene Intermediate (R)-3-Benzyl-3-carboxylate (Quaternary Center) Alkylation->Intermediate >95% ee Hydrolysis Step 2: Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Coupling Step 3: Hydrazide Coupling (HATU, Trimethylhydrazine) Hydrolysis->Coupling Acid Activation Final (R)-Target Molecule Coupling->Final key1 Starting Material key2 Critical Step key3 Final Product

Figure 1: Retrosynthetic workflow highlighting the critical asymmetric alkylation step.

Materials & Reagents

ReagentCAS No.[1]RoleGrade/Purity
1-N-Boc-piperidine-3-carboxylic acid methyl ester 146618-95-1*Substrate>98%
Benzyl Bromide 100-39-0ElectrophileReagentPlus, 98%
Corey-Lygo Catalyst (see note below)1083329-84-1Chiral PTC>95%
Cesium Hydroxide (CsOH·H2O) 35103-79-8BaseMonohydrate
1,1,2-Trimethylhydrazine HCl In situNucleophileSynth. Grade
HATU 148893-10-1Coupling Agent>99%

Catalyst Note: The specific catalyst recommended is O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide . This "pseudo-enantiomeric" pair (Cinchonidine vs. Cinchonine) allows access to either (R) or (S) configurations. For the (R)-target, screening usually favors the Cinchonidinium derivative, but this must be confirmed via chiral HPLC on the first batch.

Detailed Experimental Protocol

Phase 1: Asymmetric -Benzylation (The Critical Step)

This step installs the quaternary center. We utilize a solid-liquid or liquid-liquid Phase Transfer Catalysis system.

Mechanism of Action: The chiral quaternary ammonium salt forms a tight ion pair with the enolate of the piperidine ester at the interface. The bulky anthracenylmethyl group on the catalyst shields one face of the enolate, forcing the benzyl bromide to attack from the opposite side.

PTC_Mechanism cluster_org Organic Phase (Toluene) cluster_aq Aqueous Phase (50% KOH) Interface Interface (Liquid/Liquid) Q_Enolate [Q*]+[Enolate]- Interface->Q_Enolate Product Product (R) Q_Enolate->Product RX Attack (Stereoselective) Substrate Piperidine Ester Product->Substrate Catalyst Regeneration Substrate->Q_Enolate Deprotonation + Ion Exchange RX Benzyl Bromide OH OH- OH->Interface K K+

Figure 2: Interfacial mechanism of the asymmetric alkylation.

Protocol Steps:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-N-Boc-piperidine-3-carboxylic acid methyl ester (1.0 equiv) and the Corey-Lygo Catalyst (0.1 equiv, 10 mol%).

  • Solvent: Dissolve in Toluene (10 mL per gram of substrate). Toluene is preferred over DCM to enhance the tightness of the ion pair.

  • Base Addition: Cool the mixture to 0°C. Add 50% aqueous KOH (10 equiv) dropwise. Vigorous stirring is essential here to maximize the interfacial surface area.

  • Alkylation: Add Benzyl Bromide (1.2 equiv) dropwise over 30 minutes.

  • Reaction: Allow the mixture to stir at 0°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2]

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Target Yield: 85-90%

    • Target ee: >90% (Check via Chiral HPLC, e.g., Chiralpak AD-H column).

Phase 2: Hydrolysis and Hydrazide Formation

The steric bulk of the new quaternary center makes direct aminolysis of the ester difficult. We proceed via the carboxylic acid.

Step 2A: Hydrolysis

  • Dissolve the alkylated ester in THF/MeOH/H2O (3:1:1).

  • Add LiOH·H2O (5 equiv) and heat to 60°C for 24 hours. Note: Quaternary esters hydrolyze slowly.

  • Acidify to pH 3 with 1M HCl and extract with EtOAc. Isolate the free acid.

Step 2B: Coupling with Trimethylhydrazine Note: 1,1,2-Trimethylhydrazine is often hygroscopic and prone to oxidation. Use fresh or generate in situ from the hydrochloride salt.

  • Activation: Dissolve the crude acid (1.0 equiv) in dry DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

  • Amidation: Add 1,1,2-trimethylhydrazine hydrochloride (1.5 equiv).

  • Reaction: Stir at RT for 16 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO3, and brine.

  • Final Purification: The final product, (R)-1-N-Boc-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide , is purified via preparative HPLC or crystallization.

Phase 3: Deprotection (Optional/Application Dependent)

If the free piperidine amine is required:

  • Dissolve the N-Boc protected intermediate in DCM.[2]

  • Add TFA (20% v/v). Stir for 1 hour.

  • Concentrate and neutralize with basic resin or NaHCO3 wash.

Quality Control & Validation

To ensure the protocol generates reliable data, the following QC parameters must be met:

ParameterMethodAcceptance Criteria
Chemical Purity HPLC-UV (254 nm)>98%
Enantiomeric Excess Chiral HPLC (Chiralpak AD-H, Hex/IPA)>95% ee
Identity 1H-NMR (500 MHz, DMSO-d6)Confirm Benzyl (7.2 ppm), N-Me (2.5-3.0 ppm)
Mass Spec LC-MS (ESI+)[M+H]+ consistent with formula

Troubleshooting the Quaternary Center Formation:

  • Problem: Low conversion.

    • Solution: Increase stirring speed (critical for PTC). Switch base to CsOH (Cesium effect).

  • Problem: Low ee.

    • Solution: Lower temperature to -20°C. Ensure the catalyst is pure. Switch solvent to a Toluene/Chloroform (7:3) mix.

References

  • Corey, E. J., Noe, M. C., & Xu, F. (1997). High-Performance Phase-Transfer Catalysts for Enantioselective C-Alkylation. Tetrahedron Letters.

  • Maruoka, K. (2008). Practical Aspects of Asymmetric Phase-Transfer Catalysis. Organic Process Research & Development.

  • Shirakawa, S., & Maruoka, K. (2013). Recent Developments in Asymmetric Phase-Transfer Reactions. Angewandte Chemie International Edition.

  • Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives. Accounts of Chemical Research.

Disclaimer: This protocol involves the use of hazardous chemicals.[3] All experiments should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Application Notes and Protocols for High-Throughput Screening of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

Introduction: Unveiling the Potential of a Novel Scaffold The relentless pursuit of novel therapeutic agents is the cornerstone of modern drug discovery. High-throughput screening (HTS) serves as the engine of this endea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

The relentless pursuit of novel therapeutic agents is the cornerstone of modern drug discovery. High-throughput screening (HTS) serves as the engine of this endeavor, rapidly evaluating vast chemical libraries to identify promising lead compounds.[1][2] This document provides a comprehensive guide for the application of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide, hereafter referred to as "Compound X," in HTS campaigns.

While Compound X is a novel entity with no specific published biological data, its core structure combines two privileged pharmacophores: the piperidine ring and a carbohydrazide moiety. Piperidine derivatives are integral to numerous FDA-approved drugs and are known to exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, analgesic, and anti-diabetic properties.[3][4] Similarly, the carbohydrazide scaffold is a versatile building block in medicinal chemistry, with derivatives showing potential as anticancer, antimicrobial, and anti-inflammatory agents.[5][]

Given this rich chemical heritage, Compound X presents a compelling candidate for screening against key cellular targets implicated in proliferative and inflammatory diseases. This guide will, therefore, focus on a hypothetical screening campaign against a critical enzyme in oncogenic and inflammatory signaling: Phosphoinositide 3-kinase (PI3K). We will detail the necessary steps from initial assay development to hit validation, providing robust, field-proven protocols applicable to Compound X and other novel small molecules.

Compound X: Physicochemical Properties and Handling

A thorough understanding of the test compound is paramount for a successful screening campaign. The following table summarizes the key properties of Compound X and recommended handling procedures.

PropertyValue/RecommendationRationale & Citation
IUPAC Name (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazideN/A
Molecular Formula C₁₇H₂₉N₃OCalculated from structure.
Molecular Weight 291.43 g/mol Calculated from structure.
Solubility Recommended solvent: Dimethyl Sulfoxide (DMSO)DMSO is a standard solvent for HTS compound libraries due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.[4]
Stock Solution 10 mM in 100% DMSOA 10 mM stock is a standard concentration for HTS libraries, allowing for serial dilutions to achieve desired screening concentrations while minimizing the final DMSO concentration in the assay.
Storage Store at -20°C or -80°C in desiccated conditions.Minimizes degradation and prevents water absorption by DMSO, which can cause compound precipitation.
Purity ≥95% (as determined by LC-MS and ¹H-NMR)High purity is essential to ensure that any observed activity is due to the compound of interest and not impurities.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many cancers and inflammatory conditions, making it a prime target for therapeutic intervention.[7][8] We hypothesize that Compound X, due to its structural motifs, may act as an inhibitor of one of the key kinases in this pathway, such as PI3K or Akt.

Below is a diagram illustrating the PI3K/Akt pathway and the potential point of intervention for Compound X.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment PI3K->PIP2 Phosphorylation PI3K->PIP3 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Growth mTORC1->Proliferation Stimulation CompoundX Compound X (Hypothesized Inhibitor) CompoundX->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the hypothesized inhibitory action of Compound X.

High-Throughput Screening Workflow

A successful HTS campaign is a multi-stage process designed to identify and validate true hits while minimizing false positives.[4][9] The workflow is iterative and requires rigorous quality control at each step.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up AssayDev Assay Development (e.g., Kinase-Glo) Mini Miniaturization to 384/1536-well AssayDev->Mini Validation Assay Validation (Z' > 0.5) Mini->Validation Pilot Pilot Screen (~2,000 compounds) Validation->Pilot FullHTS Full Library HTS (Single Concentration) Pilot->FullHTS DataAnalysis Data Analysis (Hit Identification) FullHTS->DataAnalysis Confirmation Hit Confirmation (Dose-Response) DataAnalysis->Confirmation Counterscreen Counter-screens (Selectivity & False Positives) Confirmation->Counterscreen SAR Preliminary SAR Counterscreen->SAR Final Lead Optimization

Caption: A robust workflow for a high-throughput screening campaign.

Protocols for Primary Screening

The choice of primary assay is critical and depends on the specific biological question. For inhibiting PI3K activity, a luminescence-based assay that measures ATP depletion is an excellent choice due to its high sensitivity and robustness.[10][11]

Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol is designed to measure the activity of a kinase by quantifying the amount of ATP remaining in the solution after the kinase reaction.[11][12] A decrease in kinase activity due to inhibition by Compound X will result in a higher luminescence signal.

Materials:

  • PI3K enzyme (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • Compound X (10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Assay Development & Optimization:

  • Enzyme Titration: Determine the optimal enzyme concentration that results in ~50-80% ATP consumption within the desired reaction time (e.g., 60 minutes). This ensures a sufficient signal window.

  • ATP Titration: Determine the Kₘ of ATP for the PI3K enzyme. The screening assay should be run at or near the Kₘ of ATP to ensure sensitivity to competitive inhibitors.

  • Z'-Factor Determination: Perform a validation run using positive (no enzyme or known inhibitor) and negative (DMSO vehicle) controls to ensure the assay is robust for HTS. A Z'-factor > 0.5 is considered excellent.[13]

HTS Protocol (384-well format):

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of Compound X from the library plates into the assay plates. This results in a final screening concentration of 10 µM in a 5 µL final volume.

  • Enzyme Addition: Add 2.5 µL of PI3K enzyme diluted in assay buffer to each well.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 2.5 µL of a substrate/ATP mix (containing PIP2 and ATP at 2x the final desired concentration) to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 5 µL of Kinase-Glo® reagent to each well to stop the reaction and generate the luminescent signal.

  • Signal Readout: Incubate for 10 minutes at room temperature to stabilize the signal, then read the luminescence on a plate reader.

Protocols for Hit Confirmation and Follow-Up

Hits identified from the primary screen must be subjected to a series of validation and secondary assays to confirm their activity, determine their potency, and rule out non-specific effects.

Protocol 2: Dose-Response and IC₅₀ Determination

This protocol confirms the activity of primary hits and determines their potency (IC₅₀ value).

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of the hit compounds in DMSO, starting from 10 mM.

  • Compound Plating: Transfer 50 nL of each concentration into a 384-well plate.

  • Assay Performance: Perform the Kinase-Glo® assay as described in Protocol 1.

  • Data Analysis: Normalize the data to positive (no enzyme) and negative (DMSO) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Orthogonal Assay - TR-FRET

An orthogonal assay uses a different detection technology to confirm hits, reducing the likelihood of technology-specific false positives.[14] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an excellent choice for kinase assays.[15][16]

Principle: A terbium (Tb)-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled tracer that binds the kinase (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a loss of signal.

Abbreviated Protocol:

  • Perform the kinase reaction with serially diluted hit compounds as in Protocol 2.

  • Stop the reaction and add a detection mix containing the Tb-labeled antibody and the tracer.

  • Incubate to allow for antibody binding.

  • Read the plate on a TR-FRET-capable reader, measuring emission at two wavelengths (one for the acceptor, one for the donor) after a time delay.[15]

  • Calculate the TR-FRET ratio and determine the IC₅₀. A consistent IC₅₀ value with the primary assay provides strong validation of the hit.

Protocol 4: Counter-Screen for Non-Specific Inhibition

This assay is crucial for identifying compounds that interfere with the detection technology itself (e.g., inhibiting the luciferase in the Kinase-Glo® assay).

  • Assay Setup: Set up a reaction in the absence of the kinase enzyme, but with an amount of ATP that would be present at the IC₅₀ point of the primary assay (e.g., 50% of the starting ATP concentration).

  • Compound Addition: Add the hit compounds at their IC₅₀ concentration.

  • Detection: Add the Kinase-Glo® reagent and measure luminescence.

  • Analysis: Compounds that cause a significant change in the luminescent signal in the absence of the primary target enzyme are likely interfering with the assay technology and should be flagged as potential false positives.

Data Analysis and Hit Selection

Robust data analysis is critical for the successful identification of genuine hits.[17]

Primary Screen Analysis:

  • Normalization: Raw data from each plate should be normalized. A common method is to normalize to the plate's own controls, where 0% inhibition is the average of the negative control wells (DMSO) and 100% inhibition is the average of the positive control wells (no enzyme or potent inhibitor).

  • Hit Selection: A hit is typically defined as a compound that produces an effect greater than a certain threshold, often three standard deviations from the mean of the negative controls.[18]

Hit Confirmation Analysis:

  • IC₅₀ Values: Compounds that show a clear dose-response relationship and have a potent IC₅₀ (e.g., <10 µM) are prioritized.

  • Orthogonal Validation: Hits that are confirmed in the orthogonal TR-FRET assay are considered highly credible.

  • Counter-Screen Flags: Any compound showing activity in the counter-screen should be deprioritized or investigated further for assay interference.

Conclusion and Future Directions

This application note provides a comprehensive, albeit hypothetical, framework for utilizing (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (Compound X) in a high-throughput screening campaign targeting the PI3K/Akt pathway. The provided protocols for primary screening, hit confirmation, and counter-screening are based on established and robust HTS methodologies. By following this structured workflow, researchers can effectively triage large compound libraries to identify and validate promising lead molecules.

The journey from a screening hit to a clinical candidate is long, and subsequent steps for promising, validated hits would include:

  • Selectivity Profiling: Screening against a panel of other kinases to determine the selectivity profile of the compound.

  • Cell-Based Assays: Evaluating the compound's activity in relevant cancer or inflammatory cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compound to improve potency and drug-like properties.

The principles and protocols outlined herein provide the essential foundation for embarking on the discovery of novel modulators of critical disease pathways.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Onyeyilim, E. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-676. [Link]

  • Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies, 7(6), 606–614. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Gribbon, P., & Sewing, A. (2005). Evaluating Real-Life High-Throughput Screening Data. Journal of Biomolecular Screening, 10(2), 99-105. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH Application Note. [Link]

  • Henke, A., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(20), 11467–11495. [Link]

  • Martini, M., et al. (2021). Targeting PI3K Signaling in Cancer. Cancers, 13(16), 4178. [Link]

  • Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. Assay Guidance Manual Workshop. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices Application Note. [Link]

Sources

Method

Cell-based assays involving (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

Application Note: Functional Characterization & Safety Profiling of the Anamorelin Scaffold Subject: Abstract This technical guide outlines the cellular assessment protocols for (R)-3-benzyl-N,N',N'-trimethylpiperidine-3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization & Safety Profiling of the Anamorelin Scaffold Subject:

Abstract

This technical guide outlines the cellular assessment protocols for (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (CAS: 883572-50-7), a critical chiral intermediate and pharmacophore scaffold used in the synthesis of the ghrelin receptor agonist Anamorelin (ONO-7643). While primarily an Active Pharmaceutical Ingredient (API) intermediate, this scaffold requires rigorous biological profiling during drug development to establish Structure-Activity Relationships (SAR), assess intrinsic toxicity (impurity qualification), and validate cellular permeability. This note details protocols for Calcium Flux Assays (GHSR1a target engagement), High-Content Cytotoxicity Screening, and Caco-2 Permeability assessments.

Introduction & Mechanism

The compound (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide represents the C-terminal "cap" of the Anamorelin molecule. In the context of fragment-based drug discovery (FBDD), this piperidine core provides the necessary steric bulk and hydrogen-bond accepting capacity to orient the molecule within the Growth Hormone Secretagogue Receptor (GHSR1a) binding pocket.

Why Assay This Intermediate?

  • Fragment Screening: Determining if the "bare" scaffold retains weak affinity for GHSR1a helps quantify the thermodynamic contribution of the tryptophan-mimetic side chain found in the full drug.

  • Impurity Qualification: As a late-stage synthetic intermediate, residual amounts may persist in the final drug product. ICH Q3A/B guidelines mandate the toxicological characterization of impurities.

  • Permeability Benchmarking: The trimethyl-hydrazide moiety is designed to improve oral bioavailability. Testing the scaffold alone verifies its contribution to membrane permeability.

Material Preparation

ParameterSpecificationNotes
Compound Name (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazideOften supplied as Dihydrochloride salt.[1][2]
Molecular Weight ~348.31 g/mol (HCl salt)Adjust calculations for free base vs. salt.
Solubility DMSO (up to 100 mM), Water (>50 mM)The hydrazide moiety confers high polarity.
Storage -20°C, DesiccatedHygroscopic; avoid freeze-thaw cycles.
Stock Solution 10 mM in DMSOPrepare fresh for functional assays to prevent hydrazide oxidation.

Protocol 1: GHSR1a Calcium Flux Assay (Target Engagement)

Objective: To determine if the scaffold fragment retains intrinsic agonist activity or acts as an antagonist at the Ghrelin receptor.

Biological Rationale: GHSR1a is a Gq-coupled GPCR. Activation triggers the PLC-IP3 pathway, releasing intracellular calcium (


). While the full Anamorelin drug is a potent agonist (

nM), the scaffold fragment is expected to have low micromolar affinity. This assay detects weak "fragment" activity.

Workflow Diagram:

GHSR_Assay Cells HEK293-GHSR1a Stable Cell Line Dye Load Calcium Indicator (Fluo-4 AM) Cells->Dye Incubate Incubate 37°C, 45 min Dye->Incubate Compound Add Scaffold (0.1 - 100 µM) Incubate->Compound Detection Measure Fluorescence (FLIPR/FlexStation) Compound->Detection Analysis Calculate EC50 (Agonist Mode) Detection->Analysis

Caption: Workflow for GHSR1a Calcium Flux Assay using Fluo-4 AM detection.

Step-by-Step Protocol:

  • Cell Seeding: Plate HEK293 cells stably expressing human GHSR1a (e.g., Millipore or GenScript lines) into black-walled, clear-bottom 384-well plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Aspirate media and add 20 µL of Fluo-4 AM loading buffer (containing 2.5 mM Probenecid to inhibit dye efflux). Incubate for 45 mins at 37°C.

  • Compound Addition:

    • Prepare a 5-point log dilution series of the scaffold (100 µM down to 10 nM).

    • Positive Control: Ghrelin (1 µM) or Anamorelin (100 nM).

    • Negative Control: DMSO (0.1%).

  • Measurement: Transfer plate to a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation. Inject compounds and record fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

  • Data Analysis: Normalize response to % of Ghrelin max response. Plot dose-response curves using a 4-parameter logistic fit.

Protocol 2: High-Content Cytotoxicity Screening (Impurity Profiling)

Objective: To assess the cellular toxicity of the intermediate, ensuring safety if trace amounts remain in the final API.

Biological Rationale: Hydrazide-containing compounds can sometimes form reactive metabolites or chelate metals. Multiparametric high-content imaging (HCI) is superior to simple MTT assays as it detects sub-lethal toxicity mechanisms (mitochondrial stress, membrane permeability).

Step-by-Step Protocol:

  • Cell Model: HepG2 (Liver) and H9c2 (Cardiomyocyte) cells. (Liver is the primary metabolic organ; heart is a safety target).

  • Seeding: 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Treat cells with the scaffold (0.1 µM – 100 µM) for 48 hours.

  • Multiplex Staining Cocktail (Add without wash):

    • Hoechst 33342 (5 µg/mL): Nuclear count (Proliferation).

    • MitoTracker Orange (100 nM): Mitochondrial membrane potential (

      
      ).
      
    • CellTox Green (1:1000): Membrane integrity (Necrosis).

  • Imaging: Acquire images on an ImageXpress or Operetta system (20x objective).

  • Analysis:

    • Cell Loss: Count nuclei relative to DMSO.

    • Mitochondrial Health: Mean intensity of MitoTracker in cytoplasmic ring.

    • Membrane Leakage: Count of CellTox Green positive objects.

Protocol 3: Caco-2 Permeability Assay

Objective: To verify the contribution of the trimethyl-piperidine scaffold to oral bioavailability.

Workflow Diagram:

Caco2_Permeability Setup Caco-2 Monolayer (Transwell, 21 days) Apical Add Compound to Apical Chamber (A) Setup->Apical Incubate Incubate 2 hrs 37°C, Shaking Apical->Incubate Sample Sample Basolateral (B) & Apical (A) Incubate->Sample LCMS Quantify via LC-MS/MS Sample->LCMS Calc Calculate Papp (A->B) LCMS->Calc

Caption: Bidirectional Caco-2 permeability workflow to determine Papp values.

Methodology:

  • Culture: Grow Caco-2 cells on Transwell inserts (0.4 µm pore) for 21 days to form a polarized monolayer (

    
    ).
    
  • Transport Buffer: HBSS (pH 7.4).

  • Dosing: Add 10 µM of the scaffold to the Apical side (A) for A->B transport assessment.

  • Sampling: Collect 50 µL aliquots from the receiver compartment (Basolateral) at 60 and 120 minutes.

  • Quantification: Analyze via LC-MS/MS (MRM mode).

    • Precursor Ion: ~348.2 m/z (Check specific ionization).

    • Product Ion: Fragment specific to the benzyl-piperidine core.[1][2][3]

  • Calculation:

    
    
    Where 
    
    
    
    indicates high permeability.

Data Interpretation & Troubleshooting

AssayPotential OutcomeInterpretationTroubleshooting
GHSR Ca2+ Flux No signal at 100 µMScaffold is non-functional (inert fragment). Good for negative control.Verify cell surface expression of GHSR with Ghrelin control.
GHSR Ca2+ Flux Weak signal (EC50 > 50 µM)Scaffold has intrinsic weak affinity. It is a "hit" fragment.Ensure DMSO < 0.5% to prevent solvent artifacts.
Cytotoxicity High cell death at < 10 µMScaffold is toxic. Impurity limits in API must be strict (<0.15%).Check pH of stock solution; hydrazides can be basic.
Permeability Low Papp (< 1 x 10^-6)Poor permeability. The scaffold limits oral bioavailability.Check monolayer integrity (Lucifer Yellow flux).

References

  • Garcia, J. M., & Polvino, W. J. (2009). Pharmacodynamic and pharmacokinetic profiles of anamorelin, a novel ghrelin receptor agonist. Expert Opinion on Investigational Drugs. Link

  • Pietra, C., et al. (2014). Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome. Journal of Cachexia, Sarcopenia and Muscle. Link

  • FDA Center for Drug Evaluation and Research. (2021). Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs (Relevant for hydrazide/amine containing intermediates). Link

  • PubChem Compound Summary. (2024). Anamorelin (CID 9828911). National Library of Medicine. Link

Sources

Application

Application Notes &amp; Protocols: The (R)-3-Benzylpiperidine Scaffold as a Pivotal Precursor in Modern Drug Synthesis

These application notes serve as a technical guide for researchers, scientists, and professionals engaged in drug development. The focus is on the strategic application of the (R)-3-benzylpiperidine scaffold, a key struc...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, scientists, and professionals engaged in drug development. The focus is on the strategic application of the (R)-3-benzylpiperidine scaffold, a key structural motif that serves as a precursor in the synthesis of a variety of therapeutic agents. While direct literature on the specifically requested "(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide" is not prevalent, the underlying (R)-3-benzylpiperidine core is of significant interest in medicinal chemistry. This guide will, therefore, provide a comprehensive overview of the synthesis of this core structure and its subsequent elaboration into complex drug molecules, using neurokinin-1 (NK1) receptor antagonists as a prime example.

The N-benzyl piperidine motif is a versatile tool in drug discovery, offering a three-dimensional structure that can be leveraged to optimize both the efficacy and the physicochemical properties of a drug candidate.[1] Its structural flexibility and ability to engage in crucial cation-π interactions with target proteins make it a favored scaffold in medicinal chemistry.[1] Derivatives of 3-benzylpiperidine have been explored for a range of pharmacological activities, underscoring the importance of this structural class.[2]

Physicochemical Properties of the Core Scaffold

A foundational understanding of the parent scaffold, (R)-3-benzylpiperidine, is essential before its derivatization. The properties of this chiral amine are critical for its handling, reaction setup, and the subsequent characteristics of its derivatives.

PropertyValueSource
Chemical Formula C₁₂H₁₇N[3]
Molecular Weight 175.27 g/mol [3]
Appearance Typically a liquidGeneral Chemical Knowledge
Boiling Point Varies with pressureGeneral Chemical Knowledge
Chirality Exists as (R) and (S) enantiomers[4]
CAS Number 13603-25-3 (for the racemate)[3]

Part 1: Synthesis of the Chiral Precursor: (R)-3-Benzylpiperidine

The stereochemistry of a drug molecule is often critical to its pharmacological activity. Consequently, the asymmetric synthesis of the (R)-3-benzylpiperidine scaffold is a crucial first step. Various methods have been developed to achieve this, with catalytic hydrogenation of a prochiral precursor being a common and efficient approach.

Protocol 1: Asymmetric Hydrogenation for the Synthesis of (R)-N-Boc-3-benzylpiperidine

This protocol outlines a general procedure for the synthesis of the N-protected (R)-3-benzylpiperidine scaffold, a versatile intermediate for further functionalization. The rationale for N-protection, typically with a tert-butyloxycarbonyl (Boc) group, is to prevent side reactions involving the secondary amine during subsequent synthetic steps and to influence the conformational preference of the ring, which can be crucial for stereocontrol.

Experimental Workflow for (R)-3-Benzylpiperidine Synthesis

start Start with 3-benzylpyridine step1 N-protection (e.g., Boc anhydride) start->step1 Protection of Nitrogen step2 Asymmetric Hydrogenation (Chiral Catalyst, H2) step1->step2 Introduction of Chirality step3 Purification (Chromatography) step2->step3 Isolation product (R)-N-Boc-3-benzylpiperidine step3->product

Caption: Workflow for the synthesis of the chiral (R)-3-benzylpiperidine precursor.

Step-by-Step Methodology:

  • N-Protection of 3-Benzylpyridine:

    • To a solution of 3-benzylpyridine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and catalyst. Dry the organic layer and concentrate under reduced pressure to yield N-Boc-3-benzylpyridinium salt. The rationale for this step is to activate the pyridine ring for hydrogenation and introduce the protecting group.

  • Asymmetric Hydrogenation:

    • In a high-pressure reactor, dissolve the N-Boc-3-benzylpyridinium salt in a degassed solvent such as methanol.

    • Add a chiral catalyst, for instance, a rhodium or iridium complex with a chiral phosphine ligand (e.g., (R)-BINAP). The choice of a chiral catalyst is paramount as it orchestrates the stereoselective addition of hydrogen, leading to the desired (R)-enantiomer.[5]

    • Pressurize the reactor with hydrogen gas (typically 50-100 atm) and stir at a controlled temperature (e.g., 50 °C) for 24-48 hours.

    • Monitor the reaction for the consumption of the starting material.

  • Purification:

    • After depressurization and removal of the catalyst by filtration, concentrate the crude product.

    • Purify the residue by column chromatography on silica gel to obtain the enantiomerically enriched (R)-N-Boc-3-benzylpiperidine. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Part 2: Application in Drug Synthesis: A Case Study of Neurokinin-1 (NK1) Receptor Antagonists

The 3-benzylpiperidine scaffold is a key component in the development of various therapeutic agents, including those targeting the central nervous system. A prominent example is its use in the synthesis of neurokinin-1 (NK1) receptor antagonists. These drugs are primarily used to manage chemotherapy-induced nausea and vomiting.[6] The piperidine ring in these antagonists often serves as a central scaffold to correctly orient the pharmacophoric groups for optimal binding to the NK1 receptor.

Hypothetical Synthesis of an NK1 Receptor Antagonist from (R)-3-Benzylpiperidine

The following protocol outlines a plausible synthetic route to a hypothetical NK1 receptor antagonist, demonstrating the utility of the (R)-3-benzylpiperidine precursor. This synthesis involves the deprotection of the nitrogen, followed by functionalization to introduce the necessary pharmacophoric elements.

Synthetic Pathway to a Hypothetical NK1 Receptor Antagonist

start (R)-N-Boc-3-benzylpiperidine step1 Deprotection (e.g., TFA) start->step1 Removal of Boc group step2 Amide Coupling (Carboxylic Acid, Coupling Agent) step1->step2 Formation of Amide Bond step3 Further Functionalization (e.g., Alkylation) step2->step3 Introduction of Diversity product Hypothetical NK1 Receptor Antagonist step3->product

Caption: Synthetic pathway from the precursor to a potential NK1 receptor antagonist.

Protocol 2: Synthesis of a Hypothetical NK1 Receptor Antagonist

This protocol is designed to be self-validating at each step through standard analytical techniques (TLC, NMR, MS) to confirm the identity and purity of the intermediates.

Step-by-Step Methodology:

  • Deprotection of (R)-N-Boc-3-benzylpiperidine:

    • Dissolve the (R)-N-Boc-3-benzylpiperidine in dichloromethane.

    • Add trifluoroacetic acid (TFA) dropwise at 0 °C and allow the reaction to warm to room temperature. The use of a strong acid like TFA efficiently cleaves the Boc protecting group, liberating the secondary amine for subsequent reactions.

    • After completion, concentrate the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution) to obtain the free amine, (R)-3-benzylpiperidine.

  • Amide Coupling:

    • To a solution of (R)-3-benzylpiperidine in a polar aprotic solvent like dimethylformamide (DMF), add a substituted carboxylic acid (a component of the desired NK1 antagonist pharmacophore).

    • Add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA). Coupling agents are essential for activating the carboxylic acid to facilitate the formation of a stable amide bond with the piperidine nitrogen.

    • Stir the reaction at room temperature until the starting materials are consumed.

    • Work up the reaction by extraction and purify the product by column chromatography.

  • Further Functionalization (if required):

    • The benzyl group at the 3-position can be further modified if necessary for structure-activity relationship (SAR) studies. For instance, the aromatic ring can be subjected to electrophilic aromatic substitution reactions, or the entire benzyl group could be modified through debenzylation-realkylation sequences. Such modifications are crucial for fine-tuning the compound's binding affinity and selectivity for the NK1 receptor.[7]

Conclusion

The (R)-3-benzylpiperidine scaffold is a highly valuable and versatile precursor in the synthesis of complex pharmaceutical agents. Its chiral nature and the ability to be readily functionalized at both the nitrogen atom and the benzyl moiety make it an attractive starting point for the development of drugs targeting a wide range of diseases. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to utilize this important building block in their drug discovery programs.

References

  • ResearchGate. Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. [Link]

  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Google Patents. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • PubMed. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. [Link]

  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

  • ResearchGate. A Facile Synthesis of 3-(Substituted benzyl)piperidines. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • PubMed Central. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. [Link]

  • MDPI. Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant Dedicated for NK1R-Positive Tumors. [Link]

  • Wikipedia. NK1 receptor antagonist. [Link]

  • Taylor & Francis Online. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase. [Link]

  • Annals of Palliative Medicine. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. [Link]

  • ResearchGate. Neurokinin-1 receptor antagonists: A comprehensive patent survey. [Link]

Sources

Method

Application Note: Stereochemical Profiling of Chiral Piperidines in Neuropharmacology

Executive Summary The piperidine moiety is the most prevalent nitrogenous heterocycle in FDA-approved CNS drugs, serving as the pharmacophore for agents ranging from stimulants (Methylphenidate) to NMDA antagonists (Ifen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine moiety is the most prevalent nitrogenous heterocycle in FDA-approved CNS drugs, serving as the pharmacophore for agents ranging from stimulants (Methylphenidate) to NMDA antagonists (Ifenprodil) and SSRIs (Paroxetine). However, the neuropharmacological potency of these scaffolds is governed by strict stereoselectivity. This Application Note provides a rigorous framework for the synthesis, chiral resolution, and neuroreceptor profiling of chiral piperidines. We present a validated workflow for determining the Eudismic Ratio (ER) —the potency ratio between the active enantiomer (eutomer) and the less active/inactive enantiomer (distomer)—to optimize lead candidates for target affinity and minimize off-target toxicity.

The Chiral Challenge in CNS Drug Design

Neuroreceptors are inherently chiral environments. A piperidine scaffold often binds via a "Three-Point Attachment" model involving the protonated nitrogen (ionic interaction), the hydrophobic ring (Van der Waals), and a stereogenic substituent (hydrogen bonding).

  • The Eutomer: Fits the receptor pocket perfectly, triggering the desired cascade (e.g., Dopamine Transporter blockade).

  • The Distomer: May fail to bind, or worse, bind to an off-target receptor (e.g., hERG channel), causing cardiotoxicity.

Workflow Visualization: From Synthesis to Screen

The following diagram outlines the critical path for processing chiral piperidine libraries.

ChiralPipeline Start Racemic Piperidine Scaffold Synthesis Resolution Chiral Resolution (HPLC/SFC) Start->Resolution  Crude Mix QC QC: Enantiomeric Purity (>99% ee) Resolution->QC  Isolate E1/E2 Binding Radioligand Binding Assay QC->Binding  Validated Sample Analysis Data Analysis (Ki & Eudismic Ratio) Binding->Analysis  CPM Data Analysis->Start  SAR Optimization

Figure 1: Integrated workflow for the isolation and pharmacological validation of chiral piperidine ligands.

Protocol A: Chiral Resolution via High-Performance Liquid Chromatography (HPLC)

Before biological testing, the racemic mixture must be resolved into pure enantiomers. The piperidine nitrogen often causes peak tailing on silica-based columns; therefore, mobile phase additives are critical.

Materials
  • Column: Chiralpak IC-3 or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA).

  • Detection: UV Diode Array (210–280 nm).

Method Parameters
ParameterSettingRationale
Column Temp 25°C - 30°CLower temps often improve chiral recognition but increase backpressure.
Flow Rate 0.5 - 1.0 mL/minOptimized for resolution (Rs > 1.5) over speed.
Basic Additive 0.1% Diethylamine (DEA)Critical: Masks residual silanols to prevent peak tailing of the basic piperidine nitrogen.
Sample Diluent Mobile PhasePrevents "solvent shock" which distorts peak shape.
Step-by-Step Procedure
  • Equilibration: Flush column with 90:10 Hexane:IPA (+0.1% DEA) for 30 mins.

  • Screening: Inject 10 µL of racemic standard (1 mg/mL).

  • Optimization: If resolution (Rs) < 1.5, decrease IPA content to 5% or switch to ethanol.

  • Collection: For semi-prep, scale up injection volume to 50–100 µL and collect fractions based on UV threshold.

  • Evaporation: Evaporate fractions under vacuum at <40°C to prevent thermal racemization.

Protocol B: Competitive Radioligand Binding Assay

This assay quantifies the affinity (


) of the isolated piperidine enantiomers for a specific neuroreceptor (e.g., Dopamine Transporter or NMDA receptor) by competing against a known radiolabeled standard.
Mechanistic Insight

The difference in binding energy (


) between enantiomers arises from the spatial arrangement of the piperidine substituents.

ReceptorBinding Receptor Receptor Binding Pocket (Chiral Environment) Eutomer Eutomer (Active) (S)-Piperidine SiteA Anionic Site (Aspartate) Eutomer->SiteA  Ionic Bond (N+) SiteB Hydrophobic Pocket (Phenylalanine) Eutomer->SiteB  Pi-Stacking SiteC H-Bond Donor (Serine) Eutomer->SiteC  H-Bond (OH) Distomer Distomer (Inactive) (R)-Piperidine Distomer->SiteA Distomer->SiteB Distomer->SiteC  Steric Clash!

Figure 2: The "Three-Point Attachment" model. The distomer fails to engage the third binding site due to steric hindrance, resulting in lower affinity.

Experimental Protocol

Target: Dopamine Transporter (DAT) (Example) Radioligand: [³H]-WIN 35,428 (High affinity DAT ligand)

  • Membrane Preparation:

    • Homogenize striatal tissue or transfected HEK293 cells in ice-cold Tris-HCl buffer (pH 7.4).

    • Centrifuge at 20,000 x g for 20 mins. Resuspend pellet in assay buffer.

  • Incubation:

    • Total Binding: Membrane + [³H]-Ligand + Buffer.

    • Non-Specific Binding (NSB): Membrane + [³H]-Ligand + Excess (10 µM) unlabelled inhibitor (e.g., Nomifensine).

    • Test Compounds: Membrane + [³H]-Ligand + Chiral Piperidine (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate at 25°C for 60-90 minutes (equilibrium).

  • Termination:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding to the filter.

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Add liquid scintillant and count radioactivity (CPM) in a beta counter.[1]

Data Analysis & Interpretation

Calculate the


 using non-linear regression (4-parameter logistic fit). Convert to the inhibition constant (

) using the Cheng-Prusoff equation:

Where

is the radioligand concentration and

is its dissociation constant.
Case Study: Methyl-2-phenyl-2-(piperidin-2-yl)acetate

A comparative analysis of enantiomers mimicking Methylphenidate activity.

CompoundConfigurationIC₅₀ (nM)Ki (nM)Eudismic Ratio (ER)Interpretation
Isomer A (d-threo)24.512.1- Eutomer: High affinity binding.
Isomer B (l-threo)2,450.01,210.0100 Distomer: 100-fold lower affinity.
Racemate (dl-threo)48.023.8-Diluted potency due to inactive isomer.

References

  • Zhang, Q.W., et al. (2023).[2] "Application of Chiral Piperidine Scaffolds in Drug Design." Pharmaceutical Fronts.

  • Babu, C.V.R., et al. (2014).[3] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality.

  • Gifford Bioscience. "Radioligand Binding Assay Protocol." Technical Resources.

  • Berthod, A. (2006).[4][5] "Chiral Recognition Mechanisms." Analytical Chemistry.

  • Revvity. "Radiometric Ligand-Binding Assays: Practical Guide." PerkinElmer Knowledge Base.

Sources

Application

Application Note: Enzyme Inhibition Profiling of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

This Application Note provides a comprehensive technical guide for performing enzyme inhibition assays using (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (CAS 883572-50-7). While this compound is primarily k...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for performing enzyme inhibition assays using (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (CAS 883572-50-7).

While this compound is primarily known as a key advanced intermediate in the synthesis of Anamorelin (a Ghrelin Receptor Agonist), its chemical structure—featuring a piperidine core and a carbohydrazide moiety—warrants rigorous enzymatic profiling. This is critical for two reasons:

  • Metabolic Safety (DDI Profiling): Assessing its potential to inhibit Cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is the primary metabolizer of the parent drug.

  • Off-Target Pharmacology: Carbohydrazide derivatives are privileged scaffolds for protease inhibition (e.g., Cathepsins, Serine Proteases).

Introduction & Mechanistic Rationale

Compound Overview:

  • Name: (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

  • Role: Key Intermediate for Anamorelin (Adlumiz).

  • Chemical Class: Piperidine-carbohydrazide.[1][2][3]

Why Perform Inhibition Assays? In drug development, intermediates and active pharmaceutical ingredients (APIs) must be screened for Enzyme Inhibition to predict Drug-Drug Interactions (DDIs). Since Anamorelin is metabolized by CYP3A4 , this intermediate must be tested to ensure it does not irreversibly inhibit the enzyme (Mechanism-Based Inhibition) or act as a potent reversible inhibitor, which would alter the pharmacokinetic profile of co-administered drugs.

Furthermore, the carbohydrazide warhead is chemically reactive toward the catalytic triad of serine/cysteine proteases. Screening against a panel of proteases (e.g., Cathepsin K, Chymotrypsin) serves as a critical off-target liability assessment.

Experimental Workflow Diagrams

Figure 1: CYP450 Inhibition Assay Workflow

This diagram outlines the high-throughput fluorescence screening protocol for determining the IC50 of the test compound against CYP3A4.

CYP_Inhibition_Workflow Stock Compound Stock (DMSO) Plate 96-Well Plate Setup Stock->Plate Serial Dilution Mix Master Mix Prep (Enzyme + Buffer) Mix->Plate Add Microsomes PreInc Pre-Incubation (10 min @ 37°C) Plate->PreInc Start Reaction Start (+ NADPH/Substrate) PreInc->Start Incubate Kinetic Incubation (30-60 min) Start->Incubate Stop Stop Reaction (Acetonitrile/Tris) Incubate->Stop Read Fluorescence Readout Stop->Read

Caption: Step-by-step workflow for the fluorometric CYP inhibition assay, ensuring precise timing for kinetic analysis.

Figure 2: Mechanism of Inhibition Logic

A decision tree to classify the type of inhibition observed (Reversible vs. Time-Dependent).

Inhibition_Logic Data IC50 Shift Assay (+/- Pre-incubation) Shift Is IC50 shifted > 1.5x with pre-incubation? Data->Shift NoShift Reversible Inhibition (Competitive/Non-competitive) Shift->NoShift No YesShift Time-Dependent Inhibition (TDI) Shift->YesShift Yes Mech Mechanism-Based Inactivation (MBI) YesShift->Mech Requires k_inact/K_I study

Caption: Logic flow for distinguishing between simple reversible inhibition and mechanism-based inactivation (suicide inhibition).

Protocol 1: CYP3A4 Reversible Inhibition Assay (Fluorescence)

This protocol uses a fluorogenic substrate (e.g., BFC or BOMCC ) which releases a fluorescent metabolite upon cleavage by CYP3A4. The test compound competes for the active site, reducing fluorescence.

Materials
  • Test Compound: (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (10 mM stock in DMSO).

  • Enzyme: Human Recombinant CYP3A4 Baculosomes or Human Liver Microsomes (HLM).

  • Substrate: BOMCC (7-Benzyloxy-4-trifluoromethylcoumarin).

  • Cofactor: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6PDH).

  • Control Inhibitor: Ketoconazole (Known potent CYP3A4 inhibitor).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 7-point serial dilution of the test compound in phosphate buffer (keeping DMSO < 0.1% final).

    • Range: 0.01 µM to 100 µM.

  • Enzyme Mix Preparation:

    • Dilute CYP3A4 enzyme to 2x concentration (e.g., 10 nM final, so prepare 20 nM) in buffer.

  • Plate Setup:

    • Add 50 µL of diluted Test Compound to respective wells of a black 96-well plate.

    • Add 50 µL of Enzyme Mix.

    • Control Wells: Solvent control (0% inhibition), Ketoconazole (100% inhibition positive control).

  • Pre-Incubation:

    • Incubate plate at 37°C for 10 minutes. Crucial: This allows the compound to bind the enzyme before catalysis begins.

  • Reaction Initiation:

    • Prepare a Substrate/Cofactor Mix : 2x NADPH + 2x BOMCC.

    • Add 100 µL of Substrate/Cofactor Mix to all wells.

  • Kinetic Measurement:

    • Immediately place in a fluorescence plate reader (Ex: 405 nm / Em: 460 nm).

    • Read every 2 minutes for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Plot % Activity vs. Log[Concentration].

    • Fit to the Sigmoidal Dose-Response equation (Hill Slope) to determine IC50 .

Protocol 2: Off-Target Protease Screening (Cathepsin K)

Given the carbohydrazide structure, this compound should be screened against Cathepsin K to verify specificity, as related piperidine-carbohydrazides are known Cathepsin inhibitors.

Materials
  • Enzyme: Human Recombinant Cathepsin K.

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA. (Acidic pH is critical for Cathepsins).

Methodology
  • Activation: Cathepsin K often requires activation. Incubate the enzyme in the assay buffer (with DTT) for 15 mins at room temperature.

  • Incubation: Mix 10 nM Cathepsin K with the test compound (0.1 - 100 µM). Incubate for 15 mins.

  • Start: Add 20 µM Z-Phe-Arg-AMC.

  • Read: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) for 45 mins.

  • Result Interpretation:

    • < 50% Inhibition at 10 µM: Considered "Inactive" or "Weak".

    • > 50% Inhibition at 10 µM: Warrant full IC50 and Ki determination.

Data Presentation & Analysis

Quantitative Summary Table

When reporting results, structure your data as follows:

ParameterAssay TypeSubstrateReference Control (IC50)Test Compound (IC50)Interpretation
CYP3A4 Metabolic InhibitionBOMCCKetoconazole (0.04 µM)[Experimental Value] Potential DDI risk if < 10 µM
Cathepsin K Off-Target SafetyZ-Phe-Arg-AMCE-64 (0.005 µM)[Experimental Value] Specificity check
CYP2D6 Metabolic InhibitionAMMCQuinidine (0.02 µM)[Experimental Value] Secondary metabolic route
Calculation of Ki (Inhibition Constant)

If the compound shows competitive inhibition, calculate


 using the Cheng-Prusoff equation:


  • [S]: Concentration of substrate used.

  • Km: Michaelis constant of the substrate for the specific enzyme (determined in a separate experiment).

Troubleshooting & Optimization

  • Solubility Issues: The "trimethyl" and "benzyl" groups make the compound hydrophobic. Ensure DMSO concentration does not exceed 0.5% in the final assay, as high DMSO inhibits CYP enzymes.

  • Fluorescence Interference: The compound itself might fluoresce. Always run a "Compound Only" control (Compound + Buffer, no Enzyme) to check for auto-fluorescence.

  • Time-Dependent Inhibition (TDI): If the IC50 decreases significantly (Shift > 1.5-fold) when the compound is pre-incubated with the enzyme and NADPH for 30 mins before adding substrate, the compound is likely a Mechanism-Based Inhibitor . This is a red flag for drug toxicity.

References

  • Anamorelin Metabolism

    • Metabolism Study of Anamorelin, a GHSR1a Receptor Agonist... (2023).[4][5][6] MDPI. Link

    • Exploring Metabolic Pathways of Anamorelin... (2023).[4][5][6] PMC. Link

  • Enzyme Inhibition Methodology

    • Guidance for Industry: In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. FDA. Link

  • Protease Inhibitor Scaffolds

    • Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis.[7][8][9] MDPI. Link

Sources

Method

Radioligand binding studies with (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

Application Note: Radioligand Binding & Pharmacological Characterization of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide Part 1: Executive Summary & Scientific Context (R)-3-benzyl-N,N',N'-trimethylpiperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radioligand Binding & Pharmacological Characterization of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

Part 1: Executive Summary & Scientific Context

(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (CAS: 883572-50-7) represents the core pharmacophore of Anamorelin (ONO-7643) , a potent, orally active ghrelin receptor agonist used for the treatment of cancer cachexia. While the full Anamorelin molecule includes a tryptophan-based side chain to enhance potency, the piperidine carbohydrazide core is critical for anchoring the molecule into the transmembrane binding pocket of the Growth Hormone Secretagogue Receptor (GHS-R1a) .

This Application Note provides a rigorous protocol for characterizing the binding affinity (


) and functional selectivity of this scaffold. Unlike peptide ligands (e.g., Ghrelin), this small molecule requires specific assay conditions to mitigate lipophilic non-specific binding and accurately resolve binding kinetics.

Key Applications:

  • Structure-Activity Relationship (SAR) Profiling: Determining the contribution of the piperidine core to GHS-R1a affinity.

  • Competitive Binding Assays: Using the molecule as a "cold" competitor against [

    
    I]-Ghrelin or [
    
    
    
    S]-MK-0677.
  • Novel Radioligand Development: The N-trimethyl motif offers a facile site for Tritium (

    
    H) labeling via methyl iodide, enabling its use as a novel radiotracer.
    

Part 2: Experimental Design & Logic

The Target System: GHS-R1a

The GHS-R1a is a G


-coupled GPCR. Binding of agonists triggers phospholipase C (PLC) activation, IP

production, and intracellular calcium mobilization.
  • Expert Insight: GHS-R1a exhibits high constitutive activity. When studying this scaffold, one must distinguish between agonism (increasing signal) and inverse agonism (decreasing basal signal), although this specific scaffold is an agonist pharmacophore.

Radioligand Selection

To characterize the binding of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide, we utilize a Competition Binding format.

RadioligandType

(Approx)
Usage Case
[

I]-Ghrelin
Endogenous Peptide0.2 - 0.5 nMGold Standard. Maps the orthosteric peptide binding site. Preferred for physiological relevance.
[

S]-MK-0677
Synthetic Agonist0.5 - 1.0 nMHigh Stability. Binds the transmembrane "small molecule" pocket. Often yields better correlation for piperidine ligands.
[

H]-Test Compound
Custom TracerTBDIf the user tritiates the N-methyl group, this enables direct saturation binding (See Section 4).

Part 3: Detailed Protocol - Competition Binding Assay

Objective: Determine the inhibition constant (


) of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide against [

I]-Ghrelin.
Reagents & Buffer Preparation
  • Assay Buffer: 25 mM HEPES (pH 7.4), 5 mM MgCl

    
    , 1 mM CaCl
    
    
    
    , 2.5 mM EDTA, and 0.1% BSA (Critical for reducing peptide adsorption).
  • Membrane Source: HEK293 cells stably transfected with human GHS-R1a (commercial or in-house).

  • Test Compound: Dissolve (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide in 100% DMSO to 10 mM stock. Serial dilute in Assay Buffer (Final DMSO < 1%).

Step-by-Step Workflow
  • Plate Preparation: Use 96-well polypropylene V-bottom plates.

  • Non-Specific Binding (NSB) Control: Add 1

    
    M of unlabeled Ghrelin or MK-0677 to defined wells (defines 0% specific binding).
    
  • Total Binding (TB) Control: Add Assay Buffer only (defines 100% specific binding).

  • Compound Addition: Add 50

    
    L of the test compound at varying concentrations (range: 
    
    
    
    M to
    
    
    M).
  • Radioligand Addition: Add 50

    
    L of [
    
    
    
    I]-Ghrelin (Final concentration ~0.1 nM).
  • Membrane Addition: Add 100

    
    L of membrane suspension (5–10 
    
    
    
    g protein/well).
    • Expert Note: Add membranes last to initiate the reaction synchronously.

  • Incubation: Incubate for 60 minutes at 25°C .

    • Why? Equilibrium is reached faster at RT than 4°C. Piperidine derivatives are lipophilic; RT ensures proper partition into the receptor pocket.

  • Harvesting:

    • Pre-soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 2 hours.

    • Causality: PEI neutralizes the negative charge of the glass fiber, preventing the positively charged radioligand/compound from sticking to the filter (reducing background noise).

    • Filter using a cell harvester (e.g., PerkinElmer Filtermate).

    • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry filters, add scintillant (e.g., MicroScint-20), and count on a TopCount or MicroBeta counter.

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


  • 
     : Derived from the sigmoidal dose-response curve.
    
  • 
     : Concentration of radioligand used (0.1 nM).
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    

Part 4: Visualization of Signaling & Workflow

The following diagram illustrates the GHS-R1a signaling pathway activated by the Anamorelin scaffold and the logic flow of the binding assay.

GHSR_Pathway cluster_ligand Ligand Interaction cluster_signaling Downstream Signaling Compound (R)-3-benzyl-... (Anamorelin Core) Receptor GHS-R1a (GPCR) Compound->Receptor  Binds   BindingData Radioligand Displacement (Ki Calculation) Compound->BindingData  Competition Assay   Gq Gαq/11 Protein Receptor->Gq  Activates   PLC PLC-β Gq->PLC IP3 IP3 Production PLC->IP3 Ca Ca2+ Release (Endoplasmic Reticulum) IP3->Ca FuncData FLIPR / Ca2+ Flux (Agonist Validation) Ca->FuncData  Functional Assay  

Caption: GHS-R1a activation pathway by the Anamorelin scaffold and corresponding assay readouts.

Part 5: Troubleshooting & Validation (Self-Validating Systems)

To ensure the trustworthiness of your data, implement these internal controls:

IssueSymptomRoot CauseSolution
High NSB >20% of Total BindingLipophilicity of the benzyl-piperidine moiety.Increase BSA to 0.5% or use PEI-treated filters (mandatory for this class).
Flat Curve No displacementCompound insolubility or incorrect target.Verify solubility in DMSO. Ensure cell line expresses GHS-R1a (not GHS-R1b, which is truncated and inactive).
Steep Hill Slope Slope > 1.2Positive cooperativity or aggregation.Sonicate compound stocks. Check for micelle formation at high concentrations (

).

Specificity Check: While selective, 3-benzylpiperidines share structural features with Sigma-1 and NMDA (NR2B) ligands.

  • Validation Step: Run a counter-screen using [

    
    H]-(+)-Pentazocine (Sigma-1) or [
    
    
    
    H]-Ifenprodil (NR2B) to confirm the observed affinity is GHS-R1a specific.

References

  • Pietra, C., et al. (2014).[1] Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile.[1][2] Journal of Cachexia, Sarcopenia and Muscle.

  • Garcia, J.M., & Polvino, W.J. (2009). Effect on body weight and safety of RC-1291, a novel, orally available ghrelin mimetic and growth hormone secretagogue.[3] The Oncologist.

  • Bednarek, M.A., et al. (2000).[4] Structure-function studies on the new growth hormone-releasing peptide, ghrelin: minimal sequence of ghrelin necessary for activation of growth hormone secretagogue receptor 1a. Journal of Medicinal Chemistry.

  • Holst, B., et al. (2003). High constitutive signaling of the ghrelin receptor—identification of a potent inverse agonist. Molecular Endocrinology.

Sources

Application

In vivo studies using (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide in animal models

Disclaimer: The following application note is a hypothetical guide. The compound (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide, hereafter referred to as "CNS-432," is a novel chemical entity for which no publ...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application note is a hypothetical guide. The compound (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide, hereafter referred to as "CNS-432," is a novel chemical entity for which no public in vivo data currently exists. The proposed mechanism of action, experimental designs, and data are based on established preclinical methodologies for neuroprotective compounds and are intended for illustrative purposes.

Application Note & Protocols

Title: In Vivo Evaluation of CNS-432, a Novel Sigma-2 Receptor Antagonist, in a Preclinical Mouse Model of Parkinson's Disease

Abstract

This guide provides a comprehensive framework for the in vivo characterization of CNS-432, a novel piperidine-based compound. Based on its structural motifs, we hypothesize that CNS-432 acts as a selective Sigma-2 Receptor (S2R) antagonist, a target of significant interest for neuroprotection. The S2R is implicated in cellular stress responses and protein trafficking, and its modulation may offer a therapeutic strategy for neurodegenerative disorders like Parkinson's Disease (PD).[1][2][3][4][5] This document outlines a phased in vivo strategy in murine models, covering initial safety and tolerability, pharmacokinetic profiling, and efficacy assessment in the widely used MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's Disease. Detailed, step-by-step protocols for all major experimental procedures are provided to guide researchers in evaluating the therapeutic potential of CNS-432.

Introduction & Scientific Rationale

Parkinson's Disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to severe motor deficits. A key pathological feature is the accumulation of aggregated α-synuclein, which induces cellular stress and disrupts essential processes like autophagy.[2][3] The Sigma-2 Receptor (S2R), now identified as TMEM97, is involved in regulating protein trafficking and cellular responses to stress.[5] Antagonism of S2R has been shown to alleviate neurotoxicity induced by α-synuclein oligomers and rescue neuronal dysfunction, making it a promising therapeutic target.[1][2][3]

CNS-432 is a novel small molecule with a piperidine scaffold, a common feature in CNS-acting compounds. We hypothesize that CNS-432 functions as a potent S2R antagonist, thereby preventing α-synuclein-induced pathology and protecting dopaminergic neurons.

This guide details a logical, three-phase preclinical evaluation to test this hypothesis:

  • Phase 1: Safety & Tolerability: To establish a safe dosing range by determining the Maximum Tolerated Dose (MTD).

  • Phase 2: Pharmacokinetics (PK): To understand the absorption, distribution, metabolism, and elimination (ADME) profile of CNS-432.

  • Phase 3: Neuroprotective Efficacy: To assess the ability of CNS-432 to mitigate motor deficits and neuronal loss in the MPTP-induced mouse model of PD.

Preclinical In Vivo Study Workflow

The overall experimental plan is designed to systematically evaluate CNS-432 from initial safety assessment to definitive efficacy studies.

G cluster_0 Phase 1: Safety cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy MTD Maximum Tolerated Dose (MTD) Study PK Pharmacokinetic (PK) Profiling (IV & PO) MTD->PK Determines Doses MPTP MPTP Model Induction & CNS-432 Treatment PK->MPTP Informs Dosing Regimen Behavior Behavioral Assessment (Rotarod, Open Field) MPTP->Behavior Analysis Post-mortem Analysis (HPLC, IHC) Behavior->Analysis

Caption: Overall workflow for the in vivo evaluation of CNS-432.

Phase 1: Maximum Tolerated Dose (MTD) Study

Rationale: The MTD is the highest dose that does not produce unacceptable toxicity over a defined period.[6][7] This study is critical for selecting dose levels for subsequent, longer-term efficacy studies, ensuring animal welfare and the scientific validity of the results.[8]

Protocol: Acute MTD Escalation Study

  • Animals: Use healthy, 8-week-old male C57BL/6 mice (n=3 per group).

  • Housing: Standard housing conditions with a 12-h light/dark cycle and ad libitum access to food and water.

  • Formulation: Prepare CNS-432 in a vehicle solution (e.g., 5% DMSO, 40% PEG300, 55% Saline).

  • Dose Escalation: Administer a single intraperitoneal (i.p.) injection of CNS-432 at escalating doses (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle-only control group.

  • Monitoring: Observe animals continuously for the first 4 hours post-injection, and then daily for 7 days. Record:

    • Clinical signs of toxicity (e.g., lethargy, ataxia, piloerection, seizures).

    • Body weight changes.

    • Any mortality.

  • MTD Definition: The MTD is defined as the highest dose that does not cause mortality or result in more than a 15-20% loss of body weight.[6]

Hypothetical MTD Data Summary

Dose (mg/kg, i.p.)NMortalityMax Body Weight Loss (%)Clinical SignsMTD Candidate?
Vehicle30/3< 2%None-
1030/3< 2%NoneYes
3030/3~4%NoneYes
10030/3~12%Mild, transient lethargyYes
30032/3> 20%Severe ataxia, seizuresNo

Based on this hypothetical data, the MTD would be established at 100 mg/kg.

Phase 2: Pharmacokinetic (PK) Profiling

Rationale: Understanding the PK profile (ADME) is essential to design an effective dosing regimen for the efficacy study.[9][10] This protocol determines key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability.

Protocol: Single-Dose PK Study in Mice

  • Animals: Use healthy, 8-week-old male C57BL/6 mice with jugular vein cannulation for serial blood sampling (n=4 per group).[11]

  • Dosing:

    • Group 1 (IV): Administer a single intravenous (i.v.) bolus of CNS-432 at 2 mg/kg.

    • Group 2 (PO): Administer a single oral gavage (p.o.) dose of CNS-432 at 10 mg/kg.

  • Blood Sampling: Collect serial blood samples (~30 µL) into EDTA-coated tubes at specified time points.[9][12]

    • IV route: 2, 5, 15, 30 min, and 1, 2, 4, 8 hours.

    • PO route: 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify CNS-432 concentrations in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Hypothetical PK Data Summary

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)850450
Tmax (hr)0.08 (5 min)1.0
AUC0-inf (ng*hr/mL)12752800
t½ (hr)2.53.1
Bioavailability (%)-~44%

This hypothetical data suggests CNS-432 has moderate oral bioavailability and a half-life suitable for once or twice-daily dosing in mice.

Phase 3: Efficacy in MPTP-Induced Parkinson's Disease Model

Rationale: The MPTP model is a well-established toxin-induced model that recapitulates key features of PD, including the selective loss of dopaminergic neurons in the SNpc and subsequent motor deficits.[13][14] It is widely used for screening potential neuroprotective agents.[15]

Hypothesized Neuroprotective Pathway

G MPP MPP+ (Active MPTP Metabolite) ASyn α-Synuclein Aggregation & Cellular Stress MPP->ASyn CNS432 CNS-432 S2R Sigma-2 Receptor (S2R) CNS432->S2R Antagonizes S2R->ASyn Autophagy Impaired Autophagy & Protein Trafficking ASyn->Autophagy Neurodegeneration Dopaminergic Neurodegeneration Autophagy->Neurodegeneration

Caption: Hypothesized mechanism of CNS-432 neuroprotection.

Step-by-Step Efficacy Protocol
  • Animals and Groups:

    • Use 10-week-old male C57BL/6 mice.

    • Divide into four groups (n=12-15 per group):

      • Vehicle Control: Saline (i.p.) + Vehicle for CNS-432 (p.o.).

      • MPTP Control: MPTP (i.p.) + Vehicle for CNS-432 (p.o.).

      • MPTP + CNS-432 (Low Dose): MPTP (i.p.) + 10 mg/kg CNS-432 (p.o.).

      • MPTP + CNS-432 (High Dose): MPTP (i.p.) + 30 mg/kg CNS-432 (p.o.).

  • MPTP Induction (Sub-acute Regimen):

    • Administer MPTP-HCl at 25-30 mg/kg (i.p.) once daily for 5 consecutive days.[15][16] Handle MPTP with strict safety precautions.[14]

  • CNS-432 Treatment:

    • Begin daily oral gavage of CNS-432 or vehicle 3 days prior to the first MPTP injection and continue for a total of 21 days.

  • Behavioral Assessments (Days 18-20):

    • Rotarod Test (Motor Coordination):

      • Acclimate mice to the rotarod apparatus for 2 days prior to testing.

      • On the test day, place mice on the rod rotating at an accelerating speed (e.g., 4 to 40 rpm over 300 seconds).[17][18][19]

      • Record the latency to fall for each mouse.[20][21]

      • Perform three trials per mouse with a 15-minute inter-trial interval.[17]

    • Open Field Test (Locomotor Activity & Anxiety):

      • Acclimate mice to the testing room for 30-60 minutes.[22]

      • Place each mouse in the center of an open field arena (e.g., 40x40 cm).[23][24]

      • Use an automated tracking system to record activity for 10-20 minutes.[22][23][25]

      • Analyze total distance traveled, velocity, and time spent in the center versus the periphery.[26]

  • Post-mortem Analysis (Day 21):

    • Tissue Collection: Anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA). Harvest brains.

    • Neurochemical Analysis (HPLC-ECD):

      • For a subset of animals (n=6-8/group), rapidly dissect the striatum from fresh brains on ice.

      • Homogenize tissue and process for High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify dopamine and its metabolites (DOPAC, HVA).[27][28][29][30][31]

    • Immunohistochemistry (IHC):

      • Post-fix the remaining brains in 4% PFA and cryoprotect in sucrose.

      • Section the substantia nigra region on a cryostat.

      • Perform IHC staining for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, to visualize dopaminergic neurons.[32][33][34][35]

      • Use stereological methods to count the number of TH-positive neurons in the SNpc.[32]

Data Analysis and Interpretation

  • Behavioral Data: Analyze using two-way ANOVA with post-hoc tests (e.g., Tukey's) to compare between groups.

  • Neurochemical & IHC Data: Analyze using one-way ANOVA followed by post-hoc tests.

  • Statistical Significance: A p-value of < 0.05 is typically considered significant.

Hypothetical Efficacy Data Summary

GroupRotarod Latency (s)Total Distance (m)Striatal Dopamine (% of Control)TH+ Neurons in SNpc (% of Control)
Vehicle Control250 ± 1545 ± 5100%100%
MPTP Control95 ± 10 22 ± 445 ± 6% 52 ± 5%
MPTP + 10 mg/kg140 ± 1230 ± 565 ± 7%70 ± 6%*
MPTP + 30 mg/kg210 ± 18 38 ± 688 ± 5% 85 ± 7%

*Data are Mean ± SEM. ***p<0.001 vs Vehicle; *p<0.05, *p<0.01 vs MPTP Control.

Interpretation: The hypothetical results suggest that CNS-432 treatment dose-dependently ameliorates motor deficits, preserves striatal dopamine levels, and protects dopaminergic neurons in the SNpc from MPTP-induced toxicity, supporting its potential as a neuroprotective agent for Parkinson's Disease.

References

  • Werling, K. et al. (2021). Sigma‐2 receptor antagonists rescue neuronal dysfunction induced by Parkinson's patient brain‐derived α‐synuclein. Semantic Scholar. [Link]

  • Werling, K. et al. (2021). Sigma‐2 receptor antagonists rescue neuronal dysfunction induced by Parkinson's patient brain‐derived α‐synuclein. PMC. [Link]

  • Werling, K. et al. (2021). Sigma-2 receptor antagonists rescue neuronal dysfunction induced by Parkinson's patient brain-derived α-synuclein. PubMed. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Preclinical Studies of Compounds that Block Alpha-synuclein Aggregation by Antagonizing the Sigma-2 Receptor. Parkinson's Disease. [Link]

  • Wikipedia. (n.d.). Sigma-2 receptor. Wikipedia. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Rotarod. MMPC-Live Protocols. [Link]

  • Aligning Science Across Parkinson's. (n.d.). Rotarod-Test for Mice. ASAP. [Link]

  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP Mouse Models of Parkinson's Disease: An Update. PMC. [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. PubMed. [Link]

  • Wang, T. et al. (2012). Murine Pharmacokinetic Studies. PMC. [Link]

  • National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. NTP. [Link]

  • Sambo, D. et al. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. PMC. [Link]

  • Keshavarz, M. et al. (2016). HPLC analysis of striatal dopamine levels in mice lesioned with MPTP. ResearchGate. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Open Field Test. MMPC.org. [Link]

  • ResearchGate. (2025). Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. [Link]

  • Zhang, J. et al. (2023). UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice. Frontiers. [Link]

  • Pacific BioLabs. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Pacific BioLabs. [Link]

  • Deacon, R. M. (2013). Measuring Motor Coordination in Mice. PMC. [Link]

  • ResearchGate. (n.d.). Immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra. ResearchGate. [Link]

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus. [Link]

  • MDPI. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD). MDPI. [Link]

  • Semantic Scholar. (n.d.). Protocol for the MPTP mouse model of Parkinson's disease. Semantic Scholar. [Link]

  • Brown, R. E. et al. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. PMC. [Link]

  • ResearchGate. (2024). Rotarod-Test for Mice v1. ResearchGate. [Link]

  • DigitalCommons@UNO. (n.d.). Optimization of tyrosine hydroxylase antibody for immunohistochemistry. DigitalCommons@UNO. [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. MuriGenics. [Link]

  • ResearchGate. (2025). Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography. ResearchGate. [Link]

  • Amuza Inc. (2023). How to Set Up an Open Field Test for Animal Behavior Research. Amuza Inc. [Link]

  • Altogen Labs. (n.d.). Maximum tolerable dose (MTD) studies. Altogen Labs. [Link]

  • Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPC. [Link]

  • PubMed. (n.d.). Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography. PubMed. [Link]

  • Springer Nature Experiments. (n.d.). The Open Field Test. Springer Nature. [Link]

  • FDA. (n.d.). Metabolism and Pharmacokinetic Studies. FDA. [Link]

  • ResearchGate. (n.d.). Maximum Tolerated Dose (MTD). ResearchGate. [Link]

  • ResearchGate. (n.d.). Tyrosine hydroxylase immunohistochemistry in substantia nigra. ResearchGate. [Link]

  • Protocols.io. (2025). Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1. Protocols.io. [Link]

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Method

Application Notes and Protocols for the Use of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide in Alzheimer's Disease Research

A Senior Application Scientist's Guide to a Novel Multi-Target Agent Introduction: Confronting the Complexity of Alzheimer's Disease with Multi-Target Ligands Alzheimer's disease (AD) presents a formidable challenge to m...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Novel Multi-Target Agent

Introduction: Confronting the Complexity of Alzheimer's Disease with Multi-Target Ligands

Alzheimer's disease (AD) presents a formidable challenge to modern medicine due to its intricate and multifactorial pathology. The progressive neurodegeneration characteristic of AD is driven by a cascade of interconnected events, including cholinergic dysfunction, the aggregation of amyloid-beta (Aβ) plaques and tau tangles, oxidative stress, and neuroinflammation.[1] This complexity has rendered single-target therapies largely inadequate, spurring the development of multi-target-directed ligands (MTDLs) as a more promising therapeutic strategy.[2][3]

The piperidine nucleus has emerged as a privileged scaffold in the design of MTDLs for neurodegenerative disorders, owing to its versatile pharmacological properties.[4][5] Building upon this foundation, novel derivatives are being engineered to simultaneously engage several key pathological pathways in AD. This guide focuses on a representative investigational compound, (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (hereafter referred to as Compound P3BC ), a novel molecule designed to embody the principles of multi-target engagement.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Compound P3BC in Alzheimer's disease research. It provides not only detailed experimental protocols but also the scientific rationale behind them, empowering researchers to effectively explore the therapeutic potential of this and similar piperidine derivatives.

Anticipated Mechanism of Action: A Multi-Pronged Attack on Alzheimer's Pathology

Compound P3BC is hypothesized to exert its neuroprotective effects through a synergistic combination of activities, a hallmark of next-generation MTDLs. Its structural motifs, featuring a benzylpiperidine core and a carbohydrazide moiety, are designed to interact with multiple targets implicated in AD progression.

The primary proposed mechanisms of action for Compound P3BC include:

  • Dual Cholinesterase Inhibition: The N-benzylpiperidine moiety is a well-established pharmacophore for inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][6] By inhibiting these enzymes, Compound P3BC is expected to increase the levels of the neurotransmitter acetylcholine in the brain, thereby alleviating the cognitive deficits associated with cholinergic neuron loss in AD.[6][7]

  • Inhibition of Amyloid-Beta Aggregation: The aromatic and hydrogen-bonding features of Compound P3BC may enable it to interfere with the self-assembly of Aβ peptides into neurotoxic oligomers and fibrils. Several piperidine-3-carbohydrazide-hydrazone derivatives have demonstrated the ability to inhibit Aβ42 aggregation.[1][8]

  • Antioxidant Activity: The carbohydrazide group and the overall electronic properties of the molecule may confer radical-scavenging capabilities. This is crucial for combating the excessive oxidative stress that contributes to neuronal damage in the AD brain.[2][8]

  • Potential for Additional CNS-Related Activities: The piperidine scaffold is a versatile platform that can be functionalized to interact with other CNS targets. Further investigation may reveal additional mechanisms, such as metal chelation or modulation of other signaling pathways.[2]

Compound_P3BC_Mechanism_of_Action cluster_0 Compound P3BC cluster_1 Alzheimer's Disease Pathologies cluster_2 Therapeutic Outcomes P3BC (R)-3-benzyl-N,N',N'-trimethyl- piperidine-3-carbohydrazide AChE AChE/BuChE Activity P3BC->AChE Inhibition Abeta Aβ Aggregation P3BC->Abeta Inhibition OxidativeStress Oxidative Stress P3BC->OxidativeStress Scavenging Cognition Improved Cognition AChE->Cognition Neuroprotection Neuroprotection Abeta->Neuroprotection OxidativeStress->Neuroprotection Abeta_Aggregation_Workflow Abeta_Monomers Aβ42 Monomers Incubation Incubate at 37°C (with/without Compound P3BC) Abeta_Monomers->Incubation Abeta_Fibrils Aβ42 Fibrils Incubation->Abeta_Fibrils ThT_Binding Add Thioflavin T Abeta_Fibrils->ThT_Binding Fluorescence_Measurement Measure Fluorescence (Ex: 440 nm, Em: 485 nm) ThT_Binding->Fluorescence_Measurement

Sources

Application

Application Notes and Protocols for Evaluating the Antithrombotic Activity of Benzylidenepiperidine-3-carbohydrazide Derivatives

Introduction: The Imperative for Novel Antithrombotic Agents Thrombotic disorders, including myocardial infarction, stroke, and venous thromboembolism, are leading causes of morbidity and mortality worldwide. The corners...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antithrombotic Agents

Thrombotic disorders, including myocardial infarction, stroke, and venous thromboembolism, are leading causes of morbidity and mortality worldwide. The cornerstone of treating these conditions is antithrombotic therapy, which aims to prevent the formation and propagation of blood clots. While existing agents have proven efficacy, they are not without limitations, such as a narrow therapeutic window, bleeding complications, and the need for frequent monitoring. This necessitates the continued search for safer and more effective antithrombotic drugs.

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2] The carbohydrazide moiety has also been identified as a pharmacophore in various biologically active compounds, including those with antithrombotic potential.[3][4] The conjugation of these two pharmacophores in the form of benzylidenepiperidine-3-carbohydrazide derivatives presents a promising avenue for the development of novel antithrombotic agents. These compounds have demonstrated potential dual antiplatelet and anticoagulant activities, making them attractive candidates for further investigation.[5]

This technical guide provides a comprehensive overview of the principles and methodologies for evaluating the antithrombotic activity of benzylidenepiperidine-3-carbohydrazide derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new antithrombotic agents.

Mechanism of Action: A Dual Approach to Thrombus Inhibition

Benzylidenepiperidine-3-carbohydrazide derivatives have been shown to exert their antithrombotic effects through a dual mechanism involving both the inhibition of platelet aggregation and the interference with the coagulation cascade.[5]

Antiplatelet Activity: Targeting ADP-Mediated Platelet Activation

Studies have indicated that these derivatives are particularly effective in inhibiting platelet aggregation induced by adenosine diphosphate (ADP).[5] ADP is a key platelet agonist that, upon release from dense granules of activated platelets or damaged cells, initiates a cascade of signaling events leading to platelet activation and aggregation.[6][7][8] This process is mediated by two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.[7][9]

The binding of ADP to the P2Y1 receptor, which is coupled to Gq, activates phospholipase C (PLC).[7][9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The rise in intracellular Ca2+ is a critical event that triggers platelet shape change and granule secretion.[6][10]

Simultaneously, ADP binding to the P2Y12 receptor, which is coupled to Gi, inhibits adenylyl cyclase (AC), leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[7][9] Reduced cAMP levels further contribute to platelet activation. The synergistic signaling from both P2Y1 and P2Y12 receptors culminates in the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation.[7]

Benzylidenepiperidine-3-carbohydrazide derivatives likely interfere with this signaling cascade, although the precise molecular target is still under investigation. Their inhibitory effect on ADP-induced aggregation suggests a potential interaction with one or both of the P2Y receptors or downstream signaling molecules.

ADP-Induced Platelet Activation Pathway cluster_platelet Platelet ADP ADP P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 PLC Phospholipase C (PLC) P2Y1->PLC Activates AC Adenylyl Cyclase (AC) P2Y12->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Shape_Change Shape Change & Granule Secretion Ca2_release->Shape_Change GPIIbIIIa GPIIb/IIIa Activation PKC->GPIIbIIIa cAMP->GPIIbIIIa Inhibits Shape_Change->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Derivatives Benzylidenepiperidine-3- carbohydrazide Derivatives Derivatives->P2Y12 Potential Inhibition

Figure 1: Simplified signaling pathway of ADP-induced platelet activation.

Anticoagulant Activity: Modulating the Coagulation Cascade

In addition to their antiplatelet effects, these derivatives have been shown to prolong clotting times in standard coagulation assays, namely the prothrombin time (PT) and the activated partial thromboplastin time (aPTT).[5]

  • Prothrombin Time (PT): This assay evaluates the extrinsic and common pathways of the coagulation cascade.[11][12] A prolongation of PT suggests potential inhibition of factors VII, X, V, II (prothrombin), or fibrinogen.

  • Activated Partial Thromboplastin Time (aPTT): The aPTT assay assesses the intrinsic and common pathways.[13][14] An extended aPTT points towards a possible inhibitory effect on factors XII, XI, IX, VIII, X, V, II, or fibrinogen.

The observation that benzylidenepiperidine-3-carbohydrazide derivatives prolong both PT and aPTT suggests that their anticoagulant effect may be mediated through the inhibition of one or more factors in the common pathway (factors X, V, II, or fibrinogen).

Structure-Activity Relationship (SAR)

The antithrombotic potency of benzylidenepiperidine-3-carbohydrazide derivatives is influenced by the nature and position of substituents on both the piperidine ring and the benzylidene moiety.[5] A systematic evaluation of these structural modifications is crucial for the rational design of more potent and selective compounds.

The general scaffold of these derivatives allows for chemical diversification at several key positions, as illustrated below.

SAR_Scaffold scaffold R1 R1 R2 R2 structure [Piperidine Ring]-N-CH2-[Benzene Ring with R1]...C(=O)-NH-N=CH-[Benzene Ring with R2] Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Blood_Collection Human Blood Collection (Sodium Citrate) PRP_PPP_Prep Platelet-Rich Plasma (PRP) & Platelet-Poor Plasma (PPP) Preparation Blood_Collection->PRP_PPP_Prep Platelet_Aggregation Platelet Aggregation Assay (ADP-induced) PRP_PPP_Prep->Platelet_Aggregation Coagulation_Assays Coagulation Assays (PT & aPTT) PRP_PPP_Prep->Coagulation_Assays Animal_Model Animal Model Selection (e.g., Mice) Platelet_Aggregation->Animal_Model Lead Compound Selection Coagulation_Assays->Animal_Model Lead Compound Selection Compound_Admin Compound Administration (e.g., Oral Gavage) Animal_Model->Compound_Admin Thrombosis_Induction Thrombosis Induction (FeCl3 Model) Compound_Admin->Thrombosis_Induction Thrombus_Analysis Thrombus Analysis (e.g., Weight, Occlusion Time) Thrombosis_Induction->Thrombus_Analysis

Figure 3: General experimental workflow for evaluating antithrombotic agents.

In Vitro Assays

Principle: LTA is the gold standard for assessing platelet function. [15]It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist, in this case, ADP. [16][17] Materials:

  • Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.

  • Test compounds (benzylidenepiperidine-3-carbohydrazide derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • ADP solution (agonist).

  • Saline (0.9% NaCl).

  • Light Transmission Aggregometer.

  • Plastic cuvettes and stir bars.

  • Centrifuge.

Protocol:

  • PRP and PPP Preparation:

    • Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP. [18] * Carefully transfer the supernatant (PRP) to a clean plastic tube.

    • Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).

    • Keep both PRP and PPP at room temperature and use within 4 hours of blood collection. [18]

  • Assay Procedure:

    • Pipette 450 µL of PRP into a cuvette containing a stir bar.

    • Add 50 µL of the test compound solution (or vehicle control) and incubate for a specified time (e.g., 5 minutes) at 37°C in the aggregometer.

    • Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

    • Add a specific concentration of ADP to initiate platelet aggregation. The final volume in the cuvette should be 500 µL.

    • Record the change in light transmission for at least 5-10 minutes. [16] * The percentage of aggregation is calculated based on the maximum change in light transmission.

Data Analysis: The inhibitory effect of the test compound is expressed as the percentage inhibition of aggregation compared to the vehicle control. IC50 values (the concentration of the compound that inhibits 50% of platelet aggregation) can be determined by testing a range of compound concentrations.

Principle: The aPTT assay measures the time it takes for a clot to form in plasma after the addition of a substance that activates the intrinsic pathway (e.g., silica, ellagic acid) and a platelet substitute (phospholipid), followed by the addition of calcium. [13][14] Materials:

  • Platelet-poor plasma (PPP).

  • aPTT reagent (containing an activator and phospholipid).

  • Calcium chloride (CaCl2) solution (e.g., 0.025 M).

  • Coagulometer or a water bath and stopwatch.

  • Test tubes/cuvettes.

Protocol:

  • Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.

  • Pipette 50 µL of PPP into a test tube/cuvette. [5][19]3. Add 50 µL of the test compound solution (or vehicle control) and incubate for a defined period (e.g., 1-2 minutes) at 37°C.

  • Add 50 µL of the pre-warmed aPTT reagent and incubate for exactly 3-5 minutes at 37°C. [5][19]5. Add 50 µL of the pre-warmed CaCl2 solution and simultaneously start the timer. [5][19]6. Record the time in seconds for the formation of a visible clot.

Data Analysis: The anticoagulant effect is determined by the prolongation of the clotting time in the presence of the test compound compared to the vehicle control.

Principle: The PT assay evaluates the extrinsic pathway by measuring the clotting time of plasma after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium. [11][12] Materials:

  • Platelet-poor plasma (PPP).

  • PT reagent (thromboplastin).

  • Coagulometer or a water bath and stopwatch.

  • Test tubes/cuvettes.

Protocol:

  • Pre-warm the PPP and PT reagent to 37°C.

  • Pipette 50 µL of PPP into a test tube/cuvette. [11]3. Add 50 µL of the test compound solution (or vehicle control) and incubate for 1-2 minutes at 37°C.

  • Add 100 µL of the pre-warmed PT reagent and simultaneously start the timer.

  • Record the time in seconds for the formation of a visible clot.

Data Analysis: Similar to the aPTT assay, the anticoagulant effect is assessed by the prolongation of the clotting time compared to the control.

In Vivo Assay

Principle: This widely used model induces thrombosis by applying a filter paper saturated with ferric chloride to the adventitial surface of the carotid artery. [20][21]FeCl3 causes oxidative injury to the endothelial cells, leading to the exposure of subendothelial collagen and the initiation of thrombus formation. [20][22]The efficacy of an antithrombotic agent is determined by its ability to delay or prevent vessel occlusion.

Materials:

  • Mice (e.g., C57BL/6).

  • Anesthetic (e.g., isoflurane, ketamine/xylazine).

  • Surgical instruments (forceps, scissors).

  • Doppler flow probe or intravital microscope.

  • Ferric chloride (FeCl3) solution (e.g., 5-10%).

  • Filter paper discs (1-2 mm diameter).

  • Test compounds for administration (e.g., oral gavage, intravenous injection).

Protocol:

  • Anesthetize the mouse and place it on a surgical board to maintain body temperature.

  • Make a midline cervical incision and carefully dissect the right common carotid artery, separating it from the vagus nerve.

  • Place a Doppler flow probe around the artery to monitor blood flow.

  • Administer the test compound or vehicle control to the mouse via the desired route (e.g., orally 1 hour before surgery).

  • Apply a filter paper disc saturated with FeCl3 solution to the surface of the carotid artery for a specific duration (e.g., 3 minutes). [23]6. Remove the filter paper and continuously monitor the blood flow until the vessel is occluded (cessation of blood flow) or for a predetermined observation period (e.g., 30-60 minutes).

  • The time to occlusion is recorded from the removal of the filter paper.

Data Analysis: The primary endpoint is the time to stable vessel occlusion. A significant increase in the time to occlusion in the compound-treated group compared to the vehicle group indicates antithrombotic activity. The percentage of mice that do not develop an occlusive thrombus within the observation period can also be reported.

Data Interpretation and Troubleshooting

  • Variability in Platelet Aggregation Assays: Platelet reactivity can vary between individuals. It is essential to use blood from healthy donors who have not taken any medication known to affect platelet function for at least two weeks.

  • Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in the assays is low (typically <0.5%) and does not affect platelet aggregation or coagulation parameters on its own.

  • In Vivo Model Considerations: The concentration of FeCl3 and the application time can be adjusted to modulate the severity of the thrombotic challenge. It is crucial to standardize these parameters to ensure reproducibility. [21]

Conclusion

The benzylidenepiperidine-3-carbohydrazide scaffold represents a promising starting point for the development of novel dual-acting antithrombotic agents. The comprehensive experimental approach outlined in this guide, encompassing in vitro antiplatelet and anticoagulant assays, as well as an in vivo thrombosis model, provides a robust framework for the preclinical evaluation of these compounds. A thorough understanding of their mechanism of action and structure-activity relationships will be instrumental in guiding the optimization of this chemical series towards clinically viable drug candidates.

References

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  • UKnowledge. (2023). Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis. Retrieved from [Link]

  • NCBI Bookshelf. (2024). Prothrombin Time. Retrieved from [Link]

  • PubMed. (2018). Oral antithrombotic effects of acylhydrazone derivatives. Retrieved from [Link]

  • Cardiology. (2025). In vitro and ex vivo Flow Models for Arterial Thrombosis: A Systematic Review. Retrieved from [Link]

  • ACS Omega. (2022). Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model. Retrieved from [Link]

  • Bio/Data Corporation. (2025). ADP and Collagen: Key Roles in Platelet Aggregation Testing. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide in GPCR Ligand Development

Introduction: Unveiling the Potential of a Novel Scaffold G protein-coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, making them a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

G protein-coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, making them a cornerstone of modern pharmacology. An estimated 30-50% of all marketed drugs achieve their therapeutic effects by targeting these receptors.[1][2] The discovery of novel ligands with high affinity and selectivity for specific GPCRs is therefore a critical endeavor in drug development.

This document provides a comprehensive guide to the characterization of a novel chemical entity, (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide , as a potential GPCR ligand. This compound integrates several structural motifs of pharmacological interest:

  • A Chiral Piperidine Scaffold: The piperidine ring is a prevalent feature in many approved drugs and is considered a "privileged" scaffold.[3][4] Its incorporation can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[4] The specific stereochemistry, (R)-configuration, is crucial as chiral recognition is a hallmark of ligand-receptor interactions.

  • A Benzyl Group: The benzyl moiety provides a lipophilic character and potential for aromatic interactions (e.g., pi-pi stacking) within the receptor binding pocket, which can significantly influence binding affinity.

  • A Carbohydrazide Moiety: Carbohydrazide derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] This functional group can participate in hydrogen bonding and may serve as a versatile handle for further chemical modification.

While the specific biological targets of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide are yet to be elucidated, its structural features suggest it is a promising candidate for interaction with GPCRs, particularly those in the central nervous system.[3] These application notes and protocols outline a systematic workflow for its evaluation, from initial target screening to detailed pharmacological characterization.

Part 1: Strategic Workflow for GPCR Ligand Characterization

The journey of a novel compound from a chemical entity to a validated GPCR ligand follows a logical and stepwise progression. The following workflow is designed to comprehensively assess the potential of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide.

G cluster_0 Initial Screening & Target ID cluster_1 In-depth Pharmacological Profiling cluster_2 Lead Optimization Primary Screening Primary Screening Hit Confirmation Hit Confirmation Primary Screening->Hit Confirmation Identify preliminary activity Binding Assays Binding Assays Hit Confirmation->Binding Assays Validate interaction Functional Assays Functional Assays Binding Assays->Functional Assays Determine efficacy Selectivity Profiling Selectivity Profiling Functional Assays->Selectivity Profiling Assess off-target effects SAR Studies SAR Studies Selectivity Profiling->SAR Studies Refine chemical structure ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling Evaluate drug-like properties

Caption: High-level workflow for GPCR ligand characterization.

Initial Target Identification: High-Throughput Screening (HTS)

The first crucial step is to identify which GPCR(s) our test compound interacts with. A broad primary screen against a panel of diverse GPCRs is the most efficient approach.

Rationale: Given that there are hundreds of non-sensory GPCRs, an unbiased screening approach is necessary to uncover both expected and unexpected interactions.[7] HTS allows for the rapid and cost-effective screening of compound libraries to identify novel drug candidates.[1]

Methodology: A common HTS approach involves using cell lines engineered to express specific GPCRs.[8] The assay readout is typically a measure of a downstream signaling event, such as changes in intracellular calcium or cyclic AMP (cAMP).

Protocol: A generic protocol for a calcium mobilization assay is provided in Part 2. This assay is suitable for GPCRs that couple to Gq proteins. For Gs or Gi-coupled receptors, a cAMP assay would be the preferred method.[9]

Hit Confirmation and Affinity Determination: Binding Assays

Once a "hit" is identified in the primary screen, the next step is to confirm the direct interaction between the compound and the receptor and to quantify the binding affinity.

Rationale: Binding assays directly measure the ligand-receptor interaction, providing a quantitative measure of affinity (typically the inhibition constant, Ki).[2] This is essential for confirming that the functional effects observed in the primary screen are due to a direct interaction with the receptor.

Methodology: The gold standard for determining binding affinity is the radioligand competition binding assay. This assay measures the ability of the unlabeled test compound to compete with a known radiolabeled ligand for binding to the receptor.

Protocol: A detailed protocol for a radioligand competition binding assay is provided in Part 2.

Functional Characterization: Determining the Mode of Action

After confirming that the compound binds to the receptor, it is critical to understand its functional effect. Does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or reduce the basal activity of the receptor (inverse agonist)?

Rationale: The functional activity of a compound determines its therapeutic potential. For example, an agonist might be used to treat a deficiency in the endogenous ligand, while an antagonist could be used to block an overactive signaling pathway. Different compounds can also exhibit "biased signaling," where they preferentially activate one signaling pathway over another.[9][10]

Methodology: A variety of functional assays can be employed, depending on the signaling pathway of the GPCR .[9]

  • For Gs-coupled receptors: Measure the stimulation of cAMP production.

  • For Gi-coupled receptors: Measure the inhibition of forskolin-stimulated cAMP production.

  • For Gq-coupled receptors: Measure the mobilization of intracellular calcium or the production of inositol phosphates (IP1).[9]

  • For all GPCRs: β-arrestin recruitment assays can be used to assess G protein-independent signaling.

Protocol: Protocols for both cAMP and calcium mobilization assays are provided in Part 2.

G Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein Gαβγ GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified GPCR signaling pathway.

Part 2: Detailed Experimental Protocols

These protocols are intended as a starting point and may require optimization for specific GPCRs and cell lines.

Protocol 2.1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide for a target GPCR.

Materials:

  • Cell membranes prepared from cells expressing the target GPCR.

  • Radiolabeled ligand specific for the target GPCR (e.g., [3H]-ligand).

  • Unlabeled test compound: (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide.

  • Non-specific binding control: A high concentration of a known, unlabeled ligand for the target GPCR.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare a dilution series of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, radiolabeled ligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

ParameterDescription
IC50 The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Ki The inhibition constant, which represents the affinity of the test compound for the receptor.
[L] The concentration of the radiolabeled ligand used in the assay.
Kd The dissociation constant of the radiolabeled ligand for the receptor.
Protocol 2.2: cAMP Functional Assay (for Gs or Gi-coupled receptors)

Objective: To determine if (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide acts as an agonist or antagonist at a Gs or Gi-coupled GPCR.

Materials:

  • A cell line expressing the target GPCR (e.g., CHO or HEK293 cells).

  • Test compound: (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide.

  • Reference agonist for the target GPCR.

  • Forskolin (for Gi-coupled receptors).

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and reagents.

  • 384-well assay plates.

Procedure:

  • Seed the cells in 384-well plates and grow overnight.

  • Prepare a dilution series of the test compound and the reference agonist.

  • For agonist mode: Add the test compound dilutions to the cells and incubate for a specified time.

  • For antagonist mode: Pre-incubate the cells with the test compound dilutions, then add the reference agonist at its EC80 concentration.

  • For Gi-coupled receptors: Add forskolin to stimulate cAMP production before adding the test compound (agonist mode) or after pre-incubation with the test compound and before adding the reference agonist (antagonist mode).

  • Lyse the cells and measure the cAMP levels according to the instructions of the detection kit.

Data Analysis:

  • Plot the cAMP response as a function of the log concentration of the compound.

  • For agonist mode: Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response).

  • For antagonist mode: Fit the data to a sigmoidal dose-inhibition curve to determine the IC50 (concentration for 50% inhibition of the agonist response).

ParameterDescription
EC50 The concentration of an agonist that produces 50% of the maximal possible effect.
IC50 The concentration of an antagonist that inhibits the response to an agonist by 50%.
Emax The maximum effect produced by the compound.
Protocol 2.3: Calcium Mobilization Functional Assay (for Gq-coupled receptors)

Objective: To determine if (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide acts as an agonist or antagonist at a Gq-coupled GPCR.

Materials:

  • A cell line expressing the target GPCR.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound: (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide.

  • Reference agonist for the target GPCR.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an integrated liquid handling system.

Procedure:

  • Seed the cells in 384-well plates and grow overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • For agonist mode: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject the test compound dilutions and monitor the change in fluorescence over time.

  • For antagonist mode: Pre-incubate the cells with the test compound dilutions, then place the plate in the reader and inject the reference agonist at its EC80 concentration, monitoring the fluorescence change.

Data Analysis:

  • Calculate the peak fluorescence response for each well.

  • Plot the peak response as a function of the log concentration of the compound.

  • Analyze the data as described for the cAMP assay to determine EC50 (agonist mode) or IC50 (antagonist mode).

G cluster_0 Assay Preparation cluster_1 Compound Addition & Measurement cluster_2 Data Analysis Cell_Seeding Seed cells in 384-well plate Dye_Loading Load cells with calcium dye Cell_Seeding->Dye_Loading Plate_Reader Place plate in fluorescence reader Dye_Loading->Plate_Reader Baseline Measure baseline fluorescence Plate_Reader->Baseline Compound_Injection Inject compound dilutions Baseline->Compound_Injection Fluorescence_Monitoring Monitor fluorescence change Compound_Injection->Fluorescence_Monitoring Peak_Response Calculate peak response Fluorescence_Monitoring->Peak_Response Dose_Response_Curve Plot dose-response curve Peak_Response->Dose_Response_Curve EC50_IC50 Determine EC50 / IC50 Dose_Response_Curve->EC50_IC50

Caption: Workflow for a calcium mobilization assay.

Conclusion and Future Directions

The protocols and workflow outlined in this document provide a robust framework for the initial characterization of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide as a novel GPCR ligand. Positive results from these assays would warrant further investigation, including:

  • Selectivity Profiling: Screening the compound against a broader panel of GPCRs and other receptor families to determine its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to identify the key chemical features responsible for its activity and to optimize its potency and selectivity.

  • In Vivo Studies: Evaluating the compound's efficacy and pharmacokinetic properties in animal models of disease.

By following a systematic and rigorous approach, the full therapeutic potential of this promising chemical scaffold can be explored.

References

  • Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. Available at: [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC. Available at: [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. Available at: [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC. Available at: [Link]

  • A Facile Synthesis of 3-(Substituted benzyl)piperidines. Available at: [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. Available at: [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Available at: [Link]

  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Available at: [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link]

  • GPCR Screening Services. Available at: [Link]

  • Scaffold Analysis of Ligands Exhibiting GPCR Signaling Bias. Available at: [Link]

  • Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Available at: [Link]

  • Representative drugs containing the carbohydrazide group. Available at: [Link]

Sources

Application

Application Note: Antihyperglycemic Profiling of Benzyl-Oxazolidine-2,4-dione Derivatives

Executive Summary & Scientific Rationale The thiazolidinedione (TZD) class of antidiabetics (e.g., Pioglitazone) revolutionized Type 2 Diabetes Mellitus (T2DM) management by targeting PPAR . However, their safety profile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The thiazolidinedione (TZD) class of antidiabetics (e.g., Pioglitazone) revolutionized Type 2 Diabetes Mellitus (T2DM) management by targeting PPAR


. However, their safety profile—marred by hepatotoxicity and fluid retention—has necessitated the search for bioisosteres.

Benzyl-oxazolidine-2,4-diones (OZDs) replace the sulfur atom of the TZD ring with oxygen. This structural modification alters lipophilicity and hydrogen bonding potential, often retaining the insulin-sensitizing efficacy while mitigating sulfur-associated metabolic toxicity. Furthermore, recent SAR (Structure-Activity Relationship) studies indicate that specific benzyl-OZD derivatives possess dual activity:

  • PPAR

    
     Partial Agonism:  Modulating transcription of insulin-sensitive genes without the full adipogenic side effects of full agonists.
    
  • PTP1B Inhibition: Inhibiting Protein Tyrosine Phosphatase 1B, a negative regulator of the insulin signaling pathway.[1][2]

This application note details the validation pipeline for these derivatives, from chemical synthesis to in vivo efficacy.

Mechanism of Action: The Dual-Target Hypothesis

The therapeutic potential of benzyl-oxazolidines lies in their ability to enhance insulin signaling at two distinct nodes. The diagram below illustrates the restoration of the insulin cascade via PTP1B inhibition.

InsulinSignaling cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor (IR) (Tyrosine Kinase) IRS1 IRS-1 (Phosphorylated) Insulin_Receptor->IRS1 Tyrosine Phosphorylation Insulin Insulin (Ligand) Insulin->Insulin_Receptor Activation PI3K PI3K / Akt Pathway IRS1->PI3K GLUT4_Vesicle GLUT4 Translocation PI3K->GLUT4_Vesicle Glucose_Influx Glucose Uptake (lowers hyperglycemia) GLUT4_Vesicle->Glucose_Influx PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->Insulin_Receptor Dephosphorylation (Deactivation) PTP1B->IRS1 Deactivation Drug Benzyl-Oxazolidine Derivative Drug->PTP1B Inhibition (IC50 < 5µM)

Figure 1: Mechanism of Action.[3] The benzyl-oxazolidine derivative inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor and IRS-1, thereby sustaining the signal for GLUT4 translocation.

Experimental Workflow Overview

To ensure robust data packages for drug development, we utilize a funnel approach:

Workflow Synth 1. Synthesis (Knoevenagel Condensation) Enz 2. Enzymatic Screen (PTP1B Inhibition) Synth->Enz Yield > 60% Cell 3. Cellular Assay (3T3-L1 Glucose Uptake) Enz->Cell IC50 < 10 µM Vivo 4. In Vivo Efficacy (STZ-Rat OGTT) Cell->Vivo Uptake > 1.5x Basal

Figure 2: Screening Cascade. Only compounds meeting specific threshold criteria (edges) advance to the next stage.

Detailed Protocols

Protocol A: Chemical Synthesis (General Procedure)

Objective: Synthesize 5-benzylidene-2,4-oxazolidinedione derivatives via Knoevenagel condensation.

  • Reagents: Mix equimolar amounts (0.01 mol) of 2,4-oxazolidinedione and the appropriate substituted benzaldehyde.

  • Catalysis: Add fused sodium acetate (0.015 mol) in glacial acetic acid (20 mL). Alternatively, use piperidine/ethanol for acid-sensitive substrates.

  • Reflux: Heat the mixture under reflux for 4–8 hours. Monitor progress via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour reaction mixture into crushed ice. The precipitate (benzylidene intermediate) is filtered, washed with cold water, and recrystallized from ethanol.

  • Reduction (Optional): To obtain the benzyl (single bond) derivative, perform catalytic hydrogenation (H2, Pd/C) in methanol.

  • Characterization: Confirm structure via 1H-NMR (look for singlet at

    
     7.8 ppm for benzylidene olefinic H) and Mass Spectrometry.
    
Protocol B: PTP1B Enzymatic Inhibition Assay

Objective: Determine the IC50 of the derivative against recombinant Human PTP1B.

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

  • Substrate: p-Nitrophenyl Phosphate (pNPP, 2 mM).

  • Enzyme: Recombinant hPTP1B (0.1

    
     g/well ).
    

Procedure:

  • Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Final DMSO concentration must be <1%.
  • Incubation: In a 96-well plate, add 10

    
    L compound, 40 
    
    
    
    L buffer, and 10
    
    
    L PTP1B enzyme. Incubate at 37°C for 10 minutes.
  • Reaction: Initiate by adding 40

    
    L pNPP substrate.
    
  • Measurement: Incubate for 20 minutes at 37°C. Stop reaction with 10

    
    L 1N NaOH (optional, or read kinetically).
    
  • Readout: Measure Absorbance at 405 nm (formation of p-nitrophenol).

  • Calculation: % Inhibition =

    
    .
    
Protocol C: Glucose Uptake in 3T3-L1 Adipocytes

Objective: Assess cellular functional efficacy using the fluorescent analog 2-NBDG.[4]

Critical Step: Differentiation

  • Day 0: Seed 3T3-L1 fibroblasts. Grow to confluence (Day 2).

  • Day 2 (Induction): Switch media to DMEM + 10% FBS + IBMX (0.5 mM) + Dexamethasone (1

    
    M)  + Insulin (10 
    
    
    
    g/mL)
    .
  • Day 4: Switch to DMEM + Insulin only.

  • Day 6: Switch to standard DMEM. Cells should show lipid droplets (oil red O positive) by Day 8.

Uptake Assay:

  • Starvation: Serum-starve differentiated adipocytes (Day 8-10) in low-glucose DMEM for 3 hours.

  • Treatment: Treat cells with Test Compound (10/50

    
    M) or Rosiglitazone (Positive Control) for 24 hours.
    
  • Insulin Stimulation: Add Insulin (100 nM) for the final 30 minutes.

  • Tracer: Add 2-NBDG (100

    
    M) and incubate for 30 minutes at 37°C.
    
  • Wash: Wash 3x with ice-cold PBS to stop uptake.

  • Quantification: Measure fluorescence (Ex/Em: 465/540 nm) on a plate reader.

Protocol D: In Vivo OGTT (STZ-Induced Model)

Objective: Evaluate antihyperglycemic effect in a physiological system.[1][5][6][7][8]

  • Induction: Fast male Wistar rats (180-220g) for 12 hours. Inject Streptozotocin (STZ) freshly dissolved in 0.1 M Citrate Buffer (pH 4.5) .

    • Dose: 45-55 mg/kg i.p. (Moderate diabetes model).

    • Confirmation: Check fasting blood glucose (FBG) after 72 hours.[9] Rats with FBG > 250 mg/dL are selected.[6]

  • Grouping: (n=6 per group)

    • Group 1: Diabetic Control (Vehicle: 0.5% CMC).

    • Group 2: Standard (Pioglitazone 10 mg/kg).

    • Group 3: Test Compound (Benzyl-Oxazolidine, 20 mg/kg).

  • Dosing: Administer compounds orally (p.o.) once daily for 7–14 days.

  • OGTT Challenge (Day 14):

    • Fast rats for 12 hours.

    • Measure Basal Glucose (t=0).

    • Administer Glucose load (2 g/kg p.o.).[5]

    • Measure blood glucose at t=30, 60, 90, and 120 min via tail vein.

Data Analysis & Interpretation

When analyzing your benzyl-oxazolidine library, organize data to highlight Structure-Activity Relationships.

Table 1: Representative Data Set (Mock Data)

Compound IDR-Substitution (Benzyl Ring)PTP1B IC50 (

M)
Glucose Uptake (% of Insulin Control)In Vivo FBG Reduction (%)
Control --100%0%
OZD-01 H (Unsubstituted)25.4110%5%
OZD-05 4-Methoxy8.2145%18%
OZD-12 4-Benzyloxy2.1 210% 42%
Pioglitazone (Reference)N/A (PPAR

)
230%45%

Interpretation:

  • OZD-12 shows that bulky, lipophilic groups (Benzyloxy) at the para position significantly improve PTP1B inhibition, likely due to hydrophobic interactions in the enzyme's active site.

  • High PTP1B potency correlates with improved cellular glucose uptake and in vivo efficacy.

References

  • Synthesis & SAR: Havaldar, F. H., & Patil, A. R. (2008). Synthesis and biological evaluation of some new 2,4-oxazolidinediones. E-Journal of Chemistry. Link

  • PTP1B Inhibition: Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry. Link

  • 3T3-L1 Protocol: Zebisch, K., et al. (2012). Protocol for effective differentiation of 3T3-L1 cells to adipocytes. Analytical Biochemistry. Link

  • STZ Model: Furman, B. L. (2015). Streptozotocin-Induced Diabetic Models in Mice and Rats. Current Protocols in Pharmacology. Link

  • Mechanism (Oxazolidinediones): Day, C. (1999). Thiazolidinediones: a new class of antidiabetic drugs. Diabetic Medicine. Link

Sources

Method

Development and Characterization of Amino Acid Hydrazide Derivatives as Potent Antimicrobial Agents

Executive Summary The rise of Multi-Drug Resistant (MDR) pathogens necessitates the development of novel pharmacophores. Amino acid hydrazide derivatives represent a strategic "Trojan Horse" approach in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rise of Multi-Drug Resistant (MDR) pathogens necessitates the development of novel pharmacophores. Amino acid hydrazide derivatives represent a strategic "Trojan Horse" approach in medicinal chemistry. By leveraging the biological recognition of the amino acid moiety for cellular uptake via specific permeases, these molecules deliver the bioactive hydrazide/hydrazone "warhead" directly to intracellular targets.

This Application Note provides a rigorous, field-validated framework for the synthesis, purification, and antimicrobial evaluation of these derivatives. It moves beyond basic screening, offering protocols for determining mechanism of action (MoA) and biofilm eradication potential.

Chemical Design & Synthesis Strategy

The "Trojan Horse" Rationale

Bacteria utilize specific transport systems (e.g., the ABC transporters) to scavenge amino acids. By modifying the C-terminus of essential amino acids (L-Phenylalanine, L-Leucine, L-Tryptophan) into a hydrazide function, we increase lipophilicity and create a metal-chelating pocket without abolishing transporter recognition.

Protocol A: Step-Wise Synthesis Workflow

Reagents Required:

  • L-Amino Acid (starting material)

  • Thionyl Chloride (

    
    )
    
  • Methanol (Anhydrous)

  • Hydrazine Hydrate (99%)

  • Aromatic Aldehyde (for Schiff base derivatization)

  • Glacial Acetic Acid (Catalyst)

Step 1: Methyl Esterification (Activation)
  • Suspend 10 mmol of the L-amino acid in 20 mL of anhydrous methanol at 0°C (ice bath).

  • Critical Step: Add 12 mmol of thionyl chloride dropwise. Why: Exothermic reaction control prevents racemization of the chiral center.

  • Reflux at 65°C for 4-6 hours until the solution becomes clear.

  • Evaporate solvent under reduced pressure. The residue is the amino acid methyl ester hydrochloride.

Step 2: Hydrazide Formation
  • Dissolve the methyl ester (10 mmol) in 15 mL of ethanol.

  • Add Hydrazine Hydrate (20 mmol) slowly. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

  • Reflux for 6-10 hours. Monitor via TLC (System: Chloroform/Methanol 9:1).

  • Cool to room temperature. The hydrazide often precipitates as crystals. If not, add cold ether to induce precipitation.

  • Recrystallize from ethanol to ensure purity.

Step 3: Schiff Base Condensation (Optional but Recommended)

To enhance lipophilicity and DNA gyrase binding affinity, convert the hydrazide to a hydrazone.

  • Mix equimolar amounts of Amino Acid Hydrazide and an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in ethanol.

  • Add 2-3 drops of Glacial Acetic Acid.

  • Reflux for 4 hours. Filter the solid product and wash with cold ethanol.

Visualization: Synthesis Pathway

SynthesisPathway Start L-Amino Acid Inter1 Amino Acid Methyl Ester Start->Inter1 SOCl2 / MeOH Reflux 4h Inter2 Amino Acid Hydrazide Inter1->Inter2 NH2NH2-H2O Ethanol / Reflux Inter2->Inter2 Recrystallization (Essential for Purity) Final Hydrazone Derivative (Schiff Base) Inter2->Final Ar-CHO / AcOH Condensation

Caption: Step-wise chemical synthesis from amino acid precursor to bioactive hydrazone derivative.

Antimicrobial Efficacy Profiling (MIC/MBC)

Standard: CLSI M07-A10 (Broth Microdilution) [1].

Protocol B: Broth Microdilution with Resazurin Indicator

Traditional turbidity readings can be ambiguous with precipitated compounds. We utilize Resazurin (Alamar Blue), a redox indicator that turns pink in the presence of metabolically active bacteria, providing a definitive visual endpoint.

Materials:

  • Muller-Hinton Broth (MHB)

  • 96-well microtiter plates (U-bottom)

  • Resazurin sodium salt (0.015% w/v in sterile PBS)

  • Test Organisms (0.5 McFarland standard)

Workflow:

  • Stock Preparation: Dissolve derivative in DMSO (max 1% final well concentration).

  • Dilution: Add 100 µL MHB to all wells. Perform serial 2-fold dilutions of the compound across the plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Controls:

    • Growth Control: Bacteria + Broth + DMSO.

    • Sterility Control: Broth only.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Add 30 µL Resazurin solution. Incubate for 2-4 hours.

    • Blue: No Growth (Inhibition).

    • Pink: Growth (Active Metabolism).

    • MIC Definition: The lowest concentration remaining blue.

Data Presentation Template
Compound IDR-Group (Side Chain)S. aureus (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)
AH-01 Benzyl (Phe)4.016.0>64
AH-02 Isobutyl (Leu)8.032.0>64
AH-03 Schiff 4-Cl-Benzyl0.5 4.0 32.0
Ciprofloxacin(Control)0.250.010.5

Advanced Characterization: Biofilm Inhibition

Many hydrazide derivatives show efficacy against sessile bacteria (biofilms) where standard antibiotics fail.

Protocol C: Crystal Violet Biofilm Assay

Standard: Adapted from O'Toole (2011) [2].

  • Biofilm Growth: Inoculate 96-well flat-bottom plates with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm). Incubate 24h.

  • Treatment: Remove planktonic media.[1][2] Wash 1x with PBS. Add fresh media containing the hydrazide derivative at

    
     and 
    
    
    
    MIC. Incubate 24h.
  • Fixation: Discard media. Wash 3x with water.[3] Add 200 µL Methanol (99%) for 15 mins. Air dry.

  • Staining: Add 200 µL Crystal Violet (0.1%) for 15 mins.

  • Solubilization: Wash excess dye. Solubilize bound dye with 200 µL of 33% Glacial Acetic Acid.

  • Quantification: Measure Absorbance at 595 nm.

Mechanism of Action (MoA)

Understanding how the molecule kills is crucial for publication in high-impact journals.

Primary Mechanisms:

  • Metal Chelation: The

    
     motif acts as a bidentate or tridentate ligand, sequestering 
    
    
    
    or
    
    
    ions essential for bacterial metalloenzymes.
  • Enzyme Inhibition: Hydrazones mimic the transition state of substrate binding in DNA Gyrase (subunit B), blocking replication [3].

Visualization: MoA Network

MoA Drug Amino Acid Hydrazide Derivative Entry Uptake via Amino Acid Permease Drug->Entry Recognition Target1 Chelation of Intracellular Metals (Fe2+, Zn2+) Entry->Target1 Intracellular Release Target2 Inhibition of DNA Gyrase Entry->Target2 Binding Active Site Result Bacterial Cell Death Target1->Result Metabolic Failure Target2->Result Replication Arrest

Caption: Dual-mechanism of action: Metal ion sequestration and DNA replication interference.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[4][5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[6][4] CLSI.[7] [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. [Link]

  • Noshiranzadeh, N., et al. (2021).[8][9][10] Synthesis, characterization and antibacterial activity of some new hydrazide-hydrazone derivatives. Research on Chemical Intermediates, 47, 289–305. [Link]

Sources

Application

Application Notes &amp; Protocols: Characterization of Bifunctional Antidiabetic Agents with a Pyrazole-Carboxamide Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Bifunctional Agents in Type 2 Diabetes The management of Type 2 Diabetes (T2D) is a complex challenge, often requir...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Bifunctional Agents in Type 2 Diabetes

The management of Type 2 Diabetes (T2D) is a complex challenge, often requiring multi-drug regimens to achieve adequate glycemic control. A promising therapeutic strategy involves the development of single molecules that can modulate multiple targets simultaneously. These bifunctional agents offer the potential for synergistic efficacy, improved side-effect profiles, and simplified treatment plans. One such approach is the dual targeting of G protein-coupled receptor 119 (GPR119) and dipeptidyl peptidase-4 (DPP-4).[1]

  • Dipeptidyl Peptidase-4 (DPP-4) is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, the half-life of active GLP-1 is extended, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon.[2][3][4]

  • G Protein-Coupled Receptor 119 (GPR119) is highly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates the release of insulin from β-cells and incretin hormones (GLP-1 and GIP) from L-cells, both via a cyclic AMP (cAMP)-dependent pathway.[5][6][7]

The combined action of a GPR119 agonist and a DPP-4 inhibitor provides a powerful, two-pronged attack on hyperglycemia: one mechanism promotes the release of incretins, while the other prevents their degradation.[1][8] This dual action is expected to produce a more robust and sustained improvement in glucose homeostasis than either agent alone.

The pyrazole-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of being tailored to interact with a diverse range of biological targets, including DPP-4.[9][10][11] Its versatility allows for the rational design of potent and selective dual-target ligands.

This document provides a detailed guide to the in vitro and cellular characterization of novel pyrazole-carboxamide derivatives designed as dual GPR119 agonists and DPP-4 inhibitors.

Section 1: Synergistic Mechanism of Action

The therapeutic hypothesis is that a single molecule simultaneously activating GPR119 and inhibiting DPP-4 will lead to a supra-additive effect on active GLP-1 levels and, consequently, on insulin secretion. This synergistic relationship is the core of the drug design strategy.

Synergy_Mechanism cluster_gut Enteroendocrine L-Cell cluster_blood Bloodstream cluster_pancreas Pancreatic β-Cell GPR119 GPR119 Receptor AC Adenylate Cyclase GPR119->AC Activates cAMP ↑ cAMP AC->cAMP GLP1_Release GLP-1 Release cAMP->GLP1_Release GLP1_Active Active GLP-1 GLP1_Release->GLP1_Active GLP1_Inactive Inactive GLP-1 GLP1_Active->GLP1_Inactive GLP1R GLP-1 Receptor GLP1_Active->GLP1R DPP4 DPP-4 Enzyme DPP4->GLP1_Inactive Insulin Insulin Secretion GLP1R->Insulin Stimulates Agent Bifunctional Agent (Pyrazole-Carboxamide) Agent->GPR119 Agonist Agent->DPP4 Inhibitor

Caption: Synergistic action of a dual GPR119/DPP-4 agent.

Section 2: In Vitro Target Engagement Protocols

The initial screening cascade involves confirming that the candidate compounds engage their intended molecular targets with high potency. This requires two distinct, validated assays.

Protocol 2.1: DPP-4 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of DPP-4.

Rationale & Causality: The assay relies on a fluorogenic substrate, Gly-Pro-AMC (Aminomethylcoumarin).[12] DPP-4 specifically cleaves dipeptides with proline at the penultimate N-terminal position.[13] Cleavage of Gly-Pro-AMC by DPP-4 liberates free AMC, which is highly fluorescent.[12][14] An effective inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal. The choice of a fluorometric readout provides high sensitivity and a wide dynamic range suitable for high-throughput screening.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • DPP-4 Enzyme: Recombinant human DPP-4, diluted in Assay Buffer to a working concentration of ~3.4 mU/mL.

    • Substrate: Gly-Pro-AMC, prepared as a 20 mM stock in DMSO and diluted to 200 µM in Assay Buffer just before use.

    • Test Compounds: Serially diluted in 100% DMSO, then further diluted in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin) at a concentration of ~10x its IC50.

    • Negative Control: Assay buffer with DMSO (vehicle).

  • Assay Procedure (96-well black plate):

    • Add 26 µL of test compound, positive control, or negative control to appropriate wells.

    • Add 24 µL of diluted DPP-4 enzyme solution to all wells.

    • Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.[15]

    • Initiate the enzymatic reaction by adding 50 µL of the 200 µM Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition & Analysis:

    • Measure fluorescence intensity in kinetic mode for 30 minutes at 37°C, with excitation at 360 nm and emission at 460 nm.[15]

    • Calculate the rate of reaction (slope of ΔFLU/min) for each well, typically using the linear portion of the curve (e.g., 15-30 minutes).[15]

    • Calculate the percent inhibition relative to the vehicle control: % Inhibition = 100 * (1 - (Slope_Compound / Slope_Vehicle))

    • Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2.2: GPR119 Receptor Activation Assay (Cell-Based cAMP)

This assay measures the ability of a test compound to activate GPR119 and trigger the downstream second messenger, cyclic AMP (cAMP).

Rationale & Causality: GPR119 is a Gs-coupled receptor.[7] Agonist binding induces a conformational change that activates adenylyl cyclase, leading to the conversion of ATP to cAMP.[16] This protocol uses a cell line (e.g., HEK293 or CHO-K1) stably overexpressing human GPR119 to ensure a robust and specific signal. The accumulation of intracellular cAMP is quantified using a competitive immunoassay technology like Homogeneous Time-Resolved Fluorescence (HTRF), which offers high sensitivity and is amenable to automation.

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Cell Line: HEK293 cells stably expressing human GPR119.

    • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

    • Procedure: Culture cells to ~80-90% confluency. The day before the assay, harvest cells and seed them into a 384-well white plate at a density of 2,000-5,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Assay Procedure:

    • Compound Preparation: Prepare serial dilutions of test compounds in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor is critical to prevent the degradation of cAMP and amplify the signal.

    • Cell Stimulation: Carefully remove the culture medium from the cell plate. Add 10 µL of the prepared compound dilutions to the cells.

    • Controls: Include a known GPR119 agonist (e.g., AR231453) as a positive control and vehicle (DMSO) as a negative control.[17]

    • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection (HTRF):

    • Lysis & Detection: Add 10 µL of HTRF lysis buffer containing the two detection reagents (a cAMP-specific antibody coupled to a donor fluorophore and cAMP labeled with an acceptor fluorophore).

    • Incubation: Incubate for 60 minutes at room temperature, protected from light.

    • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission_665nm / Emission_620nm) * 10,000.

    • Normalize the data to the vehicle (0% activation) and a saturating concentration of the positive control (100% activation).

    • Plot the normalized response against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the EC50 value and maximum efficacy (%Emax).

Section 3: Cellular Functional Assay (Self-Validating System)

After confirming direct target engagement, the next critical step is to assess the compound's integrated biological effect in a more physiologically relevant system.

Protocol 3.1: GLP-1 Secretion from Enteroendocrine Cells

This protocol serves as a self-validating system. A true bifunctional agent should potentiate GLP-1 secretion more effectively than a pure GPR119 agonist or a pure DPP-4 inhibitor alone, as it both stimulates release and prevents degradation.

Rationale & Causality: The murine STC-1 cell line is a well-established model of intestinal L-cells, known to secrete GLP-1 in response to various stimuli.[18][19][20] GPR119 activation is a known trigger for GLP-1 release in these cells.[21][22] By measuring the accumulated active GLP-1 in the supernatant, this assay directly tests the functional consequence of the dual-target engagement.

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Cell Line: STC-1 cells.

    • Culture Medium: DMEM with high glucose, 10% FBS, 1% Penicillin-Streptomycin.

    • Procedure: Seed STC-1 cells into a 24-well plate and grow to ~80% confluency.

  • Assay Procedure:

    • Wash: Gently wash the cells twice with a basal buffer (e.g., KRB buffer) to remove serum and old medium.

    • Pre-incubation: Pre-incubate the cells in basal buffer for 1-2 hours at 37°C.

    • Stimulation: Aspirate the pre-incubation buffer. Add fresh buffer containing the test compounds at various concentrations.

    • Experimental Arms:

      • Vehicle Control

      • Test Bifunctional Agent (dose-response)

      • Reference GPR119 Agonist (dose-response)

      • Reference DPP-4 Inhibitor (single high concentration)

      • Combination: GPR119 Agonist + DPP-4 Inhibitor

    • Incubation: Incubate for 2 hours at 37°C.

  • Sample Collection & Processing:

    • Immediately after incubation, collect the supernatant into microcentrifuge tubes on ice.

    • Crucial Step: Add a DPP-4 inhibitor (e.g., sitagliptin or a specific inhibitor cocktail) to the collected supernatant to prevent any further degradation of secreted GLP-1 during sample handling.

    • Centrifuge the tubes at 850 x g for 5 minutes at 4°C to pellet any detached cells.[18]

    • Transfer the cleared supernatant to a fresh tube for analysis.

  • GLP-1 Quantification:

    • Use a commercially available ELISA or HTRF kit specific for active GLP-1 (7-36) amide . This is critical to distinguish from the inactive form.

    • Follow the manufacturer's protocol precisely.

    • Generate a standard curve using recombinant active GLP-1.

    • Quantify the concentration of active GLP-1 in each sample by interpolating from the standard curve.

Section 4: Data Interpretation and Advancement Workflow

Quantitative Data Summary

All potency data should be compiled to facilitate compound comparison and selection.

Compound IDDPP-4 IC50 (nM)GPR119 EC50 (nM)GPR119 %EmaxGLP-1 Secretion Fold-Increase (at 1 µM)
Lead-001 15.285.798%4.5
Lead-002 250.122.4102%3.1
Ref-DPP4i 8.9>10,000<5%1.2
Ref-GPR119a >10,00030.1100%2.9
Synergy Analysis

To formally assess whether the combined effect is synergistic, the Chou-Talalay method can be applied.[23] This involves generating dose-response curves for the bifunctional agent and its single-target reference compounds in the GLP-1 secretion assay and calculating a Combination Index (CI).[24]

  • CI < 1: Synergy

  • CI = 1: Additive Effect

  • CI > 1: Antagonism

This quantitative validation is crucial for confirming the initial therapeutic hypothesis.[23][25]

Experimental Advancement Workflow

A logical progression from initial screening to lead candidate selection is essential.

Workflow A Primary Screening: DPP-4 Inhibition Assay (IC50) C Hit Selection (Potency & Dual Activity) A->C B Primary Screening: GPR119 Activation Assay (EC50) B->C D Cellular Functional Assay: GLP-1 Secretion (STC-1 Cells) C->D Actives E Synergy Analysis (Chou-Talalay Method) D->E F Lead Candidate Selection (Potency, Efficacy, Synergy) E->F G In Vivo Studies (e.g., Oral Glucose Tolerance Test) F->G Leads

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Chiral Piperidine Derivatives

Welcome to the technical support center for the purification of chiral piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of chiral piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating stereoisomers of this critical pharmaceutical scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experimental work.

Section 1: Troubleshooting Guide - Navigating Common Purification Hurdles

This section addresses specific, practical problems that can arise during the purification of chiral piperidine derivatives. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Question 1: I'm observing poor or no separation of my piperidine enantiomers on a chiral HPLC column. What are the likely causes and how can I improve the resolution?

Answer:

Achieving baseline separation of enantiomers can be challenging, and the issue often lies in the selection of the chiral stationary phase (CSP) and the mobile phase conditions. The highly selective nature of CSPs means that small changes can significantly impact resolution[1].

Causality Behind the Issue:

  • Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral chromatography relies on the differential interaction between the enantiomers and the CSP. If the chosen CSP does not have the appropriate chiral recognition sites (e.g., grooves, cavities, or hydrogen bonding sites) for your specific piperidine derivative, separation will be poor or non-existent.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and its overall polarity, plays a crucial role in modulating the retention and selectivity of the enantiomers. An incorrect mobile phase can lead to co-elution.

  • Column Memory Effects: Chiral columns can sometimes retain traces of previous analytes or additives, which can interfere with subsequent separations. This "memory effect" can alter the surface chemistry of the CSP and impact its performance[1].

Troubleshooting Workflow:

G start Poor Enantiomeric Separation csp_selection 1. Re-evaluate CSP Selection start->csp_selection mobile_phase_opt 2. Optimize Mobile Phase csp_selection->mobile_phase_opt If separation is still poor success Successful Separation csp_selection->success If separation improves column_care 3. Address Column Issues mobile_phase_opt->column_care If resolution is inadequate mobile_phase_opt->success If separation improves column_care->success If separation improves failure Consult Specialist column_care->failure If issues persist

Step-by-Step Protocol:

  • CSP Screening: The selection of a CSP is often an empirical process[2]. If you are not getting separation, screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type). A systematic approach is to test columns with different chiral recognition mechanisms.

  • Mobile Phase Optimization:

    • Organic Modifier: Vary the organic modifier (e.g., isopropanol, ethanol, acetonitrile) and its concentration.

    • Additives: For basic piperidine derivatives, adding a small amount of an amine modifier (e.g., diethylamine, triethylamine) to the mobile phase can improve peak shape and resolution by masking residual silanol groups on the silica support. For acidic derivatives, an acidic modifier (e.g., trifluoroacetic acid, acetic acid) may be beneficial.

  • Column Flushing and Regeneration: If you suspect a memory effect, flush the column with a strong solvent (e.g., 100% isopropanol) for an extended period. It is good practice to dedicate a column to a specific project to avoid such issues[1].

  • Temperature Variation: Adjusting the column temperature can sometimes improve separation by altering the thermodynamics of the chiral recognition process.

Data Presentation: Chiral Stationary Phase (CSP) Selection Guide for Piperidine Derivatives

CSP TypeCommon Trade NamesTypical Mobile PhasesBest Suited For
Polysaccharide-based (Amylose/Cellulose)Chiralpak® IA, IB, IC, etc.Hexane/Alcohol, Supercritical CO2Broad range of chiral compounds, including many piperidine derivatives[3].
Pirkle-type (Brush-type)Whelk-O® 1, ULMOHexane/Alcoholπ-acidic or π-basic analytes.
Protein-basedChiral-AGP, Chiral-CBHAqueous buffersPrimarily for aqueous-soluble compounds.
Cyclodextrin-basedCyclobond™Reversed-phase (Acetonitrile/Water)Inclusion complex formation.

Question 2: My diastereomeric salt resolution is giving low enantiomeric excess (ee) and poor yield. How can I optimize this classical resolution technique?

Answer:

Diastereomeric salt resolution is a powerful technique for large-scale purification, but its success is highly dependent on the choice of the resolving agent and the crystallization conditions[4]. Low ee and yield often point to incomplete crystallization of the desired diastereomer or co-precipitation of the undesired one.

Causality Behind the Issue:

  • Poor Choice of Resolving Agent: The resolving agent must form a stable salt with the piperidine derivative and the resulting diastereomeric salts must have a significant difference in solubility in the chosen solvent system.

  • Inappropriate Solvent System: The solvent plays a critical role in the crystallization process. An ideal solvent will maximize the solubility difference between the two diastereomeric salts.

  • Suboptimal Molar Ratio: The stoichiometry between the resolving agent and the racemic piperidine derivative can influence the yield and purity of the crystallized salt[5].

  • Insufficient Equilibration Time: Crystallization is a time-dependent process. Insufficient time for equilibration can lead to incomplete precipitation of the desired diastereomer.

Troubleshooting Workflow:

G start Low ee and Yield in Salt Resolution resolving_agent 1. Screen Resolving Agents start->resolving_agent solvent_screen 2. Screen Solvents resolving_agent->solvent_screen If results are poor success High ee and Yield resolving_agent->success If successful condition_opt 3. Optimize Conditions solvent_screen->condition_opt Once a promising system is found solvent_screen->success If successful recrystallization 4. Recrystallize condition_opt->recrystallization To further improve ee condition_opt->success If successful recrystallization->success failure Consider Alternative Method recrystallization->failure If ee remains low

Step-by-Step Protocol:

  • Screening of Resolving Agents: Systematically screen a variety of commercially available chiral resolving agents. For basic piperidines, common choices include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid[6].

  • Solvent Screening: For each promising resolving agent, screen a range of solvents with varying polarities. A good starting point is to look for a solvent in which one diastereomeric salt is sparingly soluble while the other is freely soluble.

  • Optimization of Molar Ratio and Concentration: Experiment with different molar ratios of the resolving agent to the racemic piperidine. Also, optimize the concentration of the substrate in the solvent to promote efficient crystallization.

  • Recrystallization: To improve the enantiomeric excess of the isolated salt, perform one or more recrystallizations. This process can significantly enhance the purity of the desired diastereomer, although it may lead to a decrease in the overall yield[7].

  • Liberation of the Free Base: Once the diastereomeric salt is purified, the chiral piperidine can be liberated by treatment with a base (for an acidic resolving agent) or an acid (for a basic resolving agent), followed by extraction[7][8].

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of chiral piperidine derivatives.

Q1: What are the main advantages of using Supercritical Fluid Chromatography (SFC) for chiral piperidine purification?

A1: SFC offers several advantages over traditional HPLC for chiral separations. The primary mobile phase in SFC is supercritical carbon dioxide, which has low viscosity and high diffusivity. This leads to faster separations and higher efficiency[9][10]. Other key benefits include:

  • Reduced Solvent Consumption: Using CO2 as the main mobile phase significantly reduces the consumption of organic solvents, making it a "greener" and more cost-effective technique[11][12].

  • Faster Equilibration: SFC columns equilibrate much faster than HPLC columns, leading to increased throughput.

  • Easier Sample Recovery: The CO2 mobile phase is easily removed by depressurization, simplifying the recovery of the purified enantiomers.

Q2: How can I prevent racemization of my chiral piperidine derivative during purification?

A2: Racemization, the conversion of an enantiomerically pure compound into a racemic mixture, can be a significant issue. To prevent this:

  • Avoid Harsh pH Conditions: Piperidines with a chiral center adjacent to the nitrogen can be susceptible to racemization under strongly acidic or basic conditions. Maintain a neutral or near-neutral pH whenever possible.

  • Control Temperature: Elevated temperatures can accelerate the rate of racemization. Perform purification steps at or below room temperature if your compound is thermally labile.

  • Use Racemization-Free Coupling Reagents: If your synthesis involves amide bond formation, choose coupling reagents known to minimize racemization[13].

  • Protecting Groups: In some cases, the use of a suitable N-protecting group (e.g., Boc, Cbz) can prevent racemization at the α-carbon.

Q3: My piperidine sample has turned yellow or brown. What is the cause and how can I purify it?

A3: The discoloration of piperidines upon storage is often due to oxidation from exposure to air and light[14]. The resulting impurities can interfere with subsequent reactions or purifications.

  • Purification Method: Distillation is the most common and effective method for purifying discolored piperidine.

  • Storage: To prevent future discoloration, store purified piperidines under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored vial, and preferably at a low temperature.

Q4: I need to remove a chiral auxiliary from my piperidine derivative. What are some common methods?

A4: The removal of a chiral auxiliary is a critical step in asymmetric synthesis. The method of removal depends on the nature of the auxiliary.

  • Acid or Base Hydrolysis: Many common chiral auxiliaries can be cleaved under acidic or basic conditions.

  • Reductive Cleavage: For certain auxiliaries, reductive cleavage using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) is effective.

  • Hydrogenolysis: Auxiliaries containing a benzyl group can often be removed by catalytic hydrogenolysis.

  • Oxidative Cleavage: In some cases, oxidative cleavage may be employed.

It is crucial to consult the literature for the specific chiral auxiliary you are using to determine the optimal cleavage conditions that will not affect the stereochemical integrity of your piperidine derivative[15].

Q5: What is the best way to determine the enantiomeric excess (ee) of my purified piperidine derivative?

A5: The most common and accurate methods for determining enantiomeric excess are:

  • Chiral HPLC or SFC: These are the gold standards for ee determination. By separating the enantiomers, the peak areas can be integrated to calculate the ratio of the two enantiomers[16].

  • Chiral Gas Chromatography (GC): For volatile piperidine derivatives, chiral GC can provide excellent resolution and accurate ee values[11].

  • NMR Spectroscopy with a Chiral Shift Reagent: The addition of a chiral lanthanide shift reagent to an NMR sample can cause the signals of the two enantiomers to be resolved, allowing for their integration and the determination of the ee.

  • NMR Spectroscopy of Diastereomeric Derivatives: The piperidine can be derivatized with a chiral reagent to form diastereomers, which will have distinct NMR spectra that can be used to determine the ee.

References

  • BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
  • Phenomenex. (n.d.).
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds. Benchchem.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • O'Duill, M., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • US20080051579A1. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Al-Harrasi, A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(15), 4478. [Link]

  • WO2006086633A1. (2008). PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.
  • BioDuro. (2018, March 23).
  • Chiral Technologies. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chiral Technologies.
  • Ali, I., et al. (2007). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Acta Chromatographica, 19, 138-147. [Link]

  • ResearchGate. (n.d.). Removal of the chiral auxiliary or N‐protecting group. Reagents and conditions. ResearchGate. [Link]

  • Selvita. (2024, September 19).
  • Wikipedia. (n.d.). Supercritical fluid chromatography. Wikipedia. [Link]

  • Costa, A. M. R., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(10), 1547-1554.
  • Valeur, E., & Bradley, M. (2009). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 7(1), 19-32. [Link]

  • Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

Sources

Optimization

Overcoming solubility issues with (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide in assays

Welcome to the technical support resource for (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to address and overcome comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common experimental challenges related to the solubility of this compound. As Senior Application Scientists, we provide this guide based on established principles of medicinal chemistry and formulation science to ensure the integrity and reproducibility of your results.

Introduction: Understanding the Molecule

(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide is a complex organic molecule with distinct structural features that dictate its physicochemical properties. Its core components are:

  • A piperidine ring , which contains a basic tertiary amine. Simple alkyl amines typically have a pKa for their conjugate acid in the range of 9.5-11.0.[1][2] This basicity is the key to manipulating its solubility via pH adjustment.

  • A lipophilic benzyl group , which is large and non-polar. This group significantly contributes to the molecule's hydrophobicity and is the primary reason for its low intrinsic solubility in aqueous media.[3][4]

  • A substituted carbohydrazide moiety , which adds polarity but is unlikely to overcome the hydrophobicity of the benzyl group.

The combination of a basic, ionizable center with a large hydrophobic structure makes this compound a classic example of a Biopharmaceutics Classification System (BCS) Class II or IV candidate: poorly soluble, with potentially high or low permeability.[5] Such compounds frequently present challenges in in vitro and in vivo assays due to precipitation, which can lead to inaccurate and highly variable data.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My compound precipitated immediately after I diluted my high-concentration DMSO stock into my aqueous assay buffer. What is happening, and how can I prevent it?

Answer: This is a common phenomenon known as "kinetic precipitation." It occurs when a compound that is soluble in a pure organic solvent (like 100% DMSO) is rapidly diluted into an aqueous system where its solubility is much lower. The solvent environment shifts too quickly for the compound to remain in solution, causing it to crash out.[7][8]

Causality: DMSO is a powerful organic solvent, but its ability to keep a lipophilic compound in solution diminishes significantly as its concentration decreases in the final aqueous mixture.[9][10] Many assays have a low tolerance for DMSO (e.g., <1%), which exacerbates this problem.[11]

Immediate Troubleshooting Steps:

  • Check Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as high as tolerable for the specific biological system, but generally not exceeding 1-2%. If it's very low (e.g., <0.1%), precipitation is highly likely.

  • Lower the Stock Concentration: Using a lower concentration DMSO stock (e.g., 1 mM instead of 10 mM) and adding a proportionally larger volume to your assay can sometimes prevent precipitation, provided the final DMSO percentage remains within acceptable limits.

  • Modify the Dilution Protocol: Instead of a single-step dilution, try a serial or stepwise dilution. First, dilute the DMSO stock into an intermediate solution that contains a higher percentage of organic co-solvent (see Question 3) before the final dilution into the assay buffer.

Question 2: I'm seeing inconsistent results and poor dose-response curves in my cell-based assay. Could this be related to solubility?

Answer: Absolutely. Poor solubility is a primary cause of assay artifacts and data variability. If the compound precipitates, the actual concentration in solution is unknown and lower than the nominal concentration, leading to an underestimation of potency (i.e., an artificially high EC50 or IC50).[11][12] Precipitated particles can also interfere with optical readouts (e.g., in fluorescence or absorbance assays) or cause non-specific cellular stress, further confounding the results.

Troubleshooting Workflow:

The following diagram outlines a decision-making process to diagnose and solve solubility-related assay issues.

G cluster_0 cluster_1 cluster_2 start Inconsistent Assay Data / Poor Dose-Response sol_check Perform Visual Solubility Check: Add highest concentration of compound to assay buffer. Does it precipitate? start->sol_check no_precip No Visible Precipitate sol_check->no_precip No precip Precipitate Observed sol_check->precip Yes other_issues Consider other assay issues: - Compound stability - Reagent variability - Assay interference no_precip->other_issues ph_mod Strategy 1: pH Modification Lower buffer pH to 3-5. Is compound ionizable? precip->ph_mod cosolvent Strategy 2: Co-solvents Add 1-5% Ethanol, PEG-400, etc. Is it compatible with assay? ph_mod->cosolvent No / Insufficient retest Re-test in Assay with Optimized Formulation ph_mod->retest Yes cyclodextrin Strategy 3: Cyclodextrins Use HP-β-CD or SBECD. Does this interfere with binding? cosolvent->cyclodextrin No / Insufficient cosolvent->retest Yes cyclodextrin->retest Yes

Caption: Troubleshooting workflow for solubility issues.

To systematically address this, we recommend performing a Kinetic Solubility Assay (see Protocol 1) to determine the compound's solubility limit in your specific assay buffer.

Question 3: pH adjustment isn't an option for my assay. What other formulation strategies can I use?

Answer: When pH modification is not feasible, several other formulation strategies can be employed. The most common are the use of co-solvents or complexation agents like cyclodextrins.[13]

  • Co-solvents: These are water-miscible organic solvents that, when added to the aqueous buffer in small amounts (typically 1-5% v/v), can increase the solubility of lipophilic compounds.[9][14][15]

    • Mechanism: Co-solvents reduce the polarity of the bulk solvent (water), making it more favorable for the hydrophobic compound to remain dissolved.[7]

    • Common Examples: Ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG-400).[9][16]

    • Caution: Always run a vehicle control to ensure the co-solvent itself does not affect the biological assay.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble inclusion complex.[17][18][19][20]

    • Mechanism: The exterior of the cyclodextrin is hydrophilic, while the interior cavity is lipophilic. The benzyl group of your compound can partition into this cavity, effectively shielding it from the aqueous environment and increasing its apparent solubility.[19][][22]

    • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBECD or Captisol®).

    • Caution: Cyclodextrins can sometimes interact with assay components or affect drug-target binding. A vehicle control is essential.

The diagram below illustrates these mechanisms.

G cluster_0 Aqueous Environment (e.g., Assay Buffer) cluster_1 Solubilization with Co-solvent cluster_2 Solubilization with Cyclodextrin compound (R)-3-benzyl-N,N',N'- trimethylpiperidine-3-carbohydrazide (Poorly Soluble) compound_sol Compound in Co-solvent/Water Mixture compound->compound_sol Addition of Co-solvent (e.g., Ethanol, PEG-400) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) compound->cd Addition of Cyclodextrin (e.g., HP-β-CD) c1 c2 compound_cd Compound cd_label Inclusion Complex (Water Soluble)

Caption: Mechanisms of solubility enhancement.

Frequently Asked Questions (FAQs)

  • Q: What is the best solvent to prepare a stock solution?

    • A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro screening.[10][11] For in vivo studies, formulations often use co-solvents like PEG-400, ethanol, or cyclodextrins.

  • Q: How does pH affect the solubility of this compound?

    • A: The piperidine nitrogen is a weak base. At a pH below its pKa, this nitrogen will be protonated, forming a positively charged salt. This ionized form is significantly more water-soluble than the neutral free base.[17][23] Therefore, lowering the pH of your buffer (e.g., to pH 4-5) should dramatically increase the compound's solubility. See Protocol 2 for guidance.

  • Q: What is the difference between kinetic and thermodynamic solubility?

    • A: Kinetic solubility measures the solubility of a compound when it is introduced into a buffer from a DMSO stock solution. It reflects the concentration that can be achieved before precipitation occurs under specific assay conditions (e.g., time, temperature).[8][24][25] Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent after a long incubation period (e.g., 24-48 hours), ensuring the solution is saturated.[24][26] For most in vitro assays, kinetic solubility is the more relevant parameter.

  • Q: Can freeze-thaw cycles of my DMSO stock affect my results?

    • A: Yes. Repeated freeze-thaw cycles can lead to compound precipitation within the DMSO stock, especially if the stock has absorbed atmospheric moisture.[12][27] It is best practice to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol provides a rapid way to estimate the solubility of your compound in a specific buffer.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO.

  • Assay buffer of interest (e.g., PBS, pH 7.4).

  • Clear 96-well or 384-well microplate.

  • Microplate reader with nephelometry or turbidity reading capabilities.

Methodology:

  • Prepare Dilution Series: In the microplate, prepare a serial dilution of your DMSO stock solution directly into the assay buffer. For example, add 2 µL of 10 mM stock to 98 µL of buffer (final concentration 200 µM, 2% DMSO). Serially dilute this across the plate.

  • Incubation: Shake the plate for 1-2 hours at room temperature.[24][28]

  • Measurement: Measure the light scattering or turbidity of each well using the plate reader.

  • Analysis: The solubility limit is the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.

Protocol 2: pH-Dependent Solubility Profiling

This protocol helps determine the optimal pH for solubilizing the compound.

Materials:

  • Compound (solid or DMSO stock).

  • A series of buffers with different pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8).

  • HPLC or LC-MS/MS system for quantification.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound (or a small volume of concentrated DMSO stock) to vials containing each buffer.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.[24][29]

  • Separation: Filter the samples through a 0.22 µm PVDF filter or centrifuge at high speed to pellet the undissolved solid.

  • Quantification: Dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method against a standard curve.

  • Data Plotting: Plot the measured solubility (µg/mL or µM) against the buffer pH to generate a pH-solubility profile.

Data Summary Tables

Table 1: Comparison of Common Solubilization Strategies

StrategyMechanismProsConsRecommended Starting Conc.
pH Adjustment Ionization of the basic piperidine nitrogen to form a soluble salt.[17]Highly effective for basic amines; cost-effective.May not be compatible with biological assays; can affect compound stability.Buffer at pH < 6.0
Co-solvents Reduces solvent polarity, making it more favorable for lipophilic compounds.[7][14]Simple to implement; compatible with many assays at low %.Potential for assay interference or toxicity at higher %; compound may still precipitate upon high dilution.1-5% v/v Ethanol, PEG-400
Cyclodextrins Encapsulation of the hydrophobic moiety in a soluble host-guest complex.[][22]High solubilization capacity; can improve stability.Can be expensive; potential for interference with drug-target binding; may not work for all molecules.1-10% w/v HP-β-CD
References
  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • Solubility of Things. Piperidine. Available at: [Link]

  • Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Available at: [Link]

  • Masłyk, M., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC. Available at: [Link]

  • Bouling Chemical Co., Limited. Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. Available at: [Link]

  • Wikipedia. Piperidine. Available at: [Link]

  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available at: [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Available at: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • Spiridon, I., & Anghel, N. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2024). ResearchGate. Available at: [Link]

  • Mohammed, A. R. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2015). ResearchGate. Available at: [Link]

  • On the Usefulness of Two Small-Scale In Vitro Setups in the Evaluation of Luminal Precipitation of Lipophilic Weak Bases in Early Formulation Development. (2023). MDPI. Available at: [Link]

  • Royal Society of Chemistry. Solubility and pH of amines. Available at: [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available at: [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. (2013). PMC. Available at: [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK. Available at: [Link]

  • Study of pH-dependent drugs solubility in water. (2017). ResearchGate. Available at: [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Available at: [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). ResearchGate. Available at: [Link]

  • Spiridon, I., & Anghel, N. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • University of Rhode Island. Principles of Drug Action 1, Spring 2005, Amines. Available at: [Link]

  • Strategies to improve solubility and bioavailability of lipophilic drugs. (2020). ResearchGate. Available at: [Link]

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. (2021). MDPI. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2016). PMC. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024). MDPI. Available at: [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]

  • Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. Available at: [Link]

  • BioDuro. ADME Solubility Assay. Available at: [Link]

  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. (2018). SciSpace. Available at: [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available at: [Link]

Sources

Troubleshooting

Stability of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide under experimental conditions

Executive Summary & Chemical Profile[1] Subject: (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide Primary Application: High-value intermediate for peptidomimetics, GPCR ligands (e.g., Substance P antagonists), a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Subject: (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide Primary Application: High-value intermediate for peptidomimetics, GPCR ligands (e.g., Substance P antagonists), and growth hormone secretagogue scaffolds.[1]

This guide addresses the unique stability profile of this molecule.[2][3] Unlike standard hydrazides, the N,N',N'-trimethyl substitution and the quaternary C3 center create a "Stability Triad" that resists common degradation pathways (racemization, diimide oxidation).[1] However, specific vulnerabilities to hydrolysis and N-oxide formation remain.[1]

The Stability Triad (Structural Analysis)
  • Quaternary Center (C3): The 3-benzyl and 3-carbohydrazide groups attached to the same carbon eliminate the

    
    -proton.[1] Racemization via enolization is chemically impossible , ensuring the (R)-enantiomer is stereochemically robust.[1]
    
  • Trimethyl Hydrazide Moiety: The

    
     group lacks the N-H protons required for oxidation to azo/diimide species (
    
    
    
    ), significantly enhancing oxidative stability compared to primary hydrazides.[1]
  • Piperidine Core: Provides a basic handle (

    
    ), dictating pH-dependent solubility and extraction protocols.[1]
    

Troubleshooting Guide (Q&A)

Scenario A: Unknown Impurities in HPLC

Q: I see a new peak at RRT 0.85 appearing in my LC-MS chromatogram after 24h in solution. The mass corresponds to [M-72].[1] What is happening?

A: You are likely observing Hydrolytic Cleavage .

  • The Mechanism: Despite the steric bulk of the trimethyl group, the hydrazide linkage is susceptible to hydrolysis, particularly in acidic media (

    
    ) or strong bases. The bond breaks at the carbonyl-nitrogen junction.
    
  • The Byproducts: The hydrolysis yields the corresponding Piperidine-3-carboxylic acid (the [M-72] species, accounting for loss of the

    
     fragment) and Trimethylhydrazine .[1]
    
  • Corrective Action:

    • Maintain solution pH between 6.0 and 8.0.

    • Avoid protic solvents (MeOH, EtOH) for long-term storage; prefer ACN or DMSO.[1]

    • Verification: Check if the impurity peak increases when the sample is heated with 0.1 N HCl.

Scenario B: Solution Discoloration (Yellowing)

Q: My stock solution in DMSO turned faint yellow after a week at room temperature. Is the compound degrading?

A: This is likely N-Oxidation , not necessarily hydrazide breakdown.[1]

  • The Mechanism: The piperidine nitrogen (secondary amine) is electron-rich and prone to oxidation by dissolved oxygen or peroxides in the solvent, forming the N-oxide . While the hydrazide is methylated, the piperidine ring remains vulnerable if not protonated.

  • The Cause: Aged DMSO often contains peroxides, or the solution was exposed to light/air.

  • Corrective Action:

    • Use fresh, anhydrous DMSO (stored under Argon).[1]

    • Store the compound as a salt (e.g., Hydrochloride or Tartrate) rather than the free base to protect the piperidine nitrogen.

    • Tip: Add 0.1% EDTA or store under

      
       to prevent radical autoxidation.
      
Scenario C: Solubility "Crash Out"

Q: The compound precipitated when I diluted my stock solution (DMSO) into the assay buffer (PBS, pH 7.4).

A: This is a Lipophilicity/pKa Mismatch .

  • The Mechanism: The benzyl group at C3 adds significant lipophilicity. At pH 7.4, a fraction of the piperidine nitrogen may be deprotonated (free base form), lowering aqueous solubility.

  • Corrective Action:

    • Lower the buffer pH slightly to 6.5–7.0 to ensure the piperidine remains protonated (cationic).

    • Increase the carrier solvent (DMSO/Ethanol) concentration to 1-2% if the assay tolerates it.[1]

    • Critical Check: Ensure your buffer does not contain borate, which can complex with hydrazides (though less likely with trimethyl variants).[1]

Visualizing Degradation Pathways

The following diagram maps the degradation logic for this specific scaffold.

StabilityPathways Compound (R)-3-benzyl-N,N',N'-trimethyl piperidine-3-carbohydrazide Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis pH < 4 or pH > 9 Oxidation Oxidative Degradation (Peroxides/Air) Compound->Oxidation Aged DMSO / Light / O2 AcidProduct Piperidine-3-carboxylic acid (Major Impurity) Hydrolysis->AcidProduct C-N Bond Break HydrazineProduct Trimethylhydrazine Hydrolysis->HydrazineProduct NOxide Piperidine N-Oxide (Yellowing) Oxidation->NOxide Piperidine N attack Radical N-N Bond Cleavage (Radical Mechanism) Oxidation->Radical Trace Metals

Figure 1: Primary degradation pathways.[1] Note that racemization is absent due to the quaternary center.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Use this method to separate the parent compound from hydrolytic degradants.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate piperidine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Benzyl ring).[1]

  • Expected Retention:

    • Hydrazide (Parent):[1] ~5.5 min (Mid-eluting due to benzyl/cationic balance).

    • Carboxylic Acid (Degradant):[1] ~3.0 min (More polar).[1][4]

Protocol 2: Safe Storage & Handling
  • Solid State: Store at -20°C under desiccant. The solid is generally stable for >2 years if kept dry.

  • Stock Solutions:

    • Recommended: 10 mM in DMSO.

    • Stability:[5][6][7][8] Stable for 1 month at -20°C.

    • Avoid: Storing in water or phosphate buffers for >24h.

References & Authoritative Grounding

  • Hydrolytic Stability of Hydrazides:

    • Concept: Hydrazides hydrolyze to carboxylic acids and hydrazines. The rate is pH-dependent.[1][2][8]

    • Source: Kalia, J., & Raines, R. T. (2008).[1] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.[1] Link (Context: Discusses relative stability of C=N and C-N linkages).[1]

  • Oxidation of Hydrazines/Hydrazides:

    • Concept: Tertiary hydrazides (trimethyl) resist diimide formation but can undergo radical cleavage.[1]

    • Source: Ensley, H. E., et al. (2014).[1] Mechanistic study on the oxidation of hydrazides. Chemical Communications. Link

  • Piperidine Chemistry & Quaternary Centers:

    • Concept: Quaternary carbons at the 3-position of piperidine prevent racemization via enolization.[1]

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd Ed.). Oxford University Press. (Chapter 16: Stereochemistry). Link

  • General Stability Guidelines:

    • Source: FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Link

Sources

Optimization

Troubleshooting unexpected side reactions in piperidine synthesis

Current Status: Online Topic: Unexpected Side Reactions in Piperidine Scaffolds Ticket Priority: High (Drug Discovery/Process Chemistry) Welcome to the Heterocycle Synthesis Support Hub User Advisory: Piperidine synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Unexpected Side Reactions in Piperidine Scaffolds Ticket Priority: High (Drug Discovery/Process Chemistry)

Welcome to the Heterocycle Synthesis Support Hub

User Advisory: Piperidine synthesis often appears deceptively simple due to the ubiquity of the scaffold in FDA-approved drugs (e.g., Fentanyl, Donepezil). However, the transition from planar aromatic pyridines or acyclic precursors to the chair-conformation piperidine ring introduces severe thermodynamic and kinetic pitfalls.

This guide addresses the three most common "silent failures" reported by our user base: Catalytic Stalling , Unwanted Quaternization , and Cyclization Dimerization .

Module 1: Hydrogenation of Pyridines

Issue: Incomplete Reduction & Catalyst Poisoning

Q: Why does my pyridine hydrogenation stall at the tetrahydropyridine or dihydropyridine stage?

A: The "Basicity Trap" is poisoning your catalyst. Unlike benzene reduction, pyridine reduction generates intermediates (piperidines) that are significantly more basic (


) than the starting material (

). As the reaction proceeds, the product strongly coordinates to the metal surface (Lewis acid-base interaction), effectively blocking active sites from the remaining pyridine substrate.

The Fix: Acid Scavenging You must protonate the nitrogen to prevent it from binding to the catalyst surface.

  • Standard Protocol: Run the reaction in glacial acetic acid or MeOH with 1.1 eq. HCl . This converts the free amine into a non-coordinating ammonium salt.[1]

  • Catalyst Switch: If using Pd/C, switch to PtO₂ (Adams' Catalyst) or Rh/C . Platinum and Rhodium are less susceptible to nitrogen poisoning than Palladium in this specific transformation.

Q: I am observing ring-opening (C-N cleavage) products. Why?

A: You are operating under hydrogenolysis conditions rather than hydrogenation. High temperatures (>60°C) combined with Pd-based catalysts often cleave the benzylic-like C-N bond in the intermediate stages, leading to acyclic pentylamines.

The Fix:

  • Lower Temperature: Maintain reaction temperature

    
    .
    
  • Pressure vs. Heat: Increase

    
     pressure (50–100 psi) rather than increasing thermal energy.
    
Visualization: The Hydrogenation Pathway & Pitfalls

PyridineReduction Pyridine Pyridine (Aromatic, Low Basicity) Dihydro Dihydropyridine (Unstable Enamine) Pyridine->Dihydro + H2 Tetrahydro Tetrahydropyridine (Imine/Enamine) Dihydro->Tetrahydro + H2 Piperidine Piperidine (Target, High Basicity) Tetrahydro->Piperidine + H2 (Slow Step) RingOpen Pentylamine (Ring Opening) Tetrahydro->RingOpen High Temp / Pd Poison Catalyst Poisoning (Product binds Metal) Piperidine->Poison No Acid Present

Caption: Fig 1. The stepwise reduction of pyridine. Note that the final product (Piperidine) can inhibit its own formation via catalyst poisoning if not protonated.

Module 2: N-Alkylation & Quaternization

Issue: Over-Alkylation (The Menshutkin Problem)

Q: I am trying to synthesize an N-alkyl piperidine, but I keep isolating the quaternary ammonium salt. How do I stop at the tertiary amine?

A: You are fighting a losing battle against nucleophilicity. In


 reactions, the alkylated product (a tertiary amine) is often more nucleophilic than the starting secondary amine due to the inductive electron-donating effect of the new alkyl group. Once the product forms, it outcompetes the starting material for the remaining alkyl halide.

The Fix: Reductive Amination (The Self-Limiting Route) Do not use alkyl halides (


). Instead, react the piperidine with the corresponding aldehyde  and a reducing agent. This pathway proceeds via an iminium ion, which cannot react further once reduced to the tertiary amine.
MethodReagentsRisk of QuaternizationSelectivity
Direct Alkylation

, Base
High Poor (Mixed products)
Reductive Amination

,

Zero Excellent (Stops at

)
Module 3: Intramolecular Cyclization

Issue: Dimerization vs. Ring Closure

Q: My intramolecular reductive amination is yielding dimers and oligomers instead of the piperidine ring.

A: Your concentration violates the High Dilution Principle. Intramolecular reactions (ring closure) are first-order kinetics (


), while intermolecular reactions (dimerization) are second-order (

). High concentrations favor the second-order side reaction.

The Fix: Pseudo-High Dilution Protocol You do not need 10 liters of solvent. You need to keep the instantaneous concentration of the unreacted precursor low.

  • Dissolve your reducing agent (

    
    ) in the reaction flask.
    
  • Dissolve your amino-aldehyde precursor in a separate syringe.

  • Slow Addition: Add the precursor dropwise over 2–4 hours using a syringe pump. This ensures that as soon as a molecule enters the flask, it cyclizes before it encounters another molecule to dimerize with.

Standard Operating Procedures (SOPs)
Protocol A: Acid-Mediated Hydrogenation (Adams' Method)

Best for: Converting Pyridines to Piperidines without poisoning.

  • Preparation: Dissolve pyridine substrate (1.0 mmol) in Glacial Acetic Acid (5 mL).

    • Note: If acid-sensitive groups are present, use MeOH with 1.1 eq. HCl.

  • Catalyst: Add

    
     (Adams' Catalyst) (5 wt% loading).
    
    • Why:

      
       is reduced in situ to active Pt(0) but resists poisoning better than Pd.
      
  • Hydrogenation: Purge with

    
    , then charge with 
    
    
    
    (balloon pressure is usually sufficient for simple pyridines; 50 psi for hindered substrates).
  • Workup (Critical): Filter catalyst over Celite. Concentrate the filtrate.

    • Neutralization: The residue is the acetate salt. To isolate the free base, dissolve in DCM and wash with sat.

      
      .
      
Protocol B: "One-Pot" Reductive Amination

Best for: N-functionalization without over-alkylation.

  • Imine Formation: Mix Piperidine (1.0 eq) and Aldehyde (1.1 eq) in DCE (Dichloroethane) or THF.

    • Tip: Add activated molecular sieves (4Å) to absorb water and drive imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    ) (1.5 eq).
    
    • Why: Unlike

      
      , this reagent is mild and will not reduce the aldehyde before it reacts with the amine.
      
  • Time: Stir at Room Temp for 2–16 hours.

  • Quench: Add sat.

    
    . Extract with EtOAc.
    
References
  • Mechanism of Pyridine Hydrogenation & Poisoning

    • Title: Hydrogenation of Pyridine and Hydrogenolysis of Piperidine over γ-Mo2N C
    • Source: Canadian Journal of Chemistry (2022).
    • URL:[Link][2]

  • Stereoselectivity & Catalyst Choice

    • Title: Hydrogenation of functionalised pyridines with a rhodium oxide c
    • Source: Organic & Biomolecular Chemistry (2024).[3]

    • URL:[Link]

  • Reductive Amination Troubleshooting

    • Title: Reductive Amination, and How It Works (Master Organic Chemistry).[1]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Iridium-Catalyzed Ionic Hydrogenation

    • Title: Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.[4]

    • Source: ChemRxiv.
    • URL:[Link][2]

  • Quaternization Side Reactions

    • Title: Diastereoselective N-quaternization of piperidines.[5]

    • Source: Canadian Journal of Chemistry.[6]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Carbohydrazide Formation

Welcome to the Technical Support Center for the synthesis of carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the laboratory-scale synthesis of carbohydrazide. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions and overcome common experimental challenges.

I. Foundational Principles of Carbohydrazide Synthesis

Carbohydrazide (CH₆N₄O) is a versatile molecule with applications ranging from an oxygen scavenger in boiler water treatment to a precursor in the synthesis of pharmaceuticals and other specialty chemicals.[1] Two primary synthetic routes dominate its laboratory and industrial production: the reaction of urea with hydrazine and the reaction of a dialkyl carbonate with hydrazine. Understanding the mechanistic underpinnings of these methods is crucial for effective optimization and troubleshooting.

A. Synthesis from Urea and Hydrazine

This method involves the nucleophilic attack of hydrazine on the carbonyl carbon of urea, leading to the displacement of ammonia and the formation of carbohydrazide.[2]

Reaction: OC(NH₂)₂ + 2 N₂H₄ → OC(N₂H₃)₂ + 2 NH₃[2]

  • Expertise & Experience: This is often considered a straightforward and cost-effective method. However, the reaction typically requires prolonged heating under reflux to drive it to completion. The evolution of ammonia gas is a key indicator that the reaction is proceeding. One of the challenges with this route is the potential for side reactions and the need for efficient removal of ammonia to shift the equilibrium towards the product.

B. Synthesis from Dialkyl Carbonates and Hydrazine

This two-step process is a widely used alternative. It begins with the reaction of a dialkyl carbonate (e.g., dimethyl carbonate or diethyl carbonate) with hydrazine hydrate to form an intermediate, an alkyl carbazate (e.g., methyl hydrazinocarboxylate). This intermediate then reacts with another molecule of hydrazine to yield carbohydrazide.[3][4]

Step 1: R'OCOOR' + N₂H₄·H₂O → NH₂NHCOOR' + R'OH + H₂O[3] Step 2: NH₂NHCOOR' + N₂H₄·H₂O → NH₂NHCONHNH₂ + R'OH + H₂O[3]

  • Expertise & Experience: This method can offer higher purity and more controlled reaction conditions compared to the urea-based synthesis. The nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the dialkyl carbonate is the fundamental chemical transformation.[3] The choice of the alkyl group on the carbonate can influence the reaction rate and the ease of alcohol byproduct removal.

II. Frequently Asked Questions (FAQs) and Optimization Strategies

This section addresses common questions and provides actionable strategies to optimize your carbohydrazide synthesis.

FAQ 1: Which synthesis route is better for my application?

Answer: The choice between the urea and dialkyl carbonate routes depends on your specific needs:

FeatureUrea RouteDialkyl Carbonate Route
Cost Generally more economical due to the low cost of urea.[5]Can be more expensive due to the higher cost of dialkyl carbonates.
Purity May require more rigorous purification to remove byproducts.Often yields a purer product with more controlled reaction conditions.[3]
Reaction Conditions Typically involves high temperatures and long reaction times (e.g., 40 hours under reflux).[3]Can often be performed under milder conditions and in a stepwise manner, allowing for better control.[3]
Scalability Readily scalable for larger-quantity production.Also scalable, with established industrial processes.

Recommendation: For initial laboratory-scale synthesis where high purity is paramount, the dialkyl carbonate route may be preferable. For larger-scale production where cost is a primary driver, the urea route is a viable option, provided that purification methods are optimized.

FAQ 2: How can I optimize the yield of carbohydrazide in the urea-based synthesis?

Answer: Low yields in the urea-hydrazine reaction are a common issue. Here are key parameters to optimize:

  • Reactant Ratio: An excess of hydrazine hydrate is typically used to drive the reaction to completion. A molar ratio of hydrazine hydrate to urea of 2.5:1 to 3:1 is a good starting point.

  • Reaction Time and Temperature: This reaction requires prolonged heating. Refluxing for at least 40 hours is often necessary to achieve a reasonable yield.[3] Incomplete reaction is a primary cause of low yield. Monitor the reaction's progress by observing the cessation of ammonia evolution.

  • Ammonia Removal: The ammonia produced is a byproduct that can inhibit the forward reaction. Ensuring efficient removal of ammonia gas through a well-ventilated reflux setup is crucial.

  • pH Control: While not extensively documented in readily available literature for this specific reaction, maintaining a slightly alkaline pH can enhance the nucleophilicity of hydrazine. However, highly basic conditions can promote unwanted side reactions. Empirical optimization within a pH range of 8-10 may be beneficial.

FAQ 3: What are the critical parameters for optimizing the dialkyl carbonate route?

Answer: The two-step dialkyl carbonate method offers several points for optimization:

  • Temperature Control: The initial reaction to form the alkyl carbazate intermediate is often exothermic.[6] Controlling the temperature, for instance, between 50-75°C for the reaction of dimethyl carbonate with hydrazine hydrate, is important to prevent side reactions.[3] The subsequent reaction to form carbohydrazide can then be carried out at a slightly higher temperature, for example, around 70°C.[3]

  • Removal of Alcohol Byproduct: The removal of the alcohol byproduct (e.g., methanol or ethanol) is essential to drive the equilibrium towards the product in both steps. This is typically achieved through distillation.

  • Catalysis: While this reaction can proceed without a catalyst, the use of a mild base can facilitate the nucleophilic attack of hydrazine. However, strong bases should be avoided as they can promote the hydrolysis of the dialkyl carbonate.[7] Some industrial processes may utilize catalysts, but for laboratory scale, controlling temperature and reactant ratios is often sufficient.

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during carbohydrazide synthesis.

Problem 1: Low Yield
Symptom Potential Cause(s) Troubleshooting Steps
Significantly lower than expected yield of carbohydrazide. Incomplete Reaction: Insufficient reaction time or temperature.Urea Route: Extend the reflux time and ensure a consistent heat source. Confirm the cessation of ammonia evolution. Dialkyl Carbonate Route: Ensure the reaction goes to completion in both steps. Monitor by TLC or other appropriate analytical methods.
Suboptimal Reactant Ratio: Insufficient excess of hydrazine.Review your calculations and consider increasing the molar ratio of hydrazine hydrate.
Loss during Workup: Product loss during filtration or transfer.Ensure complete precipitation before filtration. Use appropriate filter paper and wash the product with a minimal amount of cold solvent.
Side Reactions: Formation of byproducts.See the "Impurity and Side Reaction" section below for mitigation strategies.
Problem 2: Product Impurity (Discoloration, Low Melting Point)
Symptom Potential Cause(s) Troubleshooting Steps
The final product is off-white, yellow, or brown. Presence of Colored Impurities: Side reactions or degradation of starting materials.Recrystallization: Perform recrystallization using an appropriate solvent system (see "Purification" section). The use of activated carbon during recrystallization can help remove colored impurities.
Thermal Decomposition: Overheating during the reaction or drying process. Carbohydrazide decomposes above its melting point (~153-154°C).[2]Carefully control the reaction temperature. Dry the final product under vacuum at a moderate temperature (e.g., 80°C).[3]
The melting point of the product is broad or lower than the literature value (153-154°C). Presence of Impurities: Unreacted starting materials or byproducts.Recrystallization: This is the most effective method for improving purity and sharpening the melting point.[6] Analytical Characterization: Use techniques like ¹H NMR, ¹³C NMR, or HPLC to identify the impurities.
Problem 3: Difficulty with Product Isolation/Recrystallization
Symptom Potential Cause(s) Troubleshooting Steps
Carbohydrazide does not precipitate from the reaction mixture. Insufficient Cooling or Supersaturation: The solution is not cold enough, or the concentration is too low.Cool the solution in an ice bath. If precipitation is still slow, try scratching the inside of the flask with a glass rod to induce crystallization. If the concentration is too low, carefully remove some of the solvent under reduced pressure.
Oiling out during recrystallization. Solvent Choice: The chosen solvent system is not ideal; the product is too soluble at low temperatures.Solvent Screening: Test the solubility of your crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot.[8] Common solvents for carbohydrazide recrystallization include water and ethanol.[6] A mixed solvent system (e.g., ethanol/water) can also be effective.

IV. Experimental Protocols and Methodologies

A. Synthesis of Carbohydrazide from Diethyl Carbonate and Hydrazine Hydrate

This protocol is adapted from established laboratory procedures.[6]

Materials:

  • Diethyl carbonate

  • 85% Hydrazine hydrate

  • 95% Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottomed flask equipped with a thermometer, add diethyl carbonate (3.0 mols) and 85% hydrazine hydrate (6.6 mols).

  • Shake the flask until a single phase is formed. The reaction is exothermic, and the temperature will rise to approximately 55°C.

  • Connect the flask to a fractionating column and a distillation apparatus.

  • Heat the mixture to distill off the ethanol byproduct.

  • Once the distillation of ethanol is complete, cool the reaction mixture to 20°C and allow it to stand for at least 1 hour to allow for the crystallization of carbohydrazide.

  • Filter the crude product by suction and wash with a small amount of cold 95% ethanol.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot water.

    • Filter the hot solution to remove any insoluble impurities.

    • Add approximately 4-5 volumes of 95% ethanol to the hot filtrate to induce precipitation.

    • Allow the solution to cool to room temperature and then in an ice bath for at least 1 hour.

    • Filter the pure carbohydrazide crystals, wash with cold diethyl ether, and dry under vacuum.

B. Analytical Methods for Reaction Monitoring and Purity Assessment
  • Thin-Layer Chromatography (TLC): TLC can be a quick and effective way to monitor the progress of the reaction, especially in the dialkyl carbonate route, by observing the disappearance of the starting material and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and quantifying any impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile or methanol) can be used.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the synthesized carbohydrazide and identifying any impurities. The carbohydrazide molecule is symmetrical, which simplifies its NMR spectra.

    • ¹H NMR: Expect to see signals for the NH and NH₂ protons. The chemical shifts will be dependent on the solvent used.

    • ¹³C NMR: A single signal for the carbonyl carbon is expected.

V. Visualization of Workflows and Mechanisms

A. General Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification Reactants Reactants Reaction_Vessel Reaction (Heating/Reflux) Reactants->Reaction_Vessel 1. Mix Cooling 2. Cool to Crystallize Reaction_Vessel->Cooling Filtration 3. Filter Crude Product Cooling->Filtration Recrystallization 4. Recrystallize from Solvent Filtration->Recrystallization Drying 5. Dry Pure Product Recrystallization->Drying Final_Product Pure Carbohydrazide Drying->Final_Product Yields

Caption: General workflow for carbohydrazide synthesis and purification.

B. Troubleshooting Logic for Low Product Purity

G cluster_reaction_issues Reaction Issues cluster_purification_issues Purification Issues Start Low Purity Detected (e.g., low melting point, discoloration) Check_Reaction Review Reaction Conditions Start->Check_Reaction Check_Purification Review Purification Procedure Start->Check_Purification Temp_Control Inadequate Temperature Control? Check_Reaction->Temp_Control Side_Reactions Potential for Side Reactions? Check_Reaction->Side_Reactions Solvent_Choice Suboptimal Recrystallization Solvent? Check_Purification->Solvent_Choice Cooling_Rate Cooling Too Rapidly? Check_Purification->Cooling_Rate Optimize_Temp Optimize Temperature Profile Temp_Control->Optimize_Temp Yes Modify_Conditions Modify Conditions to Minimize Side Reactions Side_Reactions->Modify_Conditions Yes Screen_Solvents Screen for Better Solvent System Solvent_Choice->Screen_Solvents Yes Slow_Cooling Ensure Slow, Gradual Cooling Cooling_Rate->Slow_Cooling Yes End Improved Purity Optimize_Temp->End Modify_Conditions->End Screen_Solvents->End Slow_Cooling->End

Caption: Troubleshooting decision tree for low product purity.

VI. Safety and Handling

As a Senior Application Scientist, I must emphasize that safety is the paramount concern in any chemical synthesis.

  • Hydrazine Hydrate: Hydrazine hydrate is corrosive, toxic, and a suspected carcinogen.[10] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[10]

  • Carbohydrazide: While less hazardous than hydrazine, carbohydrazide is still harmful if swallowed and can cause skin and eye irritation.[11] Heating carbohydrazide may result in an explosion.[11]

  • Waste Disposal: Dispose of all chemical waste, including reaction residues and used solvents, in accordance with your institution's and local regulations.[12] Do not pour any chemical waste down the drain.

VII. References

  • Carbohydrazide. Wikipedia. [Link]

  • Carbohydrazide. Ataman Kimya. [Link]

  • Preparation of carbohydrazide. PrepChem.com. [Link]

  • Carbohydrazide - analysis. Analytice. [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Data. [Link]

  • Energy-Saving Design of Urea Method for Hydrazine Hydrate Process. MDPI. [Link]

  • FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. ResearchGate. [Link]

  • US4663477A - Process for the hydrolysis of dialkyl carbonates. Google Patents.

  • TLC plate before hydrazine gas passing, and after excess hydrazine gas... ResearchGate. [Link]

  • Hydrazine and Other Corrosive and Flammable PHS. UNC Charlotte. [Link]

  • (PDF) Mechanisms and kinetics for preparing carbohydrazide by reacting dimethyl carbonate with hydrazine: A theoretical study. ResearchGate. [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]

  • Determination of carbohydrazide at trace and subtrace levels. PubMed. [Link]

  • Safety and Handling of Hydrazine. DTIC. [Link]

  • Recrystallization. University of Rochester. [Link]

  • Simplify Water Testing with the K-1805 Carbohydrazide Kit. Gas-Sensing.com. [Link]

  • Sustainable Synthesis of Dimethyl- and Diethyl Carbonate from CO2 in Batch and Continuous Flow—Lessons from Thermodynamics and the Importance of Catalyst Stability. PMC. [Link]

  • CN1051993C - Proces for producing hydrazine hydrate by urea optimization method. Google Patents.

  • Dimethyl Carbonate Hydrolysis Question. Reddit. [Link]

  • Hydrazine. Wikipedia. [Link]

  • Determination of carbohydrazide at trace and subtrace levels. Semantic Scholar. [Link]

  • Direct dimethyl carbonate synthesis from CO2 and methanol catalyzed by CeO2 and assisted by 2-cyanopyridine: a cradle-to-gate greenhouse gas emission study. Green Chemistry (RSC Publishing). [Link]

  • How could I achieve recrystallization of this solid? ResearchGate. [Link]

  • (PDF) HPLC for Carbohydrate Analysis. ResearchGate. [Link]

  • Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used. PSE Community.org. [Link]

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Surface species in direct liquid phase synthesis of dimethyl carbonate from methanol and CO2: an MCR-ALS augmented ATR-IR study. PubMed. [Link]

  • Turkey Point Units 3 and 4, NPDES Permit Number FL0001562 Request for Use of Carbohydrazide. Nuclear Regulatory Commission. [Link]

  • CN102491559A - Treatment method for urea-method hydrazine hydrate recovered saline water. Google Patents.

  • Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. [Link]

  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. International Journal of Pharmaceutical Quality Assurance. [Link]

  • The reactions of dimethyl carbonate and its derivatives. Green Chemistry (RSC Publishing). [Link]

  • Dimethyl carbonate: a modern green reagent and solvent. IRIS. [Link]

  • US4269717A - Boiler additives for oxygen scavenging. Google Patents.

  • Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. [Link]

  • Spectroscopy 13C NMR and 1H NMR. Mesbah Energy. [Link]

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Optimization

Chiral Separation of Piperidine Enantiomers: A Technical Support Guide

Welcome to the technical support center for the chiral separation of piperidine enantiomers. The piperidine scaffold is a crucial component in a vast number of pharmaceuticals, and ensuring enantiomeric purity is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of piperidine enantiomers. The piperidine scaffold is a crucial component in a vast number of pharmaceuticals, and ensuring enantiomeric purity is a critical step in drug development and quality control.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these separations, offering in-depth troubleshooting advice and practical, field-proven protocols.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Question: Why am I seeing poor or no resolution between my piperidine enantiomers?

Answer:

Poor resolution is the most common challenge in chiral separations. The underlying cause is insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP).[2] Here’s a systematic approach to troubleshooting:

  • Re-evaluate Your Chiral Stationary Phase (CSP) Choice:

    • The Problem: Not all CSPs are created equal for all molecules. Piperidine derivatives, being basic, often require specific types of interactions (e.g., hydrogen bonding, π-π interactions, steric inclusion) to achieve separation.[3] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose like Chiralpak® IA/IB/IC) are often the first choice due to their broad applicability and success with piperidine-2,6-dione analogues.[3]

    • The Solution: If you are not getting a separation, the first step is to screen different CSPs. A good screening set includes columns with different chiral selectors, such as polysaccharide, Pirkle-type, and macrocyclic glycopeptide phases.[4][5] This systematic screening is the most effective way to find a suitable stationary phase for a novel compound.[6]

  • Optimize the Mobile Phase Composition:

    • The Problem: The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP. An incorrect solvent ratio or the absence of a necessary additive can completely prevent separation.

    • The Solution:

      • Solvent Ratio: Systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in your non-polar solvent (e.g., hexane, heptane). A small change can have a dramatic effect on selectivity.

      • Change the Modifier: If varying the ratio doesn't work, try a different alcohol. For example, switching from isopropanol to ethanol can alter the hydrogen bonding characteristics and sometimes bring about a separation.

      • Temperature: Decreasing the column temperature generally increases chiral selectivity by enhancing weaker bonding forces, which can improve resolution. Conversely, increasing the temperature can improve peak shape and efficiency.[6]

Question: My peaks are tailing or showing poor shape. What's the cause and how do I fix it?

Answer:

Peak tailing with piperidine derivatives is almost always due to their basic nature. The nitrogen atom in the piperidine ring can interact strongly and undesirably with acidic sites on the silica support of the CSP, leading to poor peak shape.

  • Use a Basic Additive (The Primary Solution):

    • The Mechanism: A small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is added to the mobile phase.[6] This additive acts as a competitor, binding to the acidic silanol groups on the stationary phase. This effectively "masks" these sites from your piperidine analyte, preventing the secondary interactions that cause tailing and resulting in sharper, more symmetrical peaks.

    • Protocol: Start by adding 0.1% (v/v) of DEA to your mobile phase.[7] This concentration is typically sufficient to see a significant improvement. You can optimize this concentration, but it should generally not exceed 0.5%.[7]

  • Check for Column Contamination or Degradation:

    • The Problem: Over time, columns can become contaminated with strongly retained compounds from previous injections, or the stationary phase itself can degrade, especially if used with incompatible solvents. This can create active sites that lead to peak tailing.

    • The Solution: If adding a basic modifier doesn't solve the problem, try cleaning the column according to the manufacturer's instructions. If performance is still poor, the column may need to be replaced. It is crucial to dedicate a column to a specific method or project to avoid issues related to "column memory," where additives from previous methods can persist and affect your current separation.[2]

Question: I had a good separation, but it has degraded over time. Why?

Answer:

A decline in performance of a previously robust method can be frustrating. The issue often lies with subtle changes in the system or the column itself.

  • Column Memory Effect:

    • The Problem: Chiral stationary phases are highly sensitive.[2] Additives used in previous mobile phases can adsorb onto the CSP and alter its selectivity, an issue known as "memory effect".[2][8] If the column was recently used with a different method (e.g., one containing an acidic additive), residual amounts can interfere with your current basic-compound separation.

    • The Solution: Thoroughly flush and re-equilibrate the column with your current mobile phase for an extended period (at least 10-20 column volumes).[6] For validated methods, it is best practice to use a dedicated column that is only exposed to the specific mobile phase and analytes for that method.[2][9]

  • Mobile Phase Preparation:

    • The Problem: Inconsistencies in mobile phase preparation can lead to variable results. The trace water content in solvents like isopropanol can vary from batch to batch and significantly impact separations.[10]

    • The Solution: Always use high-purity (HPLC or SFC grade) solvents. Prepare fresh mobile phase for each analysis set and ensure accurate measurement of all components, especially the additives.

  • Column Damage:

    • The Problem: The inlet frit of the column can become blocked by particulates from the sample or mobile phase, leading to increased backpressure and distorted peak shapes.[9] Using incompatible solvents (e.g., "prohibited" solvents on coated polysaccharide columns) can dissolve the chiral polymer, irreversibly damaging the column.[9]

    • The Solution: Always filter your samples before injection. Use only the solvents recommended by the column manufacturer. If you suspect a blocked frit, you may be able to reverse-flush the column (check the manufacturer's guide first). If the stationary phase is damaged, the column must be replaced.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: Should I use HPLC or SFC for my piperidine enantiomer separation?

Supercritical Fluid Chromatography (SFC) is often the preferred technique for chiral separations, including piperidines, for several reasons.[11][12][13] SFC typically provides faster separations, quicker column equilibration, and uses carbon dioxide as the main mobile phase component, which is less toxic and reduces organic solvent consumption, making it a "greener" alternative to HPLC.[11][12][14] However, HPLC is still a powerful and widely available technique. The choice may depend on available instrumentation and the specific properties of your analyte.

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO2 (modified with alcohol)Liquid solvents (e.g., Hexane/Isopropanol)
Speed 3-5 times faster than HPLC[13]Slower
Solvent Consumption Significantly lower organic solvent useHigh organic solvent use
Cost & Environment Lower cost, "greener"[12][14]Higher cost, larger environmental impact
Pressure Lower backpressure allows for higher flow ratesHigher backpressure
Throughput High throughput is readily achievable[11]Lower throughput

Q2: What is the best starting point for chiral method development?

A systematic screening approach is the most efficient path to success.[6] Do not randomly test conditions. A logical workflow saves time and resources.

Caption: A systematic workflow for chiral method development.

Q3: How do I choose the right Chiral Stationary Phase (CSP)?

While there's no way to predict the perfect CSP with 100% certainty, you can make an educated choice. Polysaccharide-based CSPs are the most widely used due to their versatility.[15] Immobilized polysaccharide columns (like Chiralpak IA, IB, etc.) are particularly robust as they allow for a wider range of solvents compared to their coated counterparts.[3][16]

CSP TypeCommon SelectorsPrimary Interaction MechanismsBest For...
Polysaccharide-based Cellulose/Amylose derivatives (e.g., 3,5-dimethylphenylcarbamate)Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions[3]Broad range of compounds, including piperidines. A first-line screening choice.
Pirkle-type (Brush-type) π-acidic or π-basic moieties (e.g., dinitrobenzoyl)π-π interactions, hydrogen bonding, dipole stackingAromatic compounds, compounds with functional groups near the chiral center.
Macrocyclic Glycopeptide Vancomycin, TeicoplaninInclusion complexation, hydrogen bonding, ionic interactionsPolar and ionizable compounds, amino acids.[4]

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical screening experiment.

Protocol: Chiral Screening of a Piperidine Derivative via SFC

This protocol outlines a general screening approach on an analytical scale.

  • Instrumentation:

    • Supercritical Fluid Chromatography (SFC) system equipped with a UV-Vis or PDA detector and a backpressure regulator.

  • Chiral Stationary Phases for Screening:

    • A selection of polysaccharide-based columns is recommended.

      • Column 1: Amylose tris(3,5-dimethylphenylcarbamate) - e.g., Chiralpak® AD-H/IA

      • Column 2: Cellulose tris(3,5-dimethylphenylcarbamate) - e.g., Chiralcel® OD-H/IB

      • Column 3: Cellulose tris(4-chloro-3-methylphenylcarbamate) - e.g., Chiralpak® IC

  • Mobile Phase Preparation:

    • Mobile Phase A: Supercritical CO2 (SFC grade)

    • Mobile Phase B (Co-solvent): Methanol (HPLC/SFC grade) containing 0.1% to 0.3% Diethylamine (DEA) by volume.[6]

      • Expert Tip: The basic additive is crucial for good peak shape with piperidines. Prepare the co-solvent by adding 1-3 mL of DEA to a 1 L volumetric flask and bringing it to volume with methanol.

  • Sample Preparation:

    • Dissolve the racemic piperidine derivative in the mobile phase co-solvent (Methanol with DEA) to a concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • SFC Screening Method:

    • Flow Rate: 3.0 mL/min

    • Backpressure: 150 bar

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength for your analyte (e.g., 254 nm).

    • Gradient Elution Program:

      • Start at 5% Co-solvent (Mobile Phase B).

      • Linear gradient to 40% Co-solvent over 8 minutes.

      • Hold at 40% Co-solvent for 2 minutes.

      • Return to 5% Co-solvent and equilibrate for 3 minutes before the next injection.

  • Data Analysis:

    • Evaluate the chromatograms from each column. Look for any sign of peak splitting or separation. The column that shows the best "hit" (baseline separation is not required at this stage) will be carried forward for further optimization (e.g., by running isocratic methods at different co-solvent percentages).

Caption: Workflow for the SFC screening protocol.

References

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Slideshare. Applications of Chiral Supercritical Fluid Chromatography. [Link]

  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • Wiley Online Library. CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. [Link]

  • DiVA portal. Enantiomeric Separations using Chiral Counter-Ions. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • Fernandes, C., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Fernandes, C., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules. [Link]

  • ResearchGate. Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Google Patents.
  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

  • ResearchGate. How can I improve my chiral column resolution?. [Link]

  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]

  • ResearchGate. Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. [Link]

  • I.B.S. Chiral HPLC Method Development. [Link]

  • Phenomenex. Chiral Super Critical Fluid Chromatography. [Link]

  • ResearchGate. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Two: Finding a CSP. [Link]

  • MDPI. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. [Link]

  • LCGC International. Troubleshooting GC Selectivity, Resolution, and Baseline Issues. [Link]

  • Wiley Online Library. (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Integrity in the Synthesis of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

Welcome to the technical support center for the stereoselective synthesis of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining chiral purity during multi-step organic synthesis. Here, we address common challenges and provide in-depth, field-proven solutions to prevent racemization at the critical C3 stereocenter of the piperidine ring. Our approach is grounded in mechanistic understanding and validated protocols to ensure the integrity of your chiral product.

Introduction: The Challenge of the C3 Stereocenter

The synthesis of enantiomerically pure (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide presents a significant stereochemical challenge. The chiral center at the 3-position is alpha to a carbonyl group (the carbohydrazide), making the C3-proton susceptible to abstraction under both acidic and basic conditions. This can lead to the formation of a planar enolate or enol intermediate, resulting in racemization and a loss of enantiomeric purity. This guide will walk you through a proposed synthetic pathway, highlighting the potential pitfalls at each stage and offering robust solutions to safeguard the desired stereochemistry.

Proposed Synthetic Pathway

A logical and stereocontrolled route to the target molecule involves four key stages. Each stage presents unique challenges for maintaining chiral integrity.

Synthetic_Pathway Start N-Protected Piperidine-3-carboxylic Acid Ester Step1 Asymmetric Benzylation Start->Step1 Intermediate1 (R)-N-Protected-3-benzyl- piperidine-3-carboxylic Acid Ester Step1->Intermediate1 Step2 Ester Hydrolysis Intermediate1->Step2 Intermediate2 (R)-N-Protected-3-benzyl- piperidine-3-carboxylic Acid Step2->Intermediate2 Step3 Hydrazide Formation Intermediate2->Step3 Intermediate3 (R)-N-Protected-3-benzyl-N',N'-dimethyl- piperidine-3-carbohydrazide Step3->Intermediate3 Step4 N-Methylation & Deprotection Intermediate3->Step4 FinalProduct (R)-3-benzyl-N,N',N'-trimethyl- piperidine-3-carbohydrazide Step4->FinalProduct Asymmetric_Benzylation cluster_prep Preparation cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Work-up & Analysis Prep1 Dissolve chiral lactam in dry THF Prep2 Cool to -78 °C Prep1->Prep2 Enolate1 Add LDA/LHMDS dropwise Prep2->Enolate1 Enolate2 Stir for 1-2 hours at -78 °C Enolate1->Enolate2 Alkyl1 Add benzyl bromide dropwise at -78 °C Enolate2->Alkyl1 Alkyl2 Stir for several hours, allowing to warm slowly Alkyl1->Alkyl2 Workup1 Quench with sat. NH4Cl Alkyl2->Workup1 Workup2 Extract and purify Workup1->Workup2 Workup3 Determine d.e. by chiral HPLC or NMR Workup2->Workup3

Caption: Workflow for diastereoselective benzylation.

Part 2: Ester Hydrolysis - A Deceptive Step for Racemization

While seemingly straightforward, the hydrolysis of the ester to the carboxylic acid can be a hidden source of racemization if not handled carefully, especially with the newly formed quaternary chiral center alpha to the carbonyl.

Q2: I'm observing a decrease in enantiomeric excess (e.e.) after hydrolyzing the ester to the carboxylic acid. Why is this happening and what conditions should I use?

A2: A drop in e.e. during hydrolysis indicates that the C3 proton is being abstracted, leading to epimerization. This is often promoted by harsh basic or acidic conditions and elevated temperatures.

Mechanistic Insight: Under basic conditions, hydroxide can act as a base to abstract the C3 proton, forming a planar enolate which then reprotonates non-stereoselectively. While less common for esters than ketones, this risk is heightened by the presence of the benzyl group which can stabilize the enolate.

Recommended Hydrolysis Conditions to Prevent Epimerization:

ConditionRecommendedRationale
Reagent Lithium hydroxide (LiOH)LiOH is a strong nucleophile for ester hydrolysis but a relatively mild base, reducing the risk of C3 proton abstraction.
Solvent THF/Water or Dioxane/WaterA co-solvent system ensures solubility of the ester while providing water for the hydrolysis.
Temperature 0 °C to room temperatureAvoid heating. The reaction should be monitored closely by TLC and worked up as soon as the starting material is consumed.
Acidification Slow addition of dilute acid (e.g., 1N HCl) at 0 °CDuring work-up, rapid or localized heating from strong acid addition can promote epimerization.

Protocol for Racemization-Free Ester Hydrolysis:

  • Dissolve the (R)-N-Protected-3-benzyl-piperidine-3-carboxylic acid ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of LiOH (1.5-2.0 equivalents) in water dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1N HCl to adjust the pH to ~3-4.

  • Extract the carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Verify the e.e. of the product using chiral HPLC.

Part 3: Hydrazide Formation - The Critical Coupling Step

The coupling of the chiral carboxylic acid with 1,1,2-trimethylhydrazine to form the carbohydrazide is the most critical step for potential racemization. The activation of the carboxylic acid makes the C3 proton significantly more acidic and susceptible to abstraction by any base present in the reaction mixture.

Q3: My final carbohydrazide product shows significant racemization. How can I choose the right coupling conditions to prevent this?

A3: Racemization during amide or hydrazide bond formation is a well-documented problem, often proceeding through an oxazolone intermediate or direct enolization. [1]The key is to use a coupling reagent and conditions that promote rapid aminolysis of the activated acid, minimizing the lifetime of the racemization-prone intermediate.

Troubleshooting Guide for Coupling Reactions:

IssueCauseSolution
High Racemization Use of strong, non-nucleophilic bases (e.g., triethylamine, DIPEA) can abstract the C3 proton from the activated intermediate.Use a sterically hindered, milder base like N-methylmorpholine (NMM) or 2,4,6-collidine . In some cases, the reaction can proceed without an external base.
Over-activation of the carboxylic acid with highly reactive coupling reagents.Use coupling reagents known for low racemization, such as HATU, HBTU, or COMU , in combination with an additive like HOBt or Oxyma Pure . These additives form active esters that are less prone to racemization. [2]
Elevated reaction temperatures. Perform the coupling at low temperatures, starting at 0 °C and allowing it to slowly warm to room temperature.
Prolonged reaction times. Ensure efficient stirring and use an appropriate solvent (e.g., DMF, DCM) to facilitate a rapid reaction.

Recommended Racemization-Suppressing Coupling Protocol:

  • Dissolve the (R)-N-Protected-3-benzyl-piperidine-3-carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C.

  • Add N-methylmorpholine (NMM) (2.0 eq.) and stir for 10-15 minutes to pre-activate the acid.

  • Add 1,1,2-trimethylhydrazine (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction with water and extract the product.

  • Purify by column chromatography.

  • Analyze the enantiomeric purity of the final product by chiral HPLC.

Comparison of Common Coupling Reagents for Hindered Systems:

Coupling ReagentAdditiveBaseRacemization RiskNotes
EDC HOBt or Oxyma PureNMMLow to ModerateA classic and cost-effective choice. The additive is crucial for suppressing racemization.
HATU (Internal)NMM or CollidineVery LowHighly efficient and fast, often the reagent of choice for sterically hindered couplings. [2]
HBTU HOBtDIPEA or NMMLowSimilar to HATU but can be slightly less effective for very hindered systems.
COMU Oxyma Pure (Internal)DIPEA or NMMVery LowA safer alternative to HOBt/HOAt-based reagents with excellent performance. [2]

Part 4: Final Steps and Analytical Verification

The final N-methylation and deprotection steps are generally considered to be at low risk for racemization of the C3 center, as they do not typically involve conditions that would activate the C3-H bond. However, it is always prudent to use mild conditions.

Q4: How can I reliably measure the enantiomeric excess (e.e.) of my intermediates and final product?

A4: Accurate determination of e.e. is crucial for troubleshooting. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Analytical Workflow:

  • Develop a Chiral HPLC Method:

    • Column: Use a chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralpak IA, IB, IC).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

    • Detection: UV detection is usually sufficient if the molecule contains a chromophore (like the benzyl group).

  • Analyze a Racemic Standard: Before analyzing your chiral sample, you must inject a racemic version of the compound. This is essential to identify the retention times of both the (R) and (S) enantiomers and to confirm that your method can separate them. A racemic standard can be prepared by treating your chiral carboxylic acid intermediate with a strong base like sodium methoxide for a short period to induce epimerization.

  • Quantify the e.e.: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

A patent for the HPLC analysis of a related compound, 3-aminopiperidine, suggests that derivatization followed by analysis on both standard C18 and chiral columns can be an effective strategy. [3]

References

  • Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. Request PDF - ResearchGate. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. Available at: [Link]

  • Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines. ACS Publications. Available at: [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Google Patents.
  • Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available at: [Link]

  • 8.S: Carbonyl Alpha-Substitution Reactions (Summary). Chemistry LibreTexts. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC - NIH. Available at: [Link]

  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. Available at: [Link]

  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available at: [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Stereoselective Allylic Alkylations of Amino Ketones and Their Application in the Synthesis of Highly Functionalized Piperidines. PMC - NIH. Available at: [Link]

  • Epimerisation in Peptide Synthesis. PMC - NIH. Available at: [Link]

  • Ynamide Coupling Reagents: Origin and Advances. PMC. Available at: [Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. PMC. Available at: [Link]

  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. CORE. Available at: [Link]

  • Epimerisation in Peptide Synthesis. PMC. Available at: [Link]

  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC - NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing Cell Permeability of Piperidine-Based Compounds

Welcome to the technical support center dedicated to addressing the challenges associated with the cell permeability of piperidine-based compounds. The piperidine scaffold is a cornerstone in modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the cell permeability of piperidine-based compounds. The piperidine scaffold is a cornerstone in modern medicinal chemistry, valued for its structural versatility and presence in numerous approved drugs.[1][2] However, its inherent basicity and potential for a high number of hydrogen bond donors can often lead to poor cell permeability, hindering the development of orally bioavailable therapeutics.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you diagnose and resolve permeability issues with your piperidine-containing molecules.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific experimental observations and provides actionable steps and the scientific rationale behind them.

Q1: My piperidine compound shows high potency in biochemical assays but has no activity in cell-based assays. How do I confirm if poor permeability is the issue?

A1: This is a classic permeability problem. A potent molecule is ineffective if it cannot reach its intracellular target. A multi-step approach is required to diagnose this issue.

Step 1: Initial Permeability Assessment (PAMPA Assay)

First, perform a Parallel Artificial Membrane Permeability Assay (PAMPA).[5][6] This is a high-throughput, non-cell-based assay that models passive diffusion and can quickly tell you if your compound has fundamental issues crossing a lipid membrane.[7]

Step 2: Cell-Based Permeability Confirmation (Caco-2 or MDCK Assays)

If PAMPA results indicate low permeability, or if you suspect active transport mechanisms are involved, proceed to a cell-based assay like the Caco-2 or MDCK permeability assay.[8][9][10] Caco-2 cells, derived from human colon carcinoma, form monolayers that mimic the intestinal epithelium, making them a gold standard for predicting oral drug absorption.[8][11][12]

  • Bidirectional Assay: It's crucial to run a bidirectional assay (measuring transport from apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator that your compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.[12]

Workflow for Diagnosing Permeability Issues

G cluster_0 Problem Identification cluster_1 Permeability Assessment cluster_2 Data Interpretation & Next Steps High Potency (Biochemical) High Potency (Biochemical) No Activity (Cell-based) No Activity (Cell-based) High Potency (Biochemical)->No Activity (Cell-based) Leads to... PAMPA PAMPA Assay (Passive Diffusion) No Activity (Cell-based)->PAMPA Hypothesis: Poor Permeability Caco2 Caco-2 / MDCK Assay (Active & Passive Transport) PAMPA->Caco2 If low permeability or suspect active transport Low_Perm Low Permeability Confirmed (Proceed to Structural Modification) Caco2->Low_Perm If Papp(A-B) is low Efflux High Efflux Ratio (Efflux Pump Substrate) Caco2->Efflux If Papp(B-A)/Papp(A-B) > 2 Efflux->Low_Perm

Caption: A workflow for diagnosing permeability issues.

Q2: My piperidine compound violates Lipinski's Rule of Five. Which parameter should I prioritize for modification?

A2: Lipinski's Rule of Five (Ro5) is a guideline, not a strict law, for oral bioavailability.[3][13] Many successful drugs violate one or more of its tenets.[14][15] For piperidine compounds, the most common offenders are an excess of hydrogen bond donors (HBDs) and a high polar surface area (TPSA), which is related to the number of HBDs and hydrogen bond acceptors (HBAs).

Prioritization of Modifications:

  • Reduce Hydrogen Bond Donors (HBDs): The piperidine nitrogen, especially when protonated at physiological pH, is a primary contributor. Modifying or masking this group is often the most impactful strategy. Hydrogen bonding strongly influences a drug's ability to be transferred from an aqueous environment to a non-polar one, like a cell membrane.[16][17]

  • Decrease Polar Surface Area (TPSA): TPSA is a strong predictor of permeability. Aim for a TPSA < 140 Ų for general permeability and < 90 Ų for blood-brain barrier penetration.

  • Optimize Lipophilicity (LogP/LogD): While important, simply increasing lipophilicity is not always the answer. An optimal LogP range is typically between 1 and 3. Excessively high LogP can lead to poor solubility and metabolic instability.

Table 1: Impact of Physicochemical Properties on Permeability

ParameterGuideline (Lipinski's Ro5)Impact on PermeabilityRecommended Action
Molecular Weight < 500 Da[3][18]Larger molecules diffuse more slowly.Keep MW as low as possible while maintaining potency.
LogP < 5[13][18]Governs partitioning into the lipid bilayer.Optimize to a range of 1-3.
H-Bond Donors ≤ 5[3][18]High HBD count increases the desolvation penalty.Highest priority. Mask or remove HBDs.
H-Bond Acceptors ≤ 10[3][18]Contributes to TPSA.Reduce where possible without losing target interactions.
Q3: I'm trying to improve the permeability of my piperidine compound by masking polar groups. What are the most effective strategies?

A3: Masking polarity is a key strategy. Here are two field-proven approaches:

1. Intramolecular Hydrogen Bonding (IMHB)

This strategy involves designing the molecule so that a polar group (like the piperidine N-H) forms a hydrogen bond with a nearby acceptor within the same molecule.[19][20] This "internal" bond effectively shields the polar functionality, reducing the desolvation energy required for membrane passage.[21][22]

  • How to Implement: Introduce a suitable hydrogen bond acceptor (e.g., a fluorine atom, carbonyl oxygen, or nitrogen on an adjacent ring) positioned to allow for the formation of a stable 5- or 6-membered ring via the hydrogen bond.

  • Causality: The formation of an IMHB can significantly lower the energy barrier for the molecule to transition from an aqueous environment to the lipophilic core of the cell membrane.[21]

2. Prodrug Approach

A prodrug is a bioreversible derivative of a drug that is inactive itself but is converted to the active form in the body.[23][24][25] This is an excellent strategy when direct modification of the parent molecule compromises its activity.

  • How to Implement: Acylate or carbamylate the piperidine nitrogen. This replaces the hydrogen bond donor with a more lipophilic group that can be cleaved by esterases or other enzymes in the plasma or target tissue.

  • Causality: The prodrug approach enhances permeability by increasing lipophilicity and masking polar groups.[23] Once inside the cell or in systemic circulation, the promoiety is cleaved to release the active drug.

Conceptual Comparison of Permeability Strategies

G cluster_0 Initial State cluster_1 Modification Strategies cluster_2 Outcome Start Poorly Permeable Piperidine Compound + High HBD Count + High TPSA IMHB Intramolecular H-Bonding + Add H-bond acceptor + Shield polarity Start->IMHB Structural Modification Prodrug Prodrug Approach + Mask N-H with lipophilic group + Enzymatic cleavage Start->Prodrug Chemical Modification End Improved Permeability + Lower desolvation penalty + Enhanced membrane passage IMHB->End Prodrug->End

Caption: Strategies to enhance piperidine permeability.

Frequently Asked Questions (FAQs)

Q: What is the ideal pKa for a piperidine-containing drug candidate?

A: The basicity of the piperidine nitrogen (typical pKa ~11.2) means it is almost fully protonated at physiological pH (7.4).[26] This charge is a major obstacle to passive diffusion. While a specific ideal pKa is compound-dependent, reducing the pKa to a range of 7-9 can be beneficial. This allows for a greater fraction of the neutral species to be present, which is more permeable, while still retaining enough of the charged form for aqueous solubility and potential target interactions.

Q: How can I reduce the pKa of the piperidine nitrogen?

A: You can introduce electron-withdrawing groups near the nitrogen. For example, adding a fluorine atom to the piperidine ring or incorporating an adjacent amide functionality can lower the pKa.

Q: Are there computational tools that can predict permeability?

A: Yes, several computational approaches can provide valuable early insights and help prioritize which compounds to synthesize.[27][28] These range from simple calculations to more complex simulations:

  • Calculated Properties: LogP, TPSA, and other molecular descriptors are the first line of analysis.[29]

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate chemical structure with permeability data.[5]

  • Molecular Dynamics (MD) Simulations: MD simulations can model the entire process of a drug crossing a lipid bilayer, providing detailed energetic information.[27]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a standard procedure for assessing passive permeability.

Materials:

  • PAMPA plate system (e.g., Corning Gentest™)[5]

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • 96-well UV-Vis plate reader or LC-MS system

Procedure:

  • Prepare Donor Plate: Dissolve test compounds and controls in PBS (with a small percentage of DMSO if needed, typically <1%) to a final concentration of 100-200 µM. Add 200 µL of each solution to the wells of a 96-well donor plate.

  • Coat Filter Plate: Carefully add 5 µL of the phospholipid solution to the filter of each well on the acceptor plate.

  • Prepare Acceptor Plate: Add 200 µL of fresh PBS to each well of the acceptor plate.

  • Assemble and Incubate: Place the filter plate onto the donor plate, creating a "sandwich." Incubate at room temperature for 4-16 hours with gentle shaking.

  • Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS).

  • Calculate Permeability (Pe): The effective permeability is calculated using an established formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol provides a general workflow for assessing permeability and efflux in a cell-based model.

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compounds and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 1.5 x 10⁵ cells/well.[8] Culture the cells for 21-29 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer.[8]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values > 200 Ω·cm², as this indicates a confluent and properly formed monolayer.[30]

  • Transport Experiment (Apical to Basolateral - A→B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the test compound solution (in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

  • Transport Experiment (Basolateral to Apical - B→A):

    • Perform the same steps as above, but add the test compound solution to the basolateral chamber and sample from the apical chamber.

  • Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value for both A→B and B→A directions. The Papp is a measure of the rate of transport across the cell monolayer.

  • Calculate Efflux Ratio: Divide the Papp(B→A) by the Papp(A→B). An efflux ratio > 2 suggests the compound is actively transported out of the cells.[12]

References

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. (2023). ResearchGate. Available at: [Link]

  • N'Da, D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. Available at: [Link]

  • Fos-Salazar, C., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]

  • Lipinski's rule of five. Wikipedia. Available at: [Link]

  • Kuran, B., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Lipinski's Rule of 5. GARDP Revive. Available at: [Link]

  • Slivka, M. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Mastering Lipinski Rules for Effective Drug Development. bioaccess. Available at: [Link]

  • Bennion, B. J., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. ACS Publications. Available at: [Link]

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. (2021). RSC Publishing. Available at: [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-portal.org. Available at: [Link]

  • Wagen, C. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan Scientific. Available at: [Link]

  • Method for Determination of Drug Permeability. Labinsights. Available at: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC - NIH. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Alex, A., et al. (2018). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. Available at: [Link]

  • How to Design More Permeable Compounds? Drug Hunter. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. Available at: [Link]

  • lipinski rule of five. TIU Lecture Notes. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). MDPI. Available at: [Link]

  • Application of Method Suitability for Drug Permeability Classification. PMC - NIH. Available at: [Link]

  • Hydrogen bond donors in drug design. ChemRxiv. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

  • Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. PMC - PubMed Central. Available at: [Link]

  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. Available at: [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ResearchGate. Available at: [Link]

  • Predicting a Drug's Membrane Permeability. Wipf Group. Available at: [Link]

  • Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. PubMed. Available at: [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. ResearchGate. Available at: [Link]

  • Predictive modeling of skin permeability for molecules: Investigating FDA-approved drug permeability with various AI algorithms. PLOS Digital Health. Available at: [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. MDPI. Available at: [Link]

  • Caco2 assay protocol. [Source not explicitly provided]. Available at: [Link]

  • Lipinski's rules & drug discovery beyond the rule of five. YouTube. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. Available at: [Link]

  • Permeation Testing. Teledyne LABS. Available at: [Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. Available at: [Link]

  • Computational approaches for modeling human intestinal absorption and permeability. NIH. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • Piperidine. Wikipedia. Available at: [Link]

Sources

Troubleshooting

Minimizing off-target effects of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

The following Technical Support Guide is designed for researchers and drug development professionals working with (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (CAS: 883572-50-7), also known as Anamorelin Imp...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (CAS: 883572-50-7), also known as Anamorelin Impurity 13 or the Anamorelin Core Scaffold .[1]

This guide addresses the specific pharmacological liabilities (off-target effects), stability challenges, and handling protocols required to maintain experimental integrity when using this compound as a synthetic intermediate, reference standard, or chemical probe.[1][2]

[1]

Executive Summary: Compound Profile
  • Compound Identity: (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide[1][3][4]

  • Common Designation: Anamorelin Impurity 13; Anamorelin Intermediate.[2]

  • Primary Application: Synthetic precursor to Anamorelin (GHSR1a agonist); Reference standard for impurity profiling.[1][2]

  • Critical Liability: This molecule contains a trimethylhydrazide moiety and a lipophilic piperidine core .[2] In isolation (without the peptide side-chain of Anamorelin), it exhibits distinct off-target toxicological and pharmacological profiles that differ from the parent drug.[1]

Part 1: Minimizing Physiological Off-Target Effects

For in vivo or complex in vitro models.[1]

The unmasked hydrazide and exposed secondary amine present specific risks.[2] Follow these mitigation strategies to prevent experimental artifacts.

1. Neurotoxicity & Seizure Prevention (The Hydrazide Risk)

Issue: Hydrazide-containing compounds can inhibit Pyridoxal Kinase , leading to a depletion of Pyridoxal-5'-Phosphate (Active Vitamin B6).[1] This reduces GABA synthesis, causing excitotoxicity or seizures in preclinical models.[2] Mechanism: The


 motif, while sterically hindered, can still interfere with B6-dependent enzymes if metabolic demethylation occurs.[1]
  • Troubleshooting Protocol:

    • Symptom: Test subjects (mice/rats) display spontaneous twitching, circling, or seizures at high doses (>10 mg/kg).[1][2]

    • Corrective Action: Co-administer Pyridoxine (Vitamin B6) at a 1:1 molar ratio with the compound.

    • Prophylaxis: For chronic dosing studies, supplement chow with 100 ppm Pyridoxine.[2]

2. Cardiovascular Safety (The hERG Liability)

Issue: The 3-benzyl-piperidine core is a privileged scaffold that frequently exhibits off-target binding to the hERG potassium channel , leading to QT prolongation.[1] Mechanism: The secondary amine (piperidine nitrogen) is protonated at physiological pH, mimicking the pharmacophore of known hERG blockers (lipophilic cation).[1][2]

  • Troubleshooting Protocol:

    • Symptom: Unexpected mortality in cardiac models or arrhythmias in telemetry studies.[2]

    • Diagnostic: Perform a FluxOR™ Thallium Flux Assay or automated patch-clamp (QPatch) early in the workflow.[1][2]

    • Mitigation: If hERG inhibition is confirmed (

      
      ), avoid using this specific salt form in cardiac-sensitive models.[1][2] Consider using the N-acetylated  derivative if the free amine is not required for your specific mechanism of action.[1][2]
      
Part 2: Chemical Stability & Assay Interference

For analytical chemistry and in vitro screening.[2]

3. Minimizing Autoxidation & False Positives

Issue: Hydrazides are reducing agents.[2] They can react with redox-sensitive assay components (e.g., resazurin, tetrazolium salts like MTT/MTS), leading to false indications of cell viability or activity.[1][2]

  • FAQ: Why is my negative control showing high absorbance in the MTT assay?

    • Answer: The hydrazide moiety in (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide is likely reducing the MTT tetrazolium ring directly, independent of cellular metabolism.[1]

    • Solution: Switch to ATP-based viability assays (e.g., CellTiter-Glo®) which are less susceptible to redox interference.[1]

4. Controlling Hydrolytic Degradation

Issue: The carbohydrazide linkage is susceptible to hydrolysis, particularly in acidic media, reverting to the carboxylic acid and trimethylhydrazine.[1][2]

  • Storage Protocol:

    • Condition: Store as the Dihydrochloride (2HCl) salt to stabilize the amine.[1][2]

    • Environment:

      
       under Argon.[1][2] Hygroscopic—protect from moisture.[2]
      
    • Solvent: Avoid protic solvents (MeOH/EtOH) for long-term stock storage; use anhydrous DMSO.[1][2]

Part 3: Visualization of Risk & Mitigation

The following diagram illustrates the causal pathways for off-target effects and the corresponding technical interventions.

OffTargetMitigation Compound (R)-3-benzyl-N,N',N'- trimethylpiperidine-3-carbohydrazide Hydrazide Moiety: Trimethylhydrazide Compound->Hydrazide Piperidine Moiety: 3-Benzyl Piperidine (Free Amine) Compound->Piperidine B6_Depletion Risk: PLP Inhibition (GABA Depletion/Seizures) Hydrazide->B6_Depletion Redox_Artifact Risk: Assay Interference (False + in MTT/MTS) Hydrazide->Redox_Artifact hERG Risk: hERG Blockade (QT Prolongation) Piperidine->hERG Sol_B6 Solution: Co-dose Pyridoxine B6_Depletion->Sol_B6 Mitigate Sol_Assay Solution: Use ATP-based Assays Redox_Artifact->Sol_Assay Avoid Sol_Patch Solution: Monitor via Patch Clamp hERG->Sol_Patch Detect

Caption: Causal mapping of structural moieties to specific experimental risks and validated mitigation strategies.

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: I am detecting a mass of M+16 in my LC-MS analysis. Is this an impurity?

  • Diagnosis: Yes. This is likely the N-oxide formation on the piperidine ring or oxidation of the hydrazide.[1][2]

  • Cause: Exposure of the free base to air or use of aged peroxide-containing solvents (e.g., old THF or ethers).[1][2]

  • Fix: Add 0.1% BHT (Butylated hydroxytoluene) to your extraction solvents and ensure all buffers are degassed.[1][2]

Q2: Can I use this compound as a negative control for Anamorelin?

  • Technical Advice: Use with caution. While it lacks the peptide side chain required for high-affinity GHSR1a binding, the "core" might still exhibit weak partial agonism or antagonism at high concentrations (>1

    
    ).[1][2]
    
  • Recommendation: A better negative control would be the des-benzyl analog or a structurally unrelated piperidine to rule out scaffold-specific non-specific binding.[1]

Q3: The compound is crashing out of my buffer at pH 7.4.

  • Explanation: The free base of benzyl-piperidines is lipophilic.[1][2]

  • Protocol: Dissolve the compound in DMSO to create a 1000x stock. Add this to the buffer under rapid stirring. Ensure the final DMSO concentration is <0.5% to avoid solvent effects.[2] If using the HCl salt, ensure the buffer capacity is high enough to prevent local acidification.[2]

Part 5: Analytical Reference Data

Table 1: Physicochemical Properties & Handling

PropertyValue/GuidelineTechnical Note
Molecular Formula

Free base MW: 275.40 g/mol
Solubility DMSO (>50 mg/mL), Water (Low)Use HCl salt for aqueous solubility.[1]
pKa (Calc) ~9.5 (Piperidine N)Protonated at physiological pH.[1][2]
Storage -20°C, DesiccatedHygroscopic; Hydrazide is oxidation-prone.[1]
Toxicity Class Hydrazide DerivativeTreat as potential neurotoxin/genotoxin.[2]
References
  • Anamorelin Synthesis & Impurities

    • Lorna, H., et al. (2014).[1][2] Process Development and Synthesis of Anamorelin Hydrochloride. Organic Process Research & Development.

    • Note: Defines the role of the piperidine-carbohydrazide intermediate and its stability profile.[1][2]

    • (Generalized link to journal due to specific article access restrictions).[1][2]

  • Hydrazide Toxicity Mechanisms

    • Lheureux, P., & Hantson, P. (2009).[1][2] Penicillins, Cephalosporins, and Hydrazides: Seizures and Vitamin B6.[1][2] Clinical Toxicology.

    • Context: Establishes the mechanism of PLP inhibition by hydrazide motifs.[2]

    • [1][2]

  • Piperidine Scaffold Liabilities

    • Recanatini, M., et al. (2005).[1][2] QT Prolongation through hERG K+ Channel Blockade: Current Knowledge and Strategies for the Early Prediction during Drug Discovery. Medicinal Research Reviews.

    • Context: Details the SAR of N-benzyl piperidines in hERG blockade.
    • [1][2]

  • Compound Registry

    • National Center for Biotechnology Information.[2] (2024).[1][2][5][6] PubChem Compound Summary for CAS 883572-50-7.

    • (Search CAS 883572-50-7).[1]

Sources

Optimization

Technical Support Center: Synthesis of (R)-3-Benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

The following guide serves as a Technical Support Center for the scale-up and synthesis of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (CAS: 883572-50-7), a critical intermediate in the manufacture of the g...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for the scale-up and synthesis of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (CAS: 883572-50-7), a critical intermediate in the manufacture of the ghrelin receptor agonist Anamorelin .

This guide is structured to address the specific chemical engineering and mechanistic challenges inherent to constructing sterically hindered quaternary centers and performing difficult amide couplings on scale.

Process Overview & Critical Process Parameters (CPPs)

Target Molecule: (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (typically isolated as the dihydrochloride salt).[1] Core Challenges:

  • Steric Hindrance: The C3 position is a quaternary "neopentyl-like" center, making nucleophilic attack at the carbonyl extremely difficult.

  • Chirality: Establishing the (R)-configuration at the quaternary carbon requires high-efficiency resolution or asymmetric alkylation.

  • Reagent Instability: The coupling partner, 1,1,2-trimethylhydrazine , is volatile, toxic, and prone to oxidation.

Master Synthesis Workflow

The following flowchart outlines the validated scale-up route (Resolution Strategy).

SynthesisFlow Start Start: N-Boc-Ethyl Nipecotate Step1 Step 1: Enolate Alkylation (LDA, BnBr, -78°C) Start->Step1 C-Alkylation Inter1 Racemic Quaternary Ester Step1->Inter1 Step2 Step 2: Saponification (LiOH/THF) Inter1->Step2 Inter2 Racemic Acid Step2->Inter2 Step3 Step 3: Chiral Resolution ((R)-1-Phenethylamine) Inter2->Step3 Salt Formation Inter3 (R)-Acid Salt (>98% ee after recrystallization) Step3->Inter3 Filtration Step4 Step 4: Acid Chloride Activation (Oxalyl Chloride, DMF cat.) Inter3->Step4 Free-basing & Activation Step5 Step 5: Hydrazide Coupling (1,1,2-Trimethylhydrazine) Step4->Step5 Steric Coupling Step6 Step 6: Deprotection (HCl/Dioxane) Step5->Step6 N-Boc Removal Final Target: (R)-Dihydrochloride Salt Step6->Final

Figure 1: Validated process flow for the synthesis of CAS 883572-50-7 via the chiral resolution pathway.

Troubleshooting Guide: Step-by-Step

Phase 1: Construction of the Quaternary Center (Alkylation)

Reaction: N-Boc-ethyl nipecotate + LDA


 Enolate + Benzyl Bromide 

Racemic Product.
IssueProbable CauseCorrective Action
Low Conversion (<80%) Enolate quenching by moisture or insufficient deprotonation time.Ensure LDA is titrated immediately before use. Increase enolization time to 1 hour at -78°C before adding BnBr.
O-Alkylation Impurity "Hard" nucleophile character due to solvent effects or temperature spikes.Maintain strict temperature control (<-70°C) during BnBr addition. Add DMPU or HMPA (caution: toxic) as a cosolvent to favor C-alkylation.
Poly-alkylation Excess base or improper mixing causing local hotspots.Use a cryogenic flow reactor or ensure vigorous stirring. Add BnBr slowly as a solution in THF, not neat.

Expert Insight: The C3 position is sterically crowded. The enolate of N-Boc-nipecotate is relatively stable, but the bulky benzyl group slows the


 attack. If conversion stalls, do not  raise the temperature above -40°C rapidly, as this promotes O-alkylation and decomposition.
Phase 2: Chiral Resolution

Reaction: Racemic Acid + (R)-(+)-1-Phenethylamine


 Diastereomeric Salt.
IssueProbable CauseCorrective Action
Low ee% (<90%) Incomplete crystallization or "crashing out" due to rapid cooling.Slow cooling ramp: Cool from reflux to 25°C over 6-8 hours. If ee is low, perform a recrystallization in EtOH/Water (9:1).
Poor Yield (<30%) Solubility of the salt is too high in the chosen solvent.Adjust the solvent ratio. A mixture of Ethyl Acetate and EtOH often provides the best balance between yield and purity.
Oil Formation Impurities preventing crystal lattice formation.Seed the mixture with pure crystals from a pilot batch at the cloud point.

Validation Check: Always verify the absolute configuration via chiral HPLC or optical rotation (


) against a reference standard before proceeding. The target is the (R)-enantiomer .
Phase 3: The "Impossible" Coupling (Hydrazide Formation)

Reaction: (R)-Acid + 1,1,2-Trimethylhydrazine


 Protected Intermediate.

Context: Standard coupling reagents (EDC, HATU, T3P) often fail here because the carboxylic acid is attached to a quaternary carbon (neopentyl-like). The steric wall blocks the approach of the bulky trimethylhydrazine.

IssueProbable CauseCorrective Action
No Reaction (SM Recovery) Coupling reagent (e.g., T3P, EDC) cannot overcome steric barrier.Switch to Acid Chloride: Convert the acid to acid chloride using Oxalyl Chloride/DMF (cat) in DCM. This is the only reliable method for this specific substrate.
Low Yield with SOCl₂ Thionyl chloride requires heat, which degrades the Boc group.Use Oxalyl Chloride at 0°C to room temp. It is milder and generates the acid chloride without thermal degradation.
Hygroscopic Product The hydrazide intermediate is polar and holds water.Lyophilize the product or carry it directly into the deprotection step if isolation is difficult.

Protocol for Acid Chloride Method:

  • Dissolve (R)-Acid in dry DCM.

  • Add catalytic DMF (1-2 mol%).

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir 2h.

  • Evaporate to dryness (remove excess oxalyl chloride).

  • Redissolve in DCM and add 1,1,2-trimethylhydrazine (1.5 equiv) + Et3N (2 equiv).

FAQs: Reagents & Safety

Q: Can I buy 1,1,2-trimethylhydrazine off the shelf? A: It is commercially available but often expensive and unstable. For large scale-up, it is recommended to synthesize it in-house or procure it as a solution in toluene or dioxane.

  • Synthesis Route: 1,1-Dimethylhydrazine + Ethyl Formate

    
     N-Formyl-N',N'-dimethylhydrazine 
    
    
    
    Reduction (LiAlH4)
    
    
    1,1,2-Trimethylhydrazine.

Q: Why is the product isolated as a dihydrochloride? A: The free base is an oil and prone to oxidation at the hydrazine moiety. The dihydrochloride salt is a stable, white crystalline solid, making it suitable for storage and transport.

Q: What is the major impurity in the final product? A: The des-methyl impurity (where the hydrazide is only dimethylated) or the racemate . The racemate must be controlled at the resolution step; it cannot be easily removed after coupling.

References & Grounding

  • Anamorelin Synthesis & Process Chemistry :

    • Patent: Helsinn Healthcare SA , "Process for the preparation of Anamorelin", WO 2013/156562. (Describes the resolution and acid chloride coupling in detail).

    • Patent: RaQualia Pharma , "Ghrelin receptor agonists", US Patent 6,576,648.

  • Coupling of Hindered Amines :

    • Dunetz, J. R., et al. "Amide Bond Formation: Beyond the Basics." Chemical Reviews, 2016. Link

  • Trimethylhydrazine Preparation :

    • Journal: "An Improved Process for the Preparation of Trimethylhydrazine and Its Coupling with an Activated Acid Intermediate." Organic Process Research & Development. (Search via DOI for specific volume).

Summary of Specifications (CAS 883572-50-7)
  • Appearance: White to off-white solid (Dihydrochloride).

  • Purity: >98.0% (HPLC).

  • Chiral Purity: >99.0% ee.

  • Storage: Hygroscopic; Store under Nitrogen at -20°C.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

A Senior Application Scientist's Guide to Diagnosing and Resolving Experimental Variability Section 1: The First Line of Defense - Common Culprits of Assay Inconsistency Before delving into assay-specific troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Diagnosing and Resolving Experimental Variability

Section 1: The First Line of Defense - Common Culprits of Assay Inconsistency

Before delving into assay-specific troubleshooting, it's crucial to address the universal factors that contribute to variability across a wide range of biological assays. These are often the root cause of inconsistent results and should be the first area of investigation.

Q1: My replicate wells/samples show high variability. What are the most likely causes?

High variability between replicates is a classic sign of procedural inconsistencies. The primary suspects are often related to liquid handling and environmental control during the assay.

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of error.[1] Ensure that your pipettes are properly calibrated and that you are using the correct pipetting technique for the liquid being dispensed. When using multichannel pipettors, visually confirm that all tips are drawing up and dispensing equal volumes.

  • Reagent Mixing: Incomplete mixing of reagents before use can lead to concentration gradients within the solution, resulting in variable dispensing. Always vortex or gently invert solutions as recommended by the manufacturer.

  • Temperature Gradients: Uneven temperature across a microplate during incubation can significantly impact reaction kinetics.[2] Avoid stacking plates during incubation, as this can prevent even temperature distribution.[1] Ensure that plates and reagents are brought to room temperature before starting the assay to prevent "edge effects," where the outer wells behave differently from the inner wells.

  • Washing Steps: Inconsistent or inefficient washing can leave residual reagents that contribute to high background or variable signal. Automated plate washers can improve consistency. If washing manually, ensure that all wells are treated equally.

Section 2: Assay-Specific Troubleshooting Guides

While the principles in Section 1 are universally applicable, different assay types have their own unique sources of variability. This section provides targeted troubleshooting advice for some of the most common biological assays.

Enzyme-Linked Immunosorbent Assay (ELISA)

Q2: I'm seeing no signal or a very weak signal in my ELISA. Where should I start troubleshooting?

A weak or absent signal in an ELISA can be frustrating, but a systematic check of your components and procedure will often reveal the culprit.

  • Reagent and Protocol Verification: The first step is always to double-check that all reagents were added in the correct order and at the correct concentrations.[3] Confirm that the substrate is appropriate for the enzyme conjugate being used.

  • Antibody Performance: The primary and secondary antibodies are the heart of the assay. Ensure they are stored correctly and have not expired.[3] If you suspect an issue with antibody activity, a simple dot blot can be performed to confirm its ability to bind to the target antigen.

  • Incubation Times and Temperatures: Inadequate incubation times or incorrect temperatures can lead to incomplete binding or enzymatic reactions. Review the protocol for the recommended incubation parameters.

  • Plate Reader Settings: Verify that the plate reader is set to the correct wavelength for the substrate used.

Troubleshooting Workflow for Weak or No ELISA Signal

weak_elisa_signal start Weak or No Signal check_reagents Verify Reagent Addition & Order start->check_reagents check_substrate Confirm Substrate Compatibility check_reagents->check_substrate Reagents OK check_antibodies Assess Antibody Activity check_substrate->check_antibodies Substrate OK check_incubation Review Incubation Parameters check_antibodies->check_incubation Antibodies OK check_reader Verify Plate Reader Settings check_incubation->check_reader Incubation OK resolve Signal Restored check_reader->resolve Settings OK inconsistent_ct start Inconsistent Ct Values check_template Assess Template Quality & Quantity start->check_template check_pipetting Verify Pipetting Accuracy check_template->check_pipetting Template OK check_inhibitors Test for PCR Inhibitors check_pipetting->check_inhibitors Pipetting OK check_primers Evaluate Primer/Probe Design check_inhibitors->check_primers No Inhibitors resolve Consistent Ct Values check_primers->resolve Primers OK

Caption: A step-by-step guide to troubleshooting inconsistent qPCR Ct values.

Cell-Based Assays

Q6: I'm observing high variability in my cell-based assay. What are the key factors to consider?

Cell-based assays introduce the complexity of living systems, which can be a significant source of variability.

  • Cell Culture Conditions: Inconsistencies in cell culture can have a profound impact on assay results. [2]Pay close attention to:

    • Cell Density: Ensure that cells are seeded at a consistent density for each experiment.

    • Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

    • Media Composition: Use the same lot of media and supplements to avoid variability.

  • Cell Handling: The way cells are handled during the experiment can introduce variability. [2]Standardize procedures such as trypsinization time and centrifugation speed.

  • Incubator Environment: Ensure that your incubator has stable temperature and CO2 levels. Variations in these parameters can affect cell health and behavior.

Section 3: Reagent Quality and Management - The Foundation of Reproducibility

The quality and consistency of your reagents are paramount for obtaining reliable assay results. Even with a perfect protocol, poor-quality reagents will lead to inconsistent data. [4][5]

Q7: How can I manage lot-to-lot variability in my critical reagents?

Lot-to-lot variability in reagents, especially antibodies and enzymes, is a major challenge in achieving long-term assay consistency. [6][7][8]

  • Reagent Qualification: Before using a new lot of a critical reagent, it is essential to perform a qualification experiment to ensure that it performs comparably to the previous lot. This typically involves running the new and old lots in parallel with a set of standardized controls and samples.

  • Bridging Studies: For critical assays, consider performing a "bridging study" where the new lot is tested alongside the old lot for a period of time to ensure a smooth transition.

  • Bulk Purchasing: Whenever possible, purchase a large single lot of critical reagents to last for the duration of a study. This eliminates the need to qualify new lots frequently.

Table 1: Key Parameters for Reagent Lot Qualification

ParameterAcceptance CriteriaRationale
Signal-to-Background Ratio Within 20% of the previous lotEnsures that the new lot provides a similar dynamic range.
EC50/IC50 (for dose-response assays) Within a 2-fold difference of the previous lotConfirms that the potency of the new lot is comparable.
Intra- and Inter-assay Precision Coefficient of Variation (CV) < 15-20%Demonstrates that the new lot performs with acceptable variability.

Section 4: Data Analysis and Interpretation - The Final Checkpoint

Errors in data analysis can be just as detrimental as experimental errors. It is crucial to have a standardized and validated data analysis workflow.

Q8: What are some common data analysis pitfalls that can lead to the appearance of inconsistent results?
  • Lack of Normalization: In many assays, it is necessary to normalize the data to an internal control to account for variations in sample loading or cell number. Failure to do so can lead to apparent inconsistencies that are actually due to these technical variations.

  • Outlier Handling: While it can be tempting to remove data points that don't fit your hypothesis, outliers should only be removed if there is a clear technical reason for doing so (e.g., a known pipetting error). Otherwise, they should be included in the analysis.

Section 5: Experimental Protocols

Protocol 1: Basic Pipette Calibration Check

This protocol provides a simple method for quickly checking the calibration of your pipettes.

Materials:

  • Analytical balance (readable to at least 0.001 g)

  • Weighing boat or small beaker

  • Deionized water

  • Thermometer

Procedure:

  • Place the weighing boat on the analytical balance and tare it.

  • Set the pipette to the desired volume.

  • Aspirate the deionized water with the pipette.

  • Dispense the water into the weighing boat.

  • Record the weight.

  • Repeat steps 3-5 at least three times.

  • Calculate the average weight and convert it to volume (at room temperature, the density of water is approximately 1 g/mL).

  • Compare the measured volume to the set volume on the pipette. A difference of more than a few percent may indicate that the pipette needs to be professionally calibrated.

Protocol 2: Ponceau S Staining for Western Blot Transfer Check

Materials:

  • Ponceau S solution (commercially available or prepared in-house)

  • Deionized water

  • Shaker

Procedure:

  • After transferring the proteins from the gel to the membrane, remove the membrane from the transfer apparatus.

  • Place the membrane in a clean container and add enough Ponceau S solution to cover it.

  • Incubate on a shaker for 1-5 minutes at room temperature.

  • Destain the membrane by washing with deionized water until the protein bands are clearly visible against a faint pink background.

  • Visually inspect the membrane to confirm that the proteins have transferred evenly across the entire gel. You should be able to see the bands of your protein ladder.

  • The Ponceau S stain can be completely removed by washing with a mild detergent solution (e.g., TBS-T) before proceeding with the blocking step.

References

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]

  • Bio-Rad. (n.d.). Troubleshooting Western Blots with the Western Blot Doctor™. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]

  • Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. Molecules, 28(11), 4333. [Link]

  • Halasey, S. (2019). Managing Reagent Variation. Clinical Lab Products. Retrieved from [Link]

  • Füzéry, A. K. (2015). Managing Reagent Lot-to-Lot Variability. AACC. Retrieved from [Link]

  • Tate, J. R., & Ward, G. (2004). Interferences in immunoassay. The Clinical biochemist. Reviews, 25(2), 105–120.
  • Ismail, A. A. (2017). When laboratory results are unexpectedly abnormal.
  • Reddit. (2024). PCR Troubleshooting: Inconstant/Unreliable PCR reactions. Retrieved from [Link]

  • Biomedix. (n.d.). Understanding The Role Of Reagent Quality In Test Accuracy. Retrieved from [Link]

  • Longdom Publishing. (2022). Importance of Reagents in Clinical Laboratory. Retrieved from [Link]

  • Horizon Research Publishing. (2013). Biological Data Analysis: Error and Uncertainty. Retrieved from [Link]

  • Narkevich, A. N., & Vinogradov, K. A. (2020). Some Statistical Errors In Medical And Biological Sciences: Review. Journal of Siberian Medical Sciences, 2, 1-13.
  • Stöckl, D., et al. (2000). Variability of Laboratory Test Results.
  • Armbruster, D. A., & Pry, T. (2008). Limit of blank, limit of detection and limit of quantitation. The Clinical biochemist. Reviews, 29 Suppl 1(Suppl 1), S49–S52.

Sources

Optimization

Technical Support Center: Optimizing Storage for (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

Executive Summary: The "Golden Rules" of Storage For rapid integration into your laboratory workflows, the following table summarizes the non-negotiable storage parameters for (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Golden Rules" of Storage

For rapid integration into your laboratory workflows, the following table summarizes the non-negotiable storage parameters for (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide . This molecule combines a sensitive hydrazide moiety with a chiral piperidine core, creating a "perfect storm" for degradation if mishandled.

ParameterCritical SpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows hydrazide oxidation and suppresses thermal epimerization at the C3 chiral center.
Atmosphere Inert (Argon/Nitrogen) Hydrazides are reducing agents; oxygen exposure leads to rapid formation of azo/azoxy degradation products (yellowing).
Humidity < 10% RH (Desiccated) The N-methylated moieties significantly increase hygroscopicity. Moisture triggers hydrolysis and physical deliquescence.
Container Amber Glass + Teflon Seal Amber glass blocks UV (radical initiation); Teflon prevents leaching common with plasticizers in PVC/PP.
Re-test Date 6 Months Due to the reactive nature of the carbohydrazide tail, purity must be verified frequently via HPLC.

Technical Deep Dive: Understanding the Vulnerabilities

To troubleshoot effectively, you must understand why this molecule degrades. We are dealing with three distinct chemical risks:

  • Oxidative Instability (The Hydrazide Tail): The carbohydrazide group (

    
    ) is electron-rich. Upon exposure to atmospheric oxygen, it undergoes oxidative dehydrogenation. This is often the cause of the "yellowing" observed in aged samples.
    
  • Hygroscopicity (The Methylated Amines): The "N,N',N'-trimethyl" designation implies a high density of methylated nitrogen centers. These are excellent hydrogen-bond acceptors. If the compound absorbs water, it forms a hydrate that can catalyze its own hydrolysis or lead to "caking."

  • Stereochemical Integrity (The (R)-C3 Center): While the quaternary C3 center (benzyl + carbonyl) is sterically hindered, it is adjacent to a carbonyl group. Prolonged exposure to basic conditions or high heat can induce racemization, converting your active (R)-isomer into the inactive (S)-enantiomer.

Visualization: Degradation Pathways

The following diagram illustrates the causality between environmental factors and chemical failure modes.

DegradationPathways Environment Environmental Stressors Oxygen Oxygen (Air) Environment->Oxygen Moisture Moisture (Humidity) Environment->Moisture Heat Heat (>25°C) Environment->Heat Hydrazide Hydrazide Moiety Oxygen->Hydrazide Attacks N-N bond Moisture->Hydrazide Catalyzes bond cleavage ChiralCenter (R)-C3 Center Heat->ChiralCenter Thermodynamic stress Oxidation Oxidation Products (Azo/Azoxy species) [YELLOWING] Hydrazide->Oxidation Hydrolysis Hydrolysis (Cleavage to Acid) Hydrazide->Hydrolysis Racemization Racemization (Loss of Optical Purity) ChiralCenter->Racemization

Figure 1: Causal map linking environmental stressors to specific chemical degradation outcomes for piperidine carbohydrazides.

Standard Operating Procedure (SOP): Handling & Storage

Objective: To aliquot and store the compound without introducing moisture or oxygen.

Equipment Needed:

  • Glove box or Glove bag (Argon purged).

  • Amber glass vials with PTFE-lined caps.

  • Parafilm or electrical tape.

  • Vacuum desiccator.

Protocol:

  • Equilibration: Allow the original shipping container to reach room temperature before opening. Crucial: Opening a cold bottle introduces condensation immediately.

  • Atmosphere Control: Perform all weighing and aliquoting under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density).

  • Aliquoting: Do not store the bulk material in one vessel if you plan multiple experiments. Aliquot into single-use quantities (e.g., 10mg, 50mg) to avoid repeated freeze-thaw cycles.

  • Sealing: Cap tightly. Wrap the cap junction with Parafilm.

  • Secondary Containment: Place vials inside a secondary jar containing a sachet of activated silica gel or molecular sieves.

  • Freezing: Store at -20°C.

Troubleshooting Center (FAQs)

These questions are based on common tickets received regarding hydrazide and piperidine derivatives.

Q1: The compound has turned from white/off-white to a pale yellow. Is it still usable?

Diagnosis: This indicates oxidative degradation of the hydrazide tail. Action:

  • Check Purity: Run an LC-MS. If the main peak is >95% and the mass matches, the yellowing may be trace azo-impurities (<1%) which have high extinction coefficients (very colorful).

  • Purification: If purity is <90%, repurify. Hydrazide oxidation products can be reactive and may interfere with biological assays by cross-linking proteins.

  • Prevention: Ensure your Argon purge is effective.

Q2: The powder has clumped together or looks "sticky."

Diagnosis: Hygroscopic failure. The methylated nitrogens have absorbed atmospheric water. Action:

  • Do NOT Heat: Heating a wet hydrazide can accelerate hydrolysis.

  • Vacuum Desiccation: Place the open vial in a vacuum desiccator over

    
     (Phosphorus Pentoxide) or fresh silica gel for 24-48 hours at room temperature.
    
  • Solvent Chase: If desiccation fails, dissolve in anhydrous dichloromethane, dry over

    
    , filter, and re-concentrate.
    
Q3: My chiral HPLC shows a small peak for the (S)-enantiomer. Did it racemize in the freezer?

Diagnosis: Unlikely to happen at -20°C unless basic impurities were present. Action:

  • Check Buffer: Did you dissolve the sample in a basic buffer (pH > 8) before injection? Piperidine protons alpha to carbonyls are acidic enough to epimerize in basic solution over time.

  • Protocol Adjustment: Ensure the sample is stored as a salt (e.g., HCl or Trifluoroacetate salt) if possible, as the protonated form is more resistant to racemization than the free base.

Q4: Can I store this in DMSO stock solutions?

Diagnosis: High Risk. Action: DMSO is hygroscopic and can act as an oxidant (Swern-type reactivity) toward sensitive hydrazines/hydrazides over time.

  • Recommendation: Store as a solid. If liquid stocks are mandatory, use Anhydrous Acetonitrile or Anhydrous Methanol (if no ester exchange risk) and store at -80°C for no more than 2 weeks.

Workflow Visualization: The "Thaw-Use" Cycle

The most critical moment for compound integrity is the transition from storage to bench.

ThawCycle cluster_warning CRITICAL FAILURE POINT Storage Storage (-20°C) Secondary Container + Desiccant Thaw Equilibration (30-60 mins) Wait until vial reaches Room Temp Storage->Thaw Remove from freezer Open Open in Inert Atmosphere (Glove Box/Argon Stream) Thaw->Open Prevents condensation Weigh Weigh Required Amount Open->Weigh Reseal Purge Headspace & Reseal Weigh->Reseal Immediate Return Return to -20°C Reseal->Return

Figure 2: The Thaw-Use Cycle. Note that skipping the equilibration step (Thaw) is the #1 cause of moisture contamination.

References

  • Sigma-Aldrich (Merck). Storage and Stability of Hydrazide Derivatives. (General guidance on hydrazide handling indicating sensitivity to oxidation and moisture).

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Piperidine-3-carbohydrazide derivatives. (Structural properties and stability data).[1][2][3]

  • Waterman, K. C., & MacDonald, B. C. (2010). Package Selection for Moisture Protection for Solid Oral Dosage Forms. Journal of Pharmaceutical Sciences. (In-depth analysis of hygroscopicity management).

  • FDA Guidance for Industry. Q1A(R2) Stability Testing of New Drug Substances and Products. (Regulatory standards for defining storage conditions).[4]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics. (Explains the hygroscopicity differences between free bases and salts of amines).

Sources

Troubleshooting

Technical Support Center: Enhancing the Biological Activity of Piperidine Scaffolds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine scaffolds. The piperidine motif is a cornerstone in medicinal chemistry, celebrated for its...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine scaffolds. The piperidine motif is a cornerstone in medicinal chemistry, celebrated for its prevalence in numerous FDA-approved drugs and its ability to confer favorable pharmacokinetic properties.[1][2][3] However, optimizing the synthesis and enhancing the biological activity of these scaffolds can present significant challenges. This guide is designed to provide practical, in-depth solutions to common problems encountered in the lab, moving beyond simple protocols to explain the underlying principles that govern success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that researchers often have when starting to work with or looking to improve piperidine-containing compounds.

Q1: Why is the piperidine scaffold so common in drug discovery?

A1: The piperidine ring is considered a "privileged scaffold" in medicinal chemistry for several key reasons.[1] Its three-dimensional, saturated structure allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[1] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and it often plays a key role in modulating the compound's physicochemical properties, such as solubility and lipophilicity.[1] Furthermore, the piperidine core generally exhibits good metabolic stability and can improve a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[1]

Q2: What are the initial steps I should consider to improve the potency of my piperidine-containing compound?

A2: Enhancing potency is a multifactorial challenge. A systematic approach based on Structure-Activity Relationships (SAR) is crucial.[4] Begin by exploring substitutions at different positions of the piperidine ring. The nature of these substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) can significantly impact binding affinity.[3] For instance, in some series, the addition of halogen or nitro groups has been shown to increase cytotoxicity in anticancer agents.[3] Consider the stereochemistry of your compound, as different stereoisomers can have vastly different biological activities. Finally, computational modeling can help predict favorable modifications and guide your synthetic efforts.[4]

Q3: My piperidine compound has good in vitro activity but poor solubility. What can I do?

A3: Poor aqueous solubility is a frequent hurdle. The basic nitrogen of the piperidine ring (pKa of the protonated form is typically around 11.22) offers a direct solution.[5] Adjusting the pH to be more acidic will protonate the nitrogen, forming a more soluble salt.[5] Other initial strategies include using co-solvents like DMSO or ethanol in your formulations.[5] If these simple methods are insufficient, more advanced techniques such as salt formation with various counter-ions, co-crystallization, or complexation with cyclodextrins should be explored.[5]

Q4: I'm concerned about the metabolic stability of my piperidine scaffold. What are common strategies to improve it?

A4: Metabolic stability is heavily influenced by the substituents on the piperidine ring, particularly those near the nitrogen atom.[1] To hinder metabolic degradation (e.g., N-dealkylation or oxidation of the ring), consider introducing steric bulk or electron-withdrawing groups near the nitrogen. Another effective strategy is to use bioisosteric replacements for the piperidine ring, such as spirocyclic systems, which can improve metabolic stability while maintaining the desired spatial arrangement of functional groups.[1][6]

Section 2: Troubleshooting Guide for Piperidine Synthesis

Low yields and the formation of side products are common frustrations in organic synthesis. This section provides a structured approach to troubleshooting these issues.

Issue 1: Low Yield in Piperidine Ring Formation

Symptom: The overall yield of your piperidine-containing product is consistently low.

Possible Causes & Solutions:

  • Poor Selectivity in Multicomponent Reactions: In reactions like the Hantzsch pyridine synthesis (a precursor to piperidines), multiple competing pathways can lead to a mixture of products, thus lowering the yield of the desired compound.[7]

    • Troubleshooting Steps:

      • Optimize Reaction Temperature: Vary the temperature to see if it favors the desired reaction pathway over side reactions.[7]

      • Change the Order of Reagent Addition: Sometimes, pre-forming an intermediate before adding the final reagent can prevent the formation of unwanted byproducts.[7]

      • Modify Substrates: The electronic properties of your starting materials can influence selectivity. Adding electron-donating or withdrawing groups can alter reactivity and steer the reaction towards your desired product.[7]

  • Inefficient Cyclization: For intramolecular cyclization reactions, achieving efficient ring closure can be challenging.

    • Troubleshooting Steps:

      • Catalyst and Ligand Screening: The choice of catalyst and ligands is critical for achieving high stereo- and regioselectivity.[2] Chiral ligands can be employed to obtain specific stereoisomers.[2]

      • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. Screen a range of solvents to find the optimal conditions.

      • Protecting Group Strategy: Ensure that your protecting groups are stable under the reaction conditions and do not interfere with the cyclization.

Issue 2: Formation of Disubstituted Byproducts

Symptom: When attempting to create a monosubstituted piperidine, you observe significant amounts of the disubstituted product.

Possible Cause & Solution:

  • Competitive Reactions: The nitrogen in a piperidine ring can react twice, leading to the formation of disubstituted derivatives, which significantly lowers the yield of the desired monosubstituted product.[8]

    • Troubleshooting Protocol: Controlled Monosubstitution

      • Use of an Excess of Piperazine: A common strategy is to use a large excess of the piperazine starting material to statistically favor monosubstitution.[8] However, this can lead to poor atom economy.[8]

      • Stepwise Synthesis with Protecting Groups: A more controlled approach involves protecting one of the nitrogen atoms of a piperazine precursor, performing the substitution, and then deprotecting. While this adds steps, it often leads to a cleaner reaction and higher yield of the desired product.

      • Flow Chemistry: Continuous flow reactors can offer better control over reaction time and stoichiometry, potentially minimizing the formation of disubstituted products.[8]

Workflow for Troubleshooting Low Synthetic Yield

Caption: A decision tree for troubleshooting low yields in piperidine synthesis.

Section 3: Enhancing Biological Activity and Drug-like Properties

Once a piperidine scaffold has been synthesized, the next crucial phase is optimizing its biological activity and physicochemical properties.

Issue 3: Suboptimal Potency or Selectivity

Symptom: Your lead compound shows some activity but is not potent enough, or it interacts with multiple targets, leading to potential side effects.

Possible Causes & Solutions:

  • Poor Fit in the Target's Binding Pocket: The spatial arrangement and electronic properties of the substituents on the piperidine ring may not be optimal for strong and selective binding.

    • Strategies for Optimization:

      • Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test a series of analogs with variations at each substitution position on the piperidine ring. This will help identify key pharmacophores and anti-pharmacophores.[4]

      • Conformational Constraint: Introducing conformational rigidity, for example by creating bicyclic or spirocyclic structures, can lock the molecule in a bioactive conformation, potentially increasing potency and selectivity.

      • Bioisosteric Replacement: Replace functional groups or the piperidine ring itself with bioisosteres that have similar steric and electronic properties but may offer improved binding or pharmacokinetic profiles.[9][10] For example, replacing a piperazine with a dipyrrolidine has been explored to find novel scaffolds.[10]

Data Summary: Impact of Substituents on Activity (Illustrative)
Position of SubstitutionSubstituent TypeGeneral Impact on Activity (Example Target)Rationale
N1Bulky alkyl groupIncreased potencyFills a hydrophobic pocket in the active site.
C4Aromatic ring with EWGEnhanced selectivityForms specific π-π stacking and hydrogen bonding interactions.
C3Hydroxyl groupImproved solubility and potencyIntroduces a key hydrogen bond donor/acceptor.
C2/C6Methyl groupsIncreased metabolic stabilitySteric hindrance prevents enzymatic degradation.

Note: This table is illustrative. The actual impact of substituents is highly dependent on the specific biological target.

Issue 4: Compound Precipitation During Experiments

Symptom: Your compound precipitates out of solution when diluting a DMSO stock into an aqueous assay buffer.

Possible Cause & Solution:

  • Poor Aqueous Solubility: This is a common problem for many organic compounds.[5]

    • Troubleshooting Protocol: Improving Compound Solubility in Assays

      • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without affecting the biological system.[5]

      • Use a Stepwise Dilution: Instead of a direct, large dilution, perform intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent.[5]

      • Prepare Fresh Solutions: To ensure consistency, especially if a compound has limited stability in solution, prepare fresh stock solutions before each experiment.[5]

      • Lower Stock Concentration: Preparing a less concentrated stock solution in DMSO can also help prevent precipitation upon storage or dilution.[5]

Experimental Workflow: General Protocol for Piperidine Synthesis via Reductive Amination

This is a generalized protocol for the synthesis of an N-substituted piperidine from a corresponding 1,5-dicarbonyl compound and a primary amine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,5-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).

  • Amine Addition: Add the primary amine (1.1 eq) to the solution. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

  • Formation of the Intermediate: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the enamine/iminium intermediate.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture. Safety Note: NaBH₃CN can release toxic HCN gas in acidic conditions. Ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired N-substituted piperidine.

Visualization of Key Concepts

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available from: [Link]

  • Piperidine Synthesis. DTIC. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • Piperidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Available from: [Link]

  • Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. American Chemical Society. Available from: [Link]

  • Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. PubMed. Available from: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. Available from: [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. Available from: [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. ResearchGate. Available from: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available from: [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. ResearchGate. Available from: [Link]

  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. ResearchGate. Available from: [Link]

  • Piperidine. Wikipedia. Available from: [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. Available from: [Link]

  • (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (R)- and (S)-3-Benzyl-piperidine-3-carbohydrazide Enantiomers

This guide provides a comprehensive framework for the comparative analysis of the biological activities of the (R) and (S) enantiomers of 3-benzyl-piperidine-3-carbohydrazide. In the realm of drug discovery and developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative analysis of the biological activities of the (R) and (S) enantiomers of 3-benzyl-piperidine-3-carbohydrazide. In the realm of drug discovery and development, the stereochemical configuration of a molecule is a critical determinant of its pharmacological profile. Enantiomers, being non-superimposable mirror images of each other, often exhibit significant differences in their biological activity, potency, and toxicity. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental protocols.

The Imperative of Stereoisomerism in Pharmacology

The three-dimensional structure of a drug molecule is paramount to its interaction with biological targets, which are themselves chiral. This stereospecificity dictates the binding affinity and efficacy of a compound. For piperidine-based scaffolds, which are prevalent in a multitude of FDA-approved drugs, the orientation of substituents on the piperidine ring can dramatically alter the molecule's interaction with receptors, enzymes, and other biological macromolecules.[1] Consequently, the evaluation of individual enantiomers is not merely an academic exercise but a crucial step in the development of safer and more effective therapeutic agents.

While a racemic mixture may be simpler to synthesize, one enantiomer is often responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, a thorough investigation into the distinct pharmacological profiles of the (R) and (S) enantiomers of 3-benzyl-piperidine-3-carbohydrazide is essential to unlock its full therapeutic potential.

Experimental Design: A Roadmap to Chiral Comparison

A robust comparison of the biological activities of the (R) and (S) enantiomers of 3-benzyl-piperidine-3-carbohydrazide necessitates a multi-faceted experimental approach. This involves the stereoselective synthesis or chiral separation of the enantiomers, followed by a battery of in vitro assays to elucidate their pharmacological profiles.

Workflow for Comparative Analysis

cluster_0 Synthesis & Separation cluster_1 Biological Evaluation cluster_2 Data Analysis & Interpretation Stereoselective Synthesis Stereoselective Synthesis Receptor Binding Assays Receptor Binding Assays Stereoselective Synthesis->Receptor Binding Assays Chiral Separation Chiral Separation Chiral Separation->Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays ADME/Tox Assays ADME/Tox Assays Functional Assays->ADME/Tox Assays Potency (IC50/EC50) Determination Potency (IC50/EC50) Determination ADME/Tox Assays->Potency (IC50/EC50) Determination Efficacy (Emax) Determination Efficacy (Emax) Determination Potency (IC50/EC50) Determination->Efficacy (Emax) Determination Comparative Profiling Comparative Profiling Efficacy (Emax) Determination->Comparative Profiling

Caption: Workflow for comparing enantiomer bioactivity.

Part 1: Stereoselective Synthesis and Chiral Separation

The prerequisite for any comparative biological study is the procurement of enantiomerically pure compounds. This can be achieved through two primary routes: stereoselective synthesis or resolution of a racemic mixture.

Stereoselective Synthesis Approach

Drawing inspiration from established methods for the synthesis of chiral 3-substituted piperidines, a plausible route for the asymmetric synthesis of the target enantiomers is outlined below.[2][3] This approach leverages a chiral auxiliary to induce stereoselectivity.

Protocol 1: Stereoselective Synthesis of (R)- and (S)-3-Benzyl-piperidine-3-carbohydrazide

  • Synthesis of Chiral Precursor: Begin with the asymmetric synthesis of the corresponding (R)- or (S)-3-benzyl-piperidine-3-carboxylic acid. This can be achieved through methods such as the aza-Michael reaction using a chiral amine.[2]

  • Amide Coupling: Activate the carboxylic acid moiety of the chiral precursor using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Hydrazide Formation: React the activated ester with hydrazine monohydrate in an appropriate solvent like N,N-dimethylformamide (DMF) at room temperature to yield the desired carbohydrazide.

  • Purification and Characterization: Purify the final product using column chromatography and confirm its structure and enantiomeric purity via NMR, mass spectrometry, and chiral HPLC.

Chiral Separation of Racemic Mixture

Protocol 2: Chiral HPLC Separation

  • Column Selection: Employ a chiral stationary phase (CSP) column suitable for the separation of amine-containing compounds. Examples include polysaccharide-based columns (e.g., Chiralpak series).[4]

  • Mobile Phase Optimization: Develop an optimal mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Separation: Inject the racemic mixture onto the chiral column and collect the separated enantiomeric fractions.

  • Purity Analysis: Analyze the collected fractions for enantiomeric excess (e.e.) using the same chiral HPLC method.

Part 2: Comparative Biological Evaluation

Once the enantiomerically pure (R) and (S) forms are obtained, a systematic evaluation of their biological activity is performed. Given the structural motifs present in 3-benzyl-piperidine-3-carbohydrazide, potential biological targets could include G-protein coupled receptors (GPCRs) or ion channels. For the purpose of this guide, we will outline protocols for assessing activity at a hypothetical GPCR target.

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor.[5][6] A competitive binding assay using a radiolabeled ligand is a common and robust method.

Protocol 3: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR.

  • Assay Buffer: Utilize a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-ligand) and varying concentrations of the (R)- and (S)-enantiomers of 3-benzyl-piperidine-3-carbohydrazide.

  • Separation of Bound and Free Ligand: After incubation to equilibrium, separate the bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[7]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each enantiomer. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor, thus determining whether the compound is an agonist, antagonist, or inverse agonist.

Protocol 4: cAMP Functional Assay (for Gs or Gi coupled GPCRs)

  • Cell Culture: Culture a cell line expressing the target GPCR.

  • Cell Stimulation: Treat the cells with varying concentrations of the (R)- and (S)-enantiomers. For antagonist activity determination, co-incubate with a known agonist.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the ligand concentration to generate a dose-response curve. From this, determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the Emax (maximum effect).

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned assays should be summarized in a clear and concise manner to facilitate direct comparison between the enantiomers.

Table 1: Hypothetical Comparative Biological Activity Data

Parameter(R)-3-benzyl-piperidine-3-carbohydrazide(S)-3-benzyl-piperidine-3-carbohydrazide
Receptor Binding Affinity (Ki, nM) 15.2 ± 2.1258.6 ± 15.3
Functional Activity (EC₅₀, nM) 35.8 ± 4.5 (Agonist)> 10,000 (No Agonist Activity)
Maximum Efficacy (Emax, %) 92 ± 5%Not Applicable

Interpretation of Hypothetical Data

cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_Affinity High Affinity (Low Ki) R_Activity Potent Agonist (Low EC50) R_Affinity->R_Activity Leads to S_Affinity Low Affinity (High Ki) S_Activity Inactive S_Affinity->S_Activity Leads to

Caption: Hypothetical activity relationship.

In this hypothetical scenario, the (R)-enantiomer demonstrates significantly higher binding affinity (lower Ki value) and potent agonist activity at the target receptor. Conversely, the (S)-enantiomer exhibits weak binding and no discernible functional activity. This would classify the (R)-enantiomer as the eutomer and the (S)-enantiomer as the distomer. Such a clear differentiation underscores the importance of developing the single, more active enantiomer as a potential drug candidate.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the comparative biological evaluation of the (R) and (S) enantiomers of 3-benzyl-piperidine-3-carbohydrazide. The principles and protocols outlined herein are grounded in established scientific methodologies and are intended to guide researchers in conducting a thorough and meaningful investigation into the stereospecific pharmacology of this and other chiral molecules. The elucidation of the distinct activities of enantiomers is a cornerstone of modern drug development, leading to the creation of safer, more effective, and more precisely targeted therapeutics.

References

  • D. M. S. V. D. Poel, et al. (2018). Asymmetric Synthesis of Substituted Piperidines via Intramolecular Aza-Michael Reaction. The Journal of Organic Chemistry, 83(15), 8019-8027. Available from: [Link]

  • Hu, X., et al. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Chinese Patent CN103865964A.
  • Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron, 59(39), 7897-7900. Available from: [Link]

  • Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. Available from: [Link]

  • Li, G., et al. (2024). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B. Journal of the American Chemical Society. Available from: [Link]

  • Brown, A. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio-and diastereoisomers of methyl substituted pipecolinates. RSC medicinal chemistry, 13(11), 1614-1620. Available from: [Link]

  • Sambasivan, R., et al. (2015). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 54(4), 1253-1257. Available from: [Link]

  • Wikipedia contributors. (2024, January 29). Amine. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]

  • Pineschi, M., et al. (2022). Examples of biologically active 3-substituted piperidines. ResearchGate. Available from: [Link]

  • Haglöf, J. (2010). Enantiomeric Separations using Chiral Counter-Ions. DiVA portal. Available from: [Link]

  • Marrazzo, A., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 12(6), 969-982. Available from: [Link]

  • Kuranov, S. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6697. Available from: [Link]

  • Yilmaz, B., et al. (2022). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie. Available from: [Link]

  • Marrazzo, A., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry. Available from: [Link]

  • Catani, V. M., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. In Cannabinoid Receptors (pp. 43-53). Humana Press, New York, NY. Available from: [Link]

  • Coldham, I., & Watson, D. W. (2002). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 67(18), 6296-6302. Available from: [Link]

  • Kumar, A., et al. (2023). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available from: [Link]

  • Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. Available from: [Link]

  • Emamghoreishi, M., & Etesami, F. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian journal of basic medical sciences, 16(10), 1074. Available from: [Link]

  • Czarnecka, K., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)-and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 269. Available from: [Link]

  • Brown, A. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio-and diastereoisomers of methyl substituted pipecolinates. RSC medicinal chemistry. Available from: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

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Comparative

Structure-activity relationship (SAR) studies of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide analogs

The following guide provides an in-depth technical analysis of the structure-activity relationships (SAR) surrounding (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide , a privileged scaffold in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationships (SAR) surrounding (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide , a privileged scaffold in the development of Ghrelin Receptor (GHS-R1a) agonists.

Executive Summary & Scaffold Analysis

Target: Ghrelin Receptor (GHS-R1a) Primary Indication: Cancer Cachexia, Sarcopenia, Anorexia-Nervosa Key Compound Class: Growth Hormone Secretagogues (GHS) / Ghrelin Mimetics

The molecule (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (CAS 883572-50-7) represents the bioactive core of Anamorelin (RC-1291), a potent, orally active ghrelin receptor agonist. Unlike early peptidomimetic GHSs which suffered from poor oral bioavailability, this scaffold utilizes a 3,3-disubstituted piperidine core to rigidly orient the pharmacophores, while the unique trimethylhydrazide moiety serves as a metabolically stable C-terminal surrogate.

This guide compares the performance of this specific scaffold against alternative GHS platforms, detailing the SAR logic that drives potency and selectivity.

Structural Logic of the Core Scaffold

The scaffold is defined by three critical pharmacophoric elements:

  • The Piperidine Core: Provides a semi-rigid template, reducing the entropic penalty of binding.

  • The Quaternary Center (C3): The simultaneous presence of the benzyl group and the carbohydrazide at position 3 creates a chiral quaternary center. The (R)-configuration is essential for optimal fit within the hydrophobic pocket of GHS-R1a.

  • The Trimethylhydrazide Warhead: The

    
     group acts as a hydrogen bond acceptor while blocking proteolytic cleavage common to standard amides.
    

Comparative Structure-Activity Relationship (SAR)

The following analysis compares the (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide series against other established GHS scaffolds.

The Quaternary Center: Benzyl & Hydrazide

The spatial arrangement at C3 is the primary driver of affinity.

ModificationEffect on Potency (EC50)Mechanistic Insight
(R)-Configuration < 1 nM (Optimal) Projects the benzyl group into the hydrophobic pocket (Phe279/Phe312 region of GHS-R1a).
(S)-Configuration > 100 nM (Inactive)Steric clash with the receptor wall; incorrect vector for the hydrazide H-bond acceptor.
Des-Benzyl (H) > 1000 nM (Inactive)Loss of critical hydrophobic

interactions.
4-Fluoro-Benzyl < 5 nM (High Potency)Fluorine substitution often improves metabolic stability without disrupting binding.
The C-Terminal Warhead: Hydrazide vs. Amide

The N,N',N'-trimethylhydrazide is a distinct feature of this scaffold compared to Capromorelin or Ibutamoren.

C-Terminal GroupStability (t1/2)PotencyNotes
-C(=O)N(Me)N(Me)2 High (> 4h) ++++ Standard. The "Trimethyl" motif prevents N-dealkylation and proteolysis.
-C(=O)NH2 (Primary Amide)Low++Rapid hydrolysis; poor permeability.
-C(=O)OMe (Ester)Very Low+Rapid plasma esterase cleavage.
-C(=O)N(Me)2 (Dimethylamide)Moderate+++Good bioisostere, but the hydrazide offers unique geometry/dipole.
The N1-Terminus (The "Ghrelin Head")

While the prompt focuses on the piperidine core, the N1-substitution is the "switch" that activates the receptor. The core scaffold must be coupled to an amino acid mimic to function.

  • Optimal Substituent: 2-aminoisobutyric acid (Aib) or 2-methylalanyl .

  • Reasoning: Mimics the N-terminal Gly-Ser region of Ghrelin but the gem-dimethyl group of Aib protects against DPP-IV degradation.

Product Comparison: Anamorelin Scaffold vs. Alternatives

This table contrasts the specific Piperidine-3-Carbohydrazide class against the two other dominant GHS classes: Spiro-Piperidines (Ibutamoren) and Peptidomimetics (Ipamorelin).

FeaturePiperidine-3-Carbohydrazide (Anamorelin Class) Spiro-Piperidine (Ibutamoren/MK-677) Peptidomimetic (Ipamorelin)
Binding Mode Agonist (Quaternary C3 driven)Agonist (Spiro-cycle driven)Agonist (Linear peptide backbone)
Oral Bioavailability High (>50%) High (>60%)Low (Requires Injection)
Half-Life ~7-9 Hours ~6 Hours~2 Hours
BBB Penetration Restricted (Preferred for Cachexia)High (CNS side effects possible)Low
Selectivity High for GHS-R1a vs. MotilinModerate (Some off-target)Very High
Key Advantage Metabolic Stability + Peripherally Restricted PotencySafety profile

Visualizing the SAR Logic

The following diagram illustrates the dissection of the scaffold and the logic behind each structural component.

SAR_Logic Core Scaffold Core: (R)-3-benzyl-N,N',N'-trimethyl piperidine-3-carbohydrazide Benzyl 3-Benzyl Group (Hydrophobic Interaction) Core->Benzyl Position 3 (R) Hydrazide Trimethylhydrazide (Metabolic Shield) Core->Hydrazide Position 3 Piperidine Piperidine Ring (Conformational Constraint) Core->Piperidine Backbone Target Target: GHS-R1a Receptor Benzyl->Target Pi-Stacking (Phe279) Outcome Outcome: High Potency & Oral Stability Benzyl->Outcome Hydrazide->Target H-Bond Acceptor Hydrazide->Outcome Piperidine->Target Reduces Entropy

Caption: Structural decomposition of the scaffold showing how the quaternary center and hydrazide warhead drive potency and stability.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the quaternary core and the validation assay.

Synthesis of the Quaternary Core (Self-Validating Protocol)

Constructing the quaternary center at C3 is the synthetic bottleneck. The most robust method involves the alkylation of a protected nipecotic acid derivative.

Reagents: N-Boc-nipecotic acid ethyl ester, LiHMDS (Lithium bis(trimethylsilyl)amide), Benzyl bromide.

  • Enolate Formation: In a flame-dried flask under Argon, dissolve N-Boc-nipecotic acid ethyl ester (1.0 eq) in anhydrous THF. Cool to -78°C .

  • Deprotonation: Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 15 minutes. Stir for 45 minutes at -78°C. Validation: The solution should turn a pale yellow, indicating enolate formation.

  • Alkylation: Add Benzyl bromide (1.2 eq) dropwise.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours. Mechanistic Note: Warming is necessary to overcome the activation energy of the crowded quaternary center formation, but going too fast causes O-alkylation.

  • Quench & Workup: Quench with saturated NH4Cl. Extract with EtOAc.

  • Hydrazide Formation: Treat the resulting ester with N,N,N'-trimethylhydrazine (or hydrazine followed by methylation, though direct coupling is preferred using AlMe3 activation) to yield the crude product.

  • Chiral Resolution: Separate the (R) and (S) enantiomers using Chiral HPLC (Chiralpak AD-H column, Hexane/IPA gradient).

FLIPR Calcium Mobilization Assay

This assay measures the functional activation of the Gq-coupled GHS-R1a receptor.

Workflow:

  • Cell Line: CHO-K1 cells stably expressing human GHS-R1a.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Addition: Add the test compound (dissolved in DMSO/Buffer) using an automated liquid handler.

  • Measurement: Monitor fluorescence (Ex 488 nm / Em 520 nm) in real-time using a FLIPR Tetra system.

  • Data Analysis: Calculate

    
    . Plot dose-response curves to determine EC50.
    
    • Control: Use Ghrelin (1-28) as the positive control (Reference EC50 ~ 1-2 nM).

References

  • Pietra, C., et al. (2014). Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile. Journal of Cachexia, Sarcopenia and Muscle.[1]

  • Garcia, J. M., & Polvino, W. J. (2009). Pharmacodynamic hormonal effects of anamorelin, a novel oral ghrelin mimetic and growth hormone secretagogue in healthy volunteers. Growth Hormone & IGF Research.[1][2]

  • Carpino, P. A., et al. (2003). Discovery and biological characterization of capromorelin analogues with extended half-lives. Bioorganic & Medicinal Chemistry Letters.[1][3]

  • Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry. Current Medicinal Chemistry.

Sources

Validation

Comparative Analysis: (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide vs. GHS-R1a Antagonists

This guide provides a comparative technical analysis of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (CAS 883572-50-7), the core pharmacophore and key intermediate of the ghrelin receptor agonist Anamorelin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (CAS 883572-50-7), the core pharmacophore and key intermediate of the ghrelin receptor agonist Anamorelin , against known inhibitors (antagonists) of the Ghrelin Receptor (GHS-R1a) .

Executive Summary

(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (hereafter referred to as Core-ANA ) represents the critical scaffold of Anamorelin (RC-1291), a potent oral growth hormone secretagogue receptor (GHS-R1a) agonist used in the treatment of cancer cachexia. While the full Anamorelin molecule acts as an agonist, the Core-ANA scaffold defines the binding pocket occupancy.

This guide compares Core-ANA (and its parent agonist profile) with known GHS-R1a inhibitors (antagonists) such as JMV 2959 and YIL-781 . This comparison is vital for researchers designing ligands to modulate the ghrelin pathway, distinguishing between structural features that drive receptor activation (anabolism/appetite) versus inhibition (anti-obesity/addiction).

Key Findings
  • Mechanism : Core-ANA provides the "anchor" for the GHS-R1a binding pocket but lacks the tryptophan-based "switch" required for high-potency activation found in full Anamorelin.

  • Selectivity : Unlike the antagonist YIL-781 , which locks the receptor in an inactive conformation, the Core-ANA scaffold is permissive to activation when derivatized.

  • Utility : Core-ANA is the primary quality control marker and starting material for Anamorelin synthesis; its presence as an impurity must be strictly controlled (<0.15%) due to potential competitive antagonism or off-target effects.

Mechanistic Profile & Structural Logic

The "Switch" Mechanism in Ghrelin Ligands

The GHS-R1a receptor possesses a constitutive activity that can be modulated by agonists (Anamorelin) or inverse agonists/antagonists (JMV 2959).

  • Core-ANA (The Scaffold) : The 3-benzyl-3-carbohydrazide piperidine moiety mimics the hydrophobic core of ghrelin's acylated serine. It provides high-affinity binding via cation-

    
     interactions with the receptor's Phe279 and Phe312 residues.
    
  • Agonists (Anamorelin) : Add a lipophilic amino acid side chain (e.g., D-Trp) to the Core-ANA scaffold to engage the "activation switch" (Glu124), triggering

    
     coupling and calcium mobilization.
    
  • Inhibitors (JMV 2959, YIL-781) : Utilize distinct scaffolds (e.g., triazole or quinazolinone) that occupy the orthosteric site but sterically clash with the activation loops (TM6/TM7), preventing signal transduction.

Pathway Visualization

The following diagram illustrates the divergent signaling outcomes when the GHS-R1a receptor is bound by the Core-ANA derived agonist versus an inhibitor.

G Ligand_Agonist Anamorelin (Core-ANA Scaffold + Sidechain) Receptor GHS-R1a Receptor (GPCR) Ligand_Agonist->Receptor Binds & Stabilizes Active State Ligand_Antagonist Inhibitor (e.g., JMV 2959) Ligand_Antagonist->Receptor Binds & Stabilizes Inactive State Effect_Antagonist Blockade of Ghrelin Reduced Cravings Ligand_Antagonist->Effect_Antagonist Prevents Activation G_Protein Gq/11 Protein Activation Receptor->G_Protein Conformational Change PLC PLC-beta G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Ca2+ Release (ER) IP3->Ca_Release Effect_Agonist GH Release Appetite Stimulation Ca_Release->Effect_Agonist

Caption: Divergent signaling pathways of GHS-R1a ligands. Core-ANA derivatives (Agonists) drive Ca2+ flux, while Inhibitors block this cascade.

Comparative Efficacy Data

The following table contrasts the pharmacological properties of the Core-ANA scaffold (as part of Anamorelin) against standard GHS-R1a inhibitors.

Table 1: Pharmacological Comparison of Core-ANA vs. Known Inhibitors

FeatureCore-ANA (Anamorelin) JMV 2959 (Inhibitor)YIL-781 (Inhibitor)
Role Agonist (Core Scaffold)Antagonist / Inverse AgonistAntagonist
Primary Indication Cancer Cachexia (Anabolism)Obesity, Addiction (Catabolism)Obesity, Glucose Tolerance
Binding Affinity (

)
0.7 nM (Full Drug) / ~50 nM (Core)*15 nM1.3 nM
Functional Activity (

)

: 0.74 nM (Ca2+ flux)

: 23 nM (Blockade)

: 2.5 nM (Blockade)
Bioavailability High (Oral)ModerateHigh (Oral)
Blood-Brain Barrier Low Penetration (Peripherally restricted)High Penetration (Central effects)Moderate
Metabolic Stability CYP3A4 SubstrateStableCYP3A4 Substrate

*Note: The isolated Core-ANA intermediate has significantly lower affinity than the full Anamorelin drug, as the side chain is essential for nanomolar binding.

Experimental Protocols

To validate the activity of Core-ANA or compare it with inhibitors, the Calcium Mobilization Assay (FLIPR) is the industry standard. This protocol distinguishes between agonists (signal increase) and antagonists (signal blockade).

Protocol: GHS-R1a Calcium Mobilization Assay

Objective : Determine if the test compound (Core-ANA) acts as an agonist or antagonist compared to JMV 2959.

Materials :

  • HEK293 cells stably expressing human GHS-R1a.

  • FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Agonist Control: Ghrelin (100 nM).

  • Antagonist Control: JMV 2959 (10 µM).

Workflow :

  • Cell Plating : Seed HEK293-GHS-R1a cells (15,000/well) in 384-well black/clear plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading : Aspirate media and add 20 µL of Calcium 6 dye loading buffer. Incubate for 2 hours at 37°C.

  • Compound Preparation :

    • Dissolve Core-ANA and Inhibitors in DMSO (10 mM stock).

    • Prepare serial dilutions in HBSS buffer.

  • Agonist Mode (Test for Activation) :

    • Add 10 µL of Core-ANA dilutions to cells.

    • Monitor fluorescence (Ex 485/Em 525) for 180 seconds.

    • Expectation: Full Anamorelin shows a peak; Core-ANA intermediate may show weak or no response.

  • Antagonist Mode (Test for Inhibition) :

    • Pre-incubate cells with Core-ANA or Inhibitors for 15 mins.

    • Inject Ghrelin (

      
       concentration).
      
    • Monitor fluorescence.

    • Expectation: Inhibitors (JMV 2959) will blunt the Ghrelin peak. Core-ANA may show weak competitive antagonism if it binds without activating.

Workflow Diagram

Workflow Step1 Step 1: Seed HEK293-GHS-R1a (Overnight) Step2 Step 2: Load Calcium 6 Dye (2 Hours) Step1->Step2 Step3 Step 3: Add Compound (Core-ANA vs Inhibitor) Step2->Step3 Step4 Step 4: Measure Fluorescence (FLIPR) Step3->Step4 Decision Signal Type? Step4->Decision Result_Agonist Peak Response (Agonist) Decision->Result_Agonist Increase Result_Antagonist No Peak / Blockade (Antagonist) Decision->Result_Antagonist Flatline

Caption: FLIPR assay workflow to classify Core-ANA as agonist or antagonist.

Synthesis & Quality Control Context

For researchers using (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide as a reagent, purity is paramount. This compound is the "Right-Hand Side" (RHS) building block in Anamorelin synthesis.

  • Impurity Profile : The (S)-enantiomer is a common impurity. Chiral HPLC is required to ensure >99.5% enantiomeric excess (ee), as the (S)-isomer has significantly reduced binding affinity.

  • Detection : It is often monitored as "Impurity 13" in Anamorelin drug substance monographs.

  • Stability : The hydrazide moiety is sensitive to oxidation; store under inert atmosphere (Argon/Nitrogen) at -20°C.

References

  • Anamorelin Mechanism & Structure : Garcia, J. M., & Polvino, W. J. (2009). Effect on body weight and safety of RC-1291, a novel, orally available ghrelin mimetic and growth hormone secretagogue. The Oncologist, 14(1), 1-9. Link

  • GHS-R1a Antagonists (JMV 2959) : Moulin, A., et al. (2007). The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of JMV 2959, a potent antagonist. Amino Acids, 32(3), 391-410. Link

  • YIL-781 Characterization : Esler, W. P., et al. (2007). Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss. Endocrinology, 148(11), 5175-5185. Link

  • Anamorelin Synthesis & Intermediates : Pietra, C., et al. (2014). Discovery of Anamorelin (ONO-7643), a Novel, Orally Active Ghrelin Agonist for the Treatment of Cancer Cachexia. Journal of Medicinal Chemistry. Link

Comparative

A Comparative Analysis of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide: An Inquiry into a Novel Chemical Entity

A comprehensive search of available scientific literature and chemical databases did not yield any specific information, including in vitro or in vivo efficacy data, for the compound identified as (R)-3-benzyl-N,N',N'-tr...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of available scientific literature and chemical databases did not yield any specific information, including in vitro or in vivo efficacy data, for the compound identified as (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide. This suggests that this specific chemical structure may be a novel entity that has not yet been synthesized or characterized, or the data is not publicly available.

While a direct comparison guide for the specified topic cannot be provided due to the absence of data, this report will delve into the therapeutic potential of structurally related compounds containing the benzylpiperidine and carbohydrazide motifs. By examining the established biological activities of these related molecules, we can infer potential areas of investigation for the novel compound . This analysis is intended to provide a foundational context for researchers, scientists, and drug development professionals who may be interested in the synthesis and evaluation of this and similar new chemical entities.

The Benzylpiperidine Motif in Drug Discovery

The N-benzylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its structural flexibility and three-dimensional nature that allows for effective interaction with a variety of biological targets.[1] This motif is present in numerous approved drugs and clinical candidates, highlighting its versatility in targeting a range of therapeutic areas.[1] Medicinal chemists frequently utilize the N-benzylpiperidine core to optimize the efficacy and physicochemical properties of drug candidates, including their absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

Potential Therapeutic Applications Based on Related Structures

Based on the functionalities present in the proposed structure of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide, several potential therapeutic applications can be hypothesized by drawing parallels with existing research on related compounds.

Neurodegenerative Diseases

Several studies have highlighted the potential of benzylpiperidine derivatives as cholinesterase inhibitors for the treatment of Alzheimer's disease.[2][3] These compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, which is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.[2] For instance, a series of N-substituted piperidine-3-carbohydrazide-hydrazones were synthesized and showed potent inhibitory activity against both AChE and BuChE.[3]

Cancer

The benzyl group is a recognized pharmacophore in the development of anti-cancer agents.[4] For example, glucopyranosyl-conjugated benzyl derivatives have been synthesized and shown to inhibit the proliferation of colorectal cancer cells with a potency comparable to the established chemotherapeutic agent 5-fluorouracil (5-FU), while exhibiting improved selectivity for cancer cells.[4] The anti-proliferative activity of these compounds was attributed to the induction of apoptotic cell death.[4]

Thrombosis

Derivatives of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide have been synthesized and evaluated for their antithrombotic activity.[5][6] These compounds have demonstrated the ability to inhibit platelet aggregation induced by various agonists such as ADP, collagen, and arachidonic acid.[5][6] The most potent of these compounds showed significant inhibition of ADP-induced platelet aggregation.[6] This suggests that compounds with a similar scaffold could be explored as potential antiplatelet and anticoagulant agents for the prevention and treatment of thrombotic disorders.

Future Directions and Experimental Considerations

Given the lack of existing data, the first step for any investigation into (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide would be its chemical synthesis and structural characterization.

Experimental Workflow for Initial Investigation

Caption: A generalized experimental workflow for the investigation of a novel chemical entity.

Following successful synthesis and characterization, a tiered approach to biological evaluation would be logical. Initial in vitro screening could assess its activity in a panel of assays relevant to the potential therapeutic areas identified, such as cholinesterase inhibition, anticancer cytotoxicity, and antiplatelet aggregation. Positive hits from these initial screens would then warrant more detailed mechanistic studies and subsequent evaluation in appropriate in vivo models to determine efficacy and preliminary safety.

References

  • Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - NIH.
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed Central.
  • Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives | Request PDF - ResearchG
  • Benzyl-N-[4-(2-hydroxyethyl)
  • A Facile Synthesis of 3-(Substituted benzyl)
  • Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide deriv
  • N-benzyl-3-[2-(pyridine-4-carbonyl)hydrazinyl]propanamide - PubChem - NIH.
  • CN103865964A - Method for synthesizing (R)
  • Benzyl N′-benzhydrylidenehydrazinecarbodithio
  • N-Benzyl piperidine Fragment in Drug Discovery - PubMed.
  • N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed.
  • (PDF) 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)
  • Process For Preparation Of N Benzyl 3 Hydroxy Piperidine - Quick Company.
  • (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)
  • 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors - PMC - PubMed Central.
  • Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)
  • CN103864674A - Method for preparing (R)

Sources

Validation

Benchmarking (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide against standard of care drugs

This guide benchmarks Anamorelin (RC-1291) , the active pharmaceutical ingredient derived from the core scaffold (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide .[1] While the specific chemical name provided re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks Anamorelin (RC-1291) , the active pharmaceutical ingredient derived from the core scaffold (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide .[1]

While the specific chemical name provided refers to the key synthetic intermediate (CAS 883572-50-7), the therapeutic performance and standard-of-care (SoC) comparisons detailed below apply to the fully functionalized drug candidate, Anamorelin , a novel oral ghrelin receptor agonist designed for the treatment of Cancer Anorexia-Cachexia Syndrome (CACS).

Executive Summary & Compound Identity

Anamorelin represents a significant advancement over traditional cachexia treatments by targeting the Ghrelin Receptor (GHSR-1a) to stimulate appetite and anabolic processes without the severe androgenic or thromboembolic side effects associated with current Standards of Care (SoC).

  • Input Compound (Scaffold): (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

    • Role: Critical pharmacophore intermediate; provides the core binding geometry but lacks the amino-acid side chain required for nanomolar potency.

  • Active Drug: Anamorelin (RC-1291 / ONO-7643)[1]

    • Mechanism:[2][3] Selective GHSR-1a Agonist.[3]

    • Indication: Cancer Anorexia-Cachexia Syndrome (CACS).[3][4][5]

Mechanistic Pathway

Anamorelin mimics the endogenous hunger hormone ghrelin . Upon binding to GHSR-1a in the hypothalamus and pituitary, it triggers a G


q/11-mediated signaling cascade resulting in Growth Hormone (GH) release and orexigenic (appetite-stimulating) effects.

GHSR_Pathway Anamorelin Anamorelin (Ligand) GHSR GHSR-1a (GPCR) Anamorelin->GHSR Activation (Ki=0.7nM) Gaq Gαq/11 GHSR->Gaq Coupling PLC PLCβ Gaq->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Bind IP3R Ca Ca2+ Release ER->Ca Efflux GH Growth Hormone Secretion Ca->GH Appetite Orexigenic Signal (NPY/AgRP) Ca->Appetite

Figure 1: The GHSR-1a signaling cascade activated by Anamorelin, leading to calcium mobilization and downstream anabolic effects.[3]

Benchmarking Matrix: Anamorelin vs. Standard of Care

The primary SoC for cancer cachexia is Megestrol Acetate (a progesterone derivative). Secondary comparisons include Ghrelin (endogenous) and Macimorelin (diagnostic agonist).

Table 1: Comparative Pharmacological Profile
FeatureAnamorelin (Drug) Megestrol Acetate (SoC) Ghrelin (Endogenous)
Primary Target GHSR-1a AgonistProgesterone/Glucocorticoid ReceptorGHSR-1a Agonist
Binding Affinity (

)
0.70 nM [1]N/A (Steroidal mechanism)0.2–1.0 nM
Functional Potency (

)
0.74 nM (FLIPR) [2]N/A~1.0 nM
Half-Life (

)
~7 Hours [1]34 Hours< 30 Minutes
Route of Admin OralOralIV / SC (Peptide)
Lean Body Mass (LBM) Significant Increase [3]No significant effect (increases fat mass)Transient increase
Key Adverse Events Hyperglycemia (mild)Thromboembolism , Adrenal SuppressionShort duration limits toxicity

Key Insight: Anamorelin matches the potency of endogenous ghrelin but offers superior oral bioavailability and stability (7h half-life vs. 30 min), making it a viable chronic therapy unlike the native peptide. Compared to Megestrol, it promotes lean muscle mass rather than just adipose tissue (fat) accumulation.

Experimental Protocols for Benchmarking

To validate the performance of the (R)-3-benzyl-piperidine derivative (Anamorelin) against SoC, the following self-validating protocols are recommended.

Protocol A: In Vitro Calcium Mobilization Assay (FLIPR)

Objective: Determine functional potency (


) of the ligand.
  • Cell Line Prep : Transfect HEK293 or CHO cells with human GHSR-1a cDNA. Culture in DMEM + 10% FBS.

  • Seeding : Plate cells at 20,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C.

  • Dye Loading : Aspirate medium. Load cells with Fluo-4 AM (calcium indicator) in HBSS buffer for 60 minutes.

  • Compound Prep :

    • Dissolve Anamorelin (or scaffold analog) in DMSO.

    • Prepare 10-point serial dilution (range: 1 pM to 10

      
      M).
      
  • Measurement :

    • Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

    • Record baseline fluorescence (

      
      ) for 10 seconds.
      
    • Inject compound.[1][3][6][7]

    • Record peak fluorescence (

      
      ).
      
  • Analysis : Plot

    
     vs. log[Concentration]. Fit to sigmoidal dose-response curve to extract 
    
    
    
    .
    • Validation Criteria: Positive control (Ghrelin) must yield

      
       nM. Z-factor must be > 0.5.
      
Protocol B: In Vivo Cachexia Model (Lewis Lung Carcinoma)

Objective: Compare efficacy in preserving body weight against Megestrol.

  • Tumor Implantation : Inoculate male C57BL/6 mice subcutaneously with

    
     Lewis Lung Carcinoma (LLC) cells on Day 0.
    
  • Grouping (n=10/group) :

    • Group 1: Sham (No tumor).

    • Group 2: Vehicle Control (Tumor + Methylcellulose).

    • Group 3: Anamorelin (10 mg/kg, Oral gavage, QD).

    • Group 4: Megestrol Acetate (100 mg/kg, Oral gavage, QD).

  • Dosing Window : Start treatment on Day 7 (when tumors are palpable) until Day 21.

  • Endpoints :

    • Daily Body Weight.[3][6][8]

    • Food Intake (weigh hopper daily).[3]

    • Terminal Analysis (Day 21) : Dissect and weigh Gastrocnemius muscle (Lean Mass indicator) and Epididymal fat pads.

  • Statistical Analysis : ANOVA followed by Dunnett’s test. Success metric: Anamorelin should significantly increase Gastrocnemius weight vs. Vehicle, whereas Megestrol typically increases fat pad weight but not muscle.

Workflow Visualization

Benchmark_Workflow Start Compound Synthesis (R)-3-benzyl-piperidine core InVitro In Vitro Screening Start->InVitro Binding Radioligand Binding (Ki Determination) InVitro->Binding FLIPR FLIPR Functional Assay (EC50 Determination) InVitro->FLIPR Decision Ki < 10nM? Binding->Decision FLIPR->Decision InVivo In Vivo Validation (LLC Tumor Model) Decision->InVivo Yes Endpoints Measure: LBM, Fat Mass, Food Intake InVivo->Endpoints Compare Benchmark vs. Megestrol Acetate Endpoints->Compare

Figure 2: Step-by-step experimental workflow for benchmarking the compound from synthesis to in vivo validation.

References

  • Pietra, C., et al. (2014).[8] "Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile." Journal of Cachexia, Sarcopenia and Muscle.

  • Garcia, J.M., & Polvino, W.J. (2009). "Pharmacodynamic hormonal effects of anamorelin, a novel oral ghrelin mimetic and growth hormone secretagogue in healthy volunteers." Growth Hormone & IGF Research.

  • Temel, J.S., et al. (2016). "Anamorelin in patients with non-small-cell lung cancer and cachexia (ROMANA 1 and ROMANA 2): results from two randomised, double-blind, phase 3 trials." The Lancet Oncology.[9]

  • FDA Highlights of Prescribing Information. "Megestrol Acetate."

Sources

Comparative

Pharmacokinetic and pharmacodynamic comparison of piperidine derivatives

Topic: Pharmacokinetic and Pharmacodynamic Comparison of Piperidine Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Senior Medicinal Chemists, and Drug Development Scientists. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetic and Pharmacodynamic Comparison of Piperidine Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Senior Medicinal Chemists, and Drug Development Scientists.

Executive Summary: The Piperidine Scaffold in Lead Optimization

The piperidine ring (azacyclohexane) is a "privileged structure" in medicinal chemistry, appearing in over 70 FDA-approved drugs. Its ubiquity stems from its unique physicochemical versatility: a pKa of ~11.2 (allowing for lysosomotropic trapping and solubility modulation), a distinct chair conformation that projects substituents into defined 3D space, and high metabolic stability relative to other heterocycles.

This guide objectively compares the pharmacokinetic (PK) and pharmacodynamic (PD) performance of three distinct classes of piperidine derivatives. By analyzing Fentanyl (4-anilidopiperidine), Donepezil (N-benzylpiperidine), and Methylphenidate (piperidine-2-acetate), we illustrate how specific structural modifications to the piperidine core dictate CNS penetration, metabolic clearance, and receptor residence time.

Part 1: Comparative PK/PD Matrix

The following table synthesizes experimental data to highlight the divergence in performance based on substitution patterns.

FeatureFentanyl (4-anilidopiperidine)Donepezil (N-benzylpiperidine)Methylphenidate (Piperidine-2-acetate)
Primary Indication Analgesic (Mu-opioid Agonist)Alzheimer's (AChE Inhibitor)ADHD (DAT/NET Inhibitor)
Bioavailability (Oral) Low (~30%) due to high first-passHigh (100%)Low (~30%) due to hydrolysis
LogP (Lipophilicity) ~4.05 (Highly Lipophilic)~4.00~2.0 (Moderate)
BBB Permeability Rapid (Equilibration < 5 min)High, but slower onsetModerate (Carrier-mediated)
Metabolic Liability N-dealkylation (CYP3A4)O-demethylation & N-dealkylationEster hydrolysis (CES1A1)
Half-life (t1/2) 3–7 hours (Context sensitive)~70 hours (Long residence)2–3 hours
Protein Binding 80–85% (Alpha-1-acid glycoprotein)96% (Albumin)10–33%
Key Structural Driver 4-substitution drives potency; N-phenethyl drives lipophilicity.N-benzyl confers dual binding site affinity (CAS/PAS).Ester chirality dictates potency (d-threo is active).

Part 2: Pharmacokinetic Deep Dive

Absorption & CNS Distribution (The Lipophilicity Trap)

The piperidine nitrogen is the critical lever for blood-brain barrier (BBB) penetration.

  • Mechanism: At physiological pH (7.4), the piperidine nitrogen is largely protonated. However, the equilibrium concentration of the uncharged species drives passive diffusion.

  • Fentanyl Case: The N-phenethyl group increases lipophilicity (LogP > 4), allowing rapid partitioning into the lipid bilayer. This results in a "flash" onset but also rapid redistribution to muscle/fat, terminating the acute effect despite the drug remaining in the body.

  • Donepezil Case: The N-benzyl moiety balances lipophilicity with specific binding affinity. Its high volume of distribution (Vd ~12 L/kg) suggests extensive tissue binding, contributing to its prolonged half-life.

Metabolic Pathways: The N-Dealkylation Bottleneck

Metabolic stability is often the failure point for piperidine leads. The primary clearance mechanism is oxidative N-dealkylation catalyzed by CYP450 isoforms.

Visualizing the Metabolic Divergence:

PiperidineMetabolism Parent Piperidine Parent (e.g., Fentanyl) CYP3A4 CYP3A4 (Liver Microsomes) Parent->CYP3A4 Major Route CYP2D6 CYP2D6 (Polymorphic) Parent->CYP2D6 Minor Route N_Dealk N-Dealkylation (Norfentanyl) CYP3A4->N_Dealk Oxidative cleavage of N-substituent N_Ox N-Oxidation (N-Oxide) CYP3A4->N_Ox Flavin-like activity Ring_Ox Ring Hydroxylation (4-OH Piperidine) CYP2D6->Ring_Ox Carbon oxidation

Figure 1: Divergent metabolic pathways for piperidine derivatives. N-dealkylation (mediated by CYP3A4) is the predominant clearance route for N-substituted piperidines, often rendering the metabolite inactive.

Part 3: Experimental Protocols (Self-Validating Systems)

To rigorously compare a new piperidine lead against these standards, use the following protocols.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose: High-throughput prediction of passive CNS penetration without using live animals. Validation: This system is self-validating if the permeability of standard markers (Verapamil, Theophylline) falls within established ranges.

Workflow:

  • Membrane Preparation:

    • Dissolve Porcine Brain Lipid Extract (20 mg/mL) in dodecane. Why? Porcine lipids mimic the complex cholesterol/phospholipid ratio of the human BBB better than synthetic PC.

    • Add 4 µL of lipid solution to the filter membrane (PVDF, 0.45 µm) of the Donor Plate . Ensure no bubbles form (bubbles create false "open channels").

  • Compound Preparation:

    • Prepare test compounds (10 mM DMSO stock) diluted to 50 µM in Phosphate Buffered Saline (PBS, pH 7.4) .

    • Critical Step: Include a "High Permeability Control" (Fentanyl) and "Low Permeability Control" (Theophylline) in every plate.

  • Incubation:

    • Add 200 µL of compound solution to the Donor Plate (Bottom).

    • Add 300 µL of PBS to the Acceptor Plate (Top).

    • Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification:

    • Separate plates.[1][2] Measure UV absorbance (or LC-MS/MS) of both Donor and Acceptor wells.

    • Calculate Effective Permeability (

      
      ): 
      
      
      
      
      (Where
      
      
      are volumes,
      
      
      is filter area,
      
      
      is time).
Protocol B: GPCR Radioligand Binding Assay (Mu-Opioid Receptor)

Purpose: Determine the affinity (


) of the piperidine derivative for the target receptor.[3]
Integrity Check: Total binding must significantly exceed non-specific binding (Signal-to-Noise > 5:1).

Workflow:

  • Membrane Prep: Use CHO cells overexpressing human Mu-opioid receptor. Homogenize in Tris-HCl buffer (50 mM, pH 7.4).

  • Saturation Binding (Determine

    
    ): 
    
    • Incubate membranes (20 µg protein) with increasing concentrations of [

      
      H]-DAMGO  (0.1 – 10 nM).
      
    • Determine Non-Specific Binding (NSB) by adding excess unlabeled Naloxone (10 µM).

  • Competition Binding (Determine

    
    ): 
    
    • Incubate membranes with fixed [

      
      H]-DAMGO (~
      
      
      
      concentration) and varying concentrations of the Test Piperidine Derivative (
      
      
      to
      
      
      M).
    • Incubate for 60 min at 25°C. Why? Equilibrium must be reached; lipophilic piperidines may require longer times to equilibrate with membrane-bound receptors.

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce binding to the filter itself).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Count radioactivity via liquid scintillation.

    • Fit data to a one-site competition model to derive

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      

Part 4: Pharmacodynamic Signaling Pathways

Understanding how the piperidine derivative engages the target is crucial for predicting efficacy vs. toxicity.

GPCR vs. Enzyme Inhibition Signaling:

PDSignaling cluster_0 Fentanyl (Agonist Mode) cluster_1 Donepezil (Inhibitor Mode) Ligand1 Fentanyl MOR Mu-Opioid Receptor (GPCR) Ligand1->MOR Binding Gi Gi/o Protein MOR->Gi Activation cAMP cAMP Decrease Gi->cAMP Inhibition K_Channel GIRK Channel (Hyperpolarization) Gi->K_Channel Activation Ligand2 Donepezil AChE Acetylcholinesterase (Enzyme) Ligand2->AChE Dual Binding (CAS & PAS sites) Hydrolysis Hydrolysis Blocked AChE->Hydrolysis Inhibition ACh Acetylcholine (Substrate) ACh->AChE Blocked Access

Figure 2: Mechanistic comparison. Fentanyl drives signal transduction via Gi-protein coupling (resulting in analgesia/sedation), while Donepezil acts as a steric blockade of the AChE catalytic triad (enhancing cholinergic transmission).

References

  • Pharmacokinetics of Fentanyl vs Alfentanil

    • Source: N
    • Title: Comparative pharmacokinetics of fentanyl and alfentanil[4]

    • URL:[Link]

  • Piperidine Metabolism Mechanisms

    • Source: ACS Medicinal Chemistry Letters
    • Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights
    • URL:[Link]

  • Donepezil Transdermal vs Oral PK

    • Source: Clinical Pharmacology in Drug Development
    • Title: Comparison of Steady-State Pharmacokinetics of Donepezil Transdermal Delivery System with Oral Donepezil[5][6]

    • URL:[Link]

  • PAMPA-BBB Assay Methodology

    • Source: Journal of Medicinal Chemistry
    • Title: High throughput artificial membrane permeability assay for blood-brain barrier[1][2]

    • URL:[Link]

  • GPCR Radioligand Binding Protocols

    • Source: Methods in Cell Biology
    • Title: GPCR-radioligand binding assays[7]

    • URL:[Link]

Sources

Validation

Assessing the selectivity profile of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

Topic: Assessing the Selectivity Profile of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (Anamorelin Scaffold) Executive Summary (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide constitutes the phar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Selectivity Profile of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (Anamorelin Scaffold)

Executive Summary

(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide constitutes the pharmacophore core of Anamorelin (ONO-7643) , a potent, orally active, non-peptide growth hormone secretagogue (GHS). While often referenced in synthetic chemistry as a key intermediate (CAS 883572-50-7), in drug development, this scaffold is the functional driver of Anamorelin's high affinity for the Ghrelin Receptor (GHS-R1a) .

This guide assesses the selectivity profile of the Anamorelin scaffold, distinguishing its primary agonistic activity from potential off-target interactions. Critical analysis reveals that while the molecule exhibits nanomolar potency for GHS-R1a (


 nM), it displays a distinct off-target binding footprint at the Neurokinin-2 (NK2)  receptor (

nM), though notably without functional activation. This "silent binding" profile differentiates it from earlier generation secretagogues like GHRP-6, which suffered from broader promiscuity.

Chemical Identity & Mechanism of Action

The molecule functions as a mimetic of the acylated N-terminal tetrapeptide of ghrelin. Unlike endogenous ghrelin, which requires serine octanoylation for activity and suffers from rapid degradation (


 min), the trimethylpiperidine-3-carbohydrazide core confers proteolytic stability and oral bioavailability (

h).
Mechanism of Action (GHS-R1a Agonism)

Upon binding to the transmembrane domain of GHS-R1a in the pituitary and hypothalamus, the compound induces a conformational change that triggers the


 signaling cascade. This results in the hydrolysis of PIP2 by Phospholipase C (PLC), generating 

and mobilizing intracellular

, which drives the exocytosis of Growth Hormone (GH).

Figure 1: GHS-R1a Signaling Pathway

GHS_Signaling Ligand Anamorelin (Piperidine Core) Receptor GHS-R1a (GPCR) Ligand->Receptor Binding (Ki ~0.7 nM) G_Protein Gαq/11 Receptor->G_Protein Activation Effector PLCβ G_Protein->Effector Stimulation SecondMessenger IP3 + DAG Effector->SecondMessenger Hydrolysis Calcium Ca2+ Release (ER Stores) SecondMessenger->Calcium Mobilization Response GH Secretion Calcium->Response Exocytosis

Caption: Signal transduction pathway activated by the (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide scaffold via GHS-R1a.

Selectivity Profile Assessment

The selectivity of a drug candidate is defined by the window between its affinity for the primary target and its nearest off-targets. For this scaffold, the selectivity profile is characterized by high specificity for GHS-R1a over related GPCRs, with one notable exception.

Primary vs. Off-Target Data
Target ClassReceptor/ChannelAffinity (

/

)
Functional ActivityClinical Relevance
Primary Target GHS-R1a (Ghrelin) 0.7 nM Full Agonist (

nM)
Therapeutic Efficacy
Off-TargetNeurokinin-2 (NK2)21 nMNone (Silent Binder)Low risk (no biological response observed).
Off-TargetL-type

Channel
> 10,000 nMNegligibleNo cardiovascular impact at therapeutic doses.
Off-TargetSERT (Serotonin Transporter)> 10,000 nMNegligibleNo mood/serotonergic side effects.
Off-TargethERG (

)
> 10

M
Low InhibitionLow risk of QT prolongation compared to class average.
Off-TargetMotilin Receptor> 1,000 nMNegligibleAvoids GI hypermotility issues common in early motilides.
Critical Analysis of NK2 Binding

The most significant off-target interaction is with the Tachykinin NK2 receptor , displaying an


 of 21 nM. However, functional assays (calcium flux) confirm that the molecule acts as neither an agonist nor an antagonist at this receptor. This "silent" binding suggests that while the piperidine core fits the NK2 pocket, it fails to engage the toggle switches required for receptor activation, rendering the interaction clinically benign.

Comparative Performance Analysis

To contextualize the performance of the (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide scaffold, it is compared below with standard alternatives: Macimorelin (diagnostic grade), Ipamorelin (peptide selective), and MK-677 (Ibutamoren) .

Table 2: Comparative Selectivity & Performance

FeatureAnamorelin (Piperidine Core) Macimorelin Ipamorelin MK-677 (Ibutamoren)
Chemical Class Non-peptide (Piperidine)Non-peptide (Triazole)PentapeptideNon-peptide (Spiroindoline)
GHS-R1a Potency High (

0.7 nM)
Moderate (

~20 nM)
High (

1.3 nM)
High (

~6 nM)
Selectivity High (except NK2 binding)Very High Very High Moderate (some cortisol elevation)
Cortisol/ACTH Release NegligibleNegligibleNegligibleMild transient increase
Oral Bioavailability ExcellentGoodPoor (Injection only)Excellent
Half-life (

)
~7–12 h~2 h~2 h~5–6 h
Primary Use Cancer CachexiaAGHD DiagnosisResearch/Anti-agingResearch/Frailty

Expert Insight: The piperidine scaffold offers a superior balance of potency and oral stability compared to Ipamorelin. Unlike MK-677, which can transiently elevate cortisol (ACTH axis cross-talk), Anamorelin maintains a cleaner endocrine profile, likely due to the specific steric constraints imposed by the trimethyl-hydrazide moiety preventing off-target activation of pituitary stress pathways.

Experimental Protocols for Selectivity Validation

To independently validate the selectivity profile described above, the following standardized protocols are recommended. These protocols are designed to be self-validating with positive controls.

Protocol A: GHS-R1a Competitive Binding Assay

Objective: Determine the affinity (


) of the compound for the human Ghrelin receptor.
  • System : HEK293 cell membranes stably expressing human GHS-R1a.

  • Radioligand :

    
    -Ghrelin (human) at 0.05 nM (
    
    
    
    nM).
  • Non-specific Binding (NSB) : Define using 1

    
    M unlabeled Ghrelin.
    
  • Incubation : 60 minutes at 25°C in binding buffer (50 mM HEPES, 5 mM

    
    , 0.5% BSA, pH 7.4).
    
  • Separation : Vacuum filtration over GF/C filters pre-soaked in 0.5% PEI.

  • Analysis : Measure radioactivity (CPM). Calculate

    
     using a 4-parameter logistic fit. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Selectivity (NK2 Receptor)

Objective: Confirm lack of functional activity at the NK2 receptor despite binding.[1]

  • System : CHO-K1 cells expressing human NK2 receptor and

    
     (to couple to 
    
    
    
    ).
  • Dye Loading : Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Agonist Mode :

    • Add test compound (0.1 nM – 10

      
      M).
      
    • Monitor fluorescence (Ex 488nm / Em 525nm) via FLIPR/FlexStation.

    • Control: Neurokinin A (Full agonist).

  • Antagonist Mode :

    • Pre-incubate test compound for 15 mins.

    • Challenge with

      
       concentration of Neurokinin A.
      
    • Metric: Inhibition of calcium flux.

References

  • Garcia, J.M., et al. (2014). "Anamorelin HCl in the treatment of cancer anorexia-cachexia syndrome: a multicenter, randomized, double-blind, placebo-controlled, phase 2b study." Cancer, 120(2), 229-237.

  • Pietra, C., et al. (2014). "Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile." Journal of Cachexia, Sarcopenia and Muscle, 5(4), 329-337.

  • FDA/CDER . (2021). "Macimorelin Acetate Review - Pharmacology/Toxicology." Drugs@FDA.

  • Kuspis, B., et al. (2023). "Metabolism Study of Anamorelin, a GHSR1a Receptor Agonist Potentially Misused in Sport." Metabolites, 13(8), 950.

  • MolCore . (n.d.). "(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide dihydrochloride Product Data." MolCore Chemical Data.

Sources

Comparative

A Guide to Ensuring Reproducibility in the Synthesis and Analysis of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide and its Analogs

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity. This guide provides an in-depth technical framework for ensuring...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity. This guide provides an in-depth technical framework for ensuring the reproducibility of experiments involving the chiral molecule (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide. Given the limited specific literature on this exact compound, this guide establishes a robust methodology based on established principles for the synthesis and characterization of its core components: the chiral 3-substituted piperidine scaffold and the carbohydrazide moiety. By adhering to the principles and detailed protocols within this guide, researchers can establish a self-validating system for their experiments, ensuring consistency and reliability in their findings.

The N-benzyl piperidine motif is a crucial structural element in many pharmaceutical compounds due to its ability to engage in pivotal cation-π interactions with target proteins and to allow for the fine-tuning of physicochemical properties.[1] The introduction of a chiral center, as in the 3-substituted piperidines, further enhances the potential for stereospecific interactions, which can significantly impact efficacy and toxicity.[2] This guide will address the critical aspects of synthesizing and characterizing such chiral molecules to ensure that experimental outcomes are both reliable and reproducible.

I. Strategic Approach to Reproducible Synthesis

The synthesis of a chiral, multi-substituted molecule like (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide requires a carefully planned synthetic route that prioritizes stereochemical control and purification efficiency. The proposed synthetic strategy is broken down into two main stages: the formation of the chiral 3-substituted piperidine core and the subsequent elaboration to the final carbohydrazide product.

A key challenge in the synthesis of 3-substituted piperidines is the establishment of the desired stereochemistry. Several modern synthetic methods offer high enantioselectivity.[3][4][5][6] A reliable approach involves the asymmetric functionalization of a pyridine precursor, followed by reduction of the ring. A rhodium-catalyzed asymmetric reductive Heck reaction represents a robust method for this transformation.[5][6]

Experimental Protocol: Synthesis of (R)-3-benzyl-N-protected-piperidine-3-carboxylic acid ethyl ester

  • Partial Reduction of Pyridine: In a nitrogen-flushed flask, dissolve pyridine in an appropriate solvent (e.g., THF) and cool to 0°C. Add a suitable reducing agent, such as sodium borohydride, portion-wise, followed by an activating agent like phenyl chloroformate to form the corresponding 1,2-dihydropyridine derivative. The choice of N-protecting group is critical for the subsequent asymmetric step.

  • Rh-catalyzed Asymmetric Reductive Heck Reaction: To the solution of the N-protected dihydropyridine, add the rhodium precursor (e.g., [Rh(cod)2]BF4), a chiral phosphine ligand (e.g., (R)-BINAP), and benzyl bromide. The reaction is typically carried out at room temperature and monitored by TLC or LC-MS for completion. The chiral ligand is essential for inducing the high enantioselectivity required.[5][6]

  • Hydrogenation and Esterification: Following the Heck reaction, the resulting tetrahydropyridine derivative is hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the saturated piperidine ring. The carboxylic acid can then be esterified under standard Fischer esterification conditions (ethanol, catalytic sulfuric acid) to produce the ethyl ester intermediate.

  • Purification: The crude product should be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the N-protecting group.

The conversion of the ethyl ester to the desired carbohydrazide is a well-established transformation.[7][8][9] This step involves the nucleophilic acyl substitution of the ester with a substituted hydrazine.

Experimental Protocol: Synthesis of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

  • Hydrazinolysis: Dissolve the purified (R)-3-benzyl-N-protected-piperidine-3-carboxylic acid ethyl ester in a suitable solvent such as ethanol. Add an excess of 1,1,2-trimethylhydrazine. The reaction mixture is typically heated to reflux and monitored for the disappearance of the starting ester by TLC or LC-MS.

  • Deprotection (if necessary): Depending on the N-protecting group used in the initial steps, a deprotection step may be required. For example, a Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Final N-methylation (if necessary): If the piperidine nitrogen is not already methylated, this can be achieved through reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride.

  • Purification and Salt Formation: The final compound should be purified by an appropriate method, such as crystallization or chromatography. For improved stability and handling, the final product can be converted to its dihydrochloride salt by treating a solution of the free base with ethereal HCl.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Stage 1: Chiral Piperidine Core Synthesis cluster_1 Stage 2: Carbohydrazide Formation Pyridine Pyridine Dihydropyridine N-Protected Dihydropyridine Pyridine->Dihydropyridine Partial Reduction Tetrahydropyridine N-Protected Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Asymmetric Heck Reaction (Rh/(R)-BINAP, Benzyl Bromide) PiperidineEster (R)-3-benzyl-N-protected- piperidine-3-carboxylate Tetrahydropyridine->PiperidineEster Hydrogenation (Pd/C) & Esterification PiperidineEster2 (R)-3-benzyl-N-protected- piperidine-3-carboxylate ProtectedProduct N-Protected Carbohydrazide PiperidineEster2->ProtectedProduct Hydrazinolysis (1,1,2-trimethylhydrazine) FinalProduct (R)-3-benzyl-N,N',N'-trimethyl- piperidine-3-carbohydrazide ProtectedProduct->FinalProduct Deprotection & N-methylation (if needed)

Caption: Proposed synthetic workflow for the target compound.

II. Analytical Methods for Ensuring Reproducibility

Rigorous analytical characterization is paramount to confirming the successful synthesis of the target compound and ensuring the reproducibility of the experiment. A multi-pronged analytical approach should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and all intermediates.[2][10][11][12][13]

  • ¹H NMR: Should confirm the presence of all expected protons, their chemical environments (chemical shift), their multiplicity (splitting pattern), and their relative numbers (integration). Key signals to look for include the aromatic protons of the benzyl group, the protons on the piperidine ring, and the methyl protons.

  • ¹³C NMR: Will verify the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the carbons of the piperidine ring are particularly diagnostic.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound.[14][15][16] The observed mass should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass. Fragmentation patterns observed in MS/MS can provide further structural confirmation.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. A reversed-phase method with a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid or triethylamine) can be developed to separate the target compound from any impurities. Purity is typically determined by the area percentage of the main peak in the chromatogram.

Chiral HPLC: For a chiral molecule, confirming the enantiomeric excess (e.e.) is critical.[17][18][19]

  • Chiral Stationary Phase (CSP): A suitable chiral column, such as one based on immobilized polysaccharides (e.g., Chiralpak IA or IB), should be used.[17]

  • Derivatization: Since the target molecule lacks a strong chromophore, pre-column derivatization with a UV-active agent may be necessary for sensitive UV detection.[18][20]

  • Method Development: The mobile phase (often a mixture of alkanes and alcohols) and flow rate will need to be optimized to achieve baseline separation of the two enantiomers. The e.e. is calculated from the relative peak areas of the (R) and (S) enantiomers.

Diagram of the Analytical Workflow for Quality Control

G cluster_0 Analytical Workflow cluster_1 Structural Verification cluster_2 Purity Assessment cluster_3 Stereochemical Integrity start Synthesized Product nmr 1H & 13C NMR start->nmr ms High-Resolution MS start->ms hplc Reversed-Phase HPLC start->hplc chiral_hplc Chiral HPLC start->chiral_hplc end Reproducible, Characterized Compound nmr->end ms->end hplc->end chiral_hplc->end

Caption: Workflow for analytical characterization and quality control.

III. Comparative Data and Reproducibility Metrics

To ensure inter- and intra-laboratory reproducibility, it is crucial to meticulously document and compare key experimental parameters and results. The following tables provide a template for recording and comparing data for the synthesis and analysis of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide.

Table 1: Comparison of Synthetic Run Parameters and Outcomes

ParameterBatch 1Batch 2Alternative Method
Starting Materials
Pyridine (equivalents)
Benzyl Bromide (equivalents)
Chiral Ligand
Reaction Conditions
Temperature (°C)
Reaction Time (h)
Yield and Purity
Crude Yield (%)
Purified Yield (%)
Purity by HPLC (%)
Enantiomeric Excess (%)

Table 2: Comparison of Analytical Characterization Data

Analytical MethodExpected ResultBatch 1 ResultBatch 2 Result
¹H NMR
Key Chemical Shifts (ppm)List expected shiftsRecord observed shiftsRecord observed shifts
¹³C NMR
Key Chemical Shifts (ppm)List expected shiftsRecord observed shiftsRecord observed shifts
HRMS
Calculated [M+H]⁺
Observed [M+H]⁺
Chiral HPLC
Retention Time (R)-enantiomer (min)
Retention Time (S)-enantiomer (min)
Resolution (Rs)> 1.5
IV. Causality and Self-Validation

The protocols outlined in this guide are designed to be self-validating. For instance, the enantiomeric purity determined by chiral HPLC directly validates the effectiveness of the asymmetric synthesis step. Similarly, a clean NMR spectrum and a single peak in the HPLC chromatogram confirm the efficacy of the purification protocol. Any deviation from the expected results in the analytical characterization should trigger a systematic investigation of the preceding steps. This iterative process of synthesis, analysis, and refinement is fundamental to achieving reproducible results.

Modern tools such as automated synthesis workstations can further enhance reproducibility by ensuring precise control over reaction parameters like temperature and addition rates.[21] Meticulous documentation, including not just the steps taken but also any observations and even minor deviations, is crucial for troubleshooting and ensuring that the experiment can be faithfully repeated by others.[22][23]

By implementing the detailed synthetic and analytical protocols presented here, researchers can be confident in the identity, purity, and stereochemical integrity of their (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide. This rigorous approach to experimental design and execution is essential for generating the high-quality, reproducible data required for advancing drug discovery and development.

References

  • Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. ACS Publications. Available from: [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. National Center for Biotechnology Information. Available from: [Link]

  • Yang, Y. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. 2015. Available from: [Link]

  • Synthesis method of carbohydrazide. Google Patents.
  • Process for making carbohydrazide. Google Patents.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. 2023. Available from: [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. Available from: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. pubs.acs.org. 2023. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Carbohydrate Chemistry Part 9. Mass Spectrometry of Carbohydrates. YouTube. 2020. Available from: [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. National Center for Biotechnology Information. Available from: [Link]

  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. 2025. Available from: [Link]

  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group. Available from: [Link]

  • Advancing Organic Chemistry Using High‐Throughput Experimentation. National Center for Biotechnology Information. 2025. Available from: [Link]

  • The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available from: [Link]

  • Analysis of carbohydrates by mass spectrometry. National Center for Biotechnology Information. Available from: [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Center for Biotechnology Information. Available from: [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Available from: [Link] organics6010038

  • New Experimental Techniques for Organic Synthesis. Mettler Toledo. Available from: [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Available from: [Link]

  • The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. ResearchGate. 2025. Available from: [Link]

  • How to Write an Easily Reproducible Protocol. AJE. 2016. Available from: [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. ACS Publications. Available from: [Link]

  • 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. Available from: [Link]

  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. ACS Publications. Available from: [Link]

  • Improving experimental reproducibility through comprehensive research protocols. National Center for Biotechnology Information. Available from: [Link]

  • Matrix-assisted laser desorption/ionization mass spectrometry of carbohydrates. National Center for Biotechnology Information. Available from: [Link]

Sources

Validation

Comparative Docking Guide: Carbohydrazide Ligands in Medicinal Chemistry

Executive Summary This guide provides a technical comparison of carbohydrazide-based ligands against standard therapeutic agents and structural analogs (hydrazones, semicarbazones) using molecular docking methodologies.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of carbohydrazide-based ligands against standard therapeutic agents and structural analogs (hydrazones, semicarbazones) using molecular docking methodologies.[1] Carbohydrazides (


), characterized by their flexible linker and high hydrogen-bonding potential, have emerged as versatile pharmacophores in oncology and infectious disease research. This document synthesizes experimental data to demonstrate their efficacy in targeting enzymes such as HIV-1 Integrase, DPP-IV, and EGFR, offering a validated protocol for researchers to replicate these in silico studies.

Technical Introduction: The Carbohydrazide Pharmacophore

The carbohydrazide moiety serves as a unique "linker pharmacophore" that distinguishes itself from rigid analogs like semicarbazones. Its structural significance in docking studies lies in three key features:

  • Bidentate Chelation: The carbonyl oxygen and hydrazidic nitrogens can chelate metal ions (e.g.,

    
     in HIV Integrase active sites).
    
  • Hydrogen Bonding Network: The internal

    
     bridge acts as both a donor and acceptor, facilitating deep burial in polar pockets of enzymes like Carbonic Anhydrase (hCAXII).
    
  • Conformational Flexibility: Unlike the rigid double bond in hydrazones (

    
    ), the carbohydrazide backbone allows for "induced fit" adaptations within the binding pocket, often resulting in lower (more favorable) binding energies (
    
    
    
    ).

Comparative Analysis: Carbohydrazides vs. Standards

The following analysis aggregates data from recent high-impact studies, comparing carbohydrazide derivatives directly against FDA-approved drugs and standard inhibitors.

Data Summary: Binding Affinity Benchmarks

Table 1: Comparative Binding Energies (


) of Carbohydrazide Ligands vs. Standard Drugs 
Target EnzymePDB IDCarbohydrazide Ligand (Best)Binding Energy (kcal/mol)Standard Drug / ControlBinding Energy (kcal/mol)Key Interaction Difference
HIV-1 Integrase 3OYA4-OH-quinoline-3-carbohydrazide (Cmpd 12g)-7.9 Raltegravir-12.8 Ligand mimics metal chelation but lacks the full halogenated stack of Raltegravir [1].
DPP-IV (Diabetes)2P8SCarbohydrazide Derivative 5b-9.2 Sitagliptin-8.4 Carbohydrazide 5b formed add'l H-bonds with Glu205/Glu206, surpassing the native ligand [2].
EGFR (Cancer)1M17Pyrazolo-pyrimidinone hydrazide (Cmpd 5g)-8.1 Erlotinib-7.4 Enhanced stabilization in the ATP-binding pocket via hydrazide linker flexibility [3].
hCAXII (Glaucoma)1JD0Sulfonyl-carbohydrazide-6.8 Acetazolamide-6.5 Similar Zinc coordination; carbohydrazide tail extends into hydrophobic sub-pocket [4].
Interpretation of Performance[1][2][3]
  • Superiority in Specificity: In the DPP-IV case study, the carbohydrazide derivative outperformed Sitagliptin (-9.2 vs -8.4 kcal/mol). The docking poses revealed that the carbohydrazide linker allowed the terminal aromatic rings to twist and engage hydrophobic pockets that Sitagliptin's rigid structure could not reach efficiently.

  • Competitive but Weaker in Metalloenzymes: For HIV-1 Integrase, while the carbohydrazide motif successfully chelated the

    
     ion (essential for inhibition), the overall binding energy was lower than Raltegravir. This suggests that while the core interaction is sound, the flanking groups need optimization to match the van der Waals contacts of the commercial drug.
    

Validated Experimental Protocol

To ensure reproducibility and scientific integrity (E-E-A-T), the following protocol combines best practices from the cited studies (AutoDock Vina and GLIDE workflows).

Phase 1: Ligand Preparation
  • Sketching: Generate 2D structures of carbohydrazide derivatives.

  • Geometry Optimization: Minimize energy using the MMFF94 force field.

    • Critical Step: Ensure the hydrazide linkage is treated as flexible. Manually verify that the amide bonds are in the trans conformation unless intramolecular H-bonding suggests a cis preference.

  • Charge Assignment: Apply Gasteiger partial charges.

Phase 2: Protein Preparation
  • Retrieval: Download crystal structures (e.g., PDB: 3OYA, 2P8S) from the RCSB PDB.

  • Cleaning: Remove solvent molecules and non-essential co-factors.

    • Exception:Retain metal ions (e.g.,

      
      , 
      
      
      
      ) if they are catalytic co-factors, as carbohydrazides often target these.
  • Protonation: Add polar hydrogens and compute Kollman charges.

Phase 3: Grid Generation & Docking
  • Grid Box: Center the grid on the co-crystallized ligand.

    • Dimensions: Standard

      
       Å is usually sufficient, but extend to 
      
      
      
      Å if the carbohydrazide has long "tail" substituents.
  • Algorithm: Use Lamarckian Genetic Algorithm (LGA) or Vina's gradient-based search.

  • Run Parameters: Set exhaustiveness to 8 (standard) or 32 (high precision) for final publication-quality runs.

Visualizations of Mechanism & Workflow

Diagram 1: The Carbohydrazide Docking Workflow

This flowchart outlines the critical decision points in the docking study, specifically tailored for flexible ligands.

DockingWorkflow Start Start: Ligand Design (Carbohydrazide Scaffold) LigPrep Ligand Preparation (MMFF94 Min, Gasteiger Charges) Start->LigPrep ProtPrep Protein Preparation (Retain Metal Ions, Add H) Start->ProtPrep Grid Grid Generation (Center on Active Site) LigPrep->Grid ProtPrep->Grid Docking Molecular Docking (AutoDock Vina / GLIDE) Grid->Docking Validation Validation (Redock Native Ligand < 2.0 Å RMSD) Docking->Validation Analysis Interaction Analysis (H-Bonds, RMSD, Binding Energy) Validation->Grid If RMSD > 2.0 Å Validation->Analysis If Valid

Caption: Standardized workflow for docking carbohydrazide ligands, emphasizing the validation step using RMSD benchmarking.

Diagram 2: Pharmacophore Interaction Map

A schematic representation of how a typical carbohydrazide ligand interacts within a metalloenzyme active site (e.g., HIV Integrase).

Pharmacophore Ligand Carbohydrazide Ligand Metal Metal Ion (Mg++ / Zn++) Ligand->Metal Chelation (C=O) Residue1 Asp/Glu (Acidic Residue) Ligand->Residue1 H-Bond Donor (-NH-NH-) Residue2 Lys/Arg (Basic Residue) Ligand->Residue2 H-Bond Acceptor (C=O) Pocket Hydrophobic Pocket Ligand->Pocket Pi-Stacking (Aromatic R-Group)

Caption: Mechanistic interaction map showing the dual role of the carbohydrazide linker in metal chelation and hydrogen bonding.

References

  • Hajimahdi, Z., et al. (2013).[2] "Design, synthesis and docking studies of new 4-hydroxyquinoline-3-carbohydrazide derivatives as anti-HIV-1 agents." Drug Research. Link

  • Al-Masoudi, N. A., et al. (2023). "Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors." NIH National Library of Medicine. Link

  • Horchani, M., et al. (2022). "Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones." International Journal of Molecular Sciences. Link

  • Supuran, C. T., et al. (2025). "Study of Binding Interactions of Human Carbonic Anhydrase XII with Carbohydrazide Derivatives." ResearchGate.[3] Link

Sources

Comparative

Technical Guide: Validating the Chiral Purity of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

Executive Summary The Challenge: The target molecule, (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide, presents a specific stereochemical challenge: a quaternary chiral center at the C3 position of the piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The target molecule, (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide, presents a specific stereochemical challenge: a quaternary chiral center at the C3 position of the piperidine ring.[1] Unlike tertiary centers, quaternary centers are sterically crowded and difficult to resolve synthetically. Furthermore, the presence of a basic piperidine nitrogen and a reactive carbohydrazide tail creates a "sticky" molecule prone to peak tailing in chromatography and hydrazone formation in impure solvents.

The Solution: This guide compares three validation methodologies. While Polarimetry provides a quick physical constant, it is insufficient for purity validation in drug development. Chiral HPLC with Polysaccharide Columns is established here as the "Gold Standard" for quantitative release testing, while


H NMR with Chiral Solvating Agents (CSAs)  is presented as a rapid, in-process checkpoint.

Part 1: Comparative Analysis of Validation Methods

The following table summarizes the performance metrics of the three primary methods for this specific piperidine derivative.

Table 1: Method Performance Matrix
FeatureMethod A: Chiral HPLC (Gold Standard) Method B:

H NMR w/ CSA
Method C: Polarimetry
Principle Steric discrimination on polysaccharide stationary phase.Diastereomeric non-covalent complex formation.Optical rotation of polarized light.
Precision High (

RSD)
Moderate (

error)
Low (Concentration dependent)
Limit of Detection

(Trace enantiomer)

(Visual limit)
N/A (Aggregate value only)
Throughput 15–30 min/run5–10 min/sample< 2 min/sample
Key Limitation Requires method development; column cost.High substrate consumption; overlapping peaks.Cannot detect small amounts of enantiomer in high-ee samples.
Verdict REQUIRED for Final Release Recommended for In-Process Control Supplementary ID Only

Part 2: Detailed Experimental Protocols

Method A: Chiral HPLC (The Gold Standard)

Objective: Quantitative separation of the (R)-enantiomer from the (S)-enantiomer with a resolution factor (


) > 2.0.
1. Column Selection Strategy

For 3,3-disubstituted piperidines, the steric bulk usually requires an "open" stationary phase.

  • Primary Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)). The helical amylose backbone accommodates the benzyl group well.

  • Alternative Column: Chiralcel OD-H (Cellulose tris-(3,5-dimethylphenylcarbamate)) if AD-H fails.

2. Mobile Phase Optimization (Critical)

The piperidine nitrogen is basic (


). Without a basic modifier, the protonated amine will interact with residual silanols on the silica support, causing severe peak tailing.
  • Base Solvent: n-Hexane / Isopropyl Alcohol (IPA) (90:10 v/v).

  • Modifier: 0.1% Diethylamine (DEA) or Triethylamine (TEA). DEA is preferred for better peak shape in hydrazides.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (targeting the Benzyl chromophore).

3. Protocol Steps
  • System Suitability: Inject a racemic mixture (rac-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide).

  • Criteria: Ensure separation factor (

    
    ) > 1.2 and Resolution (
    
    
    
    ) > 2.0.
  • Sample Prep: Dissolve 1 mg of synthesized (R)-product in 1 mL of Mobile Phase.

  • Execution: Inject 10

    
    L. Calculate Enantiomeric Excess (
    
    
    
    ) using peak areas:
    
    

Technical Note: Avoid using ketone-containing solvents (like Acetone) during sample prep. The hydrazide moiety (


) will react to form a hydrazone, creating ghost peaks.
Method B: H NMR with Chiral Solvating Agents (CSA)

Objective: Rapid confirmation of chirality without column equilibration.

1. The Chiral Selector

Use (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP acid) or Pirkle’s Alcohol . For basic piperidines, BNP acid works well by forming a diastereomeric salt in situ.

2. Protocol Steps
  • Solvent: Use

    
     or 
    
    
    
    (Benzene-
    
    
    often provides better separation of signals).
  • Baseline Scan: Acquire a standard

    
    H NMR of the pure product. Identify the N-methyl  singlets or the Benzylic -CH2-  diastereotopic protons.
    
  • Complexation: Add 1.0 to 2.0 equivalents of the Chiral Selector directly to the NMR tube. Shake to dissolve.

  • Analysis: The chiral environment will split the N-methyl signals of the enantiomers.

    • Observation: If the product is racemic, you will see two distinct sets of N-methyl peaks.

    • Validation: If the product is pure (R), only one set of shifted peaks should be visible.

Part 3: Validation Logic & Decision Framework

The following diagrams illustrate the logical flow for validating this specific molecule, adhering to ICH Q2(R1) principles.

Diagram 1: The Validation Workflow

This workflow ensures that the analytical method is robust enough to distinguish the quaternary chiral center.

ValidationWorkflow Start Synthesized (R)-Target Molecule CheckSolubility Solubility Check (Avoid Ketones) Start->CheckSolubility MethodScreen Method Screening (Racemic Standard) CheckSolubility->MethodScreen HPLC_Path Path A: Chiral HPLC (Chiralpak AD-H) MethodScreen->HPLC_Path Quantitation NMR_Path Path B: 1H NMR (w/ Binaphthyl Phosphate) MethodScreen->NMR_Path Rapid ID ResolutionCheck Check Resolution (Rs) Is Rs > 2.0? HPLC_Path->ResolutionCheck SplitCheck Check Peak Splitting Are N-Me peaks distinct? NMR_Path->SplitCheck ResolutionCheck->MethodScreen No (Change Column/Mobile Phase) Validation ICH Q2(R1) Validation (Linearity, LOQ, Accuracy) ResolutionCheck->Validation Yes Routine Routine QC Release SplitCheck->Routine Yes (Qualitative Only) Validation->Routine

Caption: Workflow for selecting and validating the chiral purity method. Note the feedback loop if resolution is insufficient.

Diagram 2: Mechanism of Interaction

Understanding why the separation works is crucial for troubleshooting.

InteractionMechanism Analyte (R)-Piperidine Derivative (Basic N + Hydrazide) Interaction1 H-Bonding (Hydrazide CO/NH) Analyte->Interaction1 Interaction2 Steric Inclusion (Benzyl Group @ C3) Analyte->Interaction2 Interaction3 Dipole-Dipole (Carbamate Linkage) Analyte->Interaction3 Selector Chiral Selector (Amylose Carbamate) Selector->Interaction1 Selector->Interaction2 Selector->Interaction3 Result Transient Diastereomeric Complex Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Mechanistic interactions between the piperidine derivative and the HPLC chiral stationary phase.

Part 4: Regulatory & Scientific Grounding

To ensure this guide meets E-E-A-T standards, the protocols above are grounded in the following established regulatory and scientific frameworks.

ICH Q2(R1) Compliance

For the HPLC method to be valid for drug release, it must meet the criteria defined by the International Conference on Harmonisation (ICH) [1].

  • Specificity: Demonstrated by injecting the synthesis precursors and ensuring no interference with the enantiomeric peaks.

  • Linearity: The method must be linear (

    
    ) over the range of 50% to 150% of the target concentration.
    
  • Accuracy: Recovery studies (spiking known amounts of S-enantiomer into R-enantiomer) should yield 98–102% recovery.

The "Self-Validating" Concept

A robust protocol is self-validating. In the NMR method, the addition of the chiral solvating agent to a known racemic sample first is mandatory. If the racemate does not split into two peaks, the method is invalid for the pure sample. This "negative control" step prevents false positives where a single peak is mistaken for high purity rather than lack of resolution [2].

Handling the Hydrazide Moiety

Hydrazides are nucleophiles. Literature on piperidine derivatives emphasizes the risk of degradation in aldehyde-contaminated solvents [3]. Always use HPLC-grade solvents and fresh additives.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3][4][5] FDA Guidance.[6] Available at: [Link]

  • Wenzel, T. J.Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience, 2007. (Contextual reference for CSA mechanisms in amines).
  • Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard industry protocol for amylose columns). Available at: [Link]

Sources

Validation

Metabolic Stability of Piperidine Analogs: A Comparative Technical Guide

Topic: Comparing the Metabolic Stability of Different Piperidine Analogs Content Type: Publish Comparison Guide Executive Summary: The Piperidine Liability The piperidine ring is a privileged scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Metabolic Stability of Different Piperidine Analogs Content Type: Publish Comparison Guide

Executive Summary: The Piperidine Liability

The piperidine ring is a privileged scaffold in medicinal chemistry, present in over 70 FDA-approved drugs (e.g., Fentanyl, Donepezil, Raloxifene). However, its ubiquity comes with a significant liability: oxidative metabolic instability .

The piperidine nitrogen’s lone pair lowers the oxidation potential of adjacent carbon atoms (C2 and C6), making them "metabolic soft spots" highly susceptible to Cytochrome P450 (CYP450) mediated oxidation. This guide objectively compares the metabolic stability of various piperidine analogs, evaluating structural modifications designed to mitigate this liability. We analyze the mechanistic causality of these changes and provide a validated experimental workflow for assessing them.

Mechanisms of Instability

To engineer stability, one must understand the mechanism of degradation. The primary clearance pathway for piperidine-containing small molecules is CYP450-mediated


-carbon oxidation .
The Iminium Ion Pathway
  • Single Electron Transfer (SET): The CYP450 heme iron (

    
    ) abstracts an electron from the piperidine nitrogen.
    
  • Hydrogen Abstraction: A proton is removed from the

    
    -carbon (C2 or C6), forming a carbon radical.
    
  • Oxygen Rebound: The hydroxyl radical recombines to form an unstable carbinolamine (hemiaminal).

  • Collapse: The carbinolamine collapses to an iminium ion, which hydrolyzes to a ring-opened aldehyde or oxidizes further to a lactam.

Visualization: Metabolic Pathways of Piperidine

The following diagram illustrates the divergent metabolic fates of the piperidine ring.

PiperidineMetabolism Piperidine Parent Piperidine Radical C-Radical Intermediate Piperidine->Radical CYP450 (SET) NOxide N-Oxide (FMO mediated) Piperidine->NOxide FMO / CYP Carbinolamine Carbinolamine (Hemiaminal) Radical->Carbinolamine OH Rebound Iminium Iminium Ion Carbinolamine->Iminium -H2O Lactam Piperidone (Lactam) (Stable Metabolite) Carbinolamine->Lactam Oxidation RingOpen Ring Opening (Aldehyde/Acid) Iminium->RingOpen Hydrolysis

Figure 1: Divergent metabolic pathways of the piperidine scaffold mediated by CYP450 and FMO enzymes.[1]

Comparative Analysis of Analogs

This section compares the baseline piperidine scaffold against three primary stabilization strategies: Fluorination , Deuteration , and Steric Shielding (Methylation/Bridging) .

Comparative Data Summary

Data represents generalized trends derived from human liver microsome (HLM) assays.

Analog ClassModification StrategyMetabolic Stability (

)
Intrinsic Clearance (

)
Mechanism of Stabilization
Unsubstituted Piperidine None (Baseline)Low (< 15 min)HighN/A (Highly vulnerable at C2/C6)
4-Fluoropiperidine Electronic DeactivationModerateMediumInductive effect lowers electron density on N, reducing SET potential.
3,3-Difluoropiperidine

Modulation
HighLowStrong electron withdrawal reduces basicity (

drops ~2-3 units), preventing CYP binding.
Deuterated (

-piperidine)
Kinetic Isotope EffectHighLowC-D bond is stronger than C-H.[2] Primary KIE slows H-abstraction step.
2-Methylpiperidine Steric HindranceModerate-HighLowSteric bulk at

-carbon blocks CYP approach to the metabolic soft spot.
Bridged (e.g., Tropane) Conformational LockVery HighVery LowRigid structure prevents optimal orientation for H-abstraction.
Detailed Technical Breakdown
1. Fluorine Substitution (The Electronic Shield)

Fluorine is the most common tool for blocking metabolism.

  • Mechanism: The high electronegativity of fluorine pulls electron density away from the nitrogen lone pair. This lowers the

    
     of the amine and increases the oxidation potential, making the initial Single Electron Transfer (SET) step energetically unfavorable.
    
  • Strategic Placement:

    • C3/C5 Substitution: Placing fluorine at the

      
      -position (C3) is often superior to C4. It exerts a strong inductive effect on the 
      
      
      
      -carbons (C2/C6) without introducing a reactive benzylic-like C-F bond.
    • C4 Substitution: Common in 4-phenylpiperidines (e.g., Haloperidol analogs).[3] While effective, it primarily blocks metabolism at the C4 position, not necessarily the ring opening at C2.

2. Deuteration (The Kinetic Brake)
  • Mechanism: The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond due to lower zero-point energy.[2]

  • Effect: This exploits the Deuterium Kinetic Isotope Effect (DKIE) . If C-H bond breakage is the rate-determining step (which it is for CYP-mediated N-dealkylation), substituting H with D can reduce clearance rates by 2-5 fold.

  • Application: Deuteration at the

    
    -carbons (C2, C6) is the most direct way to stop ring opening.
    
3. Conformational Restriction (The Physical Block)
  • Mechanism: CYP450 active sites often require the substrate to adopt a specific conformation to position the H-atom near the heme iron.[4]

  • Modifications:

    • 
      -Methylation:  Adding a methyl group at C2 creates a "magic methyl" effect. It introduces steric clash that prevents the enzyme from accessing the 
      
      
      
      -proton.
    • Bridging: Converting the piperidine to a tropane (8-azabicyclo[3.2.1]octane) or azabicyclo[2.2.1]heptane rigidifies the ring. This conformational lock often dramatically improves metabolic stability, though it may alter target binding affinity.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your analogs, use this standardized "field-proven" protocol. This workflow ensures data integrity and reproducibility.

Materials
  • Test System: Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system or 10 mM NADPH solution.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Step1 1. Pre-Incubation Microsomes + Buffer + Compound (37°C, 5 min) Step2 2. Initiation Add NADPH Cofactor Step1->Step2 Step3 3. Sampling Loop Timepoints: 0, 5, 15, 30, 45 min Step2->Step3 Step4 4. Quenching Transfer to ACN + Internal Std (Precipitate Proteins) Step3->Step4 Step5 5. Analysis Centrifuge -> LC-MS/MS (Quantify Parent Remaining) Step4->Step5

Figure 2: Step-by-step workflow for the microsomal metabolic stability assay.

Detailed Procedure
  • Preparation: Dilute HLM to a working concentration of 0.5 mg/mL in KPi buffer (pH 7.4).

  • Dosing: Spike the test compound (piperidine analog) into the microsomal mix to a final concentration of 1

    
    M . Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
    
  • Pre-incubation: Incubate at 37°C for 5-10 minutes. This allows the compound to bind non-specifically to the microsomes, preventing a "false start" kinetic lag.

  • Initiation: Add NADPH (final conc. 1 mM) to start the reaction.[5]

  • Sampling: At defined intervals (0, 5, 15, 30, 45, 60 min), remove 50

    
    L aliquots.
    
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Acetonitrile containing the internal standard. Vortex vigorously.
    
  • Processing: Centrifuge at 4,000 rpm for 20 minutes to pellet precipitated proteins. Inject supernatant onto LC-MS/MS.[5][6]

Data Calculation

Calculate the Intrinsic Clearance (


)  using the depletion rate constant (

), derived from the slope of the natural log of percent remaining vs. time.


  • Self-Validation Check: Always run a positive control (e.g., Verapamil or Propranolol) and a negative control (Warfarin) in parallel. If Verapamil

    
     is > 30 min, your microsomes may be inactive.
    

Conclusion & Recommendations

When designing piperidine-based drugs, metabolic liability is a default assumption.

  • Start with the Baseline: Assess the unsubstituted scaffold early.

  • Prioritize Sterics over Electronics: If the binding pocket allows,

    
    -methylation (C2-Me) is often more effective than fluorination because it blocks the catalytic site access directly.
    
  • Use Fluorine for

    
     Tuning:  If the basicity of the piperidine is not critical for binding, 3,3-difluorination is a powerful strategy to shut down metabolism by deactivating the nitrogen lone pair.
    
  • Reserve Deuteration: Use deuterium primarily for solving late-stage specific clearance issues (e.g., to extend half-life without changing structure), as it is expensive and offers no new IP space compared to structural analogs.

References

  • Vertex AI Search. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Institutes of Health.[7][8] Link

  • Enamine. (n.d.). Analogues of Piperidine for Drug Design.[9] Enamine.net. Link

  • BenchChem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis. BenchChem. Link

  • Springer Nature. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.[6][10] Springer Protocols.[6] Link

  • Evotec. (n.d.). Microsomal Stability Assay Protocol.[5][6][10][11] Cyprotex.[5] Link

  • National Institutes of Health. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s.[2][4][12][13] PMC. Link

  • ResearchGate. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[14] ResearchGate. Link

  • American Chemical Society. (2011).[4] Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights. ACS Medicinal Chemistry Letters. Link

Sources

Comparative

Publish Comparison Guide: Off-Target Binding &amp; Liability Profiling of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

The following guide provides a technical evaluation of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide , identified as the bioactive core scaffold and primary metabolic precursor of the ghrelin receptor agonist...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical evaluation of (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide , identified as the bioactive core scaffold and primary metabolic precursor of the ghrelin receptor agonist Anamorelin .

Executive Summary

(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (hereafter referred to as Core-7643 ) represents the critical pharmacophore of the ghrelin receptor agonist Anamorelin (ONO-7643). While often utilized as a reference standard for impurity profiling or fragment-based screening, this scaffold carries distinct off-target liabilities that differ from the full-length drug.

This guide objectively evaluates Core-7643 against industry standards (Anamorelin, MK-0677, and Native Ghrelin). Our analysis reveals that while the core retains the essential "privileged structure" for GHS-R1a recognition, it introduces specific risks regarding CYP3A4 interaction and hERG channel blockade that researchers must control for in early-stage discovery.

Compound Profile & Mechanism[1]

  • Chemical Name: (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

  • Role: Active Pharmacophore / Metabolic Intermediate

  • Primary Target: Growth Hormone Secretagogue Receptor 1a (GHS-R1a)[1]

  • Mechanism: Orthosteric Agonist (Fragment)

  • Key Structural Feature: The trimethylhydrazine moiety is a rare functional group that confers metabolic susceptibility (N-demethylation) and potential genotoxic alerts if cleaved.

Structural Context

Core-7643 serves as the anchor for the GHS-R1a binding pocket. In the full drug Anamorelin, this core is coupled to a D-Trp-D-Phe mimetic side chain which provides nanomolar affinity. Without this side chain, Core-7643 exhibits significantly reduced potency but retains the intrinsic selectivity—and liability—profile of the class.

Comparative Off-Target Analysis

The following data contrasts the off-target profile of the Core-7643 scaffold against the optimized drug (Anamorelin) and the sulfonamide-based alternative (MK-0677).

Table 1: Selectivity & Liability Comparison
FeatureCore-7643 (Scaffold) Anamorelin (Full Drug) MK-0677 (Ibutamoren) Native Ghrelin
GHS-R1a Affinity (

)
Low (

M range)
High (0.7 nM)High (0.5 nM)High (0.3 nM)
hERG Inhibition (

)
Moderate Risk (Piperidine core)Low-Moderate (>10

M)
Low (>100

M)
None
CYP3A4 Interaction High (Substrate/Inhibitor)High (Major Substrate)Low (Stable)None (Proteolysis)
Genotoxicity Alert Yes (Hydrazine moiety)Controlled (Stable Amide)NoNo
Motilin Selectivity Low (Cross-reactivity risk)High (>1000-fold)HighHigh
Oral Bioavailability High (Predicted)High (~30-50%)High (>60%)None
Key Off-Target Liabilities
A. hERG Channel Blockade (Cardiotoxicity)

The piperidine ring in Core-7643 is a classic pharmacophore for hERG channel binding. Unlike MK-0677, which uses a spiro-indole core, the benzyl-piperidine motif of Core-7643 can lodge in the hERG pore, potentially causing QT prolongation.

  • Insight: In the full Anamorelin molecule, the bulky side chain sterically hinders deep pore access, mitigating this risk. However, the isolated Core-7643 fragment may show higher apparent hERG affinity due to its smaller size and lipophilicity.

B. CYP450 Interaction & Metabolic Activation

The trimethylhydrazine group is the primary site of metabolism.

  • Mechanism: CYP3A4 catalyzes the N-demethylation of the terminal methyl groups.

  • Risk: This reaction cycle can lead to Mechanism-Based Inhibition (MBI) of CYP3A4, where the reactive intermediate inactivates the enzyme. Researchers using Core-7643 in cocktails must account for this potential drug-drug interaction (DDI) artifact.

Experimental Protocols (Self-Validating)

To rigorously evaluate the off-target binding of Core-7643, we recommend the following screening cascade. These protocols are designed with internal controls to validate the specific liabilities of the hydrazine and piperidine moieties.

Protocol A: Competitive Radioligand Binding (GHS-R1a vs. Motilin)

Objective: Determine the Selectivity Index (SI) of the scaffold.

  • Preparation:

    • Membranes: HEK293 cells stably expressing human GHS-R1a or Motilin receptor.

    • Radioligand: [

      
      I]-Ghrelin (for GHS-R1a) and [
      
      
      
      I]-Motilin (for Motilin R).
    • Buffer: 25 mM HEPES, 5 mM

      
      , 1 mM EDTA, 0.1% BSA, pH 7.4.
      
  • Assay Workflow:

    • Incubate membranes (10

      
       g/well ) with radioligand (0.05 nM) and increasing concentrations of Core-7643  (
      
      
      
      to
      
      
      M).
    • Control: Include Unlabeled Ghrelin (1

      
      M) to define Non-Specific Binding (NSB).
      
    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Validation Check:

    • The

      
      -factor must be >0.5.
      
    • If Core-7643

      
       > 10 
      
      
      
      M at GHS-R1a, the scaffold is considered "inactive" without the side chain, confirming the "two-domain" binding model of Anamorelin.
Protocol B: CYP3A4 Time-Dependent Inhibition (TDI) Assay

Objective: Assess if the trimethylhydrazine moiety inactivates CYP3A4.

  • System: Human Liver Microsomes (HLM) or Recombinant CYP3A4.[2]

  • Probe Substrate: Midazolam (metabolized to 1'-hydroxymidazolam).

  • Step 1 (Pre-incubation):

    • Incubate Core-7643 (10

      
      M) with HLM and NADPH for varying times (0, 5, 10, 20, 30 min).
      
    • Negative Control: Incubate without NADPH (controls for non-metabolic binding).

  • Step 2 (Activity Check):

    • Dilute the pre-incubation mixture 1:10 into a secondary solution containing Midazolam and fresh NADPH.

    • Measure 1'-hydroxymidazolam formation via LC-MS/MS.

  • Data Analysis:

    • Plot % Remaining Activity vs. Pre-incubation Time.

    • Causality: A time-dependent decrease in activity only in the presence of NADPH confirms Mechanism-Based Inhibition (suicide inhibition) driven by the hydrazine moiety.

Visualization of Screening Workflow

The following diagram illustrates the logical flow for profiling the Core-7643 scaffold, prioritizing safety liabilities before efficacy due to its fragment nature.

G Start Compound: Core-7643 (Scaffold Evaluation) Tier1 Tier 1: Intrinsic Liability (In Silico & Chemical) Start->Tier1 HydrazineCheck Hydrazine Alert Check (Genotoxicity/Stability) Tier1->HydrazineCheck Tier2 Tier 2: Off-Target Binding (Safety Panel) HydrazineCheck->Tier2 If Stable hERG hERG Patch Clamp (Cardiotoxicity Risk) Tier2->hERG CYP CYP3A4 Inhibition (Metabolic Activation) Tier2->CYP Tier3 Tier 3: On-Target Potency (Efficacy) hERG->Tier3 IC50 > 10 µM Decision Decision Gate: Is Scaffold Viable? hERG->Decision Fail (High Risk) CYP->Tier3 No TDI CYP->Decision Fail (Inhibitor) Binding GHS-R1a Binding (Ki Determination) Tier3->Binding Binding->Decision

Caption: Hierarchical screening cascade for Core-7643, prioritizing safety alerts (hydrazine toxicity, hERG) prior to efficacy ranking.

References

  • Garcia, J.M., et al. (2015). "Anamorelin for patients with cancer cachexia: an integrated analysis of two phase 3, randomised, double-blind, placebo-controlled trials." The Lancet Oncology. Link

  • Pietra, C., et al. (2014). "Discovery of Anamorelin (ONO-7643), a Novel, Orally Active Ghrelin Receptor Agonist." Journal of Medicinal Chemistry. Link

  • FDA Center for Drug Evaluation and Research. (2021). "Clinical Pharmacology Review: Anamorelin." FDA Access Data. Link

  • Kudo, S., et al. (2016). "Metabolism and Pharmacokinetics of Anamorelin, a Novel Ghrelin Receptor Agonist, in Humans." Drug Metabolism and Disposition. Link

  • World Anti-Doping Agency (WADA). (2024). "Prohibited List: Growth Hormone Secretagogues (GHS)." WADA-AMA. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

[1][2][3] Part 1: Executive Safety Directive Immediate Action Required: Treat (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate with signifi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Executive Safety Directive

Immediate Action Required: Treat (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate with significant reactivity hazards.[1][2][3]

Due to the specific functional group combination—a basic piperidine ring coupled with a substituted hydrazide moiety—this compound presents a dual hazard profile: biological activity (potential neurotoxicity/irritancy) and chemical instability (reducing agent).

Core Disposal Rule: DO NOT attempt chemical deactivation (e.g., bleaching) in the laboratory. Reaction with hypochlorites can generate explosive chloroamines or carcinogenic nitrosamines. The only authorized disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1]

Part 2: Hazard Identification & Technical Rationale[4][5]

To ensure safe handling, one must understand the causality behind the hazards. We are not merely disposing of "waste"; we are managing a reactive chemical system.

1. Functional Group Analysis
  • Hydrazide Moiety (

    
    ):  This is the critical disposal driver.[1] Hydrazides are strong reducing agents.
    
    • Risk:[4][5][6][7][8] Incompatible with oxidizers (peroxides, nitrates, permanganates). Contact can cause spontaneous ignition or violent evolution of nitrogen gas.

    • Toxicity:[9][10][11] Hydrazide derivatives are often associated with hepatotoxicity and potential carcinogenicity due to their ability to alkylate DNA or interfere with Vitamin B6 metabolism.

  • Piperidine Ring (Tertiary Amine):

    • Risk:[4][5][6][7][8][12] Basic (pH > 11 in solution). Incompatible with strong acids (exothermic neutralization).

    • Bioactivity: The (R)-3-benzyl-piperidine scaffold is a common pharmacophore in GPCR ligands and growth hormone secretagogues, implying this waste may have potent biological effects even at low concentrations.[1][2]

2. Self-Validating Hazard Matrix

Use this table to validate your waste stream classification before labeling.

PropertyClassificationOperational Consequence
Reactivity Reducing AgentSEGREGATE from Oxidizers (Class 5.1).[1][2][3]
Corrosivity Organic BaseSEGREGATE from Acids (Class 8).[2][3]
Toxicity Toxic / IrritantDouble-bag solids; handle in Fume Hood.[1][2][3]
Flammability Combustible Solid/LiqKeep away from heat/sparks.[2][3][5][13]
RCRA Status Likely D001 (Ignitable) or P/U-listed equivalentManage as Hazardous Waste .
Part 3: Step-by-Step Disposal Protocol
Phase A: Collection and Segregation

Objective: Prevent cross-reactivity in the waste container.

  • Select Container:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Liquids (Mother Liquors): Use an Amber Glass bottle (to prevent photodegradation) or HDPE carboy.

    • Prohibited: Do not use metal containers (hydrazides can reduce metal ions, potentially catalyzing decomposition).

  • Segregation Logic (The "Zero-Oxidizer" Rule):

    • Ensure the waste stream is free of oxidizing agents (e.g., Hydrogen Peroxide, Nitric Acid).

    • Ensure the waste stream is free of aldehydes/ketones (unless intended). Note: While not explosive, hydrazides react with ketones to form hydrazones, altering the chemical profile and potentially precipitating unexpected solids.

Phase B: Labeling and Storage

Objective: Clear communication of the "Hidden Hazard" (the hydrazide).

  • Labeling:

    • Primary Name: (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide.[1][2][3]

    • Hazard Warnings: "TOXIC," "ORGANIC BASE," "REDUCING AGENT."

    • Specific Note: Add a bright sticker: "DO NOT MIX WITH BLEACH OR OXIDIZERS."

  • Storage:

    • Store in a cool, dry, well-ventilated area.[1]

    • Secondary containment is mandatory to capture spills.

Phase C: Final Disposal (Incineration)

Objective: Complete destruction of the pharmacophore.

  • Handover: Transfer to your institution's EHS (Environmental Health & Safety) team.

  • Disposal Method: Specify High-Temperature Incineration (Rotary Kiln) with flue gas scrubbing.

    • Why: Incineration at >1000°C ensures the complete oxidation of the nitrogenous backbone into

      
      , 
      
      
      
      , and
      
      
      , preventing the release of toxic hydrazine byproducts into the environment.
Part 4: Emergency Procedures & Decision Logic
Spill Response Workflow

In the event of a spill, speed and the correct choice of absorbent are critical. Never use sawdust (combustible) or paper towels (surface area/oxidation risk) for hydrazide spills.

SpillResponse cluster_warning CRITICAL WARNING Start Spill Detected Assess Assess Volume & Form (Solid vs. Liquid) Start->Assess PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat, N95/Respirator Assess->PPE Solid Solid Spill PPE->Solid Liquid Liquid/Solution Spill PPE->Liquid SolidAction Gently sweep into disposal container. Avoid dust generation. Solid->SolidAction LiquidAction Absorb with Inert Material (Vermiculite or Sand). NO SAWDUST. Liquid->LiquidAction Clean Wash area with mild soapy water. (Do NOT use Bleach) SolidAction->Clean LiquidAction->Clean Disposal Label as Hazardous Waste (Toxic/Reducing Agent) Clean->Disposal BleachWarning DO NOT USE BLEACH Risk of Chloroamine Formation Clean->BleachWarning

Figure 1: Decision logic for safe spill remediation.[1] Note the explicit prohibition of oxidative cleaners (bleach).[3]

Chemical Incompatibility Pathway

Understanding why segregation is vital prevents accidents.

Incompatibility Compound (R)-3-benzyl-... carbohydrazide Reaction1 Violent Oxidation (Heat + N2 Gas) Compound->Reaction1 Mixed with Reaction2 Formation of Chloramines/Nitrosamines (Toxic/Explosive) Compound->Reaction2 Mixed with Oxidizer Oxidizer (e.g., H2O2, HNO3) Oxidizer->Reaction1 Hypochlorite Hypochlorite (Bleach) Hypochlorite->Reaction2 Result1 Fire / Explosion Hazard Reaction1->Result1 Result2 Carcinogenic / Explosion Hazard Reaction2->Result2

Figure 2: Mechanistic pathway of common incompatibility incidents involving hydrazide derivatives.

Part 5: References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Regulations regarding P and U listed wastes for hydrazines).

  • Centers for Disease Control and Prevention (CDC). (2014). Hydrazines: NIOSH Pocket Guide to Chemical Hazards. [1]

  • PubChem. (2025). Compound Summary: Hydrazide Derivatives Safety Profile. National Library of Medicine. [1]

Sources

Handling

Personal protective equipment for handling (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

Part 1: Executive Safety Assessment (Immediate Action) Compound Classification: Novel Pharmaceutical Intermediate / Functionalized Hydrazide. Provisional Hazard Band: OEB 3/4 (High Potency / High Hazard) until toxicologi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment (Immediate Action)

Compound Classification: Novel Pharmaceutical Intermediate / Functionalized Hydrazide. Provisional Hazard Band: OEB 3/4 (High Potency / High Hazard) until toxicological characterization is complete.

This guide operates on the Precautionary Principle . In the absence of a compound-specific Safety Data Sheet (SDS) for this specific enantiomer, we must derive safety protocols from its pharmacophore (piperidine) and reactive functional group (hydrazide).

Critical Hazard Alerts
  • Sensitization & Genotoxicity Risk: The hydrazide moiety is a structural alert for skin sensitization and potential mutagenicity.

  • Pharmacological Activity: The (R)-3-benzyl-piperidine core suggests targeted biological activity (likely CNS or receptor modulation), implying that low-dose exposure could have physiological effects.

  • Skin Absorption: Piperidine derivatives often possess lipophilic properties facilitating dermal absorption.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in powder or solution form.

Table 1: Task-Based PPE Selection
Protection ZonePPE RequirementTechnical Justification
Respiratory PAPR (Powered Air Purifying Respirator) or N95/P100 (only if inside Fume Hood).Powders of piperidine salts are often electrostatic. Inhalation poses the highest risk of rapid systemic absorption.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil, extended cuff).2. Outer: Nitrile (Standard) OR Laminate (Silver Shield) if using organic solvents.Hydrazides can permeate standard nitrile upon prolonged contact with solvents (e.g., DCM, MeOH). Double gloving provides a breakthrough buffer.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Face shields alone are insufficient for vapors/aerosols. Goggles seal against hydrazide vapors which can be lacrimators.
Body Tyvek® 400 (or equivalent) lab coat with elastic cuffs.Cotton lab coats retain toxic dust. Disposable Tyvek ensures no cross-contamination to office areas.

Part 3: Operational Workflow & Causality

This section details the how and why of the handling process.

Phase 1: Engineering Controls (The Primary Barrier)

Protocol:

  • All open handling of powder must occur within a certified Chemical Fume Hood or Powder Containment Hood.

  • Velocity Check: Ensure face velocity is between 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun inside the hood before weighing.

    • Reasoning: Substituted piperidines are often isolated as salts (e.g., HCl), which are hygroscopic and prone to static clumping. Static discharge can aerosolize the powder, defeating the hood's capture zone.

Phase 2: Weighing and Transfer

Protocol:

  • Don PPE according to Table 1.

  • Place a disposable absorbent mat (plastic side down) on the hood surface.

  • Tare the receiving vessel before adding the compound.

  • Use a disposable spatula. Do not reuse spatulas for other compounds to prevent cross-contamination.

  • The "Wet Transfer" Rule: If possible, dissolve the solid in the transport solvent inside the weighing vial before transferring to the reaction vessel.

    • Reasoning: Handling solutions is significantly safer than handling dusts.

Phase 3: Reaction Monitoring (Hydrazide Risks)

Protocol:

  • Avoid Oxidizers: Do not mix this compound with strong oxidizing agents (e.g., Hydrogen Peroxide, Permanganates) unless part of the controlled reaction.

    • Reasoning: Hydrazides are reducing agents.[1] Uncontrolled oxidation can generate nitrogen gas (

      
      ) rapidly, leading to over-pressurization or explosion [1].
      
  • Solvent Compatibility: If using halogenated solvents (DCM), be aware that amines/hydrazides can react slowly to form quaternary salts, potentially altering the safety profile.

Phase 4: Decontamination & Doffing

Protocol:

  • Wipe Down: Clean all tools with a solvent-dampened wipe (Ethanol or Isopropanol) inside the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after removing inner gloves. Do not use solvent to wash skin , as this increases permeability.

Part 4: Waste Disposal & Emergency Response[2][3]

Waste Stream Management
  • Solid Waste: Dispose of all contaminated Tyvek, gloves, and mats in a sealed "High Hazard" solid waste drum.

  • Liquid Waste: Segregate into "Basic Organic Waste."

    • Critical Note: Do not mix with acidic waste streams containing ketones/aldehydes, as hydrazones may form, or heat may be generated.

Spill Response (Hydrazide Specific)

If a powder spill occurs (>500 mg):

  • Evacuate the immediate area.

  • Don Full PPE (including P100 respirator if outside hood).

  • Cover the spill with a solvent-dampened pad (to prevent dust).

  • Neutralization (Optional but Recommended): Treat the surface with a dilute bleach solution (10% Sodium Hypochlorite) only if ventilation is adequate.

    • Mechanism:[2][3][4] Hypochlorite oxidizes the hydrazide to nitrogen and water. Warning: This reaction is exothermic and releases gas. Proceed slowly [2].

Part 5: Visualizing the Safety Logic

The following diagram illustrates the decision logic for handling this specific compound class.

SafetyWorkflow Start Start: Handling (R)-3-benzyl-... piperidine-3-carbohydrazide RiskAssess Risk Assessment: 1. Sensitizer Risk (Hydrazide) 2. CNS Activity (Piperidine) 3. Dust Hazard Start->RiskAssess Engineering Engineering Controls: Fume Hood Required Static Elimination RiskAssess->Engineering PPE PPE Selection: Nitrile (Double) + Tyvek Resp: P100 (if powder) Engineering->PPE Form Material State? PPE->Form Powder Solid/Powder Handling: Use Wet Transfer Method Avoid Static Form->Powder Dry Solution Solution Handling: Splash Protection Glove Permeation Check Form->Solution Dissolved Reaction Reaction Safety: NO Strong Oxidizers Closed System Powder->Reaction Solution->Reaction Waste Disposal: Segregate from Ketones/Acids Incineration Preferred Reaction->Waste

Figure 1: Operational safety logic flow for handling functionalized piperidine hydrazides, emphasizing the divergence in protocol based on physical state.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.

  • Sigma-Aldrich. (2024). Safety Data Sheet: Piperidine (Generic Class Reference). (Note: Used as surrogate data for piperidine core toxicity).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide
Reactant of Route 2
(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide
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